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  • Product: 1-(4-Amino-2-hydroxyphenyl)ethanone
  • CAS: 2476-29-1

Core Science & Biosynthesis

Foundational

1-(4-Amino-2-hydroxyphenyl)ethanone basic properties

An In-Depth Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone Introduction 1-(4-Amino-2-hydroxyphenyl)ethanone, also known as 4'-Amino-2'-hydroxyacetophenone, is a substituted aromatic ketone of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone

Introduction

1-(4-Amino-2-hydroxyphenyl)ethanone, also known as 4'-Amino-2'-hydroxyacetophenone, is a substituted aromatic ketone of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular architecture, featuring an acetophenone core functionalized with both an amino and a hydroxyl group, provides a versatile scaffold for the development of novel compounds. The strategic placement of these functional groups allows for a multitude of chemical transformations, positioning it as a valuable building block for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and potential applications, designed for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The inherent properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in rational drug design and process development.

Core Physicochemical Properties

1-(4-Amino-2-hydroxyphenyl)ethanone is typically a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Its solubility in water is a key property for handling and formulation.[1] The presence of both a basic amino group and an acidic hydroxyl group means its solubility can be influenced by pH. Under acidic conditions, the protonation of the amino group can enhance aqueous solubility.[2]

PropertyValueSource
Molecular Formula C₈H₉NO₂[1][3]
Molecular Weight 151.16 g/mol [1][3]
CAS Number 2476-29-1[1]
Appearance White to off-white crystalline powder[1]
pKa (Predicted) 10.21 ± 0.10[1]
Solubility Soluble in water[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Topological Polar Surface Area 63.3 Ų[1]
Spectroscopic Signature

Spectroscopic analysis is critical for structure elucidation and purity assessment. While specific experimental spectra for this compound are not widely published, its signature can be reliably predicted based on its functional groups.

TechniquePredicted SignatureRationale & Interpretation
¹H NMR ~2.5 ppm (s, 3H): Acetyl protons (-COCH₃).~5.0-6.0 ppm (br s, 2H): Amino protons (-NH₂).~6.2-7.5 ppm (m, 3H): Aromatic protons.~9.0-10.0 ppm (br s, 1H): Phenolic proton (-OH).The acetyl methyl group appears as a sharp singlet. The amino and hydroxyl protons are broad due to exchange and quadrupolar effects, with their chemical shifts being highly dependent on solvent and concentration. The aromatic region will show a complex splitting pattern due to the substitution.[4][5]
¹³C NMR ~25 ppm: Acetyl carbon (-C H₃).~110-130 ppm: Aromatic carbons.~140-160 ppm: Aromatic carbons attached to N and O.~200 ppm: Carbonyl carbon (-C =O).The carbonyl carbon is significantly deshielded and appears far downfield. Carbons attached to electronegative atoms like oxygen and nitrogen are also shifted downfield from unsubstituted aromatic carbons.[6]
Infrared (IR) 3200-3500 cm⁻¹ (broad): O-H and N-H stretching.~1650 cm⁻¹ (strong): C=O (ketone) stretching.~1500-1600 cm⁻¹: Aromatic C=C stretching.~1200-1300 cm⁻¹: C-N stretching.The broadness of the O-H and N-H bands is due to hydrogen bonding. The ketone's carbonyl stretch is a strong, sharp peak, characteristic of this functional group. Its position slightly lower than a typical ketone (~1715 cm⁻¹) is due to conjugation with the aromatic ring.[6][7]
Mass Spec. (MS) m/z = 151 (M⁺): Molecular ion peak.m/z = 136: Loss of a methyl group (-CH₃).m/z = 108: Loss of an acetyl group (-COCH₃).The molecular ion peak corresponds to the compound's molecular weight. Common fragmentation patterns include alpha-cleavage, where radicals are lost from the groups adjacent to the carbonyl.[7]

Synthesis and Chemical Reactivity

As a synthetic intermediate, understanding the pathways to its formation and its subsequent chemical behavior is paramount for process chemists.

Synthetic Pathway: A Conceptual Protocol

A plausible and efficient route to synthesize 1-(4-Amino-2-hydroxyphenyl)ethanone is via a Friedel-Crafts acylation of an appropriately substituted phenol, followed by reduction of a nitro group. This multi-step process leverages well-established, scalable reactions.

  • Nitration of 3-Aminophenol: React 3-aminophenol with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled, cold conditions. The amino group is a strong ortho-, para-director, but steric hindrance and reaction conditions can be optimized to favor nitration at the C4 position relative to the hydroxyl group.

  • Protection of Functional Groups: The amino and hydroxyl groups are highly reactive and must be protected before acylation. The amino group can be protected as an amide (e.g., using acetic anhydride), and the hydroxyl group can be protected as an ether (e.g., using a methylating agent).

  • Friedel-Crafts Acylation: The protected intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃). The acylation will be directed by the protected groups to the desired position.

  • Deprotection and Reduction: The protecting groups are removed under appropriate conditions (e.g., acidic or basic hydrolysis). Subsequently, the nitro group is selectively reduced to an amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂).

  • Purification: The final product is isolated and purified from the reaction mixture using techniques like recrystallization or column chromatography to achieve the desired purity for downstream applications.

G cluster_0 Synthesis Workflow 3-Aminophenol 3-Aminophenol Nitration Nitration 3-Aminophenol->Nitration Protected Intermediate Protected Intermediate Nitration->Protected Intermediate Acylation Acylation Protected Intermediate->Acylation Acylated Intermediate Acylated Intermediate Acylation->Acylated Intermediate Deprotection & Reduction Deprotection & Reduction Acylated Intermediate->Deprotection & Reduction Final Product 1-(4-Amino-2-hydroxyphenyl)ethanone Deprotection & Reduction->Final Product

Caption: Conceptual workflow for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Core Chemical Reactivity

The molecule's utility stems from the distinct reactivity of its three functional groups: the aromatic amine, the phenolic hydroxyl, and the ketone.

  • Aromatic Amine (-NH₂): This group is nucleophilic and can undergo standard reactions like acylation, alkylation, diazotization (to form diazonium salts, which are versatile intermediates), and Schiff base formation.

  • Phenolic Hydroxyl (-OH): The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can participate in Williamson ether synthesis, esterification, and electrophilic aromatic substitution, where it acts as a powerful activating group.

  • Acetyl Group (-COCH₃): The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The alpha-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in reactions like aldol condensations and alpha-halogenation.

G cluster_1 Reactivity Profile Molecule 1-(4-Amino-2-hydroxyphenyl)ethanone Amine Amino Group (-NH₂) Acylation Alkylation Diazotization Hydroxyl Hydroxyl Group (-OH) Etherification Esterification Ketone Acetyl Group (-COCH₃) Nucleophilic Addition Enolate Formation

Caption: Key reactive functional groups of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Applications in Drug Discovery and Development

The structural motifs present in 1-(4-Amino-2-hydroxyphenyl)ethanone are found in numerous biologically active molecules. This makes it a compound of interest for developing new therapeutic agents.

  • Pharmaceutical Intermediate: Its primary application is as a versatile precursor in the synthesis of more complex drug molecules.[1] Its reactive handles allow for the systematic construction of compound libraries for high-throughput screening. For example, related aminohydroxyphenyl ethanone structures are critical intermediates in the synthesis of APIs for treating inflammatory conditions.[8]

  • Antioxidant and Anti-inflammatory Potential: Compounds containing phenolic hydroxyl groups are well-known for their antioxidant properties, as they can scavenge free radicals.[9][10] The combination of the phenol and amino groups may contribute to anti-inflammatory effects, making this scaffold a potential starting point for developing novel agents against diseases with an inflammatory component.[1]

  • Enzyme Inhibition: The structure could potentially serve as a template for designing enzyme inhibitors. The different functional groups can be tailored to interact with specific residues within an enzyme's active site through hydrogen bonding, ionic interactions, or hydrophobic interactions.[9]

Safety and Handling

While specific toxicological data for 1-(4-Amino-2-hydroxyphenyl)ethanone is limited, information from structurally related compounds provides a basis for safe handling protocols.

  • Hazard Identification: Based on related acetophenone derivatives, this compound should be handled as potentially hazardous. It may cause skin irritation and serious eye irritation.[11] Ingestion may be harmful.[11]

  • Recommended Handling:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

    • Avoid generating dust.

    • Ensure eyewash stations and safety showers are readily accessible.[11]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly sealed.

References

  • BenchChem. (2025). Physical and chemical properties of 1-(4-(hydroxyamino)phenyl)ethanone.
  • Sigma-Aldrich. 1-(4-amino-2-hydroxyphenyl)ethan-1-one.
  • BenchChem. (2025). 1-(4-(hydroxyamino)phenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols.
  • Solubility of Things. 4'-Aminoacetophenone.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 1-(4-(hydroxyamino)phenyl)ethanone Analogs.
  • PubChem. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1).
  • Fisher Scientific. (2025). Safety Data Sheet - 2'-Aminoacetophenone.
  • Guidechem. 4'-Amino-2'-hydroxyacetophenone 2476-29-1 wiki.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • PubChem. 1-(4-Amino-5-fluoro-2-hydroxyphenyl)ethanone.
  • Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • BenchChem. (2025). An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • CymitQuimica. CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl).
  • Sigma-Aldrich. 1-(2-hydroxyphenyl)-ethanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis.
  • Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4).
  • CORE. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives.
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  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
  • BenchChem. (2025). An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • BenchChem. (2025). The Versatile Precursor: A Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone in Organic Synthesis.
  • PubChem. 1-(2-Amino-4-hydroxyphenyl)ethanone.
  • ECHEMI. 1-(4-Fluoro-2-hydroxyphenyl)ethanone SDS, 1481-27-2 Safety Data Sheets.
  • BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH.
  • MedChemExpress. 1-(2-Amino-3-hydroxyphenyl)ethanone.
  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube.
  • RIFM. (2019). RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number 118-93-4.

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Exploratory

An In-depth Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS 2476-29-1)

Abstract This technical guide provides a comprehensive scientific overview of 1-(4-Amino-2-hydroxyphenyl)ethanone (AHP), CAS 2476-29-1. Intended for an audience of researchers, medicinal chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 1-(4-Amino-2-hydroxyphenyl)ethanone (AHP), CAS 2476-29-1. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document details the compound's fundamental physicochemical properties, robust synthetic and purification protocols, and analytical methodologies. Furthermore, it explores the molecule's chemical reactivity and its strategic importance as a versatile scaffold in the synthesis of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, field-proven applications to empower researchers in their discovery and development endeavors.

Introduction

1-(4-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure is characterized by an acetophenone core bearing a hydroxyl group at the ortho position and an amino group at the para position relative to the acetyl moiety. This specific arrangement of functional groups—a nucleophilic amine, an acidic phenol, and an electrophilic ketone—renders it a highly versatile and valuable building block.[1] The hydroxyacetophenone framework is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting activities ranging from antimicrobial to anticancer.[2][3] This guide serves to consolidate the technical knowledge surrounding this compound, providing a foundational resource for its synthesis, characterization, and strategic application in the development of complex molecular architectures.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application. The data presented herein are compiled from validated sources and predictive models to provide a robust profile for 1-(4-Amino-2-hydroxyphenyl)ethanone.

Core Properties

The key identifying and physical properties of AHP are summarized below. This compound typically presents as a crystalline solid, and its polarity, conferred by the hydroxyl and amino groups, dictates its solubility primarily in polar organic solvents.[4]

PropertyValueReference
CAS Number 2476-29-1[4]
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Crystalline solid / Powder[4]
Melting Point 129-131 °C[5]
Boiling Point 331.7±22.0 °C (Predicted)[6]
Density 1.242±0.06 g/cm³ (Predicted)[6]
InChI Key QQZFVONVJPXCSQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)c1ccc(N)cc1O
Spectroscopic Profile

Structural elucidation and confirmation are critically dependent on spectroscopic analysis. The following table outlines the expected spectral characteristics for AHP, which are essential for reaction monitoring and quality control.

SpectroscopyExpected Signature
¹H NMR Aromatic Protons: Three signals in the aromatic region (~6.0-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. -OH Proton: A broad singlet, chemical shift is solvent-dependent. -NH₂ Protons: A broad singlet (~4.0-5.0 ppm). -COCH₃ Protons: A sharp singlet at ~2.5 ppm.
¹³C NMR Carbonyl Carbon (-C=O): Signal downfield, >195 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm), with carbons attached to heteroatoms (-OH, -NH₂) shifted accordingly. Methyl Carbon (-CH₃): Signal upfield, ~25-30 ppm.
IR (Infrared) O-H Stretch: Broad absorption band ~3300-3400 cm⁻¹. N-H Stretch: Two sharp peaks ~3350-3450 cm⁻¹. C=O Stretch: Strong, sharp absorption ~1640-1660 cm⁻¹ (lowered due to intramolecular H-bonding with ortho -OH). C=C Stretch (Aromatic): Absorptions ~1500-1600 cm⁻¹.
MS (Mass Spec) (M+H)⁺: Expected m/z of 152.0657 for the protonated molecule.
Analytical Methodologies

Ensuring the purity and quantifying the concentration of AHP are critical for its use in regulated applications. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[7][8]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Weigh AHP Sample (~10 mg) dissolve Dissolve in Mobile Phase (10 mL) prep->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC-UV Analysis (Protocol 1.1) filter->hplc lcms LC-MS/MS Confirmation (for Metabolites/Impurities) hplc->lcms Optional integrate Integrate Peak Area hplc->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Calculate Purity (%) or Concentration calibrate->quantify start 3-Aminophenyl Acetate product 1-(4-Amino-2-hydroxyphenyl)ethanone start->product Fries Rearrangement lewis AlCl₃ (Lewis Acid) High Temperature

Caption: Synthesis of AHP via Fries Rearrangement.

  • Precursor Synthesis (Acylation):

    • To a stirred solution of 3-aminophenol (1 eq.) in pyridine at 0 °C, slowly add acetic anhydride (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the starting material.

    • Perform an aqueous workup to isolate the crude 3-aminophenyl acetate, which can be used directly or purified by recrystallization.

  • Fries Rearrangement:

    • Justification of Conditions: Anhydrous aluminum chloride (AlCl₃) is used in stoichiometric excess as it complexes with both the carbonyl oxygen and the phenolic oxygen to facilitate the formation of the key acylium ion intermediate. [9]A higher reaction temperature (e.g., >160 °C) is employed to favor the formation of the thermodynamically more stable ortho-acylated product, which is stabilized by a chelate complex with the aluminum ion. [10] * To a flask charged with anhydrous aluminum chloride (2.5 eq.), add 3-aminophenyl acetate (1 eq.) portion-wise, controlling the initial exotherm.

    • Heat the reaction mixture to 165-175 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature, then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates the product.

    • The resulting solid precipitate is the crude product.

Purification and Isolation
  • Rationale: The crude product from the synthesis will contain the desired product along with potential side products (e.g., the para-isomer) and starting material. Recrystallization is an effective method for purifying crystalline solids by leveraging differences in solubility. [4]

  • Solvent Selection: Determine a suitable solvent system where AHP is sparingly soluble at room temperature but highly soluble when hot (e.g., aqueous ethanol or isopropanol).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot recrystallization solvent.

  • Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to yield pure 1-(4-Amino-2-hydroxyphenyl)ethanone.

Section 3: Chemical Reactivity and Applications in Drug Discovery

The true value of AHP lies in its potential as a versatile synthetic intermediate. Its three distinct functional groups provide orthogonal handles for molecular elaboration.

Reactivity Profile

The molecule's reactivity is governed by the interplay of its functional groups. The amino group is a potent nucleophile, the hydroxyl group is a weak acid and can be alkylated, and the ketone is an electrophile susceptible to nucleophilic attack or condensation.

Caption: Diagram of AHP's primary sites for chemical modification.

Role as a Synthetic Intermediate

The AHP scaffold is a precursor for various heterocyclic systems and substituted aromatic compounds. For instance, the amino and ketone groups can be utilized in condensation reactions to form quinolines or other fused ring systems, which are common motifs in pharmaceuticals. [5]The ability to selectively modify each of the three functional groups makes AHP a powerful tool in diversity-oriented synthesis (DOS), enabling the rapid generation of compound libraries for high-throughput screening. [5]

Application in Medicinal Chemistry: A Hypothetical Case Study
  • Rationale: Many kinase inhibitors feature a heterocyclic core that engages in hydrogen bonding with the hinge region of the enzyme's active site. The AHP scaffold is an excellent starting point for constructing such cores.

Let's consider the synthesis of a hypothetical inhibitor for a protein kinase implicated in an inflammatory pathway, such as the MAPK pathway. [11]

  • Step 1 (N-Arylation): The amino group of AHP can undergo a Buchwald-Hartwig or Ullmann coupling with a substituted heteroaryl halide to install a key recognition element.

  • Step 2 (Condensation/Cyclization): The ketone can then be used as a handle to build a second ring. For example, a condensation reaction with a hydrazine derivative could form a pyrazole ring.

  • Step 3 (O-Alkylation): The phenolic hydroxyl can be alkylated with a solubilizing group to improve the pharmacokinetic properties of the final compound.

This stepwise, logical approach allows for the systematic exploration of the chemical space around the AHP core to optimize binding affinity and drug-like properties.

cytokine Inflammatory Cytokine (e.g., TNF-α) receptor Receptor cytokine->receptor mapkkk MAPKKK receptor->mapkkk Signal mapkk MAPKK mapkkk->mapkk mapk MAPK (p38) mapkk->mapk nfkb NF-κB Activation mapk->nfkb inflammation Pro-inflammatory Gene Expression nfkb->inflammation inhibitor AHP-Derived Inhibitor inhibitor->mapk Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by an AHP-derived drug candidate.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

AspectGuidelineReference
Hazards Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[11]
Handling Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat. Avoid generating dust.[4]
First Aid Eyes: Rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and water. Ingestion: Do not induce vomiting; seek medical attention. Inhalation: Move to fresh air.[11]
Storage Store in a tightly sealed container in a cool (2-8 °C), dry, and dark place to prevent degradation.[6]

Conclusion

1-(4-Amino-2-hydroxyphenyl)ethanone is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable asset for researchers in organic synthesis and drug discovery. By understanding the principles behind its synthesis and the potential of its functional group array, scientists are well-equipped to leverage this scaffold in the creation of novel molecules with significant therapeutic potential. This guide provides the foundational knowledge and practical protocols to facilitate that endeavor.

References

  • CymitQuimica. (n.d.). CAS 2476-29-1: 4'-Amino-2'-hydroxyacetophenone.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Amino Acetophenones for Natural Product Analogs. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6682. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

  • Benchchem. (n.d.). Applications of 2',6'-Dimethoxyacetophenone in Medicinal Chemistry: Application Notes and Protocols.
  • European Patent Office. (1991). EP 0431871 A2: A process for the preparation of ketones. Retrieved from [Link]

  • Preprints.org. (2024). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1-(4-Amino-2-hydroxyphenyl)ethan-1-one.
  • PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • Google Patents. (n.d.). JPH03200751A: Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • NIST. (n.d.). Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. Letters in Drug Design & Discovery, 11(7).
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  • Benchchem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
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  • Sigma-Aldrich. (n.d.). 1-(2-hydroxyphenyl)-ethanone.
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  • ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12).... Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-Amino-2-hydroxyphenyl)ethanone, a versatile chemical intermediate with significant p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Amino-2-hydroxyphenyl)ethanone, a versatile chemical intermediate with significant potential in pharmaceutical and materials science. This document delves into its chemical structure, physicochemical properties, and detailed protocols for its synthesis and characterization. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability. Key applications, particularly its role as a precursor in the synthesis of bioactive molecules, are discussed, supported by mechanistic insights and authoritative references.

Introduction: The Strategic Importance of 1-(4-Amino-2-hydroxyphenyl)ethanone

1-(4-Amino-2-hydroxyphenyl)ethanone, also known as 4-amino-2-hydroxyacetophenone, is an aromatic ketone characterized by the presence of an acetyl, a hydroxyl, and an amino group on a benzene ring.[1] This unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and advanced materials.[1] The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing acetyl group influences the molecule's reactivity and imparts specific biological activities. This guide will explore the synthesis, analytical characterization, and key applications of this important molecule, providing researchers with the foundational knowledge to leverage its potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(4-Amino-2-hydroxyphenyl)ethanone is essential for its effective handling, storage, and application in synthetic protocols.

PropertyValueSource
Chemical Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
CAS Number 2476-29-1[1]
Appearance White to off-white crystalline powder[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water[1]
pKa (Predicted) 10.21 ± 0.10[1]
InChI Key QQZFVONVJPXCSQ-UHFFFAOYSA-N[2]
SMILES CC(=O)c1ccc(N)cc1O[2]

Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone: A Strategic Approach

The synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone can be approached through several synthetic routes. A plausible and efficient method involves the Fries rearrangement of a suitably protected aminophenol derivative. The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[3][4] This method is particularly advantageous for the synthesis of hydroxyarylketones where direct Friedel-Crafts acylation of the phenol might be problematic.[3]

Proposed Synthetic Pathway: Fries Rearrangement

A logical synthetic strategy commences with the protection of the amino group of p-aminophenol, followed by acetylation of the hydroxyl group to form an ester. This ester is then subjected to a Fries rearrangement to introduce the acetyl group onto the aromatic ring, ortho to the hydroxyl group. Finally, deprotection of the amino group yields the target molecule.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Fries Rearrangement cluster_3 Step 4: Deprotection p-Aminophenol p-Aminophenol p-Acetamidophenol p-Acetamidophenol p-Aminophenol->p-Acetamidophenol Acetic Anhydride 4-Acetamidophenyl acetate 4-Acetamidophenyl acetate p-Acetamidophenol->4-Acetamidophenyl acetate Acetyl Chloride 1-(4-Acetamido-2-hydroxyphenyl)ethanone 1-(4-Acetamido-2-hydroxyphenyl)ethanone 4-Acetamidophenyl acetate->1-(4-Acetamido-2-hydroxyphenyl)ethanone AlCl3, heat 1-(4-Amino-2-hydroxyphenyl)ethanone 1-(4-Amino-2-hydroxyphenyl)ethanone 1-(4-Acetamido-2-hydroxyphenyl)ethanone->1-(4-Amino-2-hydroxyphenyl)ethanone Acid Hydrolysis

Proposed synthetic workflow for 1-(4-Amino-2-hydroxyphenyl)ethanone.
Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis based on the Fries rearrangement.

Step 1: Acetylation of p-Aminophenol (Protection)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-aminophenol in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture under reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain p-acetamidophenol.

Step 2: Esterification of p-Acetamidophenol

  • Suspend p-acetamidophenol in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cool the mixture in an ice bath and add a base, such as pyridine or triethylamine.

  • Slowly add acetyl chloride to the stirred mixture.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-acetamidophenyl acetate.

Step 3: Fries Rearrangement

  • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous aluminum chloride.

  • Add a high-boiling inert solvent, such as nitrobenzene or 1,2-dichloroethane.

  • Slowly add a solution of 4-acetamidophenyl acetate in the same solvent to the stirred suspension of aluminum chloride.

  • Heat the reaction mixture to a temperature that favors the formation of the ortho-isomer (typically higher temperatures favor the ortho product in Fries rearrangements).[3]

  • Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate 1-(4-acetamido-2-hydroxyphenyl)ethanone.

Step 4: Deprotection of the Amino Group

  • Dissolve the purified 1-(4-acetamido-2-hydroxyphenyl)ethanone in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the solution under reflux for several hours until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the free amine.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1-(4-Amino-2-hydroxyphenyl)ethanone.

Analytical Characterization: A Multi-technique Approach

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 1-(4-Amino-2-hydroxyphenyl)ethanone. A combination of spectroscopic techniques provides a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.4s3H-COCH₃
~5.0br s2H-NH₂
~6.2-6.4m2HAromatic H
~7.5d1HAromatic H
~9.8s1H-OH

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~26-COCH₃
~110-135Aromatic C
~150C-NH₂
~160C-OH
~200C=O

Causality behind Spectral Predictions: The electron-donating effects of the amino and hydroxyl groups will shield the aromatic protons, causing them to appear at a relatively upfield chemical shift. The acetyl group's methyl protons will appear as a singlet. The phenolic and amino protons are expected to be broad singlets due to exchange with the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretching (symmetric and asymmetric)Primary amine
3200-3600O-H stretching (broad)Phenol
~3050C-H stretchingAromatic
~2950C-H stretchingMethyl
~1650C=O stretchingAryl ketone
1600-1450C=C stretchingAromatic ring
~1250C-O stretchingPhenol
~1360C-N stretchingAromatic amine

Justification of Peak Assignments: The presence of a primary amine will give rise to two N-H stretching bands. The phenolic O-H stretch will be a broad band due to hydrogen bonding. The carbonyl stretch of the aryl ketone will be a strong, sharp peak. The aromatic C=C stretching vibrations will appear in the characteristic region of 1600-1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.

  • Major Fragments:

    • m/z = 136: Loss of a methyl radical (•CH₃) from the acetyl group.

    • m/z = 108: Loss of the acetyl group (CH₃CO•).

    • m/z = 93: Further fragmentation of the aromatic ring.

Rationale for Fragmentation: In EI-MS, the molecular ion is formed by the loss of an electron. The most likely fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the methyl or the entire acetyl group.[6]

MS_Fragmentation M+ (m/z 151) M+ (m/z 151) m/z 136 m/z 136 M+ (m/z 151)->m/z 136 - •CH3 m/z 108 m/z 108 M+ (m/z 151)->m/z 108 - CH3CO• Further Fragments Further Fragments m/z 108->Further Fragments

Expected major fragmentation pathways for 1-(4-Amino-2-hydroxyphenyl)ethanone.

Applications in Research and Drug Development

1-(4-Amino-2-hydroxyphenyl)ethanone is a valuable precursor in the synthesis of a variety of biologically active molecules.[1] Its functional groups provide multiple points for chemical modification, allowing for the creation of diverse chemical libraries for drug discovery.

Precursor for Bioactive Heterocycles

The amino and acetyl groups can participate in cyclization reactions to form various heterocyclic systems, such as quinolines, which are scaffolds for many therapeutic agents.

Potential Antioxidant and Anti-inflammatory Properties

The presence of the aminophenol moiety suggests that 1-(4-Amino-2-hydroxyphenyl)ethanone may possess antioxidant and anti-inflammatory properties.[1] The hydroxyl and amino groups can act as hydrogen atom donors to neutralize free radicals, thus mitigating oxidative stress.[7] It is important to note that aminophenols can also exhibit pro-oxidant activity in the presence of transition metal ions like copper, which can lead to the generation of reactive oxygen species.[3][4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Amino-2-hydroxyphenyl)ethanone. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

1-(4-Amino-2-hydroxyphenyl)ethanone is a chemical intermediate with significant synthetic utility and potential biological activity. This in-depth technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol via the Fries rearrangement, and a thorough discussion of its analytical characterization. By understanding the causality behind the experimental choices and the interpretation of analytical data, researchers and drug development professionals can effectively utilize this compound in their synthetic endeavors and explore its potential in various scientific disciplines.

References

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  • Organic Chemistry-4. (n.d.).
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  • Interpret
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Exploratory

A Comprehensive Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Abstract: 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS No: 2476-29-1) is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS No: 2476-29-1) is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its structure, featuring an acetophenone core substituted with both an amino and a hydroxyl group, renders it a versatile scaffold and a valuable intermediate for the synthesis of complex molecules and potential active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its core physicochemical properties, outlines a logical synthetic pathway, discusses its applications in drug development, details a comprehensive analytical characterization workflow, and summarizes essential safety protocols. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Part 1: Core Physicochemical & Structural Properties

1-(4-Amino-2-hydroxyphenyl)ethanone is a solid, crystalline compound at room temperature.[1] The strategic placement of the amino, hydroxyl, and acetyl groups on the phenyl ring dictates its chemical reactivity and potential as a precursor molecule. The hydroxyl group is a hydrogen bond donor and can be deprotonated, the amino group is nucleophilic and basic, and the ketone provides an electrophilic site for various transformations.

This unique combination of functional groups makes it a valuable building block in medicinal chemistry.[1] Its molecular weight and other key properties are summarized below.

Table 1: Physicochemical and Structural Identifiers of 1-(4-Amino-2-hydroxyphenyl)ethanone

PropertyValueSource(s)
IUPAC Name 1-(4-Amino-2-hydroxyphenyl)ethanone[2]
Synonyms 4'-Amino-2'-hydroxyacetophenone, 4-Acetyl-3-hydroxyaniline[1][2]
CAS Number 2476-29-1[1][2]
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [2]
Appearance White to off-white crystalline powder[1]
Canonical SMILES CC(=O)c1ccc(N)cc1O
InChI Key QQZFVONVJPXCSQ-UHFFFAOYSA-N[1]
Predicted pKa 10.21 ± 0.10[1]
Form Solid

Part 2: Synthesis and Chemical Reactivity

The synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone is not trivial due to the presence of multiple functional groups that require careful protection or selective reaction conditions. A logical and common strategy in organic synthesis for achieving this substitution pattern involves a multi-step process starting from a more readily available precursor, such as 2'-hydroxyacetophenone.

The rationale behind this synthetic approach is to first introduce the nitrogen-containing group at the correct position (para to the acetyl group) and then convert it to the desired amino group. A standard method for this is electrophilic aromatic substitution (nitration), followed by a reduction of the resulting nitro group.

Synthesis_Workflow Start Start: 2'-Hydroxyacetophenone Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Electrophilic Aromatic Substitution Intermediate Intermediate: 1-(4-Nitro-2-hydroxyphenyl)ethanone Nitration->Intermediate Forms nitro-intermediate Reduction Step 2: Reduction (e.g., H₂, Pd/C or Sn/HCl) Intermediate->Reduction Selective reduction of nitro group Product Final Product: 1-(4-Amino-2-hydroxyphenyl)ethanone Reduction->Product Purification Purification (Recrystallization / Chromatography) Product->Purification Isolate pure compound Analytical_Workflow Sample Synthesized Sample TLC 1. Thin-Layer Chromatography (TLC) - Assess reaction completion - Preliminary purity check Sample->TLC MP 2. Melting Point Analysis - Compare with literature value - Indicator of purity TLC->MP Spectroscopy 3. Spectroscopic Analysis MP->Spectroscopy IR FT-IR Spectroscopy - Identify functional groups (O-H, N-H, C=O) Spectroscopy->IR NMR NMR Spectroscopy (¹H and ¹³C) - Confirm molecular structure - Positional isomerism Spectroscopy->NMR MS Mass Spectrometry - Determine molecular weight - Confirm molecular formula Spectroscopy->MS Purity 4. Purity & Quantification - HPLC / UPLC Spectroscopy->Purity

Caption: A self-validating workflow for the analytical characterization of the title compound.

Expected Spectroscopic Data

The following table summarizes the expected signals and peaks for 1-(4-Amino-2-hydroxyphenyl)ethanone based on its structure.

Table 2: Expected Analytical Data

TechniqueExpected ObservationsRationale
¹H NMR • Singlet (~2.5 ppm, 3H)• Aromatic signals (6.0-7.5 ppm, 3H)• Broad singlets (variable, 3H)• Acetyl (CH₃) protons.• Protons on the phenyl ring.• Exchangeable protons from amine (NH₂) and hydroxyl (OH) groups.
¹³C NMR • Signal (~25 ppm)• Aromatic signals (110-160 ppm, 6C)• Signal (~200 ppm)• Acetyl methyl carbon.• Six distinct carbons of the substituted phenyl ring.• Ketone carbonyl carbon.
FT-IR • Broad peak (3200-3600 cm⁻¹)• Two sharp peaks (~3300-3500 cm⁻¹)• Strong, sharp peak (1650-1680 cm⁻¹)• O-H stretching vibration (hydroxyl).• N-H stretching vibrations (primary amine).• C=O stretching vibration (ketone).
Mass Spec (EI) • Molecular Ion Peak (M⁺) at m/z = 151• Fragment ion at m/z = 136• Corresponds to the nominal molecular weight.• Loss of the methyl group ([M-15]⁺).

Part 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. According to safety data sheets, 1-(4-Amino-2-hydroxyphenyl)ethanone poses several hazards.

  • Hazard Identification:

    • Harmful if swallowed (Acute Toxicity 4, Oral). [3] * Causes skin irritation (Skin Irritation, Category 2). [3] * Causes serious eye irritation (Eye Irritation, Category 2). [3] * May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). [3]

  • Recommended Handling Procedures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [3] * Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles (compliant with EN 166), and a lab coat. [3]For operations that may generate dust, respiratory protection should be used. [3] * First Aid: In case of skin contact, wash immediately with plenty of soap and water. [3]If in eyes, rinse cautiously with water for several minutes. [3][4]If inhaled, move the person to fresh air. [3][4]If swallowed, rinse the mouth and seek medical attention. [3] * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1]

Conclusion

1-(4-Amino-2-hydroxyphenyl)ethanone is more than just a chemical with a defined molecular weight; it is a versatile platform for innovation in medicinal chemistry and drug discovery. Its rich functionality provides numerous handles for chemical modification, enabling the exploration of vast chemical spaces. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is the first step for researchers looking to unlock its full potential in the development of next-generation therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 1-(4-(hydroxyamino)phenyl)ethanone as a Versatile Precursor in Drug Discovery.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: 1-(4-Amino-2-hydroxyphenyl)ethan-1-one.
  • MolecularInfo. (n.d.). 1-(4-Amino-2-hydroxyphenyl)ethanone molecular information.
  • Sigma-Aldrich. (n.d.). 1-(4-amino-2-hydroxyphenyl)ethan-1-one.
  • PubChem. (n.d.). Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1).
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
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  • CymitQuimica. (n.d.). CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-.
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  • Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • NIST. (n.d.). Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-.
  • Boron Molecular. (n.d.). Buy 1-(2-hydroxyphenyl)ethanone.
  • MedChemExpress. (n.d.). 1-4-hydroxyphenyl-2-4-4-hydroxyphenyl-butan-2-yl-amino-ethanone-d6-hydrochloride.
  • Benchchem. (2025, November). Application Notes and Protocols: 2-Amino-1-(4-hydroxyphenyl)ethanone as a Key Intermediate for Adrenergic Compounds.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone.
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  • DergiPark. (2025, December 31). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their.

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Foundational

1-(4-Amino-2-hydroxyphenyl)ethanone discovery and isolation

An In-Depth Technical Guide on the Synthesis, Isolation, and Characterization of 1-(4-Amino-2-hydroxyphenyl)ethanone Executive Summary 1-(4-Amino-2-hydroxyphenyl)ethanone is a valuable substituted hydroxyacetophenone tha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis, Isolation, and Characterization of 1-(4-Amino-2-hydroxyphenyl)ethanone

Executive Summary

1-(4-Amino-2-hydroxyphenyl)ethanone is a valuable substituted hydroxyacetophenone that serves as a critical building block in the synthesis of various pharmaceutical and chemical entities. Its unique arrangement of amino, hydroxyl, and acetyl functional groups on an aromatic scaffold makes it a versatile precursor for more complex molecular architectures. This guide provides a comprehensive technical overview intended for researchers and drug development professionals, detailing the prevalent synthetic methodologies, robust isolation and purification protocols, and definitive characterization techniques for this compound. By elucidating the causality behind experimental choices, from reaction mechanisms to purification strategies, this document serves as a practical reference for the successful handling and application of this important chemical intermediate.

Introduction to 1-(4-Amino-2-hydroxyphenyl)ethanone

1-(4-Amino-2-hydroxyphenyl)ethanone, identified by CAS Number 2476-29-1, is an organic compound featuring a core acetophenone structure substituted with a hydroxyl group at position 2 and an amino group at position 4.[1][2] This substitution pattern makes it an important intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[3] The presence of multiple reactive sites—the nucleophilic amino group, the acidic phenolic hydroxyl group, and the electrophilic carbonyl carbon—allows for a diverse range of chemical transformations. Understanding its properties is fundamental to its effective use in synthetic applications.

PropertyValueReference
IUPAC Name 1-(4-amino-2-hydroxyphenyl)ethan-1-one[4]
CAS Number 2476-29-1[2]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Solid[1]
InChI Key QQZFVONVJPXCSQ-UHFFFAOYSA-N[1]

Synthetic Pathways and Mechanistic Insights

The synthesis of hydroxyaryl ketones is a cornerstone of industrial and academic chemistry. Among the most powerful methods for their preparation is the Fries rearrangement, a reaction that transforms a phenolic ester into a hydroxyaryl ketone.[5][6]

The Fries Rearrangement: A Mechanistic Deep Dive

Discovered by German chemist Karl Theophil Fries, this rearrangement involves the migration of an acyl group from a phenolic oxygen to the carbon atoms of the aromatic ring, typically favoring the ortho and para positions.[7] The reaction is catalyzed by stoichiometric amounts of a Lewis acid, such as aluminum chloride (AlCl₃), or strong Brønsted acids.[5][8]

The widely accepted mechanism proceeds through the formation of a reactive acylium ion.[6] The Lewis acid coordinates to the carbonyl oxygen of the ester, weakening the C-O bond and facilitating its cleavage to generate an acylium ion and an aluminum phenoxide complex. This electrophilic acylium ion then attacks the electron-rich aromatic ring in a process analogous to an intramolecular Friedel-Crafts acylation.[7]

Fries_Rearrangement cluster_reactants Reaction Components cluster_products Products Start Phenolic Ester + AlCl₃ Intermediate1 Acylium Ion-Phenoxide Complex Start->Intermediate1 Coordination & Cleavage OrthoProduct Ortho-Hydroxyaryl Ketone (Kinetic Product) Intermediate1->OrthoProduct Intramolecular Acylation (ortho attack) Favored at High Temp. ParaProduct Para-Hydroxyaryl Ketone (Thermodynamic Product) Intermediate1->ParaProduct Intramolecular Acylation (para attack) Favored at Low Temp.

Caption: Mechanism of the Fries Rearrangement.

A critical aspect of the Fries rearrangement is the control of regioselectivity. The reaction is subject to thermodynamic versus kinetic control:

  • Low Temperatures typically favor the formation of the para isomer, which is the thermodynamically more stable product.[6]

  • High Temperatures tend to yield the ortho isomer. This is because the ortho product can form a more stable bidentate chelate complex with the aluminum catalyst, lowering the transition state energy for its formation, making it the kinetic product.[6]

Experimental Protocol: Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone

This protocol outlines a plausible synthesis starting from 3-acetamidophenol, which is first acetylated to protect the phenol and then subjected to a Fries rearrangement.

Step 1: Acetylation of 3-Acetamidophenol

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-acetamidophenol in pyridine.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add acetyl chloride dropwise with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into cold dilute HCl to neutralize excess pyridine and precipitate the product, 3-acetamidophenyl acetate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Fries Rearrangement

  • To a flame-dried, three-neck flask equipped with a condenser and under a nitrogen atmosphere, add the dried 3-acetamidophenyl acetate and nitrobenzene as a solvent.

  • Cool the mixture to 0-5°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, slowly warm the mixture to 100-110°C and maintain this temperature for 2-3 hours to favor the desired ortho rearrangement product.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

  • The resulting solid, crude N-[4-acetyl-3-hydroxyphenyl]acetamide, is collected by filtration, washed with water, and dried.

Step 3: Hydrolysis of the Amide

  • Reflux the crude product from Step 2 in a solution of aqueous hydrochloric acid (e.g., 6M HCl) for 4-6 hours.

  • Cool the solution and neutralize it carefully with a base (e.g., NaHCO₃ or NH₄OH) to precipitate the crude 1-(4-Amino-2-hydroxyphenyl)ethanone.

  • Collect the crude product by filtration and proceed to purification.

Protocols for Isolation and Purification

Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and decomposition.[9] Therefore, performing purification steps under an inert atmosphere (nitrogen or argon) and using degassed solvents is a critical measure to ensure the integrity and purity of the final product.[9]

Purification_Workflow Crude Crude Product from Synthesis Assess Assess Purity (TLC / ¹H NMR) Crude->Assess Decision Purity > 95%? Assess->Decision Chromatography Protocol 2: Flash Chromatography Assess->Chromatography Impure Recrystal Protocol 1: Recrystallization Decision->Recrystal No Pure Pure Product Decision->Pure Yes Recrystal->Assess Chromatography->Pure Characterize Characterization (NMR, IR, MS) Pure->Characterize

Caption: Decision workflow for purification.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids, assuming a suitable solvent system can be identified.

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, ethyl acetate, water, or mixtures thereof). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent required for complete dissolution.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

If recrystallization fails to yield a product of sufficient purity, flash column chromatography is the preferred alternative.

  • Prepare Deactivated Silica Gel: To prevent product degradation on the acidic silica surface, create a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Add triethylamine to a final concentration of 1% (v/v) and stir for 15 minutes.[9]

  • Pack the Column: Pour the slurry into the column and allow the silica to settle without trapping air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.[9]

  • Collect and Analyze Fractions: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic techniques. The following table summarizes the expected spectroscopic data for 1-(4-Amino-2-hydroxyphenyl)ethanone.

TechniqueExpected Observations
¹H NMR ~2.5 ppm (s, 3H): Singlet for the acetyl (-COCH₃) protons. ~4.0-5.0 ppm (br s, 2H): Broad singlet for the amine (-NH₂) protons, D₂O exchangeable. ~6.1-6.3 ppm (m, 2H): Multiplets corresponding to the aromatic protons ortho to the amino group. ~7.5 ppm (d, 1H): Doublet for the aromatic proton ortho to the acetyl group. ~9.0-10.0 ppm (br s, 1H): Broad singlet for the phenolic (-OH) proton, D₂O exchangeable.
¹³C NMR ~25 ppm: Acetyl methyl carbon (-CH₃). ~100-115 ppm: Aromatic carbons ortho and para to the hydroxyl group. ~130-135 ppm: Aromatic carbon ortho to the acetyl group. ~150-160 ppm: Aromatic carbons attached to the amino and hydroxyl groups. ~200 ppm: Carbonyl carbon (-C=O).
IR (cm⁻¹) 3500-3300: Two distinct N-H stretching bands (primary amine). 3300-3000: Broad O-H stretching band (phenol). ~1650: Strong C=O stretching band (ketone, lowered due to hydrogen bonding). ~1600-1450: C=C stretching bands for the aromatic ring.
Mass Spec (EI) m/z 151: Molecular ion (M⁺) peak. m/z 136: Loss of a methyl radical ([M-CH₃]⁺). m/z 108: Fragmentation corresponding to the aminophenol moiety.

Conclusion

1-(4-Amino-2-hydroxyphenyl)ethanone is a synthetically accessible and highly functionalized intermediate. Its successful synthesis, predominantly achieved through adaptations of classic reactions like the Fries rearrangement, requires careful control over reaction conditions to achieve the desired regioselectivity. Furthermore, its purification demands meticulous attention to experimental technique, particularly the exclusion of atmospheric oxygen to prevent oxidative degradation. The protocols and analytical data presented in this guide provide a robust framework for researchers to synthesize, isolate, and characterize this compound with high purity, enabling its effective application in drug discovery and development.

References

  • BenchChem. Purification of 1-(4-(hydroxyamino)phenyl)ethanone.
  • Grokipedia. Fries rearrangement.
  • ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement.
  • Wikipedia. Fries rearrangement. [Link]

  • Wikipedia. Fries rearrangement.
  • PubChem. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1). [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • BenchChem. An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis. [Link]

  • PubChem. 1-(2-Amino-4-hydroxyphenyl)ethanone. [Link]

  • Google Patents.
  • NIST WebBook. Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. [Link]

  • European Patent Office. EP 0431871 A2 - A process for the preparation of ketones. [Link]

  • BenchChem. The Versatile Precursor: A Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone in Organic Synthesis.
  • PubChem. p-Aminoacetophenone. [Link]

  • NIST WebBook. Ethanone, 1-(2-hydroxyphenyl)-. [Link]

  • NIST WebBook. Ethanone, 1-(2-hydroxyphenyl)- Mass Spectrum. [Link]

  • NIST WebBook. Ethanone, 1-(2,4-dihydroxyphenyl)- Mass Spectrum. [Link]

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Exploratory

A Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone: Synthesis, Properties, and Emerging Applications

Abstract 1-(4-Amino-2-hydroxyphenyl)ethanone is a substituted acetophenone with a unique arrangement of functional groups that makes it a valuable building block in synthetic chemistry. Despite the prevalence of acetophe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Amino-2-hydroxyphenyl)ethanone is a substituted acetophenone with a unique arrangement of functional groups that makes it a valuable building block in synthetic chemistry. Despite the prevalence of acetophenone derivatives in nature, a comprehensive review of the current scientific literature reveals no definitive evidence of 1-(4-Amino-2-hydroxyphenyl)ethanone as a naturally occurring compound. This technical guide pivots from an exploration of natural sources to a detailed examination of its chemical synthesis, physicochemical properties, and potential applications in pharmaceutical and materials science. We provide a framework for its laboratory preparation, characterization, and utilization, offering insights for researchers, chemists, and drug development professionals.

Introduction: An Unfound Natural Product?

Substituted acetophenones are a class of organic compounds found in a variety of natural sources, including plants and microorganisms. These compounds often exhibit a range of biological activities. A notable example is 2'-Hydroxy-4'-methylacetophenone, which has been identified in Eupatorium fortunei and Angelica pubescens[1]. However, for the specific isomer 1-(4-Amino-2-hydroxyphenyl)ethanone (Figure 1), extensive database searches and literature reviews do not indicate a known natural origin. Its presence is primarily documented in chemical catalogs as a synthetic reagent.[2]

This guide, therefore, addresses the existing knowledge gap by focusing on the synthetic pathways to obtain this compound, its characterized properties, and its potential as a precursor for more complex molecules.

Figure 1: Chemical Structure of 1-(4-Amino-2-hydroxyphenyl)ethanone

Caption: Structure of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Chemical Synthesis

The primary route for synthesizing 1-(4-Amino-2-hydroxyphenyl)ethanone involves the reduction of a nitro-substituted precursor. This common strategy in organic synthesis allows for the introduction of the amino group in the final step.

Synthesis via Reduction of 1-(2-hydroxy-4-nitrophenyl)ethanone

A prevalent method for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone is the reduction of 1-(2-hydroxy-4-nitrophenyl)ethanone. This precursor can be prepared through the nitration of 1-(2-hydroxyphenyl)ethanone. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents.

A general workflow for this synthesis is depicted below:

G start 1-(2-hydroxyphenyl)ethanone step1 Nitration (e.g., HNO3, H2SO4) start->step1 intermediate 1-(2-hydroxy-4-nitrophenyl)ethanone step1->intermediate step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate->step2 product 1-(4-Amino-2-hydroxyphenyl)ethanone step2->product

Caption: A general synthetic workflow for 1-(4-Amino-2-hydroxyphenyl)ethanone.

Experimental Protocol: Reduction of 1-(2-hydroxy-4-nitrophenyl)ethanone

  • Dissolution: Dissolve 1-(2-hydroxy-4-nitrophenyl)ethanone in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, to the solution. The reaction is typically performed at an elevated temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 1-(4-Amino-2-hydroxyphenyl)ethanone.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 1-(4-Amino-2-hydroxyphenyl)ethanone have been reported by various chemical suppliers. A summary of these properties is provided in Table 1.

Table 1: Physicochemical Properties of 1-(4-Amino-2-hydroxyphenyl)ethanone

PropertyValueSource
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
CAS Number2476-29-1[2]
AppearanceWhite to off-white crystalline powder[2]
InChI KeyQQZFVONVJPXCSQ-UHFFFAOYSA-N[2]

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While a comprehensive, publicly available dataset is limited, typical spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, the amino protons, and the hydroxyl proton. The substitution pattern on the benzene ring will influence the coupling patterns of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms, including the carbonyl carbon, the methyl carbon, and the six aromatic carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications

While 1-(4-Amino-2-hydroxyphenyl)ethanone is not known from natural sources, its synthetic availability and functional group arrangement make it a valuable intermediate in several areas of research.

Pharmaceutical Intermediate

The presence of amino and hydroxyl groups on the aromatic ring, along with the acetyl group, provides multiple reactive sites for further chemical modifications. This makes it a suitable scaffold for the synthesis of more complex molecules with potential biological activity. For instance, related aminohydroxyphenyl ethanone derivatives are used as intermediates for pharmaceuticals.[3] The compound's structure is reminiscent of certain biogenic amines and could be explored for the development of novel therapeutic agents. Guidechem mentions its potential antioxidant and anti-inflammatory properties, making it a candidate for drug development.[2]

Building Block in Organic Synthesis

In synthetic organic chemistry, 1-(4-Amino-2-hydroxyphenyl)ethanone can serve as a starting material for the synthesis of various heterocyclic compounds, such as benzoxazoles or quinolines, which are important structural motifs in many biologically active molecules.

Related Naturally Occurring Acetophenones

To provide context, it is useful to consider structurally similar acetophenones that have been isolated from natural sources.

  • 1-(2-hydroxyphenyl)-ethanone: This compound has been found in roasted almonds, fried beef, and papaya fruit.[4]

  • 1-(2-Amino-3-hydroxyphenyl)ethanone: This isomer is a metabolite of kynuridine and is associated with tryptophan metabolism.[5]

The existence of these related natural products suggests that while 1-(4-Amino-2-hydroxyphenyl)ethanone has not yet been discovered in nature, its biosynthesis may be plausible.

Conclusion and Future Directions

1-(4-Amino-2-hydroxyphenyl)ethanone is a synthetically accessible compound with significant potential as a building block in medicinal chemistry and organic synthesis. To date, there is no scientific evidence of its natural occurrence. Future research could involve screening of a wider range of plant and microbial extracts to investigate the possibility of its existence as a natural product. Furthermore, the exploration of its biological activities and its utility in the synthesis of novel compounds remains a promising area for further investigation.

References

  • Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • PubChem. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1). [Link]

  • PubChem. 2'-Hydroxy-4'-methylacetophenone. [Link]

  • PubChem. 1-(4-Amino-5-fluoro-2-hydroxyphenyl)ethanone. [Link]

  • PubChem. 1-(2-Amino-4-hydroxyphenyl)ethanone. [Link]

  • The Good Scents Company. 2'-hydroxyacetophenone, 118-93-4. [Link]

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Foundational

Spectroscopic Profile of 1-(4-Amino-2-hydroxyphenyl)ethanone: A Technical Guide for Researchers

Abstract Introduction: The Significance of 1-(4-Amino-2-hydroxyphenyl)ethanone 1-(4-Amino-2-hydroxyphenyl)ethanone is a substituted acetophenone derivative featuring a unique arrangement of functional groups: a ketone, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 1-(4-Amino-2-hydroxyphenyl)ethanone

1-(4-Amino-2-hydroxyphenyl)ethanone is a substituted acetophenone derivative featuring a unique arrangement of functional groups: a ketone, a phenol, and an aniline moiety. This trifunctional architecture makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products in a drug development pipeline. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.

Molecular Structure and Key Features

The structural features of 1-(4-Amino-2-hydroxyphenyl)ethanone dictate its spectroscopic behavior. The intramolecular hydrogen bonding between the ortho-hydroxyl group and the acetyl carbonyl, as well as the electronic effects of the amino and hydroxyl groups on the aromatic ring, are particularly influential.

Caption: Chemical structure of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(4-Amino-2-hydroxyphenyl)ethanone is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of both O-H and N-H bonds will result in prominent features in the high-frequency region, while the carbonyl group will give rise to a strong absorption in the double-bond region.

Table 1: Predicted Infrared Spectral Data

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected IntensityNotes
3400-3200O-H and N-HStretchingStrong, BroadThe O-H and N-H stretching bands are expected to overlap, resulting in a broad envelope of absorption. The N-H stretch of the primary amine will likely appear as two distinct peaks within this broad band.
3100-3000Aromatic C-HStretchingMediumTypical for sp² C-H bonds in an aromatic ring.
2960-2850Aliphatic C-HStretchingMediumCorresponding to the methyl group of the acetyl moiety.
1650-1630C=O (Ketone)StretchingStrongThe carbonyl stretching frequency is expected to be lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.
1620-1580Aromatic C=CStretchingMedium-StrongCharacteristic skeletal vibrations of the benzene ring.
1550-1450N-HBendingMediumScissoring vibration of the primary amine.
1360C-HBendingMediumSymmetric bending (umbrella mode) of the methyl group.
1280-1180C-O (Phenol)StretchingStrong
1300-1200C-N (Aryl)StretchingMedium-Strong
900-675Aromatic C-HOut-of-plane BendingStrongThe substitution pattern on the benzene ring will influence the exact position of these bands.
Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: For a solid sample, the KBr pellet method is recommended. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Instrument Setup: The spectrometer should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

  • Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded. A typical scan range is 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity. Due to the electron-donating effects of the amino and hydroxyl groups, the aromatic protons are expected to be shifted upfield compared to unsubstituted acetophenone.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Singlet (broad)1HAr-OHThe phenolic proton is expected to be significantly downfield and broadened due to hydrogen bonding and exchange.
~7.5Doublet1HH-6This proton is ortho to the electron-withdrawing acetyl group, leading to a downfield shift.
~6.2Doublet1HH-5This proton is ortho to the electron-donating amino group and meta to the acetyl group, resulting in an upfield shift.
~6.0Doublet of doublets1HH-3This proton is ortho to both the hydroxyl and amino groups, causing a significant upfield shift.
~5.5Singlet (broad)2H-NH₂The chemical shift of amine protons can vary and the peak is often broad due to quadrupole broadening and exchange.
~2.5Singlet3H-COCH₃The methyl protons of the acetyl group are expected to be in a typical range for an aryl methyl ketone.

Caption: Predicted ¹H NMR assignments for 1-(4-Amino-2-hydroxyphenyl)ethanone.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~200C=OThe carbonyl carbon of the ketone is expected to be significantly downfield.
~160C-OHThe carbon attached to the hydroxyl group (C-2) will be deshielded.
~155C-NH₂The carbon attached to the amino group (C-4) will also be deshielded.
~132C-6Aromatic carbon ortho to the acetyl group.
~115C-1Quaternary aromatic carbon attached to the acetyl group.
~105C-5Aromatic carbon shielded by the ortho amino group.
~100C-3Aromatic carbon strongly shielded by the ortho hydroxyl and para amino groups.
~28-COCH₃The methyl carbon of the acetyl group.
Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using standard parameters. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

m/zProposed FragmentNotes
151[M]⁺Molecular ion peak. The presence of a nitrogen atom dictates an odd molecular weight, consistent with the molecular formula C₈H₉NO₂.
136[M - CH₃]⁺Loss of a methyl radical from the acetyl group, forming a stable acylium ion. This is expected to be a prominent peak.
108[M - CH₃CO]⁺Loss of an acetyl radical.
92[C₆H₆NO]⁺Further fragmentation of the aromatic ring.
Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z = 151 F1 [M - CH₃]⁺ m/z = 136 M->F1 - •CH₃ F2 [M - CH₃CO]⁺ m/z = 108 M->F2 - •COCH₃

Caption: Predicted primary fragmentation pathways for 1-(4-Amino-2-hydroxyphenyl)ethanone in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 1-(4-Amino-2-hydroxyphenyl)ethanone. The presented data and interpretations are based on fundamental principles of spectroscopy and analysis of structurally related compounds. Researchers working with this molecule can use this guide as a reference for confirming its identity and assessing its purity. It is, however, strongly recommended that experimental data be acquired and compared with these predictions for definitive structural elucidation.

References

  • PubChem. 1-(4-Amino-2-hydroxyphenyl)ethanone. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-(4-Amino-2-hydroxyphenyl)ethanone

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Amino-2-hydroxyphenyl)ethanone, a key chemical intermediate. In the absence of extensive direct experimental data for this...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Amino-2-hydroxyphenyl)ethanone, a key chemical intermediate. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from established physicochemical principles, data from structurally analogous compounds, and regulatory guidelines for solubility testing. We will explore the intrinsic properties of 1-(4-Amino-2-hydroxyphenyl)ethanone, predict its solubility behavior in various solvent systems, and detail the experimental methodologies required for its empirical determination. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a drug candidate's lifecycle from early discovery through to formulation and clinical performance.[1] An optimal solubility profile is paramount for achieving desired bioavailability and therapeutic efficacy.[1] 1-(4-Amino-2-hydroxyphenyl)ethanone, with its amino, hydroxyl, and ketone functional groups, presents an interesting case for solubility analysis. Its structure suggests a nuanced interaction with various solvents, influenced by factors such as pH and temperature. A thorough understanding of its solubility is, therefore, not merely an academic exercise but a critical step in harnessing its full potential in research and development.

Physicochemical Properties of 1-(4-Amino-2-hydroxyphenyl)ethanone

A foundational understanding of the physicochemical properties of 1-(4-Amino-2-hydroxyphenyl)ethanone is essential for predicting its solubility. These properties are intrinsic to the molecule and govern its behavior in different environments.

PropertyValueSource
Molecular Formula C₈H₉NO₂[2][3]
Molecular Weight 151.16 g/mol [2][3]
Appearance Reported as a brown solid or white to off-white crystalline powder.[2][4]
Predicted pKa 10.21 ± 0.10[2]
Melting Point 134-135°C[5]
Boiling Point 331.7°C at 760 mmHg[5]

The presence of both a weakly basic amino group and an acidic phenolic hydroxyl group suggests that the solubility of 1-(4-Amino-2-hydroxyphenyl)ethanone will be significantly influenced by the pH of the aqueous medium. The predicted pKa of 10.21 is attributed to the phenolic hydroxyl group, indicating that it will be predominantly in its neutral form at physiological pH.[2]

Solubility Profile: Predictions and Comparative Analysis

While specific quantitative solubility data for 1-(4-Amino-2-hydroxyphenyl)ethanone is not extensively available in the public domain, we can infer its likely behavior by examining its qualitative descriptions and the empirical data of its structural analogs.

Qualitative Solubility:

  • Water: Described as "soluble in water".[2]

  • Organic Solvents: Stated to be "soluble in Methanol/DMSO".[4]

To provide a more quantitative estimation, the solubility data for two closely related compounds, 4'-Aminoacetophenone (lacking the 2'-hydroxyl group) and 2'-Hydroxyacetophenone (lacking the 4'-amino group), are presented below.

Table 1: Comparative Solubility of Structural Analogs

Solvent4'-Aminoacetophenone2'-HydroxyacetophenonePredicted Behavior of 1-(4-Amino-2-hydroxyphenyl)ethanone
Water (cold) Slightly solubleSlightly soluble (7.571 g/L at 25°C)Likely to have low to moderate aqueous solubility, enhanced by the presence of both polar functional groups.
Water (hot) Soluble-Solubility is expected to increase with temperature.
Ethanol SolubleSoluble (~11 mg/mL)Expected to be soluble.
DMSO Soluble (100 mg/mL)Soluble (~20 mg/mL)Expected to be highly soluble.
Propylene Glycol --Propylene glycol is a polar organic solvent and is miscible with water, ethanol, and acetone, suggesting it would be a suitable solvent.[6]

The presence of the additional hydroxyl group in 1-(4-Amino-2-hydroxyphenyl)ethanone compared to 4'-Aminoacetophenone should increase its polarity and potential for hydrogen bonding, likely enhancing its aqueous solubility.[7][8] Conversely, the amino group in the target compound, when compared to 2'-Hydroxyacetophenone, will also contribute to its polarity and basicity.

Factors Influencing Solubility

pH

The solubility of ionizable compounds like 1-(4-Amino-2-hydroxyphenyl)ethanone is highly dependent on pH.[9] The amino group can be protonated in acidic conditions, forming a more soluble cationic species. The phenolic hydroxyl group can be deprotonated in alkaline conditions, forming a more soluble anionic phenolate. The pH at which the compound has its lowest solubility is a critical parameter in pharmaceutical development.[10]

Temperature

For most solid solutes, solubility increases with temperature.[11] This is an important consideration for formulation processes that may involve heating.

Cosolvents

The solubility of poorly water-soluble compounds can be significantly increased by the addition of a water-miscible organic solvent, known as a cosolvent.[12] Common cosolvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols.

Experimental Determination of Solubility: Protocols and Methodologies

A robust and reproducible experimental design is crucial for accurately determining the solubility of a compound. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12]

The Shake-Flask Method for Equilibrium Solubility

This method involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached.

Protocol:

  • Preparation of Solvent Systems: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and the predicted pH of minimum solubility) as well as relevant organic solvents.[10]

  • Addition of Compound: Add an excess amount of 1-(4-Amino-2-hydroxyphenyl)ethanone to a known volume of each solvent system in sealed, inert containers.

  • Equilibration: Agitate the containers at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.[13]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.45 µm PTFE).[8]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[8]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvent Systems (e.g., pH buffers, organic solvents) prep_compound Add Excess Compound to Solvent prep_solvent->prep_compound Known Volume agitate Agitate at Constant Temperature (24-48 hours) prep_compound->agitate separate Separate Solid and Liquid Phases (Centrifugation & Filtration) agitate->separate Equilibrated Slurry quantify Quantify Solute Concentration (e.g., HPLC-UV) separate->quantify Saturated Filtrate report Report Solubility Data (mg/mL or Molarity) quantify->report

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a reliable method for quantifying the concentration of 1-(4-Amino-2-hydroxyphenyl)ethanone in the saturated filtrate.

Table 2: HPLC-UV Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Source: Adapted from a protocol for the quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone.[14]

Protocol for Analysis:

  • Standard Preparation: Prepare a stock solution of 1-(4-Amino-2-hydroxyphenyl)ethanone of a known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.[14]

  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area versus concentration.[14]

  • Sample Analysis: Inject the filtered saturated solutions and determine the concentration of 1-(4-Amino-2-hydroxyphenyl)ethanone by comparing the peak area to the calibration curve.[14]

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_standards Create Calibration Standards (Serial Dilution) prep_stock->prep_standards inject_standards Inject Standards into HPLC prep_standards->inject_standards create_curve Construct Calibration Curve (Peak Area vs. Concentration) inject_standards->create_curve determine_conc Determine Sample Concentration create_curve->determine_conc Calibration Model inject_sample Inject Saturated Filtrate Sample inject_sample->determine_conc

Caption: Workflow for HPLC-UV Quantification.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility profile of 1-(4-Amino-2-hydroxyphenyl)ethanone, drawing upon theoretical principles and comparative data from structural analogs. While direct quantitative data remains to be fully elucidated, the information and protocols presented herein offer a robust framework for its experimental determination. The predicted pH-dependent solubility and the provided analytical methodologies will empower researchers to accurately characterize this compound, facilitating its application in pharmaceutical research and development. Future work should focus on the empirical determination of the aqueous and organic solubility of 1-(4-Amino-2-hydroxyphenyl)ethanone across a range of pH values and temperatures to validate the predictions made in this guide.

References

  • 4'-Aminoacetophenone - Solubility of Things. (n.d.). Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • 2'-Hydroxyacetophenone | C8H8O2 | CID 8375. (n.d.). PubChem. Retrieved from [Link]

  • 2'-Hydroxyacetophenone - Solubility of Things. (n.d.). Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved from [Link]

  • Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]

  • pKa values for substituted acetophenones: values determined by study of rates of halogenation. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Quantification. (n.d.). Wiley-VCH. Retrieved from [Link]

  • 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512. (n.d.). PubChem. Retrieved from [Link]

  • Showing metabocard for 2'-Hydroxyacetophenone (HMDB0032568). (2012, September 11). HMDB. Retrieved from [Link]

  • Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). (n.d.). Cheméo. Retrieved from [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Propylene glycol. (n.d.). Wikipedia. Retrieved from [Link]

  • Solubility data and pK a values of a few drugs that demonstrate... (n.d.). ResearchGate. Retrieved from [Link]

  • Showing Compound 4'-Hydroxyacetophenone (FDB010503). (2010, April 8). FooDB. Retrieved from [Link]

  • Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID. (n.d.). PubChem. Retrieved from [Link]

  • 1-(4-amino-3-hydroxyphenyl)ethanone (C8H9NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved from [Link]

  • UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. (n.d.). science-softCon. Retrieved from [Link]

  • JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. (n.d.). Google Patents.

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of 1-(4-Amino-2-hydroxyphenyl)ethanone

Abstract This technical guide provides a comprehensive analysis of the known and potential biological activities of the aromatic ketone, 1-(4-Amino-2-hydroxyphenyl)ethanone. While direct experimental data on this specifi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the known and potential biological activities of the aromatic ketone, 1-(4-Amino-2-hydroxyphenyl)ethanone. While direct experimental data on this specific compound is limited, this paper synthesizes information from structurally related aminophenol and acetophenone derivatives to elucidate its probable antioxidant, pro-oxidant, and potential anticancer properties. A critical evaluation of its structural features in the context of Poly (ADP-ribose) polymerase (PARP) inhibition is also presented. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and framework for future in vitro and in vivo investigations.

Introduction and Physicochemical Properties

1-(4-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, possesses a unique molecular architecture characterized by an acetyl group, a hydroxyl group, and an amino group on a phenyl ring. This arrangement of functional groups suggests a predisposition for a range of biological interactions. The ortho-positioning of the hydroxyl group relative to the acetyl moiety and the para-positioning of the amino group are critical determinants of its chemical reactivity and, by extension, its biological potential.

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Solid[1]
InChI Key QQZFVONVJPXCSQ-UHFFFAOYSA-N[1]
SMILES CC(=O)c1ccc(N)cc1O[1]

Antioxidant and Pro-oxidant Activities: A Double-Edged Sword

The presence of both amino and hydroxyl groups on the aromatic ring strongly suggests that 1-(4-Amino-2-hydroxyphenyl)ethanone possesses antioxidant capabilities. The antioxidant activity of aminophenols is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Mechanism of Antioxidant Action

The antioxidant mechanism of aminophenol derivatives primarily involves the donation of a hydrogen atom from the hydroxyl or amino group to a free radical. This process generates a more stable phenoxyl or anilino radical, respectively, which can be further stabilized by resonance, effectively terminating the radical chain reaction. The relative positioning of the amino and hydroxyl groups is crucial; ortho- and para-aminophenols exhibit significantly higher radical scavenging activity compared to the meta-isomer. This is due to the greater stability of the resulting quinone-imine or quinone-like radical species formed after hydrogen donation.

Pro-oxidant Potential

Paradoxically, under certain conditions, aminophenols can also exhibit pro-oxidant activity. In the presence of transition metal ions like copper, 2- and 4-aminophenol isomers can generate reactive oxygen species (ROS). This occurs through the reduction of the metal ion by the aminophenol, which in turn can catalyze the formation of superoxide radicals. This dual antioxidant/pro-oxidant character is a critical consideration in the evaluation of its therapeutic potential, as it could be harnessed for selective cytotoxicity in cancer cells, which often have higher concentrations of transition metals.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard in vitro method to assess the antioxidant activity of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Objective: To determine the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity of the test compound.

Materials:

  • 1-(4-Amino-2-hydroxyphenyl)ethanone

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of 1-(4-Amino-2-hydroxyphenyl)ethanone in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • Assay:

    • To each well of the 96-well plate, add 100 µL of the test compound or standard solution at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

G cluster_workflow DPPH Assay Workflow prep_solutions Prepare Solutions (DPPH, Test Compound, Standard) assay_setup Assay Setup (Add solutions to 96-well plate) prep_solutions->assay_setup incubation Incubation (30 min in the dark) assay_setup->incubation measurement Measure Absorbance (517 nm) incubation->measurement calculation Calculate % Scavenging & IC50 measurement->calculation

Caption: Workflow for DPPH radical scavenging assay.

Potential as a Poly (ADP-ribose) Polymerase (PARP) Inhibitor

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[2] PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[3]

Mechanism of PARP Inhibition and Synthetic Lethality

PARP1, a key member of the PARP family, detects single-strand DNA breaks and, upon activation, synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins.[2] This process recruits other DNA repair proteins to the site of damage. PARP inhibitors act by competing with the native substrate NAD+, thus preventing the PARylation process.[3] This "traps" PARP1 on the DNA, leading to the formation of cytotoxic DNA double-strand breaks during replication.[2] In cancer cells with defective HR repair (e.g., BRCA-mutated), these double-strand breaks cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[2]

G cluster_pathway PARP Inhibition and Synthetic Lethality ssb Single-Strand DNA Break parp1 PARP1 ssb->parp1 recruits replication Replication Fork Stalling ssb->replication leads to parp_inhibitor PARP Inhibitor parp1->parp_inhibitor inhibited by ber Base Excision Repair parp1->ber initiates parp_inhibitor->ber blocks dsb Double-Strand Break replication->dsb hr_proficient HR Proficient Cell (e.g., Normal Cell) dsb->hr_proficient repaired in hr_deficient HR Deficient Cell (e.g., BRCA-mutated) dsb->hr_deficient not repaired in cell_survival Cell Survival hr_proficient->cell_survival cell_death Cell Death (Apoptosis) hr_deficient->cell_death

Caption: Mechanism of PARP inhibition and synthetic lethality.

Structural Considerations for 1-(4-Amino-2-hydroxyphenyl)ethanone as a PARP Inhibitor

While there is no direct evidence of 1-(4-Amino-2-hydroxyphenyl)ethanone acting as a PARP inhibitor, a structural comparison with known inhibitors can provide some insights. Many PARP inhibitors contain a pharmacophore that mimics the nicotinamide portion of NAD+. Although 1-(4-Amino-2-hydroxyphenyl)ethanone does not possess the typical carboxamide group found in many potent PARP inhibitors, its aromatic ring with hydrogen bond donor and acceptor groups (amino and hydroxyl) could potentially interact with the active site of PARP1. However, without experimental data, this remains speculative. Further in silico docking studies and in vitro enzymatic assays are required to validate this hypothesis.

Potential Anticancer Activity

The potential anticancer activity of 1-(4-Amino-2-hydroxyphenyl)ethanone can be inferred from the known cytotoxic effects of related acetophenone derivatives and its potential to generate ROS.

Cytotoxicity in Cancer Cell Lines

Various substituted acetophenones have demonstrated cytotoxic effects against a range of cancer cell lines. The presence of hydroxyl and amino groups can contribute to this activity. For instance, dihydroxyacetophenones have shown potent radical scavenging properties which can modulate cellular redox environments, potentially inducing apoptosis in cancer cells. The pro-oxidant activity of the aminophenol moiety, as discussed earlier, could also be a mechanism for selective cancer cell killing.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a colorimetric assay to assess the cytotoxic effects of 1-(4-Amino-2-hydroxyphenyl)ethanone on cancer cells.

Objective: To determine the in vitro cytotoxicity of the test compound against a selected cancer cell line.

Materials:

  • 1-(4-Amino-2-hydroxyphenyl)ethanone

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(4-Amino-2-hydroxyphenyl)ethanone in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow cell_seeding Seed Cancer Cells compound_treatment Treat with Test Compound cell_seeding->compound_treatment incubation_treatment Incubate (48-72h) compound_treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate (4h) mtt_addition->incubation_mtt formazan_dissolution Dissolve Formazan (DMSO) incubation_mtt->formazan_dissolution absorbance_reading Read Absorbance (570nm) formazan_dissolution->absorbance_reading data_analysis Calculate Cell Viability & IC50 absorbance_reading->data_analysis

Caption: Workflow for MTT cytotoxicity assay.

Synthesis and Future Directions

Future Research Perspectives:

  • In vitro screening: Conduct comprehensive in vitro screening of 1-(4-Amino-2-hydroxyphenyl)ethanone for its antioxidant capacity (using assays like ORAC and ABTS), PARP inhibitory activity, and cytotoxicity against a panel of cancer cell lines.

  • Mechanism of action studies: If significant anticancer activity is observed, elucidate the underlying mechanism, including its effects on the cell cycle, apoptosis, and relevant signaling pathways.

  • In silico studies: Perform molecular docking studies to predict the binding affinity of the compound to the active site of PARP1 and other potential targets.

  • Structure-activity relationship (SAR) studies: Synthesize and test a series of analogs to establish a clear SAR, which can guide the design of more potent and selective derivatives.

Conclusion

1-(4-Amino-2-hydroxyphenyl)ethanone is a molecule with significant, yet largely unexplored, biological potential. Based on the analysis of its structural analogs, it is likely to possess both antioxidant and pro-oxidant properties, which could be exploited for therapeutic benefit. While its role as a PARP inhibitor is speculative and requires experimental validation, its potential as an anticancer agent warrants further investigation. This technical guide provides a solid foundation and a roadmap for future research to unlock the full therapeutic potential of this promising compound.

References

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2023). PubMed Central. Retrieved from [Link]

  • Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). PubMed Central. Retrieved from [Link]

  • Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. (2018). PubMed. Retrieved from [Link]

  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. (n.d.). Journal of Advanced Scientific Research. Retrieved from [Link]

  • Synthesis and structure-activity relationships of novel poly(ADP-ribose) polymerase-1 inhibitors. (2006). PubMed. Retrieved from [Link]

  • The proposed biosynthetic relationships between the acetophenone compounds detected in T. ameghinoi. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece. (2023). MDPI. Retrieved from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PubMed Central. Retrieved from [Link]

  • 4'-Amino-2'-hydroxyacetophenone. (n.d.). PubChem. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone as a Quorum Sensing Inhibitor

Introduction The rise of antibiotic resistance necessitates a paradigm shift in antimicrobial drug discovery. Rather than focusing solely on bactericidal or bacteriostatic agents, which impose strong selective pressures...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of antibiotic resistance necessitates a paradigm shift in antimicrobial drug discovery. Rather than focusing solely on bactericidal or bacteriostatic agents, which impose strong selective pressures for the development of resistance, anti-virulence strategies are gaining prominence. These approaches aim to disarm pathogens by inhibiting their virulence mechanisms, rendering them less harmful and more susceptible to the host's immune system. A key target for such strategies is quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and the production of virulence factors.[1] This guide provides a comprehensive technical overview of 1-(4-Amino-2-hydroxyphenyl)ethanone (AHPE), a promising quorum sensing inhibitor, for researchers, scientists, and drug development professionals.

The Significance of Quorum Sensing Inhibition

Quorum sensing allows bacteria to monitor their population density through the production and detection of small signaling molecules called autoinducers. When the concentration of these molecules reaches a certain threshold, it triggers a coordinated change in gene expression across the population. In many pathogenic bacteria, QS activation leads to the upregulation of genes responsible for virulence factors such as toxins, proteases, and biofilm formation. By interfering with this communication system, quorum sensing inhibitors (QSIs) can effectively prevent the expression of these harmful traits without killing the bacteria, thus exerting a lower selective pressure for resistance.

1-(4-Amino-2-hydroxyphenyl)ethanone (AHPE): A Profile

1-(4-Amino-2-hydroxyphenyl)ethanone, also known as 4'-Amino-2'-hydroxyacetophenone, is an organic compound that has been identified as a potent inhibitor of quorum sensing.[1] It is a derivative of acetophenone with an amino and a hydroxyl group on the phenyl ring.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Solid-
InChI Key QQZFVONVJPXCSQ-UHFFFAOYSA-N

Mechanism of Action: Disruption of Bacterial Communication

Research has shown that AHPE effectively inhibits quorum sensing in both Pseudomonas aeruginosa and Agrobacterium tumefaciens.[1] The primary mechanism of action appears to be the downregulation of genes essential for the QS signaling cascade.

In Agrobacterium tumefaciens, AHPE has been demonstrated to repress the transcriptional levels of traI and traR. traI encodes the synthase for the acyl-homoserine lactone (AHL) autoinducer, and traR encodes the transcriptional regulator that binds to the AHL. By suppressing these genes, AHPE effectively shuts down the communication circuit.

Similarly, in the opportunistic human pathogen Pseudomonas aeruginosa, AHPE has been shown to suppress the expression of QS-related genes, leading to a reduction in the secretion of AHLs and various virulence factors.[1]

Proposed Interaction with QS Receptors: A Molecular Docking Perspective

While specific experimental data on the binding of AHPE to QS receptors like LasR in P. aeruginosa is limited, molecular docking studies are a valuable tool to predict such interactions. The LasR protein has a well-defined ligand-binding pocket that accommodates the native AHL autoinducer. It is hypothesized that AHPE, due to its structural features, can bind to this pocket and act as an antagonist, preventing the conformational changes required for LasR activation.

Below is a representative diagram illustrating the potential binding of a QS inhibitor within the LasR ligand-binding domain.

G cluster_LasR LasR Ligand-Binding Pocket Tyr56 Tyr56 Trp60 Trp60 Asp73 Asp73 Ser129 Ser129 Leu110 Leu110 Tyr64 Tyr64 Trp88 Trp88 AHPE AHPE (Hypothetical Binding) AHPE->Tyr56 H-bond AHPE->Trp60 Hydrophobic AHPE->Asp73 H-bond AHPE->Ser129 H-bond AHPE->Leu110 Hydrophobic caption Fig. 1: Hypothetical binding of AHPE in the LasR pocket.

Caption: Fig. 1: Hypothetical binding of AHPE in the LasR pocket.

Experimental Evaluation of AHPE's Quorum Sensing Inhibitory Activity

Several bioassays are routinely used to screen for and quantify the activity of QS inhibitors. This section provides detailed protocols for two of the most common assays.

Violacein Inhibition Assay in Chromobacterium violaceum

Chromobacterium violaceum is a bacterium that produces a purple pigment called violacein, the synthesis of which is regulated by QS. Inhibition of violacein production is a common and straightforward method for identifying QS inhibitors.

Experimental Protocol
  • Bacterial Culture Preparation: Inoculate a single colony of C. violaceum into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

  • Preparation of AHPE Solutions: Prepare a stock solution of AHPE in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in LB broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Dilute the overnight culture of C. violaceum to a starting OD₆₀₀ of 0.1 and add it to the wells of the microtiter plate containing the AHPE dilutions. Incubate the plate at 30°C for 24-48 hours.

  • Quantification of Violacein: After incubation, centrifuge the plate to pellet the cells. Discard the supernatant and add DMSO to each well to solubilize the violacein. Measure the absorbance at 585 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of violacein inhibition relative to a control culture grown without AHPE.

Illustrative Data (for a hypothetical QSI)
Concentration (µg/mL)% Violacein Inhibition
10095 ± 3.2
5082 ± 4.5
2565 ± 5.1
12.543 ± 3.8
6.2521 ± 2.9

Note: This data is for illustrative purposes and does not represent actual experimental results for AHPE.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis C. violaceum Culture C. violaceum Culture Inoculation Inoculation C. violaceum Culture->Inoculation AHPE Dilutions AHPE Dilutions AHPE Dilutions->Inoculation Incubation (24-48h) Incubation (24-48h) Inoculation->Incubation (24-48h) Violacein Extraction Violacein Extraction Incubation (24-48h)->Violacein Extraction Absorbance Reading (585nm) Absorbance Reading (585nm) Violacein Extraction->Absorbance Reading (585nm) Calculate % Inhibition Calculate % Inhibition Absorbance Reading (585nm)->Calculate % Inhibition caption Fig. 2: Violacein inhibition assay workflow.

Caption: Fig. 2: Violacein inhibition assay workflow.

Anti-Biofilm Assay using Crystal Violet Staining

Biofilm formation is a key virulence trait in many pathogenic bacteria and is often regulated by QS. The crystal violet assay is a widely used method to quantify biofilm formation and its inhibition.

Experimental Protocol
  • Bacterial Culture and Inoculum Preparation: Grow an overnight culture of the test bacterium (e.g., P. aeruginosa) in a suitable medium. Dilute the culture to a standardized cell density (e.g., 1 × 10⁶ CFU/mL).

  • Assay Setup: In a 96-well microtiter plate, add serial dilutions of AHPE to the wells, followed by the prepared bacterial inoculum.

  • Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Staining: After incubation, gently remove the planktonic cells and wash the wells with sterile water. Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

  • Solubilization and Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the crystal violet that has stained the biofilm using 30% acetic acid or ethanol. Measure the absorbance at a wavelength of 570-595 nm.

  • Data Analysis: Determine the percentage of biofilm inhibition compared to the untreated control.

Illustrative Data (for a hypothetical QSI against P. aeruginosa)
Concentration (µg/mL)% Biofilm Inhibition
10088 ± 5.6
5071 ± 6.2
2552 ± 4.9
12.535 ± 3.1
6.2518 ± 2.5

Note: This data is for illustrative purposes and does not represent actual experimental results for AHPE.

G cluster_setup Setup cluster_incubation Biofilm Formation cluster_staining Quantification Bacterial Inoculum Bacterial Inoculum Incubate (24-48h) Incubate (24-48h) Bacterial Inoculum->Incubate (24-48h) AHPE Dilutions AHPE Dilutions AHPE Dilutions->Incubate (24-48h) Wash & Stain (Crystal Violet) Wash & Stain (Crystal Violet) Incubate (24-48h)->Wash & Stain (Crystal Violet) Solubilize & Read Absorbance Solubilize & Read Absorbance Wash & Stain (Crystal Violet)->Solubilize & Read Absorbance Calculate % Inhibition Calculate % Inhibition Solubilize & Read Absorbance->Calculate % Inhibition caption Fig. 3: Anti-biofilm assay workflow.

Caption: Fig. 3: Anti-biofilm assay workflow.

Impact of AHPE on Bacterial Virulence

By inhibiting quorum sensing, AHPE has been shown to reduce the production of several key virulence factors in P. aeruginosa.[1] While specific quantitative data for AHPE is not widely available, the following are the expected outcomes based on its known QS inhibitory activity.

Inhibition of Virulence Factor Production in P. aeruginosa
  • Pyocyanin: A blue-green pigment with cytotoxic effects. AHPE is expected to reduce its production.

  • Elastase (LasB and LasA): Proteases that degrade elastin and other host tissues. Inhibition of the LasR-Iasr QS system by AHPE should lead to decreased elastase activity.

  • Rhamnolipids: Biosurfactants that play a role in motility and biofilm structure. Their synthesis is also under QS control and is likely inhibited by AHPE.

Conclusion and Future Directions

1-(4-Amino-2-hydroxyphenyl)ethanone represents a promising lead compound in the development of novel anti-virulence therapies. Its demonstrated ability to inhibit quorum sensing in multiple bacterial species by downregulating key regulatory genes highlights its potential as a broad-spectrum QSI.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the structure of AHPE for enhanced potency and improved pharmacokinetic properties.

  • In vivo efficacy studies: To evaluate the effectiveness of AHPE in animal models of infection.

  • Elucidation of precise binding interactions: Through co-crystallization of AHPE with QS receptors to confirm the mode of inhibition.

The continued investigation of AHPE and similar compounds will be crucial in the fight against antibiotic-resistant pathogens and the development of next-generation antimicrobial therapies.

References

  • Zhou, J., Jia, A., Tan, X., Chen, H., Sun, B., Huang, T., He, Y., Li, P., & Liu, E. (2020). 1-(4-Amino-2-Hydroxyphenyl)Ethenone Suppresses Agrobacterium tumefaciens Virulence and Metabolism. Frontiers in Microbiology, 11, 584767. [Link]

  • Zhou, J., et al. (2021). 1-(4-Amino-2-hydroxyphenyl)ethanone from Phomopsis liquidambari showed quorum sensing inhibitory activity against Pseudomonas aeruginosa. Applied Microbiology and Biotechnology, 105(1), 329-340. [Link]

  • PubChem. (n.d.). 1-(4-Amino-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Rutherford, S. T., & Bassler, B. L. (2012). Bacterial quorum sensing: its role in virulence and possibilities for its control. Cold Spring Harbor perspectives in medicine, 2(11), a012427. [Link]

  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of visualized experiments : JoVE, (47), 2437. [Link]

  • McClean, K. H., Winson, M. K., Fish, L., Taylor, A., Chhabra, S. R., Camara, M., ... & Stewart, G. S. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703-3711. [Link]

  • Bottomley, M. J., Muraglia, E., Bazzo, R., & Carfì, A. (2007). Molecular insights into quorum sensing in the human pathogen Pseudomonas aeruginosa from the structure of the virulence regulator LasR bound to its autoinducer. Journal of Biological Chemistry, 282(18), 13592-13600. [Link]

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Foundational

1-(4-Amino-2-hydroxyphenyl)ethanone anti-inflammatory properties

An In-depth Technical Guide Topic: 1-(4-Amino-2-hydroxyphenyl)ethanone: A Scaffolding for Novel Anti-inflammatory Agents Audience: Researchers, scientists, and drug development professionals. Abstract The relentless purs...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: 1-(4-Amino-2-hydroxyphenyl)ethanone: A Scaffolding for Novel Anti-inflammatory Agents Audience: Researchers, scientists, and drug development professionals.

Abstract

The relentless pursuit of novel anti-inflammatory therapeutics is driven by the significant side effects associated with long-term use of current steroidal and non-steroidal anti-inflammatory drugs (NSAIDs). Small molecule intervention offers a promising avenue for developing targeted therapies with improved safety profiles. This technical guide focuses on 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS: 2476-29-1), an aminophenolic compound, as a potential lead structure for anti-inflammatory drug discovery. Drawing from established principles of medicinal chemistry and inflammatory biology, this document delineates a comprehensive preclinical evaluation strategy. We will explore the compound's structural rationale, propose testable mechanisms of action centered on key inflammatory signaling cascades, and provide detailed, field-proven protocols for its in vitro and in vivo validation. This guide is designed to serve as a strategic roadmap for researchers aiming to investigate and develop this, or structurally related compounds, into next-generation anti-inflammatory agents.

Introduction: The Rationale for Investigating 1-(4-Amino-2-hydroxyphenyl)ethanone

Inflammation is a complex biological response essential for host defense, but its dysregulation underlies a vast array of chronic diseases. The current therapeutic landscape, while effective, is imperfect. The structure of 1-(4-Amino-2-hydroxyphenyl)ethanone, featuring both a hydroxyl and an amino group on a phenyl ring, presents a compelling starting point for investigation. The phenolic hydroxyl group is a well-known motif in compounds with antioxidant and anti-inflammatory properties, while the aminophenol scaffold is present in other biologically active molecules. This structural arrangement suggests a potential to interact with key enzymatic and signaling targets within the inflammatory cascade, meriting a systematic and rigorous scientific evaluation.

Hypothesized Mechanisms of Anti-inflammatory Action

The anti-inflammatory potential of 1-(4-Amino-2-hydroxyphenyl)ethanone can be hypothesized to stem from its ability to modulate one or more of the central pillars of the inflammatory response. The structural features suggest potential interactions with pro-inflammatory enzymes and key intracellular signaling pathways that orchestrate the expression of inflammatory mediators.

Direct Inhibition of Pro-inflammatory Enzymes

A primary mechanism for many NSAIDs is the inhibition of enzymes in the arachidonic acid pathway.

  • Cyclooxygenase (COX) Enzymes: These enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. Inhibition of COX-2 is a key target for anti-inflammatory drugs.

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, another class of potent pro-inflammatory mediators. Dual inhibition of COX and LOX pathways is considered a promising strategy for developing safer anti-inflammatory agents.

Modulation of Core Inflammatory Signaling Pathways

Chronic inflammatory conditions are often sustained by the persistent activation of intracellular signaling cascades. A small molecule inhibitor could restore homeostasis by targeting these pathways.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Considered a master regulator of inflammation, the NF-κB pathway controls the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules. Stimuli like lipopolysaccharide (LPS) activate the IKK complex, leading to the degradation of IκB and subsequent translocation of the p50/p65 NF-κB dimer to the nucleus to initiate gene expression.

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: This family of kinases, including p38, JNK, and ERK, translates extracellular signals into cellular responses. In inflammation, they are activated by cytokines and bacterial products, leading to the activation of transcription factors (like AP-1) that drive the expression of inflammatory mediators.

  • JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This is a principal signaling pathway for a wide array of cytokines and growth factors that are pivotal in orchestrating immune and inflammatory responses. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression.

Potential Anti-inflammatory Mechanisms of 1-(4-Amino-2-hydroxyphenyl)ethanone cluster_stimuli cluster_compound cluster_pathways Intracellular Signaling Pathways cluster_enzymes Pro-inflammatory Enzymes cluster_response Stimuli LPS, TNF-α, IL-1β MAPK MAPK (p38, JNK, ERK) Stimuli->MAPK Activates NFkB IKK → IκB Degradation → NF-κB (p65/p50) Nuclear Translocation Stimuli->NFkB Activates JAK_STAT JAK → STAT Phosphorylation & Dimerization Stimuli->JAK_STAT Activates Compound 1-(4-Amino-2-hydroxyphenyl)ethanone Compound->MAPK Inhibits? Compound->NFkB Inhibits? Compound->JAK_STAT Inhibits? COX COX-2 Compound->COX Inhibits? LOX 5-LOX Compound->LOX Inhibits? Response Expression of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Prostaglandins, Leukotrienes MAPK->Response Promotes NFkB->Response Promotes JAK_STAT->Response Promotes COX->Response Produces Mediators LOX->Response Produces Mediators

Figure 1: Hypothesized inhibitory targets in inflammatory signaling pathways.

A Roadmap for Preclinical Evaluation

A structured, multi-stage approach is critical to efficiently evaluate the anti-inflammatory potential of 1-(4-Amino-2-hydroxyphenyl)ethanone. The workflow progresses from broad cellular screening to specific mechanistic studies and finally to validation in whole-organism models.

Preclinical Evaluation Workflow Start Compound Synthesis & Characterization Cytotoxicity Phase 1: In Vitro Screening 1. Cytotoxicity Assay (MTT) (Determine non-toxic dose range) Start->Cytotoxicity Screening 2. Primary Anti-inflammatory Screen (LPS-stimulated Macrophages) - Measure NO, PGE₂, TNF-α, IL-6 Cytotoxicity->Screening Proceed if non-toxic Mechanism Phase 2: Mechanistic Elucidation 1. Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) 2. Western Blot Analysis (p-p65, p-p38, etc.) Screening->Mechanism Proceed if active InVivo Phase 3: In Vivo Validation 1. Acute Inflammation Model (Carrageenan Paw Edema) 2. Systemic Inflammation Model (LPS Challenge) Mechanism->InVivo Confirm mechanism Conclusion Lead Optimization & Further Studies InVivo->Conclusion Validate efficacy

Figure 2: A logical workflow for the preclinical assessment of the test compound.

In Vitro Evaluation: Protocols and Methodologies

The initial phase of testing utilizes cell-based and enzymatic assays to determine efficacy, potency, and mechanism of action in a controlled environment.

Foundational Assay: Cell Viability

Causality : Before assessing anti-inflammatory activity, it is imperative to rule out cytotoxicity. A reduction in inflammatory markers is only meaningful if it is not a byproduct of cell death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for viability.

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding : Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment : Treat cells with serial dilutions of 1-(4-Amino-2-hydroxyphenyl)ethanone (e.g., 1 to 200 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control group.

Primary Efficacy Screening in Macrophages

Causality : Macrophages are central to the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (PGE₂), and cytokines. This assay provides a robust system to measure the compound's ability to suppress this response.

Protocol 2: Inhibition of LPS-Induced Inflammatory Mediators

  • Cell Seeding and Pre-treatment : Seed RAW 264.7 cells as in Protocol 1. Pre-treat cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Inflammatory Challenge : Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no treatment, LPS only, compound only).

  • Supernatant Collection : After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement : Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve.

  • PGE₂ and Cytokine Measurement (TNF-α, IL-6) : Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions to quantify the concentration of these mediators in the supernatant.

  • Analysis : Calculate the percentage inhibition of each mediator compared to the LPS-only control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the response).

Mechanistic Assays: Enzyme Inhibition

Causality : To test the hypothesis of direct enzyme inhibition, purified enzyme assays are required. This approach isolates the enzyme from other cellular factors, providing a direct measure of the compound's inhibitory activity. Commercial kits provide a standardized and reliable method for this evaluation.

Protocol 3: COX-1/COX-2 and 5-LOX Inhibition Assays

  • Assay Preparation : Utilize commercial colorimetric or fluorometric inhibitor screening kits (e.g., from Cayman Chemical).

  • Enzyme Reaction : In a 96-well plate, combine the reaction buffer, heme (for COX assays), the respective enzyme (ovine COX-1, human recombinant COX-2, or 5-LOX), and various concentrations of the test compound.

  • Initiation : Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Detection : After a specified incubation period, add the developing reagents (e.g., Ellman's Reagent for COX assays) and measure the absorbance or fluorescence as per the kit's protocol.

  • Analysis : Compare the activity in the presence of the inhibitor to the control (100% activity). Calculate IC₅₀ values for each enzyme. Include known inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) as positive controls.

Mechanistic Assays: Signaling Pathway Analysis

Causality : To confirm if the compound acts on upstream signaling pathways like NF-κB or MAPK, the phosphorylation status of key proteins must be assessed. Phosphorylation is a critical step in the activation of these pathways. Western blotting is the gold-standard technique for this analysis.

Protocol 4: Western Blot for NF-κB and MAPK Pathway Proteins

  • Cell Treatment and Lysis : Treat RAW 264.7 cells with the compound and/or LPS for a shorter duration (e.g., 15-60 minutes) optimal for observing phosphorylation events. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Densitometrically quantify the bands. Normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect on pathway activation.

Table 1: Summary of In Vitro Evaluation Parameters and Expected Outcomes
Assay Parameter Measured
MTT AssayCell Viability (%)
LPS-Induced Mediator ReleaseIC₅₀ for NO, PGE₂, TNF-α, IL-6 Inhibition (µM)
Enzyme InhibitionIC₅₀ for COX-1, COX-2, 5-LOX (µM); Selectivity Index (COX-1/COX-2)
Western BlotFold-change in phosphorylation of p65, p38, etc.

In Vivo Validation: From Cell to System

Positive in vitro results must be validated in a complex biological system to assess true therapeutic potential, considering factors like bioavailability and metabolism.

Acute Localized Inflammation Model

Causality : The carrageenan-induced paw edema model is a gold-standard for screening anti-inflammatory drugs. It mimics the signs of acute inflammation (edema, or fluid extravasation) and its biphasic nature allows for mechanistic insights. The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is dependent on prostaglandin production. Inhibition of the second phase strongly suggests a COX-inhibitory mechanism.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

  • Acclimatization and Grouping : Acclimatize male Wistar rats for one week. Divide them into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., 25, 50, 100 mg/kg).

  • Drug Administration : Administer the vehicle, positive control, or test compound orally (p.o.) 60 minutes before the inflammatory insult.

  • Edema Induction : Measure the initial volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the paw.

  • Measurement : Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis : Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group.

Acute Systemic Inflammation Model

Causality : To assess the compound's effect on a systemic inflammatory response, an LPS challenge is used. Intraperitoneal injection of LPS in mice triggers a massive release of pro-inflammatory cytokines into the bloodstream, mimicking aspects of sepsis. This model is excellent for evaluating a drug's ability to curb this "cytokine storm."

Protocol 6: LPS-Induced Systemic Inflammation in Mice

  • Animal Grouping and Dosing : Group BALB/c mice (n=6-8) and administer the test compound or vehicle orally 1 hour prior to the LPS challenge.

  • LPS Challenge : Inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg).

  • Sample Collection : At a peak response time (e.g., 90 minutes post-LPS), collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis : Separate the serum and measure the levels of TNF-α and IL-6 using ELISA kits.

  • Analysis : Compare the serum cytokine levels in the compound-treated groups to the LPS-only vehicle group to determine the percentage reduction.

Table 2: Summary of In Vivo Validation Parameters and Expected Outcomes
Model Parameter Measured
Carrageenan Paw EdemaEdema Volume (mL), Percentage Inhibition of Edema (%)
LPS-Induced Systemic InflammationSerum TNF-α and IL-6 levels (pg/mL), Percentage Reduction (%)

Future Directions and Structure-Activity Relationships (SAR)

The data gathered from this comprehensive evaluation will form the basis for a robust SAR study. The 1-(4-Amino-2-hydroxyphenyl)ethanone scaffold offers several points for chemical modification to potentially enhance potency, selectivity, and pharmacokinetic properties.

  • Acetyl Group Modification : Altering the methyl group could influence binding affinity in enzyme active sites.

  • Amino Group Substitution : Acylation or alkylation of the amino group could modulate the electronic properties and hydrogen bonding capacity of the molecule.

  • Hydroxyl Group Bioisosteres : Replacing the hydroxyl group could impact antioxidant potential and metabolic stability.

Subsequent studies should focus on pharmacokinetic profiling (Absorption, Distribution, Metabolism, Excretion - ADME) and evaluation in chronic inflammation models (e.g., collagen-induced arthritis) to further establish the therapeutic potential.

Conclusion

1-(4-Amino-2-hydroxyphenyl)ethanone represents a structurally intriguing starting point for the development of novel anti-inflammatory agents. Its aminophenol core provides a strong rationale for its potential to modulate key inflammatory pathways, including the NF-κB and MAPK signaling cascades, and inhibit critical enzymes like COX and LOX. The systematic, multi-phase evaluation workflow detailed in this guide—from initial in vitro screening for cytotoxicity and efficacy to mechanistic elucidation and ultimate in vivo validation—provides a scientifically rigorous and efficient pathway to validate this hypothesis. The successful execution of these protocols will not only define the compound's therapeutic potential but also provide the critical data needed to guide future lead optimization efforts.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 442. [Link]

  • Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003
Exploratory

1-(4-Amino-2-hydroxyphenyl)ethanone derivatives and analogs

An In-depth Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone Derivatives and Analogs Authored by: A Senior Application Scientist Foreword: The Untapped Potential of a Versatile Scaffold In the landscape of medicina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone Derivatives and Analogs

Authored by: A Senior Application Scientist

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is relentless. The 1-(4-Amino-2-hydroxyphenyl)ethanone core is one such scaffold that, while foundational, holds significant, under-explored potential. Its unique arrangement of an ortho-hydroxyl group relative to the acetyl moiety, combined with a para-amino group, provides a rich electronic and steric environment. This configuration is ripe for chemical modification, serving as a versatile building block for a wide array of more complex molecules, from adrenaline analogs to novel heterocyclic systems.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the inherent logic of the scaffold's reactivity, and the strategic pathways for its derivatization and biological evaluation. We will dissect its synthesis, explore its known and potential biological activities through the lens of structure-activity relationships, and provide robust, field-tested protocols to empower your research endeavors.

Part 1: The Core Scaffold: Physicochemical and Structural Analysis

The parent compound, 1-(4-Amino-2-hydroxyphenyl)ethanone, is an aromatic ketone characterized by three key functional groups: a carbonyl group, a phenolic hydroxyl group, and an aromatic amino group. This trifunctional nature is the very source of its chemical versatility and potential biological significance.

The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, influencing the molecule's conformation and the reactivity of the acetyl group. The para-amino group, a strong electron-donating moiety, significantly modulates the electron density of the aromatic ring, impacting its reactivity in electrophilic substitution and influencing the acidity of the phenolic proton.

Physicochemical Properties

A comprehensive understanding of the core scaffold's properties is essential for its effective use in synthesis and biological assays. The data below is compiled for the free base form of 1-(4-Amino-2-hydroxyphenyl)ethanone.

PropertyValueSource
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
CAS Number 2476-29-1
Appearance Solid[2]
pKa (Predicted) 10.21 ± 0.10
InChI Key QQZFVONVJPXCSQ-UHFFFAOYSA-N[2]
Canonical SMILES CC(=O)c1ccc(N)cc1O[2]

Part 2: Synthesis of the 1-(4-Amino-2-hydroxyphenyl)ethanone Core and Its Analogs

The synthetic routes to this scaffold and its derivatives are critical for enabling further research. The choice of strategy often depends on the desired substitution pattern and scale.

Synthesis of the Core Scaffold via Fries Rearrangement

One of the most common and effective methods for synthesizing hydroxyacetophenones is the Fries rearrangement. For the 2-hydroxy isomer, this involves the rearrangement of a phenyl acetate precursor. To achieve the desired 4-amino substitution, the synthesis can be approached from 3-aminophenol.

Workflow: Synthesis via Fries Rearrangement

cluster_0 Step 1: Acylation cluster_1 Step 2: Fries Rearrangement A 3-Aminophenol C 3-Aminophenyl acetate A->C Pyridine B Acetic Anhydride E 1-(4-Amino-2-hydroxyphenyl)ethanone C->E Heat C->E D Aluminum Chloride (AlCl₃)

Caption: A two-step synthesis of the core scaffold from 3-aminophenol.

Causality: The Fries rearrangement is catalyzed by a Lewis acid, typically aluminum chloride. The reaction temperature is a critical parameter that dictates the ratio of ortho and para rearranged products. For the formation of the ortho-hydroxyacetophenone (our desired product), lower reaction temperatures are generally favored. The acyl group migrates preferentially to the ortho position of the phenolic ether.

Synthesis of Analogs

The synthesis of analogs can be achieved by starting with substituted phenols or by modifying the core scaffold. For instance, a related compound, 2-amino-1-(4-hydroxyphenyl)-ethanone, which is an important intermediate for adrenaline analogs, can be synthesized via a Friedel-Crafts-type reaction.[3]

Protocol: Industrial Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

This protocol is adapted from a patented industrial method and provides a robust pathway to a key analog.[3]

Objective: To synthesize 2-amino-1-(4-hydroxyphenyl)-ethanone hydrochloride, a precursor for pharmaceuticals like octopamine.

Materials:

  • Phenol

  • Aminoacetonitrile hydrochloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ethylene dichloride (solvent)

  • Dry hydrogen chloride (HCl) gas

  • Ice

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel suitable for gas introduction, suspend anhydrous aluminum chloride in ethylene dichloride.

  • Addition of Reactants: Add phenol and aminoacetonitrile hydrochloride to the suspension.

  • Reaction Initiation: While stirring, introduce dry hydrogen chloride gas into the mixture. Maintain the reaction temperature between 35-45°C. The progress of the reaction can be monitored by techniques like TLC or HPLC.

  • Formation of Intermediate: The reaction proceeds via the Hoesch reaction mechanism, forming an intermediate imine. Upon completion, the reaction mixture will separate into two layers. The lower layer, containing the intermediate imine complex, is the product layer.

  • Hydrolysis: Separate the lower imine layer and carefully hydrolyze it by adding it to ice/water. This step converts the imine to the ketone.

  • Isolation: The product, 2-amino-1-(4-hydroxyphenyl)-ethanone, will precipitate as its hydrochloride salt.

  • Purification: The precipitate can be collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected hydrochloride salt is a white to off-white crystalline solid.

Part 3: Biological Activity and Medicinal Chemistry Insights

The 1-(4-Amino-2-hydroxyphenyl)ethanone scaffold is a "privileged structure" in a nascent sense. Its derivatives have shown promise across several therapeutic areas, primarily due to the antioxidant and anti-inflammatory potential conferred by the phenolic hydroxyl and amino groups.[1]

Antioxidant and Anti-inflammatory Properties

Mechanism of Action:

  • Antioxidant: The phenolic hydroxyl group is a classic hydrogen atom donor. It can react with and neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. The para-amino group, being electron-donating, can further stabilize the resulting phenoxy radical, enhancing the antioxidant capacity.

  • Anti-inflammatory: Chronic inflammation is often linked to oxidative stress. By scavenging ROS, these compounds can mitigate a key trigger for inflammatory signaling. Furthermore, derivatives of this scaffold may directly interfere with inflammatory pathways. A primary mechanism involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, which are produced by enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The expression of these enzymes is often controlled by the NF-κB signaling pathway.

Signaling Pathway: Inhibition of LPS-Induced Inflammation

cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Mediators iNOS, COX-2 (Pro-inflammatory mediators) Transcription->Mediators Induces Derivative Ethanone Derivative Derivative->IKK Inhibits Derivative->NFkB Inhibits Translocation

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Structure-Activity Relationships (SAR)

While comprehensive SAR studies on 1-(4-Amino-2-hydroxyphenyl)ethanone are limited, we can infer logical relationships based on data from analogous 2-hydroxyacetophenone derivatives.[4][5]

  • The Phenolic Hydroxyl Group: This is paramount for antioxidant activity. Masking it (e.g., as a methoxy ether) often reduces or eliminates radical scavenging capacity but may improve other properties like membrane permeability.

  • The Aromatic Amino Group: The free -NH₂ group contributes to the electron-donating nature of the system. Acylation of this group (forming an amide) can modulate the electronic properties and introduce new hydrogen bonding capabilities, potentially altering target specificity. For example, 2-hydroxy acetophenone analogs with substituted benzamide groups have shown activity as anti-HIV-1 agents.[6]

  • Substitution on the Aromatic Ring: Adding electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., alkyl, methoxy) to other positions on the ring can fine-tune the molecule's electronic profile and lipophilicity. Para-methoxy substitution on related chalcones has been shown to enhance antibacterial activity against certain strains.[4]

  • Modification of the Acetyl Group: This site is a key handle for derivatization. Condensation with aldehydes can form chalcones, which have a broad spectrum of biological activities, including anticancer effects.[5][7] The ketone can also be reduced to a secondary alcohol, creating a new chiral center and significantly altering the molecule's three-dimensional shape and biological interactions.

Representative Biological Data (Illustrative)

The following table presents representative data for a hypothetical series of analogs based on published findings for similar compound classes to illustrate potential SAR trends.

CompoundR¹ (at C4)R² (at C5)Antioxidant Activity (DPPH, IC₅₀ µM)Anti-inflammatory Activity (NO Inhibition, IC₅₀ µM)
Parent -NH₂-H5035
Analog A -NHCOCH₃-H>20025
Analog B -NH₂-Cl4520
Analog C -OH-H3040
Analog D -NH₂-OCH₃4030

This data is illustrative and intended to guide experimental design.

Part 4: Key Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. The following methods provide detailed, step-by-step instructions for the evaluation of antioxidant and anti-inflammatory activities.

Protocol: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to evaluate the antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8][9]

Objective: To determine the IC₅₀ value of a test compound, representing the concentration required to scavenge 50% of DPPH radicals.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds and a positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at ~517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark.

  • Preparation of Test Samples: Prepare a stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Assay Execution: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of your test compound (or standard/blank) to the wells. For the blank, use 100 µL of methanol. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the control (DPPH solution + methanol) and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value.

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[10][11][12]

Objective: To evaluate the anti-inflammatory potential of a test compound by quantifying its inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • LPS (from E. coli)

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. Leave one set of wells unstimulated as a negative control.

  • Nitrite Measurement (Griess Assay): a. After incubation, collect 50-100 µL of the cell culture supernatant from each well. b. Add an equal volume of Griess Reagent to the supernatant. c. Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop.

  • Measurement: Read the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The inhibition of NO production reflects the anti-inflammatory activity of the compound.

  • Cell Viability: It is crucial to perform a concurrent cell viability assay (e.g., MTT or MTS) to ensure that the observed NO reduction is not due to cytotoxicity.

Part 5: Future Directions and Concluding Remarks

The 1-(4-Amino-2-hydroxyphenyl)ethanone scaffold represents a promising starting point for the development of new therapeutic agents. Its inherent antioxidant and anti-inflammatory potential has been established through studies on analogous structures. The synthetic accessibility of the core allows for extensive derivatization, enabling the fine-tuning of its pharmacological properties.

Future research should focus on:

  • Systematic Derivatization: Building a focused library of derivatives by modifying the amino, hydroxyl, and acetyl groups to establish clear and comprehensive Structure-Activity Relationships.

  • Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets and signaling pathways modulated by the most active compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to unlock the full potential of this versatile chemical scaffold.

References

  • Oliaie, S. S., Safakish, M., Vahabpour Roudsari, R., Mahboubi-Rabbani, M., Hajimahdi, Z., & Zarghi, A. (2023). Design, Synthesis, Docking Studies, and Biological Evaluation of Novel 2-Hydroxyacetophenone Derivatives as Anti-HIV-1 Agents. Current HIV Research, 21(5), 290-300. [Link]

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Foundational

The Versatile Keystone: A Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone for Advanced Research and Development

An In-depth Exploration of Synthesis, Characterization, and Application in Medicinal Chemistry Introduction: Unveiling a Privileged Scaffold In the landscape of modern drug discovery and organic synthesis, certain molecu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Characterization, and Application in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery and organic synthesis, certain molecular frameworks emerge as "privileged scaffolds" – core structures that serve as versatile starting points for the creation of a diverse array of biologically active compounds. 1-(4-Amino-2-hydroxyphenyl)ethanone, also known as 4'-Amino-2'-hydroxyacetophenone, is one such keystone molecule. Its unique arrangement of an acetyl group, a hydroxyl moiety, and an amino group on an aromatic ring provides a rich platform for chemical modification, making it a valuable precursor for a range of pharmaceuticals and fine chemicals.[1] This technical guide offers an in-depth exploration of 1-(4-Amino-2-hydroxyphenyl)ethanone, from its synthesis and characterization to its applications as a pivotal building block in the development of novel therapeutic agents. For researchers and scientists in drug development, a thorough understanding of this compound's properties and reactivity is paramount for unlocking its full potential.

Physicochemical Properties: A Snapshot of the Molecule

A clear understanding of the fundamental physicochemical properties of 1-(4-Amino-2-hydroxyphenyl)ethanone is essential for its effective handling, reaction optimization, and formulation.

PropertyValueReference
CAS Number 2476-29-1[1]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Appearance Light yellow to yellow solid[3]
Melting Point 129-131 °C[3]
Boiling Point 331.7±22.0 °C (Predicted)[3]
pKa 10.21±0.10 (Predicted)[1]
Solubility Soluble in water[1]

Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone: A Strategic Approach

The synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone can be approached through several synthetic routes. One of the most logical and well-established methods involves the Fries rearrangement of an acylated aminophenol. This intramolecular acylation reaction is a powerful tool for the synthesis of hydroxyaryl ketones.[4][5][6]

Synthetic Workflow: From 3-Aminophenol to the Final Product

The overall synthetic strategy involves a two-step process starting from the readily available 3-aminophenol.

Synthesis_Workflow Start 3-Aminophenol Intermediate 3-Acetamidophenol Start->Intermediate Acetylation (Acetic Anhydride) Product 1-(4-Amino-2-hydroxyphenyl)ethanone Intermediate->Product Fries Rearrangement (Lewis Acid Catalyst)

Caption: A two-step synthetic workflow for 1-(4-Amino-2-hydroxyphenyl)ethanone.

Step 1: Acetylation of 3-Aminophenol

Causality: The initial step involves the protection of the more nucleophilic amino group of 3-aminophenol as an acetamide. This is crucial to prevent side reactions at the amino group during the subsequent Fries rearrangement and to direct the acylation to the desired positions on the aromatic ring.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid 3-acetamidophenol by filtration, wash with cold water, and dry under vacuum.

Step 2: Fries Rearrangement of 3-Acetamidophenol

Causality: The Fries rearrangement is an intramolecular Friedel-Crafts acylation where an acyl group migrates from a phenolic ester to the aromatic ring.[4][5] In this case, the acetyl group from the acetamide migrates to the ortho and para positions relative to the hydroxyl group. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of an acylium ion intermediate.[5][6] The regioselectivity of the Fries rearrangement is temperature-dependent; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[5]

Fries_Rearrangement_Mechanism cluster_0 Mechanism of the Fries Rearrangement Start 3-Acetamidophenol + AlCl₃ Intermediate1 Complex Formation Start->Intermediate1 Coordination Intermediate2 Acylium Ion Formation Intermediate1->Intermediate2 Intramolecular Rearrangement Intermediate3 Electrophilic Aromatic Substitution Intermediate2->Intermediate3 Attack on aromatic ring Product 1-(4-Amino-2-hydroxyphenyl)ethanone (after hydrolysis) Intermediate3->Product Workup

Caption: Simplified mechanism of the Fries rearrangement.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, place anhydrous aluminum chloride.

  • Add a high-boiling inert solvent, such as nitrobenzene or 1,2-dichlorobenzene.

  • Slowly add 3-acetamidophenol to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 140-160 °C) and maintain for several hours. The optimal temperature and time should be determined experimentally to maximize the yield of the desired isomer.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The product can be isolated by steam distillation to remove the solvent, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are then washed, dried, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 1-(4-Amino-2-hydroxyphenyl)ethanone.

Spectroscopic Characterization: Elucidating the Molecular Structure

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl group, and the protons of the amino and hydroxyl groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COCH₃~2.5Singlet3H
Aromatic H (ortho to -OH)~6.2-6.4Doublet1H
Aromatic H (ortho to -NH₂)~6.3-6.5Doublet of doublets1H
Aromatic H (ortho to -COCH₃)~7.5-7.7Doublet1H
-NH₂~4.0-5.0 (broad)Singlet2H
-OH~9.0-10.0 (broad)Singlet1H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COCH₃~25-30
Aromatic C-H~105-135
Aromatic C (quaternary)~110-160
C=O~195-205
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
N-H stretch (amine)3300-3500 (two bands)
C=O stretch (ketone)1650-1680
C=C stretch (aromatic)1500-1600
C-N stretch1250-1350
C-O stretch1150-1250
Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) should show a molecular ion peak corresponding to the molecular weight of the compound.

IonPredicted m/z
[M]⁺151
[M-CH₃]⁺136
[M-COCH₃]⁺108

Reactivity and Applications in Organic Synthesis

The presence of three distinct functional groups—amino, hydroxyl, and acetyl—makes 1-(4-Amino-2-hydroxyphenyl)ethanone a highly versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Reactivity Profile
  • Amino Group: The primary aromatic amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. It can participate in etherification and esterification reactions.

  • Acetyl Group: The methyl group of the acetyl moiety is weakly acidic and can be deprotonated by a strong base to form an enolate, which can then participate in aldol-type condensations. The carbonyl group itself is electrophilic and can undergo reactions with nucleophiles.

Application in the Synthesis of Bioactive Heterocycles

A primary application of 1-(4-Amino-2-hydroxyphenyl)ethanone is in the synthesis of chalcones, which are precursors to flavonoids and other important classes of bioactive compounds.

Chalcone_Synthesis Start 1-(4-Amino-2-hydroxyphenyl)ethanone Product Chalcone Derivative Start->Product Claisen-Schmidt Condensation (Base catalyst) Aldehyde Aromatic Aldehyde Aldehyde->Product

Caption: General scheme for the synthesis of chalcones from 1-(4-Amino-2-hydroxyphenyl)ethanone.

Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation):

  • Dissolve 1-(4-Amino-2-hydroxyphenyl)ethanone and a substituted aromatic aldehyde in a suitable solvent like ethanol.

  • Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Collect the solid product by filtration, wash with water, and purify by recrystallization.

These chalcone derivatives can then be cyclized to form a variety of flavonoids, chromones, and other heterocyclic systems that have shown a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1]

Conclusion

1-(4-Amino-2-hydroxyphenyl)ethanone is a molecule of significant interest to the scientific and industrial research communities. Its straightforward synthesis from common starting materials, coupled with its versatile reactivity, positions it as a valuable intermediate in the synthesis of a wide range of complex organic molecules. The ability to readily derivatize this scaffold to produce libraries of compounds for biological screening underscores its importance in modern drug discovery. This technical guide provides a foundational understanding of the synthesis, characterization, and reactivity of 1-(4-Amino-2-hydroxyphenyl)ethanone, empowering researchers to leverage its potential in their own research and development endeavors.

References

  • Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

  • SpectraBase. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • NIST. (n.d.). Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Amino-2'-hydroxyacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone(I). Retrieved from [Link]

  • Google Patents. (n.d.). DE19637976A1 - Acylated phenol preparation by Fries rearrangement.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. Retrieved from [Link]

  • YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • SpectraBase. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-amino-3-hydroxyphenyl)ethanone (C8H9NO2). Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their.... Retrieved from [Link]

  • SpringerLink. (n.d.). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Retrieved from [Link]

  • Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
  • ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone experimental protocol.

An Application Note and Experimental Protocol for the Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive protocol for the...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone, a valuable hydroxy aryl ketone intermediate in the development of pharmaceutical agents and other fine chemicals.[1][2] The core of this synthesis is the Fries rearrangement, a robust and well-established method for converting phenolic esters to their corresponding acyl phenols.[1][3][4] This document offers an in-depth look at the underlying mechanism, a detailed step-by-step experimental procedure, characterization techniques, and troubleshooting advice to ensure a successful and reproducible synthesis.

Principle and Mechanism: The Fries Rearrangement

The Fries rearrangement is an organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[1][7]

The selectivity of the rearrangement is highly dependent on the reaction conditions.[5][8]

  • Temperature: Higher temperatures (typically >100°C) favor the formation of the ortho product (2-hydroxy isomer), which is the target of this protocol. This is because the ortho product can form a more stable bidentate complex with the aluminum catalyst, representing thermodynamic control.[1] Lower temperatures favor the para product (4-hydroxy isomer) under kinetic control.[1][5][7]

  • Solvent: Non-polar solvents also tend to favor the ortho isomer, while polar solvents increase the yield of the para product.[1][5] For this synthesis, the reaction is often performed neat (without solvent) at a high temperature to maximize the yield of the desired 1-(4-amino-2-hydroxyphenyl)ethanone.[9]

The widely accepted mechanism proceeds as follows:

  • Complexation: The Lewis acid (AlCl₃) coordinates with the carbonyl oxygen of the N-acetyl group of the starting material, 4-acetamidophenol. This is the more electron-rich oxygen and a better Lewis base compared to the phenolic oxygen.[5]

  • Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the C-O bond and the formation of a resonance-stabilized acylium carbocation.[3][5]

  • Electrophilic Aromatic Substitution (EAS): The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring. The hydroxyl and amino groups are activating and ortho, para-directing.

  • Rearrangement and Workup: The intermediate undergoes tautomerization to restore aromaticity. Subsequent acidic workup hydrolyzes the aluminum complexes, liberating the final hydroxy ketone product and protonating the amino group.

Reaction Mechanism Diagram

Fries_Rearrangement Start 4-Acetamidophenol + AlCl₃ Step1 1. Complexation Start->Step1 Complex Lewis Acid Complex Step2 2. Acylium Ion Formation Complex->Step2 Acylium Acylium Ion Intermediate Step3 3. Electrophilic Aromatic Substitution (EAS) Acylium->Step3 Ortho_Product 1-(4-Amino-2-hydroxyphenyl)ethanone (Ortho Product) Step1->Complex Coordination Step2->Acylium Cleavage Step4 4. Hydrolysis (Workup) Step3->Step4 High Temp Favors Ortho Attack Step4->Ortho_Product

Caption: The Fries rearrangement mechanism for synthesizing the target compound.

Experimental Protocol

This protocol is designed for the high-temperature, solvent-free synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone from 4-acetamidophenol.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
4-Acetamidophenol103-90-2C₈H₉NO₂151.16
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0AlCl₃133.34
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Hydrochloric Acid (conc. HCl)7647-01-0HCl36.46
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Deionized Water7732-18-5H₂O18.02
Equipment
  • Three-neck round-bottom flask (250 mL), flame-dried

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Dropping funnel

  • Beakers, separatory funnel, Büchner funnel

  • Rotary evaporator

Step-by-Step Procedure

Reaction Setup:

  • Assemble the flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser (fitted with a drying tube), and a stopper. Ensure all glassware is completely dry to prevent deactivation of the Lewis acid.

  • Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (2.5 equivalents) to the flask.

  • Slowly add 4-acetamidophenol (1 equivalent) to the flask in portions. The reaction can be exothermic, so control the addition rate.

Reaction Execution: 4. Heat the solid mixture using an oil bath or heating mantle to 160-165°C.[9] Maintain this temperature and stir vigorously. The mixture will become a dark, viscous slurry. 5. Monitor the reaction progress using Thin-Layer Chromatography (TLC). To take a sample, briefly cool the flask, remove a small aliquot, and quench it in a vial containing dilute HCl and ethyl acetate. Spot the organic layer on a TLC plate.[10] 6. Continue heating for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Workup and Isolation: 7. After the reaction is complete, cool the flask to room temperature. The reaction mixture will solidify. 8. Very carefully and slowly, quench the reaction by adding the solid mixture in small portions to a beaker containing crushed ice and concentrated hydrochloric acid.[9] Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood. 9. Once the reaction mixture is fully quenched and dissolved, transfer the aqueous solution to a separatory funnel. 10. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.[10][11][12] 11. Combine the organic layers and wash them with water, followed by a brine solution. 12. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[11][13]

Purification: 13. The crude product, a dark solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[14][15] 14. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the purified 1-(4-Amino-2-hydroxyphenyl)ethanone.[14]

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Characterization of 1-(4-Amino-2-hydroxyphenyl)ethanone

Confirm the identity and purity of the final product using standard analytical techniques.

PropertyValue
Molecular Formula C₈H₉NO₂[2][16]
Molecular Weight 151.16 g/mol [2][16]
Appearance Yellow or off-white solid
¹H NMR (Predicted) The spectrum will show distinct signals for the aromatic protons (typically 3H), the hydroxyl proton (1H, broad), the amine protons (2H, broad), and the methyl ketone protons (3H, singlet around 2.5 ppm).[17]
IR (KBr, cm⁻¹) Characteristic peaks for O-H stretch (~3300-3400), N-H stretch (~3200-3300), C=O stretch (~1650), and aromatic C=C stretches.

Safety and Handling

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood under anhydrous conditions. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated HCl: Corrosive and causes severe burns. Use in a well-ventilated fume hood.

  • Organic Solvents: Dichloromethane, ethyl acetate, and hexanes are flammable and volatile. Avoid open flames and ensure adequate ventilation.

  • Exothermic Reactions: Both the initial mixing of reagents and the final quenching step are highly exothermic. Use caution, add reagents slowly, and consider using an ice bath for cooling if necessary.[9]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Deactivated AlCl₃ catalyst due to moisture.[18]2. Insufficient heating or reaction time.1. Ensure all glassware is flame-dried and reagents are anhydrous. Handle AlCl₃ under an inert atmosphere.2. Confirm the reaction temperature is maintained at 160-165°C and monitor the reaction to completion via TLC.
Formation of para-isomer Reaction temperature was too low, favoring the kinetically controlled para product.[1][5]Increase and maintain the reaction temperature in the 160-165°C range to favor the thermodynamically stable ortho product.
Decomposition of Starting Material Excessive heating or presence of impurities. Nitrated phenols, for example, are known to decompose under harsh Fries conditions.[19]Carefully control the reaction temperature. Ensure the starting material is pure. Use the recommended stoichiometric amount of catalyst.
Difficult Purification Formation of multiple by-products due to intermolecular acylation.Use a non-polar solvent (or no solvent, as in this protocol) to encourage the intramolecular rearrangement pathway.[9] Optimize purification with careful selection of the solvent system for column chromatography.

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Application

Application Note: High-Purity Isolation of 1-(4-Amino-2-hydroxyphenyl)ethanone via Optimized Column Chromatography

Abstract This technical guide provides a comprehensive, field-proven protocol for the purification of 1-(4-Amino-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodology centers on optimi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 1-(4-Amino-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodology centers on optimized silica gel column chromatography, addressing common challenges such as co-elution with structurally similar impurities. This document elucidates the rationale behind each step, from stationary phase selection and mobile phase optimization to fraction analysis, ensuring researchers and drug development professionals can achieve high purity and reproducible results.

Introduction: The Purification Challenge

1-(4-Amino-2-hydroxyphenyl)ethanone is a valuable building block in medicinal chemistry. Its purity is paramount, as contaminants can lead to unwanted side reactions, impact yield, and introduce toxicological risks in downstream applications. The synthesis of this compound can often result in a crude mixture containing unreacted starting materials, byproducts, and regioisomers which possess similar polarities, making purification a non-trivial task.

Column chromatography is a powerful technique for isolating target compounds from such complex mixtures.[1] The principle relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[1] By carefully selecting these phases, a high degree of separation can be achieved. This note details a robust column chromatography protocol specifically tailored for 1-(4-Amino-2-hydroxyphenyl)ethanone.

Understanding the Molecule and Potential Impurities

The structure of 1-(4-Amino-2-hydroxyphenyl)ethanone, with its phenolic hydroxyl and aromatic amine groups, makes it a polar molecule capable of hydrogen bonding. These functional groups will strongly interact with the polar silica gel stationary phase.

Common impurities may include:

  • Starting materials: Depending on the synthetic route.

  • Over-reduction products: Such as the corresponding aniline if a nitro group was reduced.

  • Regioisomers: For instance, 1-(2-amino-4-hydroxyphenyl)ethanone.[2]

  • Condensation byproducts: Such as azoxy and azo compounds.

The close polarity of these impurities to the desired product necessitates a carefully optimized chromatographic system.

Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[1] TLC is a rapid and inexpensive method to screen various mobile phases and determine the optimal conditions for separation.

Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a faint pencil line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the crude 1-(4-Amino-2-hydroxyphenyl)ethanone in a suitable solvent like methanol or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the pencil line.

  • Elution: Place the TLC plate in a developing chamber containing the chosen solvent system. A common and effective starting system is a mixture of hexane and ethyl acetate.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35, and there is clear separation from impurities.

Parameter Description Rationale
Stationary Phase Silica Gel 60 F254A polar adsorbent suitable for separating polar compounds like aminophenols.[1]
Mobile Phase (Starting) 30:70 Ethyl Acetate/HexaneA good starting polarity for compounds of this nature. Adjust the ratio to achieve the target Rf.
Target Rf 0.25 - 0.35This Rf value in TLC typically translates to good elution and separation on a column.

Column Chromatography Protocol

This protocol is designed for the purification of gram-scale quantities of crude 1-(4-Amino-2-hydroxyphenyl)ethanone.

Materials and Reagents
  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine (optional, for deactivation)

  • Crude 1-(4-Amino-2-hydroxyphenyl)ethanone

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Stationary Phase Preparation: The "Why" Behind the Slurry

Proper column packing is critical for achieving good separation. A poorly packed column will have channels and cracks, leading to broad peaks and poor resolution. The wet slurry method is generally preferred as it minimizes the entrapment of air bubbles.

  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). The amount of silica should be 30-100 times the weight of the crude sample.

  • Column Packing: Pour the silica slurry into the chromatography column. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the column to settle the silica bed.

  • Equilibration: Once the silica has settled, pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.

Sample Loading: Two Approaches

The sample should be loaded onto the column in a concentrated band to ensure sharp elution peaks.

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed. This method is often preferred for samples that are not very soluble in the mobile phase.

Elution: The Gradient is Key

A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with a range of polarities.[3][4]

Workflow for Gradient Elution

G cluster_0 Column Chromatography Workflow A Start Elution with Low Polarity (e.g., 10% EtOAc in Hexane) B Collect Initial Fractions (Non-polar impurities elute) A->B Elute C Gradually Increase Polarity (e.g., to 30% EtOAc in Hexane) B->C D Monitor Fractions by TLC C->D Collect E Target Compound Elutes D->E Identify F Increase Polarity Further (e.g., to 50% EtOAc in Hexane) D->F No product H Combine Pure Fractions E->H G Elute Highly Polar Impurities F->G Elute G->D I Solvent Evaporation H->I J Obtain Purified Product I->J

Caption: Gradient elution workflow for purification.

Proposed Gradient System:

Step Mobile Phase Composition Volume Purpose
110% Ethyl Acetate in Hexane2 Column VolumesElute non-polar impurities.
220% Ethyl Acetate in Hexane2 Column VolumesElute slightly polar impurities.
330% Ethyl Acetate in Hexane3-4 Column VolumesElute the target compound.
450% Ethyl Acetate in Hexane2 Column VolumesElute more polar impurities.
Fraction Collection and Analysis

Collect fractions of a consistent volume throughout the elution process. Analyze the fractions by TLC to identify which ones contain the pure product. Spot the collected fractions alongside a reference spot of the crude material.

Post-Chromatography: Product Isolation and Characterization

Once the pure fractions have been identified, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator. The resulting solid should be a highly purified form of 1-(4-Amino-2-hydroxyphenyl)ethanone.

The purity of the final product should be confirmed by analytical techniques such as:

  • HPLC: To obtain a quantitative measure of purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.[5]

Troubleshooting Common Issues

Problem Probable Cause Solution
Co-elution of product and impurities Mobile phase polarity is too high or too low.Adjust the gradient to be shallower (smaller increases in polarity).
Peak Tailing The compound is interacting too strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase to deactivate the silica.
No compound eluting The mobile phase is not polar enough.Increase the polarity of the mobile phase. A small percentage of methanol can be added if necessary.
Cracked or channeled column bed Improper packing of the column.Repack the column using the wet slurry method, ensuring a uniform bed.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 1-(4-Amino-2-hydroxyphenyl)ethanone using column chromatography. By understanding the principles behind each step, from TLC-based method development to a carefully executed gradient elution, researchers can consistently achieve high levels of purity. The troubleshooting guide further equips scientists to address common challenges, ensuring the successful isolation of this important pharmaceutical intermediate.

References

  • BenchChem. (2025). 1-(hydroxyamino)phenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols.
  • BenchChem. (2025). Purification of 1-(4-(hydroxyamino)phenyl)ethanone.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • BenchChem. (2025). Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride.
  • Biotage. (2023, January 24). What is a Chromatography Gradient?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • YouTube. (2025, February 7). What Is Gradient Elution In Chromatography?. Chemistry For Everyone. Retrieved from [Link]

  • AWS. (n.d.). CHEM 231. Retrieved from [Link]

  • SlidePlayer. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Retrieved from [Link]

  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Method

Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone from 3-Aminophenol: An In-Depth Technical Guide

This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a multi-step process commencing with the readily available starting material, 3-aminophenol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction

1-(4-Amino-2-hydroxyphenyl)ethanone is a substituted acetophenone derivative featuring both an amino and a hydroxyl group on the phenyl ring. This unique substitution pattern makes it a versatile building block for the synthesis of a wide range of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents. The strategic placement of the functional groups allows for selective modifications, rendering it a key precursor in medicinal chemistry and materials science.

The synthetic route described herein involves a three-stage process:

  • N-Acetylation of 3-Aminophenol: The initial step involves the protection of the more nucleophilic amino group of 3-aminophenol via acetylation to form N-(3-hydroxyphenyl)acetamide (3-acetamidophenol). This prevents unwanted side reactions in the subsequent rearrangement step.

  • Fries Rearrangement of N-(3-hydroxyphenyl)acetamide: The core of the synthesis is the Fries rearrangement, a Lewis acid-catalyzed intramolecular acylation reaction. The acetyl group from the amide migrates to an ortho position on the aromatic ring to form 1-(4-Acetamido-2-hydroxyphenyl)ethanone.

  • Hydrolysis of the Acetamido Group: The final step involves the deprotection of the amino group by acid-catalyzed hydrolysis to yield the target molecule, 1-(4-Amino-2-hydroxyphenyl)ethanone.

Chemical and Reaction Overview

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway 3-Aminophenol 3-Aminophenol N-(3-hydroxyphenyl)acetamide N-(3-hydroxyphenyl)acetamide 3-Aminophenol->N-(3-hydroxyphenyl)acetamide Step 1: Acetic Anhydride 1-(4-Acetamido-2-hydroxyphenyl)ethanone 1-(4-Acetamido-2-hydroxyphenyl)ethanone N-(3-hydroxyphenyl)acetamide->1-(4-Acetamido-2-hydroxyphenyl)ethanone Step 2: Fries Rearrangement (AlCl3) 1-(4-Amino-2-hydroxyphenyl)ethanone 1-(4-Amino-2-hydroxyphenyl)ethanone 1-(4-Acetamido-2-hydroxyphenyl)ethanone->1-(4-Amino-2-hydroxyphenyl)ethanone Step 3: Acid Hydrolysis

Figure 1: Overall synthetic workflow.

Mechanistic Insights: The Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester (or in this case, an N-acyl aminophenol) to a hydroxyaryl ketone.[1][2] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenol ring.

The regioselectivity of the Fries rearrangement (ortho vs. para acylation) is highly dependent on the reaction conditions.[2][3]

  • High Temperatures (typically >140 °C) and non-polar solvents (or solvent-free conditions) favor the formation of the ortho isomer. This is generally considered to be under thermodynamic control, as the ortho product can form a more stable bidentate chelate with the aluminum catalyst.[2][3]

  • Low Temperatures (typically <100 °C) and polar solvents (e.g., nitrobenzene) favor the formation of the para isomer, which is often the kinetically controlled product.[3]

For the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone, the desired product is the result of acylation at the position ortho to the hydroxyl group. Therefore, conditions favoring ortho-acylation are employed.

Fries_Mechanism cluster_0 Formation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution (Ortho Attack) cluster_2 Hydrolysis Ester N-(3-hydroxyphenyl)acetamide-AlCl3 Complex Acylium Acylium Ion Intermediate Ester->Acylium Rearrangement Ring Phenoxide Ring Acylium->Ring Electrophilic Attack Intermediate Sigma Complex Ring->Intermediate Nucleophilic Attack Product_Complex Ortho-Product-AlCl3 Complex Intermediate->Product_Complex Deprotonation Hydrolysis Acidic Workup Product_Complex->Hydrolysis Final_Product 1-(4-Acetamido-2-hydroxyphenyl)ethanone Hydrolysis->Final_Product Liberation of Product

Figure 2: Simplified Fries rearrangement mechanism.

Experimental Protocols

Safety Precautions: This synthesis involves the use of corrosive and hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part 1: Synthesis of N-(3-hydroxyphenyl)acetamide

This initial step protects the amino group of 3-aminophenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminophenol109.1310.91 g0.10
Acetic Anhydride102.0911.2 mL (12.25 g)0.12
Glacial Acetic Acid60.0550 mL-
Deionized Water18.02200 mL-
Ice-As needed-

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 10.91 g (0.10 mol) of 3-aminophenol in 50 mL of warm glacial acetic acid. Gentle heating may be required to achieve complete dissolution.

  • Cool the solution to room temperature and then place it in an ice bath.

  • Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the cooled solution with constant stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Slowly add 100 mL of ice-cold deionized water to the reaction mixture with vigorous stirring to precipitate the product.

  • Collect the white to off-white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 50 mL portions of cold deionized water to remove any residual acetic acid.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • The expected yield of N-(3-hydroxyphenyl)acetamide is typically high (85-95%).

Part 2: Fries Rearrangement to 1-(4-Acetamido-2-hydroxyphenyl)ethanone

This step is the key transformation to introduce the acetyl group onto the aromatic ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(3-hydroxyphenyl)acetamide151.167.56 g0.05
Anhydrous Aluminum Chloride133.3420.0 g0.15
Nitrobenzene (solvent)123.1150 mL-
Concentrated Hydrochloric Acid36.46~50 mL-
Crushed Ice-~200 g-

Procedure:

  • Caution: Aluminum chloride is highly hygroscopic and reacts violently with water. Handle it in a dry environment. Nitrobenzene is toxic and should be handled with care in a fume hood.

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube, place 20.0 g (0.15 mol) of anhydrous aluminum chloride.

  • Add 50 mL of nitrobenzene to the flask and stir to form a suspension.

  • Gradually add 7.56 g (0.05 mol) of N-(3-hydroxyphenyl)acetamide to the suspension in small portions. The temperature may rise; maintain it below 30 °C using an ice bath if necessary.

  • After the addition is complete, slowly heat the reaction mixture to 160-170 °C using a heating mantle.

  • Maintain the reaction at this temperature for 3-4 hours with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid in a large beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete hydrolysis of the aluminum complex.

  • Collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.

Part 3: Hydrolysis to 1-(4-Amino-2-hydroxyphenyl)ethanone

The final step is the deprotection of the amino group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-Acetamido-2-hydroxyphenyl)ethanone193.205.80 g0.03
Concentrated Hydrochloric Acid36.4630 mL-
Deionized Water18.0230 mL-
Sodium Bicarbonate (sat. solution)84.01As needed-

Procedure:

  • In a 100 mL round-bottom flask, suspend 5.80 g (0.03 mol) of 1-(4-Acetamido-2-hydroxyphenyl)ethanone in a mixture of 30 mL of deionized water and 30 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours. The solid should dissolve as the hydrolysis proceeds.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure 1-(4-Amino-2-hydroxyphenyl)ethanone as a crystalline solid.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Data Summary

StepProductExpected YieldKey Characterization
1N-(3-hydroxyphenyl)acetamide85-95%Melting point, ¹H NMR, IR
21-(4-Acetamido-2-hydroxyphenyl)ethanone50-60%Melting point, ¹H NMR, IR
31-(4-Amino-2-hydroxyphenyl)ethanone70-80%Melting point, ¹H NMR, ¹³C NMR, MS

Troubleshooting

  • Low yield in Fries Rearrangement: Ensure that the aluminum chloride is anhydrous and that the reaction is protected from moisture. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature.

  • Formation of para-isomer: If a significant amount of the para-isomer is formed, the reaction temperature was likely too low. Ensure the temperature is maintained in the specified range for ortho-selectivity.

  • Incomplete hydrolysis: If the hydrolysis of the acetamido group is not complete, extend the reflux time or increase the concentration of the hydrochloric acid.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone from 3-aminophenol. By carefully controlling the reaction conditions, particularly in the critical Fries rearrangement step, the desired product can be obtained in good yield. The mechanistic insights and troubleshooting guide provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

  • Fries, K.; Finck, G. Über die Umlagerung von Phenoläthern und die Einführung von Acylresten in den Phenolkern. Ber. Dtsch. Chem. Ges.1908, 41 (3), 4271–4284.
  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Wikipedia. Fries rearrangement. [Link]

Sources

Application

1-(4-Amino-2-hydroxyphenyl)ethanone reaction conditions

An In-Depth Technical Guide to the Reaction Conditions of 1-(4-Amino-2-hydroxyphenyl)ethanone Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Conditions of 1-(4-Amino-2-hydroxyphenyl)ethanone

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and subsequent reactions of 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS No: 2476-29-1). Also known as 4'-Amino-2'-hydroxyacetophenone, this compound is a highly versatile intermediate in organic synthesis, particularly valued as a scaffold for the construction of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[1] This guide delves into the mechanistic underpinnings of its synthesis via the Fries rearrangement, details specific reaction protocols, and explores its utility as a precursor in medicinal chemistry.

Introduction and Physicochemical Properties

1-(4-Amino-2-hydroxyphenyl)ethanone is a trifunctional aromatic compound featuring an acetyl group, a hydroxyl group, and an amino group. This unique arrangement of functional groups provides multiple reaction sites, making it a valuable building block for diverse chemical transformations.[1] Its structure is a cornerstone for generating molecular libraries aimed at discovering novel therapeutic agents.

Physicochemical Data

A summary of the key physical and chemical properties is presented below for quick reference.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol
CAS Number 2476-29-1[1]
Appearance Solid
Synonyms 4'-Amino-2'-hydroxyacetophenone, 2-Acetyl-5-aminophenol[1]
InChI Key QQZFVONVJPXCSQ-UHFFFAOYSA-N[1]
SMILES String CC(=O)c1ccc(N)cc1O

Synthesis via Fries Rearrangement

The most prominent method for synthesizing hydroxyaryl ketones, including 1-(4-Amino-2-hydroxyphenyl)ethanone, is the Fries rearrangement. This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- and/or para-hydroxyaryl ketone, catalyzed by a Lewis or Brønsted acid.[2][3]

Mechanistic Insights

The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the phenolic ester. This coordination weakens the ester linkage, facilitating the formation of a highly electrophilic acylium ion intermediate.[3][4][5] This intermediate then performs an electrophilic aromatic substitution on the activated phenol ring. The choice of reaction conditions is critical as it dictates the regioselectivity of the acylation.

Fries_Mechanism cluster_start Step 1: Catalyst Coordination cluster_intermediate Step 2: Acylium Ion Formation cluster_products Step 3: Electrophilic Aromatic Substitution Start_Mol Phenolic Ester + AlCl₃ Intermediate [Acylium Cation-Phenoxide Complex] Start_Mol->Intermediate Coordination Ortho_Product Ortho-Hydroxyaryl Ketone (Favored at High Temp) Intermediate->Ortho_Product Intramolecular Attack (Kinetic Control) Para_Product Para-Hydroxyaryl Ketone (Favored at Low Temp) Intermediate->Para_Product Intermolecular Attack (Thermodynamic Control)

Control of Regioselectivity

The ratio of ortho to para isomers is highly dependent on the reaction conditions:

  • Temperature: Low temperatures (typically below 60°C) favor the formation of the para-substituted product, which is often the thermodynamically more stable isomer.[5] Conversely, high temperatures (often exceeding 160°C) favor the ortho-substituted product, which is under kinetic control and stabilized by the formation of a bidentate complex with the Lewis acid catalyst.[2][5]

  • Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product, as they promote an intramolecular rearrangement pathway. As solvent polarity increases, the ratio of the para product generally increases.[2]

Experimental Protocol: Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone

This protocol is a representative procedure based on the principles of the Fries Rearrangement, tailored for the synthesis of the title compound from 3-acetamidophenol.

Materials:

  • 3-Acetamidophenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric Acid (conc.)

  • Ice

  • Sodium Bicarbonate solution

  • Ethyl Acetate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (3.0 equivalents). Cool the flask in an ice bath.

  • Addition of Reactant: Slowly add nitrobenzene as the solvent, followed by the portion-wise addition of 3-acetamidophenol (1.0 equivalent) while maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 160-170°C and maintain for 4-6 hours. The high temperature is necessary to favor the migration to the position ortho to the hydroxyl group.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction: The resulting aqueous solution is extracted with ethyl acetate to remove nitrobenzene and non-polar impurities.

  • Purification: The aqueous layer is then carefully neutralized with a saturated sodium bicarbonate solution until a precipitate forms. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Table 2: Summary of Fries Rearrangement Reaction Parameters

ParameterConditionRationale / Causality
Catalyst Anhydrous AlCl₃ (or other Lewis acids like BF₃, TiCl₄)Activates the ester carbonyl for rearrangement. Must be anhydrous to prevent deactivation.[4]
Temperature High (>160°C)Favors kinetic control, leading to the formation of the ortho-acylated product.[2][5]
Solvent Nitrobenzene or solvent-freeHigh-boiling, non-polar solvents can favor ortho-substitution.[2]
Stoichiometry >2 equivalents of Lewis AcidRequired to complex with both the ester carbonyl and the product's phenol and ketone oxygens.[4]

Key Reactions and Synthetic Utility

1-(4-Amino-2-hydroxyphenyl)ethanone is a versatile precursor for synthesizing a wide array of novel heterocyclic systems, including thiazoles, oxazoles, triazoles, pyrimidines, and quinolines.[6]

Synthetic_Utility cluster_reactions Chemical Transformations cluster_products Product Classes Start 1-(4-Amino-2-hydroxyphenyl)ethanone Amino_Rxn Amino Group (N-Acylation, Diazotization) Start->Amino_Rxn Ketone_Rxn Ketone Group (Oxime Formation, Condensation) Start->Ketone_Rxn Aromatic_Rxn Aromatic Ring (Heterocycle Formation) Start->Aromatic_Rxn Amides Amides / Sulfonamides Amino_Rxn->Amides Oximes Oximes Ketone_Rxn->Oximes Chalcones Chalcones Ketone_Rxn->Chalcones Heterocycles Thiazoles, Pyrimidines, etc. Aromatic_Rxn->Heterocycles

Protocol: Synthesis of a Thiazole Derivative

This protocol demonstrates the use of the title compound in a Hantzsch-type thiazole synthesis, a common route to biologically active heterocycles.[7]

Reaction: 1-(4-Amino-2-hydroxyphenyl)ethanone + Thiourea + Iodine → 2-Amino-4-(4-amino-2-hydroxyphenyl)thiazole

Materials:

  • 1-(4-Amino-2-hydroxyphenyl)ethanone

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • Mixing Reagents: In a 250 mL round-bottom flask, combine 1-(4-Amino-2-hydroxyphenyl)ethanone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).

  • Heating: Heat the mixture under reflux in ethanol for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The reaction mixture may be concentrated under reduced pressure.

  • Purification: Pour the residue into water and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product. The solid is then filtered, washed thoroughly with water to remove any unreacted starting materials and salts, and dried. Recrystallization from ethanol can be performed for further purification.[7]

Application in Drug Discovery

Hydroxyaryl ketones and their derivatives are crucial intermediates in the manufacturing of numerous pharmaceuticals.[5] The structural motif present in 1-(4-Amino-2-hydroxyphenyl)ethanone is found in various classes of biologically active compounds. While a related isomer, 1-(3-Amino-2-hydroxyphenyl)ethanone, is a known intermediate in the synthesis of the anti-asthma drug ranlukast, the title compound serves as a valuable scaffold for developing novel agents targeting a range of therapeutic areas.[1][8] Its potential applications include the development of anti-inflammatory, antimicrobial, and central nervous system agents.[6] The presence of multiple functional groups allows for the generation of large compound libraries for high-throughput screening, accelerating the drug discovery process.[9]

References

  • Application Notes and Protocols: 1-(4-(hydroxyamino)phenyl)ethanone as a Versatile Precursor in Drug Discovery. Benchchem.
  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021-03-16).
  • Fries rearrangement. Wikipedia.
  • Fries Rearrangement. Organic Chemistry Portal.
  • Fries Rearrangement. Sigma-Aldrich.
  • FRIES REARRANGEMENT. PHARMD GURU.
  • Fries Rearrangement. Alfa Chemistry.
  • The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis.
  • 1-(4-amino-2-hydroxyphenyl)ethan-1-one. Sigma-Aldrich.
  • 4'-Amino-2'-hydroxyacetophenone 2476-29-1 wiki. Guidechem.
  • Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone.

Sources

Method

Application Notes and Protocols for the Analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone

Abstract This technical guide provides a comprehensive suite of analytical methodologies for the characterization and quantification of 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS: 2476-29-1), a pivotal intermediate in phar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the characterization and quantification of 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS: 2476-29-1), a pivotal intermediate in pharmaceutical synthesis.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific rationale, experimental robustness, and data integrity. This document covers a range of techniques from structural elucidation by spectroscopic methods (NMR, MS, FTIR) to quantitative purity and concentration analysis using chromatography (HPLC-UV, LC-MS/MS) and spectrophotometry (UV-Vis). Each protocol is presented with detailed, step-by-step instructions and explains the causality behind experimental choices to ensure reliable and reproducible results.

Introduction and Physicochemical Profile

1-(4-Amino-2-hydroxyphenyl)ethanone, also known as 4'-Amino-2'-hydroxyacetophenone, is a substituted acetophenone derivative. Its molecular structure, featuring an aromatic ring with amino, hydroxyl, and acetyl functional groups, makes it a versatile building block for more complex molecules.[1] The presence of these functional groups dictates its chemical properties and provides the basis for the analytical strategies discussed. Accurate and precise analytical methods are paramount for verifying its identity, purity, and concentration in various stages of research and manufacturing.

Table 1: Physicochemical Properties of 1-(4-Amino-2-hydroxyphenyl)ethanone

PropertyValueSource
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
CAS Number 2476-29-1[1]
Appearance Typically a solid or crystalline powder
InChI Key QQZFVONVJPXCSQ-UHFFFAOYSA-N[1]
Predicted pKa 10.21 ± 0.10[1]

Methods for Structural Elucidation and Identification

Confirming the chemical identity of a substance is the foundational step in any analytical workflow. The following spectroscopic methods provide orthogonal (complementary) information to build a complete profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structure determination. It probes the chemical environment of magnetically active nuclei (¹H and ¹³C), providing detailed information about molecular connectivity and structure.

Predicted ¹H and ¹³C NMR Spectral Data: The expected chemical shifts for 1-(4-Amino-2-hydroxyphenyl)ethanone are predicted based on established principles of substituent effects on aromatic systems.[2][3]

Table 2: Predicted NMR Chemical Shifts (in DMSO-d₆)

NucleusAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H -COCH₃~2.5SingletAcetyl protons, deshielded by the carbonyl group.
Aromatic H~6.0 - 7.5MultipletComplex pattern due to substitution.
-NH₂Variable (broad)SingletChemical shift is concentration and temperature-dependent.
-OHVariable (broad)SingletPhenolic proton, shift is highly dependent on solvent and H-bonding.
¹³C -C=O~195 - 200-Carbonyl carbon, highly deshielded.
Aromatic C~110 - 160-Multiple signals corresponding to the substituted benzene ring.
-COCH₃~25 - 30-Methyl carbon of the acetyl group.

Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

    • Scientist's Note: DMSO-d₆ is often preferred as it can solubilize a wide range of polar compounds and its residual solvent peak does not typically interfere with analyte signals.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity (resolution).

    • Acquire the spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale to a reference signal (e.g., TMS at 0 ppm or the residual solvent peak).

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Expected Data:

  • Molecular Ion Peak (M⁺): m/z = 151.16 (for the free base).[2]

  • Fragmentation: Common fragmentation patterns may involve the loss of a methyl group (-CH₃), carbon monoxide (-CO), or water (-H₂O).

Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid.

    • Rationale: Formic acid aids in the ionization process (protonation) in Electrospray Ionization (ESI) positive mode, leading to a strong [M+H]⁺ signal at m/z 152.17.

  • Instrumentation:

    • Set up a mass spectrometer with an ESI source.

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-300 Da).

  • Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.

Expected Characteristic Absorption Bands:

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)N-H and O-H stretchingAmino and Hydroxyl
3100 - 3000Aromatic C-H stretchingBenzene Ring
~1670C=O stretchingKetone (Carbonyl)
~1600, ~1500C=C stretchingAromatic Ring
1300 - 1200C-N stretchingAryl Amine

Source: Predicted based on established IR correlation tables.[2]

Protocol: FTIR using Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol and performing a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Analysis: Identify the characteristic peaks and compare them to the expected values to confirm the presence of key functional groups.

Chromatographic Methods for Quantification and Purity

Chromatographic techniques are essential for separating the analyte from impurities and for accurate quantification.

G cluster_0 Analytical Goal cluster_1 Methodology cluster_2 Key Parameters Goal Select Analytical Objective HPLC Purity & Assay in Bulk Drug (High Concentration) Goal->HPLC Purity / Assay LCMS Trace Quantification in Complex Matrix (e.g., Plasma) Goal->LCMS Trace Analysis HPLC_Params Reversed-Phase C18 Column Isocratic Elution UV Detection at λmax HPLC->HPLC_Params LCMS_Params Reversed-Phase C18 Column Gradient Elution ESI+ Source, MRM Detection LCMS->LCMS_Params G cluster_id Identity Confirmation cluster_quant Quantification & Purity start What is your analytical goal? NMR Primary: NMR (Full Structure) start->NMR MS_FTIR Secondary: MS & FTIR (MW & Functional Groups) start->MS_FTIR Purity Purity Assay (Bulk Material) start->Purity Quant Concentration Measurement start->Quant HPLC HPLC-UV Purity->HPLC Quant->HPLC Simple Mixture UVVis UV-Vis Spec Quant->UVVis Pure Solution LCMS LC-MS/MS Quant->LCMS Complex/Bio Matrix

Sources

Application

Application Note: 1-(4-Amino-2-hydroxyphenyl)ethanone

< A Detailed Guide to ¹H NMR Spectroscopic Analysis for Structural Elucidation Introduction 1-(4-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, serves as a valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

<

A Detailed Guide to ¹H NMR Spectroscopic Analysis for Structural Elucidation

Introduction

1-(4-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure incorporates key functional groups—an aromatic ring, an amino group, a hydroxyl group, and a methyl ketone—that all contribute to its chemical reactivity and potential biological activity. Accurate structural verification and purity assessment are paramount in the development of compounds derived from this scaffold. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing unambiguous information about the molecular structure.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the ¹H NMR analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone. It moves beyond a simple recitation of steps to explain the underlying principles, ensuring that practitioners can not only acquire high-quality spectra but also interpret them with confidence.

Part 1: Foundational Principles of ¹H NMR Analysis

The power of ¹H NMR lies in its ability to probe the chemical environment of each proton in a molecule. Three key parameters are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-donating groups (like -NH₂ and -OH) shield nearby protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (like the acetyl group, -COCH₃) deshield protons, shifting them downfield (to higher ppm values).[3] Aromatic protons themselves resonate significantly downfield (typically 6.5-8.5 ppm) due to the ring current effect, where the circulation of π-electrons generates a secondary magnetic field that deshields the external protons.[4][5]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment.

  • Spin-Spin Coupling (J): This phenomenon, observed as the splitting of a signal into multiple lines (a multiplet), arises from the interaction of non-equivalent protons on adjacent carbons. The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz). For aromatic systems, coupling between adjacent protons (ortho coupling) is typically in the range of 7-10 Hz, while coupling between protons separated by three bonds (meta coupling) is smaller, around 2-3 Hz.[6]

Understanding these principles is crucial for assigning the observed signals to the specific protons in the 1-(4-Amino-2-hydroxyphenyl)ethanone molecule.

Part 2: Experimental Protocol

This section details a robust, field-proven protocol for preparing a high-quality NMR sample and acquiring the ¹H NMR spectrum. Adherence to these steps is critical for obtaining reliable and reproducible results.

Materials and Equipment
  • 1-(4-Amino-2-hydroxyphenyl)ethanone sample (5-25 mg)[7][8]

  • High-quality 5 mm NMR tubes[7]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Pasteur pipette with a small plug of glass wool

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following workflow is designed to minimize common errors that can lead to poor spectral quality.

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg) dissolve 2. Add Deuterated Solvent (~0.7 mL DMSO-d₆) weigh->dissolve Causality: Sufficient concentration for good signal-to-noise. vortex 3. Ensure Homogeneity (Vortex until fully dissolved) dissolve->vortex Rationale: A homogeneous solution is essential for sharp NMR signals. filter 4. Filter Sample (Through glass wool into NMR tube) vortex->filter Justification: Removes particulate matter that degrades spectral resolution. label_tube 5. Label Tube (Properly identify sample) filter->label_tube

Caption: Step-by-step workflow for NMR sample preparation.

Detailed Steps:

  • Weighing the Sample: Accurately weigh between 5-25 mg of 1-(4-Amino-2-hydroxyphenyl)ethanone.[8] While a higher concentration can reduce acquisition time, a more dilute solution often yields better resolution by decreasing viscosity.[7]

  • Solvent Selection and Dissolution: Transfer the solid to a clean vial. Add approximately 0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; it must dissolve the compound without its own signals obscuring those of the analyte.[2][7] For 1-(4-Amino-2-hydroxyphenyl)ethanone, with its polar -OH and -NH₂ groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power and the fact that its residual proton signal does not typically overlap with aromatic signals.

  • Homogenization: Securely cap the vial and vortex the mixture until the solid is completely dissolved. A clear, homogeneous solution is mandatory for acquiring a high-quality spectrum.[8]

  • Filtration: Particulate matter can severely degrade the magnetic field homogeneity, leading to broad lines and poor resolution. To prevent this, filter the solution through a small, tight plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Labeling: Clearly label the NMR tube with a unique identifier.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step stabilizes the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. An adequate number of scans should be averaged to achieve a satisfactory signal-to-noise ratio. For a sample of this concentration, 16 to 32 scans are typically sufficient.

Part 3: Spectral Interpretation and Analysis

The ¹H NMR spectrum of 1-(4-Amino-2-hydroxyphenyl)ethanone presents a distinct set of signals that can be logically assigned to each proton in the molecule.

G H3 H-3 H5 H-5 H6 H-6 CH3 CH₃ NH2 NH₂ OH OH node_image

Caption: Structure of 1-(4-Amino-2-hydroxyphenyl)ethanone with proton labeling.

Analysis of Substituent Effects

The positions of the protons on the aromatic ring are heavily influenced by the three substituents:

  • -OH (Hydroxyl): A strong electron-donating group (EDG) through resonance. It significantly shields the ortho (H-3) and para (H-5) positions.

  • -NH₂ (Amino): Also a strong EDG, reinforcing the shielding at its ortho (H-3) and para (H-5) positions.[6]

  • -COCH₃ (Acetyl): An electron-withdrawing group (EWG) that deshields its ortho (H-3, H-5) and para positions.

The net effect is a complex interplay of these influences. The powerful donating effects of the -OH and -NH₂ groups are expected to dominate, causing the aromatic protons to appear at relatively high fields (further upfield) compared to benzene (7.36 ppm).[6]

Predicted ¹H NMR Signal Assignments

The following table summarizes the expected chemical shifts, multiplicities, and integrations for each proton signal.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
-COCH₃ ~2.5Singlet (s)3HAliphatic methyl ketone protons, typically appear in this region. No adjacent protons to couple with.
-NH₂ ~4.5 - 5.5Broad Singlet (br s)2HAmine protons are exchangeable and often appear as a broad signal. Chemical shift is concentration-dependent.[9]
H-3 ~6.1 - 6.3Doublet (d)1HOrtho to both strong EDGs (-OH and -NH₂), making it the most shielded aromatic proton. Coupled only to H-5 (meta coupling).
H-5 ~6.2 - 6.4Doublet of Doublets (dd)1HOrtho to the EWG (-COCH₃) but para to the strong EDG (-NH₂) and meta to the -OH group. Coupled to H-6 (ortho) and H-3 (meta).
-OH ~9.0 - 10.0Broad Singlet (br s)1HPhenolic protons are acidic and their chemical shift is highly variable, often appearing far downfield, especially in DMSO.[5]
H-6 ~7.5 - 7.7Doublet (d)1HOrtho to the EWG (-COCH₃) and meta to the -NH₂ group, making it the most deshielded aromatic proton. Coupled only to H-5 (ortho).

Note: Predicted values are based on standard substituent effects in DMSO-d₆. Actual experimental values may vary slightly.

Step-by-Step Spectral Walkthrough
  • Identify the Solvent Peak: First, locate the residual solvent peak (for DMSO-d₆, this is typically around 2.50 ppm).

  • Assign the Methyl Singlet: Look for a sharp singlet integrating to 3H around 2.5 ppm. This is unambiguously the acetyl methyl group (-COCH₃).

  • Locate the Aromatic Region: Examine the region between 6.0 and 8.0 ppm. You should find three distinct signals corresponding to the three aromatic protons.

  • Assign H-6: The most downfield aromatic signal, appearing as a doublet, will be H-6. Its downfield shift is due to its position ortho to the electron-withdrawing acetyl group. The splitting pattern (a doublet) is due to ortho coupling with H-5.

  • Assign H-3: The most upfield aromatic signal, also a doublet, will be H-3. Its significant shielding is due to being ortho to two strong electron-donating groups. The splitting is a result of a small meta coupling to H-5.

  • Assign H-5: The remaining signal in the aromatic region, which should appear as a doublet of doublets, is H-5. It is split by both H-6 (ortho coupling, a larger J value) and H-3 (meta coupling, a smaller J value).

  • Identify Labile Protons: Look for broad singlets that correspond to the -NH₂ and -OH protons. Their chemical shifts can be variable and are dependent on concentration, temperature, and residual water in the solvent.[9] The phenolic -OH proton is typically found further downfield than the -NH₂ protons.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of 1-(4-Amino-2-hydroxyphenyl)ethanone. By understanding the fundamental principles of chemical shifts, integration, and coupling, and by following a meticulous experimental protocol, researchers can confidently acquire and interpret high-quality spectra. This application note provides the necessary framework for achieving accurate and reliable characterization, a critical step in any research or development pipeline involving this versatile chemical intermediate.

References

  • University of California, Riverside. (n.d.). Sample Preparation for NMR Spectroscopy.
  • University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation.
  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Florida State University. (n.d.). NMR Sample Preparation - NMR Spectroscopy.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
  • Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. KPU Pressbooks.
  • LibreTexts Chemistry. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of Wisconsin, Department of Chemistry. (2020, February 14). 5-HMR-2 Chemical Shift. In Organic Chemistry Data.
  • PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Guidechem. (n.d.). 4'-Amino-2'-hydroxyacetophenone 2476-29-1 wiki.
  • University College London. (n.d.). Chemical shifts.

Sources

Method

Application Note: 13C NMR Spectral Analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone for Pharmaceutical Research

Introduction 1-(4-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring an aromatic ring with amino, hydroxyl, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring an aromatic ring with amino, hydroxyl, and acetyl functional groups, makes it a precursor for a variety of pharmacologically active molecules.[1] Accurate structural elucidation and purity assessment are critical in the synthesis and application of such compounds. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. This application note provides a detailed guide to the 13C NMR spectral data of 1-(4-Amino-2-hydroxyphenyl)ethanone, a protocol for its analysis, and insights into the interpretation of its spectrum.

Predicted 13C NMR Spectral Data

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. The presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups on the aromatic ring of acetophenone significantly influences the chemical shifts of the aromatic carbons compared to the unsubstituted parent molecule.

The predicted 13C NMR chemical shifts for 1-(4-Amino-2-hydroxyphenyl)ethanone in a standard deuterated solvent like DMSO-d6 are summarized in Table 1. The numbering of the carbon atoms is in accordance with IUPAC nomenclature as shown in Figure 1.

Chemical structure of 1-(4-Amino-2-hydroxyphenyl)ethanone with carbon numbering
Figure 1: Structure and Carbon Numbering of 1-(4-Amino-2-hydroxyphenyl)ethanone

Table 1: Predicted 13C NMR Chemical Shifts for 1-(4-Amino-2-hydroxyphenyl)ethanone

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O~198The carbonyl carbon of an acetophenone derivative.
C-1~115Aromatic carbon bearing the acetyl group, shielded by the ortho -OH group.
C-2~160Aromatic carbon bearing the -OH group, significantly deshielded.
C-3~105Aromatic carbon ortho to the -OH group and meta to the -NH2 group, strongly shielded.
C-4~155Aromatic carbon bearing the -NH2 group, significantly deshielded.
C-5~108Aromatic carbon ortho to the -NH2 group and meta to the -OH group, strongly shielded.
C-6~132Aromatic carbon meta to both activating groups, experiencing less shielding.
-CH3~26Methyl carbon of the acetyl group.

Interpretation and Causality of Chemical Shifts

The predicted chemical shifts are derived from the known electronic effects of the substituents. The -NH2 and -OH groups are strong activating groups that donate electron density to the aromatic ring through resonance. This increased electron density leads to a significant upfield shift (shielding) of the ortho and para carbons relative to the substituent.

  • C-2 and C-4: The carbons directly attached to the highly electronegative oxygen and nitrogen atoms are expected to be the most deshielded (downfield) of the aromatic carbons.

  • C-3 and C-5: These carbons are ortho to one of the activating groups and meta to the other, resulting in substantial shielding and a pronounced upfield shift.

  • C-1 and C-6: The chemical shifts of these carbons are influenced by their positions relative to the three substituents. C-1, being ortho to the hydroxyl group, will be more shielded than C-6.

  • Carbonyl and Methyl Carbons: The chemical shifts of the acetyl group carbons are less affected by the ring substituents but remain in their characteristic regions.

Experimental Protocol for 13C NMR Acquisition

This section provides a standardized protocol for obtaining a high-quality 13C NMR spectrum of 1-(4-Amino-2-hydroxyphenyl)ethanone.

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the solid 1-(4-Amino-2-hydroxyphenyl)ethanone sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry vial. DMSO-d6 is often a good choice for this compound due to its polarity.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Calibration:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Calibrate the reference frequency using the known chemical shift of the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

3. 13C NMR Spectrum Acquisition:

  • Set up a standard proton-decoupled 13C NMR experiment.

  • Key Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform a baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the solvent peak as a reference.

  • Integrate the peaks if desired, although peak intensities in standard 13C NMR are not always directly proportional to the number of carbons.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the 13C NMR analysis workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire 13C Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Peak Assignment & Interpretation reference->assign

Caption: Workflow for 13C NMR Analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Applications in Drug Development

1-(4-Amino-2-hydroxyphenyl)ethanone serves as a versatile scaffold in the synthesis of novel therapeutic agents. Its functional groups allow for a variety of chemical modifications to explore structure-activity relationships (SAR). For example:

  • The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

  • The hydroxyl group can be etherified or esterified to modulate the compound's pharmacokinetic properties.

  • The acetyl group can undergo reactions at the alpha-carbon or be modified at the carbonyl.

By using 13C NMR to confirm the structure of each synthetic intermediate and the final product, researchers can ensure the integrity of their chemical library and the reliability of subsequent biological screening data.

Conclusion

While experimental 13C NMR data for 1-(4-Amino-2-hydroxyphenyl)ethanone is not widely published, a reliable prediction of its spectrum can be made based on established principles of substituent effects. This application note provides a comprehensive guide for researchers, offering a predicted spectral dataset, a detailed experimental protocol, and a rationale for spectral interpretation. Adherence to these guidelines will enable scientists in pharmaceutical and chemical research to confidently characterize this and related compounds, facilitating the advancement of their research and development programs.

References

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.[Link]

Sources

Application

Mass Spectrometry Analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone: An Application Guide

Introduction: Unveiling a Key Synthetic Intermediate 1-(4-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, serves as a crucial building block in the synthesis of various pharmaceutical compounds and advanced c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

1-(4-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, serves as a crucial building block in the synthesis of various pharmaceutical compounds and advanced chemical materials.[1] Its molecular structure, featuring an aromatic ring substituted with hydroxyl, amino, and acetyl groups, presents a unique analytical challenge and opportunity. The precise characterization and quantification of this molecule are paramount for ensuring the quality, efficacy, and safety of downstream products in drug development and chemical manufacturing.

This application note provides a comprehensive guide to the analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind method development, from sample preparation and chromatographic separation to the intricacies of mass spectrometric detection and fragmentation analysis. This guide is designed for researchers, analytical scientists, and quality control professionals seeking a robust and reliable method for the characterization of this important molecule.

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

PropertyValueSource
Chemical Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol
Monoisotopic Mass 151.0633 Da[2]
Appearance Solid
Key Functional Groups Phenolic hydroxyl, Aromatic amine, Ketone
Predicted pKa 10.21 (Phenolic OH)[1]

The presence of both an acidic phenolic hydroxyl group and a basic amino group makes 1-(4-Amino-2-hydroxyphenyl)ethanone an amphoteric molecule. This characteristic, along with its polarity, dictates the choice of ionization technique and chromatographic conditions. Electrospray Ionization (ESI) is the preferred method as it is highly efficient for ionizing polar and thermally labile molecules that can readily accept a proton.[3][4]

Experimental Workflow: A Strategic Overview

The analytical workflow is designed for optimal sensitivity, selectivity, and reproducibility. Each stage, from sample preparation to data analysis, is critical for achieving high-quality results.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Standard/Sample Dilution (Methanol/Water) inject Autosampler Injection prep->inject column Reversed-Phase C18 Separation (Gradient Elution) inject->column esi Electrospray Ionization (ESI) (Positive Mode) column->esi ms1 Q1: Precursor Ion Selection ([M+H]⁺ = m/z 152.1) esi->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Product Ion Scanning cid->ms2 data Data Acquisition & Analysis ms2->data

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Protocols and Methodologies

Sample and Standard Preparation

The goal of sample preparation is to ensure the analyte is in a suitable solvent for injection, free from interfering matrix components.[5][6]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(4-Amino-2-hydroxyphenyl)ethanone reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of methanol and water (50:50, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute the test sample in methanol/water (50:50, v/v) to an expected concentration within the calibration range. For complex matrices like plasma, a protein precipitation step using ice-cold acetonitrile followed by centrifugation is recommended.[7]

Liquid Chromatography (LC) Parameters

Reversed-phase chromatography is ideal for retaining and separating this polar aromatic compound from other potential impurities.[8]

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) systemProvides the necessary resolution and reproducibility.
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)C18 stationary phases offer excellent retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte, enhancing ESI+ efficiency and improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for this class of compounds.
Gradient Elution Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrateA gradient ensures efficient elution of the analyte while cleaning the column of more nonpolar components.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion.
Mass Spectrometry (MS) Parameters

The mass spectrometer is set up to specifically detect and fragment the target analyte, a mode known as Multiple Reaction Monitoring (MRM), which provides exceptional sensitivity and selectivity.[7]

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group is readily protonated, making positive mode ESI highly effective.[3]
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion formation.
Source Temp. 120 °CA moderate temperature to aid desolvation without causing thermal degradation.
Desolvation Temp. 350 °CEnsures complete evaporation of solvent from the ESI droplets.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Precursor Ion (Q1) m/z 152.1Corresponds to the protonated molecule [M+H]⁺ of 1-(4-Amino-2-hydroxyphenyl)ethanone.
Product Ion (Q3) m/z 135.1The most stable and abundant fragment ion, used for quantification.
Collision Energy Optimized (typically 15-25 eV)The voltage applied to accelerate precursor ions into the collision gas; optimized to maximize the product ion signal.

Results and Discussion: Deciphering the Fragmentation Pathway

Under positive mode ESI conditions, 1-(4-Amino-2-hydroxyphenyl)ethanone readily forms the protonated molecular ion, [M+H]⁺, at m/z 152.1. When subjected to collision-induced dissociation (CID), this precursor ion undergoes characteristic fragmentation. The primary fragmentation pathway involves the neutral loss of ammonia (NH₃), a common fragmentation mechanism for protonated aromatic amines.[9]

Proposed Fragmentation Mechanism:

  • Protonation: The basic amino group is the most likely site of protonation in the ESI source, forming the precursor ion at m/z 152.1.

  • Neutral Loss of Ammonia: Upon collisional activation, the protonated molecule undergoes a rearrangement, leading to the elimination of a neutral ammonia molecule (mass = 17.03 Da). This is a highly favorable pathway for primary amines.

  • Formation of Product Ion: The loss of NH₃ results in the formation of a stable product ion at m/z 135.1. This fragment is selected in the third quadrupole (Q3) for detection and quantification.

Caption: Proposed fragmentation of protonated 1-(4-Amino-2-hydroxyphenyl)ethanone.

This specific transition from m/z 152.1 to m/z 135.1 provides a high degree of certainty for the identification and quantification of the target analyte, effectively filtering out background noise and potential interferences from the sample matrix.

Conclusion and Applications

The LC-MS/MS method detailed in this guide offers a robust, sensitive, and selective protocol for the analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone. By leveraging the principles of reversed-phase chromatography and tandem mass spectrometry, this approach is ideally suited for a range of applications, including:

  • Pharmacokinetic Studies: Quantifying the compound in biological matrices like plasma or urine to study its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Quality Control: Ensuring the purity and identity of the compound in bulk manufacturing and formulated products.

  • Metabolite Identification: Serving as a basis for identifying potential metabolites by searching for related mass shifts in biological samples.

  • Process Chemistry: Monitoring the progress of chemical reactions where this compound is either a reactant or a product.

The specificity of the MRM transition ensures high confidence in the analytical results, making this method a valuable tool for researchers and professionals in the pharmaceutical and chemical industries.

References

  • BenchChem. (2025). A comparative study of aminophenol isomers using mass spectrometry. BenchChem.
  • Narang, A. S., Choudhury, D. R., & Richards, A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone. BenchChem.
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved from [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Retrieved from [Link]

  • Asakawa, D., Todoroki, K., & Mizuno, H. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. Retrieved from [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Kiontke, A., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications. Retrieved from [Link]

  • LibreTexts, Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LibreTexts, Chemistry. (2023, August 29). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. NIST WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry. Journal of Visualized Experiments. Retrieved from [Link]

  • Asakawa, D., Todoroki, K., & Mizuno, H. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. Retrieved from [Link]

  • Venter, A. (2020). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • LibreTexts, Chemistry. (2023, August 29). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

Sources

Method

Application Note: Infrared Spectroscopy of 1-(4-Amino-2-hydroxyphenyl)ethanone

Introduction: The Analytical Imperative for 1-(4-Amino-2-hydroxyphenyl)ethanone 1-(4-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, is a pivotal building block in medicinal chemistry and pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(4-Amino-2-hydroxyphenyl)ethanone

1-(4-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, is a pivotal building block in medicinal chemistry and pharmaceutical development.[1] Its molecular architecture, featuring a trifecta of key functional groups—a primary aromatic amine, a phenol, and an aromatic ketone—makes it a versatile precursor for synthesizing a wide array of more complex, biologically active molecules.[1] Given its role in drug discovery, the unambiguous confirmation of its chemical identity and purity is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent research and development.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of a molecule's chemical bonds, an IR spectrum provides a unique "molecular fingerprint."[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and interpretation of the IR spectrum of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Molecular Structure and Key Infrared-Active Functional Groups

The utility of IR spectroscopy in analyzing 1-(4-Amino-2-hydroxyphenyl)ethanone stems from its distinct functional groups, each with characteristic vibrational frequencies. Understanding these groups is the first step in interpreting the spectrum.

  • Phenolic Hydroxyl (-OH): The hydroxyl group attached to the aromatic ring is a strong IR absorber. Its stretching vibration is typically observed as a broad, strong band, the shape and position of which are sensitive to hydrogen bonding.[3][4][5]

  • Primary Aromatic Amine (-NH₂): This group is characterized by two distinct N-H stretching vibrations (symmetric and asymmetric) that appear as a doublet, a key feature for identifying primary amines.[6][7][8] An N-H bending mode is also typically present.[6]

  • Aromatic Ketone (C=O): The carbonyl group of the ethanone moiety gives rise to a very strong and sharp C=O stretching absorption. Its position is influenced by conjugation with the aromatic ring.[7][9]

  • Aromatic Ring (C=C and C-H): The benzene ring itself produces a series of characteristic absorptions, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.[2][10][11]

  • Carbon-Nitrogen (C-N) and Carbon-Oxygen (C-O) Bonds: The stretching vibrations of the C-N bond of the aromatic amine and the C-O bond of the phenol are also observable, typically in the fingerprint region of the spectrum.[4][6]

Caption: Molecular structure of 1-(4-Amino-2-hydroxyphenyl)ethanone with key functional groups.

Experimental Protocols: Acquiring High-Quality Spectra

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid sample like 1-(4-Amino-2-hydroxyphenyl)ethanone, two methods are prevalent: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This classic technique involves dispersing the sample within a solid matrix of IR-transparent potassium bromide. It is capable of producing high-resolution spectra but requires careful preparation to avoid spectral artifacts.

Rationale: KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000–400 cm⁻¹) and, under pressure, its crystalline structure deforms to form a transparent disc, trapping the finely dispersed sample.[12]

Materials:

  • 1-(4-Amino-2-hydroxyphenyl)ethanone (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet-forming die and hydraulic press

  • FTIR spectrometer

Procedure:

  • Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours and cool in a desiccator.[12] This is a critical step, as absorbed moisture will cause a large, broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H and O-H signals from the sample.[12][13]

  • Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be between 0.5% and 1% by weight.

  • Grinding & Mixing: Place the sample and KBr in an agate mortar. Grind the mixture thoroughly for several minutes until it becomes a homogenous, fine, fluffy powder. The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering (the Christiansen effect), which can distort the baseline.

  • Loading the Die: Carefully transfer the powder mixture into the pellet die assembly. Distribute it evenly to ensure a uniform pellet thickness.

  • Pressing: Place the die into a hydraulic press. Apply a vacuum for a few minutes to remove trapped air and residual moisture. Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes.[14] This pressure causes the KBr to fuse into a transparent or translucent disc.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum according to the instrument's operating procedure.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a more modern, rapid technique that requires minimal sample preparation.[15][16] It is ideal for routine analysis and high-throughput screening.

Rationale: In ATR, an IR beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal.[15][17] This shallow penetration depth makes ATR an excellent surface-sensitive technique.[16]

Materials:

  • 1-(4-Amino-2-hydroxyphenyl)ethanone (a small amount on a spatula tip)

  • FTIR spectrometer equipped with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from the atmosphere (e.g., CO₂ and H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal.[17] Good contact is essential for a strong, high-quality spectrum. Insufficient contact will result in weak and noisy data.

  • Acquire Spectrum: Collect the sample spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft cloth dampened with an appropriate solvent like isopropanol.

cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis Spectral Acquisition & Analysis start Start: Solid Sample kbr_weigh 1. Weigh Sample (1-2mg) & Dried KBr (100-200mg) start->kbr_weigh Choose KBr atr_place 1. Place Small Amount of Sample on Crystal start->atr_place Choose ATR kbr_grind 2. Grind & Mix (Homogenous Powder) kbr_weigh->kbr_grind kbr_load 3. Load Die Assembly kbr_grind->kbr_load kbr_press 4. Apply Vacuum & Press (8-10 tons) kbr_load->kbr_press kbr_pellet Result: Transparent Pellet kbr_press->kbr_pellet acquire Acquire Spectrum (Run Background First) kbr_pellet->acquire atr_press 2. Apply Pressure (Ensure Good Contact) atr_place->atr_press atr_sample Result: Sample Ready on ATR atr_press->atr_sample atr_sample->acquire interpret Interpret Spectrum (Correlate Peaks to Bonds) acquire->interpret report Final Report interpret->report

Caption: Experimental workflow for IR analysis of a solid sample.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting IR spectrum should be analyzed by correlating the observed absorption bands (peaks) with the known vibrational frequencies of the functional groups present in 1-(4-Amino-2-hydroxyphenyl)ethanone.

Table 1: Summary of Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Intensity & ShapeRationale & Notes
3500–3200O-H Stretch (Phenol)Strong, BroadThe broadness is due to intermolecular hydrogen bonding.[2][3][5] This peak may overlap with the N-H stretches.
3400–3300 & 3330–3250N-H Stretch (Primary Aromatic Amine)Medium, Two Sharp PeaksCorresponds to the asymmetric and symmetric stretching modes.[6][18] The presence of two distinct peaks is a hallmark of a primary amine.
~3050C-H Stretch (Aromatic)Medium to Weak, SharpCharacteristic of C(sp²)-H bonds on the benzene ring.[11]
~2960C-H Stretch (Aliphatic, -CH₃)Medium to Weak, SharpArises from the methyl group of the ethanone moiety.[19]
1680–1660C=O Stretch (Aromatic Ketone)Very Strong, SharpThe frequency is slightly lowered from a typical aliphatic ketone due to conjugation with the aromatic ring.[7] This is often the most intense peak in the spectrum.
1650–1580N-H Bend (Primary Amine)Medium, SharpThis scissoring vibration can sometimes overlap with the aromatic C=C stretches.[6][8]
1600–1450C=C Stretch (Aromatic Ring)Medium to Strong, Multiple Sharp PeaksThe aromatic ring gives a characteristic pattern of several peaks in this region.[2][10]
1335–1250C-N Stretch (Aromatic Amine)StrongThe C-N bond in aromatic amines absorbs at a higher frequency than in aliphatic amines.[6][8][18]
~1220C-O Stretch (Phenol)StrongThe C-O stretch in phenols is typically found at a higher wavenumber compared to aliphatic alcohols.[2]
900–675C-H Out-of-Plane Bend (Aromatic)Strong to MediumThe position and number of these peaks can provide information about the substitution pattern on the aromatic ring.[10]

Safety and Handling Precautions

Researchers must consult the latest Safety Data Sheet (SDS) before handling 1-(4-Amino-2-hydroxyphenyl)ethanone.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation.[20]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles (compliant with EN 166), and a lab coat.[21][22]

  • Hazards: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[21][22] May cause respiratory irritation.[23]

  • First Aid: In case of contact, rinse skin or eyes immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.[21][22]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of 1-(4-Amino-2-hydroxyphenyl)ethanone. By following the detailed protocols for either the KBr pellet or ATR method, researchers can obtain high-quality spectra. A systematic interpretation of the key absorption bands corresponding to the hydroxyl, amino, carbonyl, and aromatic functionalities provides definitive confirmation of the compound's identity, ensuring the integrity of materials used in research and pharmaceutical development.

References

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. [Link]

  • Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. [Link]

  • INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. (n.d.). AdiChemistry. [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? (n.d.). Kintek Press. [Link]

  • [Influence of solvents on IR spectrum of aromatic amines]. (2005). Guang Pu Xue Yu Guang Pu Fen Xi. [Link]

  • Spectroscopy of Alcohols and Phenols. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? (2022). AZoM. [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. [Link]

  • Infrared Spectroscopy. (2015). Illinois State University. [Link]

  • Spectroscopy Tutorial: Phenols and Enols. (n.d.). University of Calgary. [Link]

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  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

  • KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019). AntsLAB. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. [Link]

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  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]

  • The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. (n.d.). ResearchGate. [Link]

  • The Study of Infrared Spectra of Acetophenone Molecule. (2014). ResearchGate. [Link]

  • Ir spectra of acetophenone? (n.d.). Proprep. [Link]

  • Introduction to IR Spectroscopy. Ketones. (2012). YouTube. [Link]

  • IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. (2006). The Journal of Physical Chemistry A. [Link]

  • ATR-FTIR spectra of solid samples after filtration during one of the... (n.d.). ResearchGate. [Link]

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  • What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024). AZoM. [Link]

  • SAFETY DATA SHEET - 1-(4-Amino-2-hydroxyphenyl)ethan-1-one. (2023). Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 2-Hydroxyacetophenone. (2008). Thermo Fisher Scientific. [Link]

  • Safety Data Sheet - 1-(3-hydroxyphenyl)-2-(methylamino)ethanone sulfate. (2024). Angene Chemical. [Link]

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Application

Quantitative Analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone using a Validated HPLC-UV Method

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-(4-Amino-2-hydroxyphenyl)ethanone. This compound is a significant bu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-(4-Amino-2-hydroxyphenyl)ethanone. This compound is a significant building block in medicinal chemistry and pharmaceutical development, making its accurate measurement critical for quality control and research applications. The described isocratic reversed-phase HPLC method utilizes a C18 stationary phase with a UV detector, ensuring high sensitivity, specificity, and reliability. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

1-(4-Amino-2-hydroxyphenyl)ethanone is a key chemical intermediate whose purity and concentration must be strictly controlled during the synthesis of various pharmaceutical agents. The presence of both an amine and a hydroxyl group on the aromatic ring makes it a versatile precursor, but also susceptible to degradation and side reactions. Consequently, a reliable analytical method is paramount for ensuring the quality and consistency of starting materials and intermediates in the drug manufacturing process.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolving power, sensitivity, and precision. This document details a specific, validated HPLC-UV method developed for the routine quantification of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for rational method development. 1-(4-Amino-2-hydroxyphenyl)ethanone possesses the following characteristics:

  • Molecular Formula: C₈H₉NO₂[4]

  • Molecular Weight: 151.16 g/mol [4]

  • Structure: An acetophenone core with an amino group and a hydroxyl group on the phenyl ring.

  • Solubility: Soluble in polar organic solvents such as methanol and acetonitrile.

  • Polarity: The presence of the amino and hydroxyl groups imparts significant polarity, suggesting that reversed-phase chromatography is a suitable separation technique.[4]

HPLC Method Rationale and Development

The selection of chromatographic conditions was guided by the physicochemical properties of 1-(4-Amino-2-hydroxyphenyl)ethanone and established principles of reversed-phase chromatography for aromatic amines.[5][6]

  • Stationary Phase: A C18 column was selected due to its wide applicability and proven effectiveness in retaining and separating polar aromatic compounds. The C18 stationary phase provides the necessary hydrophobicity to interact with the phenyl ring of the analyte.

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile was chosen. The buffer controls the pH of the mobile phase, which is critical for ensuring the consistent ionization state of the primary amine group on the analyte. A slightly acidic pH (around 3.0) is often optimal for aromatic amines, as it protonates the amine group, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency.

  • Detection Wavelength: Based on the UV absorbance profile of structurally similar compounds, a detection wavelength of 280 nm was chosen to provide high sensitivity for 1-(4-Amino-2-hydroxyphenyl)ethanone.[7]

Experimental Protocol

Materials and Reagents
  • Reference Standard: 1-(4-Amino-2-hydroxyphenyl)ethanone (purity ≥ 99.5%)

  • Solvents: HPLC grade acetonitrile and methanol

  • Salts: Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Acids: Orthophosphoric acid, analytical grade

  • Water: Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC Column C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • 20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile in an 80:20 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the 1-(4-Amino-2-hydroxyphenyl)ethanone reference standard in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 1-(4-Amino-2-hydroxyphenyl)ethanone in the mobile phase to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solutions Preparation E Inject Standards & Samples B->E C Sample Preparation C->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Area Measurement F->G H Calibration Curve Construction G->H I Concentration Calculation H->I

Caption: HPLC analysis workflow from preparation to final concentration calculation.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of 1-(4-Amino-2-hydroxyphenyl)ethanone, and a sample spiked with potential impurities. The chromatograms demonstrated that the peak for 1-(4-Amino-2-hydroxyphenyl)ethanone was well-resolved from any other peaks, indicating no interference at the retention time of the analyte.

Linearity and Range

The linearity of the method was determined by analyzing a series of six concentrations of the reference standard, ranging from 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Regression Equation y = mx + c-
Accuracy

Accuracy was assessed by performing recovery studies on a sample spiked with known amounts of the reference standard at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)Acceptance Criteria
80%99.2%98.0 - 102.0%
100%100.5%98.0 - 102.0%
120%99.8%98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Precision Level% RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

The LOQ was confirmed to have acceptable precision and accuracy.

Method Validation Decision Workflow

The following diagram outlines the logical flow for validating the analytical method based on ICH guidelines.

Validation_Workflow start Start Validation spec Specificity Test start->spec decision_spec Interference Free? spec->decision_spec lin Linearity & Range decision_lin r² ≥ 0.999? lin->decision_lin acc Accuracy Test decision_acc Recovery in Range? acc->decision_acc prec Precision Test (Repeatability & Intermediate) decision_prec %RSD ≤ 2.0%? prec->decision_prec lod_loq Determine LOD & LOQ robust Robustness Test lod_loq->robust end Method Validated robust->end decision_spec->lin Yes fail Method Fails (Re-develop) decision_spec->fail No decision_lin->acc Yes decision_lin->fail No decision_acc->prec Yes decision_acc->fail No decision_prec->lod_loq Yes decision_prec->fail No

Caption: Decision workflow for HPLC method validation according to ICH Q2(R1).

Conclusion

This application note describes a simple, rapid, and reliable isocratic reversed-phase HPLC method for the quantitative determination of 1-(4-Amino-2-hydroxyphenyl)ethanone. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, and precision. This validated protocol is suitable for routine quality control analysis in pharmaceutical research and manufacturing environments.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar. [Link]

  • Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1). PubChem. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. [Link]

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Method

Using 1-(4-Amino-2-hydroxyphenyl)ethanone in organic synthesis

An Application Guide for the Strategic Use of 1-(4-Amino-2-hydroxyphenyl)ethanone in Modern Organic Synthesis Authored by a Senior Application Scientist This document serves as a detailed guide for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 1-(4-Amino-2-hydroxyphenyl)ethanone in Modern Organic Synthesis

Authored by a Senior Application Scientist

This document serves as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS: 2476-29-1). We will move beyond simple reaction schemes to explore the mechanistic underpinnings and strategic considerations that make this molecule a valuable precursor in the synthesis of complex heterocyclic systems.

Introduction: A Molecule of Strategic Importance

1-(4-Amino-2-hydroxyphenyl)ethanone is a bifunctional aromatic compound possessing a unique arrangement of substituents: a nucleophilic aromatic amine, an acidic phenolic hydroxyl group, and an acetyl group. This specific ortho/para relationship between the three functional groups dictates its reactivity, making it an ideal starting material for constructing important pharmacological scaffolds, primarily benzoxazoles and chromones. Its utility lies in the inherent potential for intramolecular cyclization reactions, allowing for the efficient assembly of bicyclic systems.

Physicochemical Properties

A clear understanding of the physical and chemical properties is fundamental for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
CAS Number 2476-29-1[2]
Appearance Solid[1]
InChI Key QQZFVONVJPXCSQ-UHFFFAOYSA-N[1]
SMILES CC(=O)c1ccc(N)cc1O[1]

Core Reactivity and Synthetic Pathways

The primary value of 1-(4-Amino-2-hydroxyphenyl)ethanone stems from the synergistic reactivity of its ortho-amino and hydroxyl groups, and the distinct reactivity of the para-amino group and the acetyl moiety. This allows for selective transformations to access different heterocyclic cores.

G cluster_main Key Synthetic Transformations start 1-(4-Amino-2-hydroxyphenyl)ethanone benzoxazole Benzoxazole Derivatives start->benzoxazole Intramolecular Cyclization (o-amino/hydroxyl) chromone Chromone Derivatives start->chromone Cyclocondensation (hydroxyl/acetyl) schiff Schiff Bases / Ligands start->schiff Condensation (p-amino)

Caption: Core synthetic routes from 1-(4-Amino-2-hydroxyphenyl)ethanone.

Application in Heterocyclic Synthesis I: The Benzoxazole Scaffold

Benzoxazoles are a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The ortho-aminophenol moiety within 1-(4-amino-2-hydroxyphenyl)ethanone is the ideal precursor for benzoxazole ring formation.

Mechanistic Principle: Condensation and Cyclization

The synthesis of 2-substituted benzoxazoles from 1-(4-amino-2-hydroxyphenyl)ethanone typically involves a one-pot or two-step process. The reaction proceeds via the condensation of the ortho-aminophenol with a carbonyl-containing compound (such as an aldehyde or carboxylic acid), followed by an intramolecular cyclodehydration.[6][7][8]

  • Reaction with Aldehydes: The amino group reacts with an aldehyde to form a Schiff base intermediate.

  • Intramolecular Cyclization: The adjacent hydroxyl group then attacks the imine carbon.

  • Dehydration/Aromatization: Subsequent loss of water and aromatization yields the stable benzoxazole ring.

This pathway is highly efficient due to the proximity of the reacting functional groups, which is entropically favored.

G cluster_workflow Benzoxazole Synthesis Workflow start 1-(4-Amino-2-hydroxyphenyl)ethanone + Aldehyde (R-CHO) intermediate Schiff Base Intermediate Formation start->intermediate Condensation (-H₂O) cyclization Intramolecular Cyclization intermediate->cyclization Nucleophilic Attack (Phenolic -OH) product 2-Substituted Benzoxazole cyclization->product Dehydration & Aromatization

Caption: General workflow for the synthesis of benzoxazoles.

Protocol: Synthesis of 2-Aryl-benzoxazole Derivative

This protocol describes a general, acid-catalyzed method for the synthesis of a 2-aryl-benzoxazole from 1-(4-amino-2-hydroxyphenyl)ethanone and an aromatic aldehyde.

Materials:

  • 1-(4-Amino-2-hydroxyphenyl)ethanone (1.0 eq)

  • Substituted Benzaldehyde (1.1 eq)

  • Polyphosphoric acid (PPA) or another suitable catalyst (e.g., p-toluenesulfonic acid)

  • Ethanol or an appropriate solvent

Procedure:

  • To a round-bottom flask, add 1-(4-amino-2-hydroxyphenyl)ethanone (1.0 eq) and the substituted benzaldehyde (1.1 eq).

  • Add polyphosphoric acid (PPA) as both the catalyst and solvent, or dissolve the reactants in a suitable solvent like ethanol and add a catalytic amount of an acid catalyst.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature. If PPA was used, pour the mixture cautiously into a beaker of ice water with vigorous stirring to precipitate the product.

  • If another solvent was used, it may be removed under reduced pressure.

  • Collect the crude product by filtration, wash thoroughly with water, and then with a cold, non-polar solvent (e.g., hexane) to remove any unreacted aldehyde.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-benzoxazole product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Heterocyclic Synthesis II: The Chromone Scaffold

Chromones (1,4-benzopyrones) are another class of heterocyclic compounds with significant biological relevance.[9][10] The 2-hydroxyacetophenone core of the starting material is the key structural feature exploited in chromone synthesis.

Mechanistic Principle: The Baker-Venkataraman Rearrangement

A classic and reliable method for chromone synthesis is the Baker-Venkataraman rearrangement. This pathway involves three key steps:

  • O-Acylation: The phenolic hydroxyl group of 1-(4-amino-2-hydroxyphenyl)ethanone is acylated with an acyl chloride or anhydride in the presence of a base (e.g., pyridine).

  • Rearrangement: The resulting ester intermediate is treated with a stronger base (e.g., KOH) to promote an intramolecular Claisen-like condensation, forming a 1,3-diketone.

  • Cyclodehydration: Acid-catalyzed cyclization of the 1,3-diketone yields the final chromone ring.[9][11]

The amino group at the C4 position is typically protected or carried through the synthesis, leading to 7-amino-2-substituted-chromones.

Protocol: Synthesis of a 7-Amino-2-Aryl-Chromone

This protocol outlines the synthesis via the Baker-Venkataraman rearrangement.

Materials:

  • 1-(4-Amino-2-hydroxyphenyl)ethanone (1.0 eq) (Amino group may require protection, e.g., as an acetamide)

  • Aroyl Chloride (e.g., Benzoyl Chloride) (1.2 eq)

  • Pyridine (solvent and base)

  • Potassium Hydroxide (KOH)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalytic)

Procedure:

  • (Protection & Acylation): Dissolve 1-(4-amino-2-hydroxyphenyl)ethanone in pyridine. Cool the solution in an ice bath and add the aroyl chloride dropwise. Stir at room temperature until the reaction is complete (monitored by TLC).

  • (Rearrangement): Remove the pyridine under reduced pressure. To the residue, add a solution of KOH in aqueous pyridine or ethanol and stir at room temperature. This induces the rearrangement to the 1,3-diketone.

  • (Cyclization): After the rearrangement is complete, neutralize the mixture carefully with acid. Extract the diketone intermediate. Dissolve the crude diketone in glacial acetic acid and add a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux for 1-2 hours to effect cyclization.

  • Cool the reaction mixture and pour it into ice water to precipitate the chromone product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chromone.

  • (Deprotection if necessary): If the amino group was protected, perform the appropriate deprotection step.

Application as a Precursor for Schiff Bases

The primary aromatic amine at the C4 position is a reactive handle for forming Schiff bases (imines) through condensation with various aldehydes and ketones.[12][13] These Schiff bases are not just final products but are also critical intermediates.

  • As Ligands: The resulting imine nitrogen and other nearby functional groups can act as coordination sites, making these compounds excellent ligands for forming stable metal complexes.[14]

  • As Synthetic Intermediates: The C=N bond of the Schiff base can be reduced to a secondary amine or participate in cyclization reactions to form other heterocyclic systems.[13]

Protocol: General Synthesis of a Schiff Base

Materials:

  • 1-(4-Amino-2-hydroxyphenyl)ethanone (1.0 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 1-(4-amino-2-hydroxyphenyl)ethanone in ethanol in a round-bottom flask.

  • Add the aldehyde or ketone to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours. The formation of the product can often be observed as a color change or the precipitation of a solid.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[12]

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Benzoxazole Synthesis Incomplete Schiff base formation; Inefficient cyclization; Degradation under harsh acidic conditions.Ensure aldehyde is pure and slightly in excess. Use a milder catalyst or optimize the reaction temperature and time. Work under an inert atmosphere if substrates are sensitive.
Incomplete Baker-Venkataraman Rearrangement Base is not strong enough; Steric hindrance from substrates.Use a stronger base like powdered KOH or NaH. Increase the reaction temperature or time. Ensure anhydrous conditions.
Formation of Side Products Self-condensation of the ketone; Oxidation of the aminophenol.Perform the reaction under an inert atmosphere (N₂ or Ar). Add reagents slowly and maintain temperature control. Ensure the purity of starting materials.
Difficulty in Purification Product has similar polarity to starting materials or byproducts.Employ gradient column chromatography for difficult separations. Recrystallization from a carefully chosen solvent pair can significantly improve purity.

Conclusion

1-(4-Amino-2-hydroxyphenyl)ethanone is a powerful and versatile building block in organic synthesis. Its strategically positioned functional groups provide direct and efficient access to high-value heterocyclic scaffolds like benzoxazoles and chromones. By understanding the underlying reaction mechanisms and optimizing protocols, researchers can leverage this reagent to accelerate the discovery and development of novel chemical entities with significant potential in medicinal chemistry and materials science.

References

  • ResearchGate. Synthesis of chromones (2a–2d). Available at: [Link]

  • Nchinda, A. T. CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Available at: [Link]

  • Tutorsglobe.com. Synthesis of Chromones, Chemistry tutorial. Available at: [Link]

  • ResearchGate. Synthesis of chromone derivatives. The reaction was carried out with... Available at: [Link]

  • ResearchGate. Formation of 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone(I). Available at: [Link]

  • World Journal of Pharmaceutical Sciences. Benzoxazoles. Available at: [Link]

  • International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • IJRPC. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available at: [Link]

  • CORE. Studies in the Synthesis of Benzoxazole Compounds. Available at: [Link]

  • NIH. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Available at: [Link]

  • ResearchGate. Synthesis of benzoxazoles from acetophenones under optimized... Available at: [Link]

  • Asian Publication Corporation. Synthesis and Crystal Structure of 1-(4-{[(E)-3,5-dibromo- 2-hydroxybenzylidene]amino}phenyl)ethanone Oxime. Available at: [Link]

  • ResearchGate. Biological activities of benzoxazole and its derivatives. Available at: [Link]

  • Google Patents.JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • ResearchGate. (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available at: [Link]

  • NIH. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Available at: [Link]

  • YMER. Spectroscopic Synthesis and Fluorescence Analysis of 1-(2-Hydroxyphenyl) ethanone Schiff Bases and Their Metal Complexes. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(4-Hydroxyphenyl)benzoxazole. Available at: [Link]

  • ResearchGate. Naturally occurring benzoxazoles 1–2 and 4–5, and synthetic derivative... Available at: [Link]

  • Academic Journal of Chemistry. Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis. Available at: [Link]

  • PubChem. 1-(2-Amino-4-hydroxyphenyl)ethanone. Available at: [Link]

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Application

Introduction: The Strategic Importance of a Multifunctional Scaffold

An In-Depth Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone as a Pharmaceutical Intermediate 1-(4-Amino-2-hydroxyphenyl)ethanone is a substituted acetophenone that holds significant value as a versatile intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone as a Pharmaceutical Intermediate

1-(4-Amino-2-hydroxyphenyl)ethanone is a substituted acetophenone that holds significant value as a versatile intermediate in pharmaceutical and organic synthesis.[1] Its structure is distinguished by a strategically arranged set of functional groups: a nucleophilic aromatic amino group, a phenolic hydroxyl group, and a reactive acetyl moiety. This trifecta of functionalities makes it a highly valuable building block, enabling chemists to construct complex molecular architectures through a variety of synthetic transformations.[2] The interplay between these groups—for instance, their influence on the aromatic ring's reactivity and their availability as handles for derivatization—allows for the efficient synthesis of diverse compound libraries and targeted active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its properties, synthesis, purification, and applications for researchers and scientists in drug development.

Physicochemical Properties and Characterization

The physical and chemical properties of 1-(4-Amino-2-hydroxyphenyl)ethanone are fundamental to its handling, storage, and application in synthesis. While it can be used as a free base, it is often handled as a salt to improve stability.

Table 1: Physicochemical Properties of 1-(4-Amino-2-hydroxyphenyl)ethanone

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [3]
CAS Number 2476-29-1[1]
Appearance Solid, white to off-white crystalline powder[1]
InChI Key QQZFVONVJPXCSQ-UHFFFAOYSA-N[1]
Canonical SMILES CC(=O)c1ccc(N)cc1O
Solubility Soluble in water[1]
Storage Store in a cool, dry place[1]
Analytical Characterization

Confirming the identity and purity of 1-(4-Amino-2-hydroxyphenyl)ethanone is critical. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity and quantifying the compound. A reverse-phase C18 column with a UV detector (wavelengths ~280 nm) is typically effective.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The aromatic protons will exhibit characteristic splitting patterns and chemical shifts influenced by the three different substituents.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H (hydroxyl), N-H (amino), and C=O (carbonyl) functional groups.

Synthesis and Purification Protocols

The synthesis of substituted hydroxyphenyl ethanones can be approached through several classic organic reactions. The Houben-Hoesch and Friedel-Crafts reactions are common strategies for acylating phenols.[5] For 1-(4-Amino-2-hydroxyphenyl)ethanone, a plausible and efficient route involves the Friedel-Crafts acylation of 3-aminophenol.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of the target compound starting from 3-aminophenol. The reaction must be carefully controlled as the amino and hydroxyl groups can complex with the Lewis acid catalyst.

Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. In 3-aminophenol, the hydroxyl and amino groups are ortho-, para-directing activators. Acylation is expected to occur at the positions most activated and sterically accessible, namely the 4- and 6-positions. The 4-position is favored, leading to the desired product. Anhydrous conditions are critical as the Lewis acid catalyst (e.g., AlCl₃) reacts violently with water.

cluster_synthesis Synthesis Workflow reagents 3-Aminophenol + Acetyl Chloride catalyst AlCl₃ (Lewis Acid) in Anhydrous Solvent reagents->catalyst 1. Combine reaction Friedel-Crafts Acylation (Under Inert Atmosphere) catalyst->reaction 2. React workup Aqueous Workup (e.g., dilute HCl) reaction->workup 3. Quench extraction Extraction with Organic Solvent workup->extraction 4. Isolate crude Crude Product extraction->crude 5. Concentrate

Caption: High-level workflow for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Materials and Reagents:

  • 3-Aminophenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

  • Hydrochloric Acid (HCl), dilute solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Stir the suspension and cool to 0°C using an ice bath.

  • Substrate Addition: Dissolve 3-aminophenol (1.0 equivalent) in anhydrous DCM and add it slowly to the AlCl₃ suspension. A complex will form.

  • Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench it by carefully pouring it over a mixture of crushed ice and dilute HCl. This will hydrolyze the aluminum complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocols

Purification is essential to remove unreacted starting materials, byproducts, and catalyst residues. The choice of method depends on the impurity profile and the scale of the reaction.

start Crude Product (Assess Purity via TLC/NMR) purity_check Purity > 95%? start->purity_check recrystallization Recrystallization (High Yield, High Purity) purity_check->recrystallization Yes column Flash Column Chromatography (Complex Mixtures) purity_check->column No final_product Purified Product recrystallization->final_product column->final_product

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Recrystallization This is the preferred method for obtaining high-purity crystalline material if the crude product is relatively clean.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol). A good solvent will dissolve the compound when hot but not when cold. An anti-solvent (e.g., water, hexane) may be needed.[6]

  • Dissolution: In a flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold solvent.[6]

  • Drying: Dry the purified crystals under vacuum.[6]

Protocol 2: Purification by Flash Column Chromatography This method is ideal for separating the product from closely related impurities or when recrystallization is ineffective.

  • Silica Gel Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).[6]

  • Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.[6]

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute the compounds.[6]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]

Applications in Pharmaceutical Synthesis

1-(4-Amino-2-hydroxyphenyl)ethanone is a valuable scaffold because its functional groups provide multiple points for diversification, a key strategy in drug discovery.[2]

  • As a Precursor for Heterocycles: The amino and acetyl groups can participate in condensation reactions to form various heterocyclic systems, which are common motifs in drug molecules.

  • Derivatization of Functional Groups:

    • The amino group can be acylated, alkylated, or used in coupling reactions to introduce new side chains.

    • The hydroxyl group can be converted into ethers or esters to modulate the compound's solubility and pharmacokinetic properties.

    • The ketone can be reduced to an alcohol or converted to an oxime, providing further structural diversity.[7]

A key application area for related aminohydroxyphenyl ethanone intermediates is in the synthesis of potent therapeutics. For example, the related isomer 1-(3-Amino-2-hydroxyphenyl)ethanone is a critical intermediate in the synthesis of Ranlukast, a leukotriene receptor antagonist used for treating inflammatory conditions like asthma.[8] This highlights the industrial relevance of this class of compounds.

cluster_derivatives Synthetic Transformations start 1-(4-Amino-2-hydroxyphenyl)ethanone amino_mod Amino Group Derivatization (e.g., Acylation) start->amino_mod R-COCl hydroxyl_mod Hydroxyl Group Derivatization (e.g., Etherification) start->hydroxyl_mod R-Br, Base ketone_mod Ketone Group Derivatization (e.g., Reduction) start->ketone_mod NaBH₄ api Diverse Bioactive Molecules (e.g., API Leads) amino_mod->api hydroxyl_mod->api ketone_mod->api

Caption: Synthetic utility of 1-(4-Amino-2-hydroxyphenyl)ethanone as a scaffold.

Safety and Handling

Proper handling of 1-(4-Amino-2-hydroxyphenyl)ethanone is essential in a laboratory setting. The following information is synthesized from safety data sheets (SDS).[9]

Table 2: GHS Hazard and Precautionary Statements

CategoryStatementSource
Hazard H302: Harmful if swallowed.[9]
H315: Causes skin irritation.[9]
H319: Causes serious eye irritation.[9]
H335: May cause respiratory irritation.[9]
Precautionary P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
Handling and Storage Guidelines
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9][10]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9][10]

  • Spills and Disposal: Sweep up spilled solid material and place it into a suitable container for disposal. Avoid generating dust. Dispose of waste in accordance with local, state, and federal regulations.[9]

References

  • Purification of 1-(4-(hydroxyamino)phenyl)ethanone - Benchchem.
  • Application Notes and Protocols: 1-(4-(hydroxyamino)phenyl)ethanone as a Versatile Precursor in Drug Discovery - Benchchem.
  • SAFETY D
  • SAFETY D
  • 2 - SAFETY D
  • 1 - SAFETY D
  • 1-(4-amino-2-hydroxyphenyl)ethan-1-one - Sigma-Aldrich.
  • Material Safety D
  • Application Notes and Protocols: Synthesis of 2-Amino-1-(4-hydroxyphenyl)
  • The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis.
  • 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem.
  • 4'-Amino-2'-hydroxyacetophenone 2476-29-1 wiki - Guidechem.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
  • Application Notes and Protocols for the Quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone - Benchchem.

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Method

Application Notes &amp; Protocols: 1-(4-Amino-2-hydroxyphenyl)ethanone as a Novel Quorum Sensing Inhibitor

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS No. 2476-29-1) in the field...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS No. 2476-29-1) in the field of bacterial quorum sensing (QS) research. Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation, making it a prime target for novel anti-virulence strategies.[1][2] Recent studies have identified 1-(4-Amino-2-hydroxyphenyl)ethanone (AHPE), a metabolite isolated from the endophytic fungus Phomopsis liquidambari, as a potent inhibitor of QS systems in pathogenic bacteria like Pseudomonas aeruginosa and Agrobacterium tumefaciens.[3][4] This document details the scientific rationale and provides step-by-step protocols for evaluating the anti-QS and anti-biofilm activities of this compound. The methodologies are designed to be self-validating, ensuring that observed effects are due to QS interference rather than direct bactericidal or bacteriostatic action.

Introduction to Quorum Sensing and the Role of AHPE

Bacteria utilize QS to regulate gene expression in response to population density, mediated by small signaling molecules called autoinducers.[5] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[6] These molecules are synthesized by LuxI-type enzymes and detected by LuxR-type transcriptional regulators.[5][7] Upon reaching a threshold concentration, the AHL-LuxR complex activates the transcription of target genes, leading to coordinated behaviors such as biofilm formation and the secretion of virulence factors.[1][2]

Disrupting this communication, a strategy known as quorum quenching (QQ), is a promising therapeutic approach that may circumvent the development of conventional antibiotic resistance.[8][9] Instead of killing the bacteria, QQ inhibitors "disarm" them, reducing their pathogenicity.[2]

1-(4-Amino-2-hydroxyphenyl)ethanone (AHPE) has emerged as a significant QQ agent.[4] Studies indicate that AHPE does not act as a competitive inhibitor by mimicking the AHL signal molecule. Instead, its mechanism involves the suppression of key QS-related gene expression, such as traI (AHL synthase) and traR (AHL receptor) in A. tumefaciens.[3] This mode of action suggests a more profound disruption of the QS regulatory network.

Compound Profile: 1-(4-Amino-2-hydroxyphenyl)ethanone (AHPE)
PropertyValueReference
CAS Number 2476-29-1[10]
Molecular Formula C₈H₉NO₂[11]
Molecular Weight 151.16 g/mol [11]
Appearance White to off-white crystalline powder[10]
Synonyms 4'-Amino-2'-hydroxyacetophenone, 2-Acetyl-5-aminophenol[10]

Foundational Experimental Workflow

Evaluating a potential QS inhibitor requires a systematic approach. The first step is to differentiate true QS inhibition from antimicrobial activity. Therefore, all anti-QS assays must be performed at sub-lethal (sub-MIC) concentrations of the test compound. The workflow proceeds from a rapid, high-throughput screening assay using a biosensor strain to more specific, in-depth assays targeting virulence in a clinically relevant pathogen.

G cluster_0 Phase 1: Initial Screening & Validation cluster_1 Phase 2: Pathogen-Specific Assays (Pseudomonas aeruginosa) cluster_2 Phase 3: Mechanistic Studies MIC Protocol 1: Determine Minimum Inhibitory Concentration (MIC) Violacein Protocol 2: Violacein Inhibition Assay (Chromobacterium violaceum) MIC->Violacein  Select Sub-MIC  concentrations Biofilm Protocol 3: Anti-Biofilm Activity Assay Violacein->Biofilm  Confirm QSI Activity Virulence Protocol 4: Virulence Factor Quantification (Pyocyanin, Elastase) Biofilm->Virulence Gene_Expression qRT-PCR Analysis of QS-related Genes (lasR, rhlI, etc.) Virulence->Gene_Expression  Investigate Molecular Target

Caption: Recommended experimental workflow for evaluating AHPE.

Part I: Preliminary Screening with Chromobacterium violaceum

Chromobacterium violaceum is an ideal biosensor for screening AHL-mediated QS inhibitors.[12] Its production of the purple pigment violacein is regulated by the CviI/R QS system, providing a simple, colorimetric readout for QS activity.[5][13] A reduction in violacein production without inhibiting bacterial growth is a strong indicator of QQ activity.[8][14]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Rationale: This protocol is essential to establish the highest concentration of AHPE that does not inhibit bacterial growth. This ensures that any reduction in violacein production is due to interference with the QS pathway, not a general toxic effect.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • 1-(4-Amino-2-hydroxyphenyl)ethanone (AHPE)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of C. violaceum into 5 mL of LB broth and incubate overnight at 30°C with shaking (200 rpm). The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.[8]

  • Prepare AHPE Serial Dilutions: Prepare a 10 mg/mL stock solution of AHPE in DMSO. Perform a two-fold serial dilution of the stock solution in LB broth in a 96-well plate. Final concentrations should typically range from 512 µg/mL to 1 µg/mL.

  • Controls: Include a positive control (bacteria with an equivalent volume of DMSO) and a negative control (LB broth only).

  • Inoculation: Add the diluted bacterial culture to each well to achieve a final OD₆₀₀ of approximately 0.05. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 30°C for 24 hours without shaking.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of AHPE that causes complete inhibition of visible bacterial growth.[8]

Protocol 2: Quantitative Violacein Inhibition Assay

Rationale: This assay quantifies the reduction in violacein production at sub-MIC concentrations of AHPE, providing direct evidence of its QSI potential.

Materials:

  • Same as Protocol 1.

Procedure:

  • Setup: Prepare a 96-well plate with serial dilutions of AHPE in LB broth at concentrations below the determined MIC (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC).

  • Inoculation: Inoculate the wells with C. violaceum culture (prepared as in Protocol 1) to a final OD₆₀₀ of 0.1.

  • Controls: Include a positive control (bacteria + DMSO) and a negative control (LB broth only).

  • Incubation: Incubate the plate at 30°C for 24 hours with shaking (150 rpm).[8]

  • Growth Measurement: After incubation, measure the OD₆₀₀ of each well to confirm that the tested concentrations of AHPE did not inhibit bacterial growth.

  • Violacein Quantification: a. Transfer the contents of the wells to microcentrifuge tubes and centrifuge at 13,000 rpm for 10 minutes to pellet the bacterial cells. b. Carefully discard the supernatant. c. Add 200 µL of DMSO to each pellet to solubilize the violacein. Vortex thoroughly until the purple pigment is completely dissolved.[14] d. Centrifuge again at 13,000 rpm for 10 minutes to pellet any cell debris. e. Transfer 150 µL of the DMSO-violacein solution to a new flat-bottom 96-well plate. f. Measure the absorbance at 585 nm (A₅₈₅) to quantify the violacein.[8]

  • Data Analysis: Calculate the percentage of violacein inhibition using the following formula: % Inhibition = [(Control A₅₈₅ - Test A₅₈₅) / Control A₅₈₅] * 100

Part II: Advanced Assays in Pseudomonas aeruginosa

P. aeruginosa is an opportunistic human pathogen whose virulence is heavily regulated by complex QS systems (Las, Rhl, and PQS).[1][2] Demonstrating that AHPE can inhibit QS-controlled phenotypes in this organism is a critical step in evaluating its therapeutic potential.

G cluster_P_aeruginosa P. aeruginosa Cell LasR LasR (Receptor) RhlI RhlI (Synthase) LasR->RhlI activates Virulence_Genes Virulence & Biofilm Genes LasR->Virulence_Genes activates RhlR RhlR (Receptor) RhlR->Virulence_Genes activates LasI LasI (Synthase) AHL_3O_C12 3-oxo-C12-HSL LasI->AHL_3O_C12 produces AHL_C4 C4-HSL RhlI->AHL_C4 produces AHL_3O_C12->LasR binds AHL_C4->RhlR binds AHPE AHPE AHPE->LasI inhibits expression AHPE->RhlI inhibits expression

Caption: Hypothesized mechanism of AHPE in P. aeruginosa.

Protocol 3: Anti-Biofilm Activity Assay

Rationale: Biofilm formation is a critical virulence factor that protects bacteria from antibiotics and host immune responses.[7] This assay determines if AHPE can prevent the formation of biofilms at sub-MIC concentrations.

Materials:

  • Pseudomonas aeruginosa (e.g., PAO1)

  • LB Broth

  • AHPE stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

Procedure:

  • MIC Determination: First, determine the MIC of AHPE for P. aeruginosa PAO1 using the method described in Protocol 1 (incubate at 37°C).

  • Inoculum Preparation: Prepare an overnight culture of P. aeruginosa and dilute it in fresh LB broth to an OD₆₀₀ of 0.05.

  • Plate Setup: Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. Add 100 µL of LB broth containing AHPE at various sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC). Include a positive control (bacteria + DMSO).

  • Incubation: Incubate the plate statically (without shaking) at 37°C for 24 hours to allow for biofilm formation.

  • Staining: a. Gently discard the liquid medium from the wells. b. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Discard the crystal violet solution and wash the wells again three times with PBS. e. Dry the plate completely.

  • Quantification: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. b. Incubate for 15 minutes at room temperature. c. Measure the absorbance at 595 nm (A₅₉₅).

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the positive control.

Protocol 4: Quantification of Virulence Factor Production

Rationale: The production of virulence factors like the pigment pyocyanin and the enzyme elastase is tightly controlled by QS in P. aeruginosa.[15][16] Measuring the reduction of these factors provides strong evidence of QSI activity.

Procedure:

  • Culture Preparation: Grow P. aeruginosa PAO1 in LB broth for 24 hours at 37°C with shaking, in the presence and absence of sub-MIC concentrations of AHPE.

  • Pyocyanin Quantification: a. Centrifuge 5 mL of the bacterial culture at 4,000 rpm for 10 minutes. b. Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously. c. Centrifuge to separate the phases. The pyocyanin will be in the lower (blue) chloroform layer. d. Carefully transfer 1 mL of the chloroform layer to a new tube and add 0.5 mL of 0.2 M HCl. Vortex. e. Centrifuge to separate the phases. The pyocyanin will move to the upper (pink) acidic aqueous layer. f. Measure the absorbance of the top layer at 520 nm (A₅₂₀).[16]

  • Elastase (LasB) Activity Assay: a. Centrifuge the bacterial culture and collect the supernatant. b. Prepare the substrate solution: 10 mg of Elastin-Congo Red in 1 mL of Tris buffer (0.1 M, pH 7.5). c. In a microcentrifuge tube, mix 900 µL of the substrate solution with 100 µL of the cell-free culture supernatant. d. Incubate at 37°C for 3-4 hours with shaking. e. Stop the reaction by adding 100 µL of 0.12 M EDTA. f. Centrifuge at 10,000 rpm for 5 minutes to pellet the insoluble substrate. g. Measure the absorbance of the supernatant at 495 nm (A₄₉₅).[16]

Summary of Expected Results

The following table provides a template for summarizing the quantitative data obtained from the described protocols. A successful QSI will show significant inhibition of violacein, biofilm, and virulence factors at concentrations that do not affect bacterial growth.

ConcentrationGrowth (OD₆₀₀) vs. ControlViolacein Inhibition (%)Biofilm Inhibition (%)Pyocyanin Inhibition (%)Elastase Inhibition (%)
MIC ~0%N/AN/AN/AN/A
1/2 MIC 95-100%CalculateCalculateCalculateCalculate
1/4 MIC 95-100%CalculateCalculateCalculateCalculate
1/8 MIC 95-100%CalculateCalculateCalculateCalculate

References

  • Swem, L. R., et al. (2009). Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor. Journal of Bacteriology. [Link]

  • Stanković, N., et al. (2021). Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. MDPI. [Link]

  • LaSarre, B., & Federle, M. J. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. PNAS. [Link]

  • McLean, R. J. C., et al. (2004). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods. [Link]

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology. [Link]

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology Society. [Link]

  • D'Angelo, F., et al. (2018). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. PMC - NIH. [Link]

  • Sowmiya, K., et al. (2022). Chromobacterium violaceum Based Screening of Quorum Quenching Bacteria for the Biocontrol of Quorum Sensing Phytopathogens. CABI Digital Library. [Link]

  • Zhou, J. W., et al. (2021). 1-(4-Amino-2-Hydroxyphenyl)Ethenone Suppresses Agrobacterium tumefaciens Virulence and Metabolism. Frontiers in Microbiology. [Link]

  • Zhou, J. W., et al. (2021). 1-(4-Amino-2-hydroxyphenyl)ethanone from Phomopsis liquidambari showed quorum sensing inhibitory activity against Pseudomonas aeruginosa. Applied Microbiology and Biotechnology. [Link]

  • Ishida, T., et al. (2007). Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides. Applied and Environmental Microbiology. [Link]

  • Ji, C., et al. (2016). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. PMC - NIH. [Link]

  • Tan, L. Y., et al. (2014). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Expert Opinion on Drug Discovery. [Link]

  • Adasme-Carreño, F., et al. (2023). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. JoVE. [Link]

  • Sharma, P., et al. (2019). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Molecules. [Link]

  • Szabó, M. Á., et al. (2013). Anti-biofilm forming and anti-quorum sensing activity of selected essential oils and their main components on food-related micro-organisms. Journal of Applied Microbiology. [Link]

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Application

Application Notes and Protocols: 1-(4-Amino-2-hydroxyphenyl)ethanone as a Potent Inhibitor of Pseudomonas aeruginosa Virulence

Introduction: The Challenge of Pseudomonas aeruginosa and the Promise of Anti-Virulence Strategies Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Pseudomonas aeruginosa and the Promise of Anti-Virulence Strategies

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. This bacterium is a leading cause of nosocomial infections, particularly in immunocompromised individuals, cystic fibrosis patients, and those with burn wounds or indwelling medical devices.[1][2] A key element of its pathogenic success lies in a sophisticated cell-to-cell communication system known as quorum sensing (QS).[2] The QS network in P. aeruginosa meticulously orchestrates the expression of a wide array of virulence factors, including toxins, degradative enzymes, and the formation of resilient biofilms, which act as a physical barrier against antibiotics and host immune defenses.[3][4][5]

The escalating crisis of antibiotic resistance necessitates a paradigm shift in our therapeutic approaches. Instead of directly targeting bacterial viability, which imposes strong selective pressure for resistance, anti-virulence strategies aim to disarm pathogens by neutralizing their harmful traits.[5][6] This approach is anticipated to exert less selective pressure, potentially preserving the efficacy of our existing antibiotic arsenal.

This document provides a comprehensive guide to the application of 1-(4-Amino-2-hydroxyphenyl)ethanone (AHE) , a novel quorum sensing inhibitor (QSI), for the attenuation of P. aeruginosa virulence.[7] AHE has been identified as a potent inhibitor of the Pseudomonas quinolone signal (PQS) pathway, a critical component of the P. aeruginosa QS network.[7] These application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective agents.

Mechanism of Action: Targeting the PqsR (MvfR) Quorum Sensing System

P. aeruginosa possesses at least four interconnected QS systems: las, rhl, pqs, and iqs.[2][3][4] The pqs system, also known as the MvfR system, plays a pivotal role in controlling the production of numerous virulence factors and is integral to biofilm formation.[8][9] The central regulator of this system is the LysR-type transcriptional regulator PqsR (also known as MvfR).[8][10]

PqsR is activated by binding to its native ligands, 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone, the Pseudomonas Quinolone Signal (PQS).[10][11][12] This activation initiates a positive feedback loop, amplifying the expression of the pqsABCDE operon, which is responsible for the biosynthesis of these signaling molecules.[11][12] The activated PqsR complex also upregulates the expression of various virulence genes.[8]

1-(4-Amino-2-hydroxyphenyl)ethanone (AHE) has been shown to effectively inhibit the pqs QS system.[7] While the precise molecular interactions are still under investigation, it is hypothesized that AHE acts as an antagonist to PqsR, competing with the native ligands (HHQ and PQS) for binding to the ligand-binding domain of the receptor. This competitive inhibition prevents the conformational changes required for PqsR to bind to its target promoter regions, thereby downregulating the expression of the pqs operon and other virulence-associated genes.[7]

Signaling Pathway Overview

PqsR_Signaling_Pathway cluster_bacterium Pseudomonas aeruginosa PqsR PqsR (MvfR) (Inactive) HHQ_PQS HHQ & PQS (Autoinducers) HHQ_PQS->PqsR Binding & Activation pqsABCDE pqsABCDE operon pqsABCDE->HHQ_PQS Biosynthesis PqsR_active Active PqsR-Ligand Complex PqsR_active->pqsABCDE Positive Feedback (Upregulation) Virulence_Genes Virulence Genes (pyocyanin, elastase, etc.) PqsR_active->Virulence_Genes Activation Biofilm_Formation Biofilm Formation PqsR_active->Biofilm_Formation Promotion AHE 1-(4-Amino-2-hydroxyphenyl)ethanone (AHE) AHE->PqsR Competitive Inhibition

Caption: The PqsR signaling pathway in P. aeruginosa and the inhibitory action of AHE.

Experimental Protocols for Assessing the Anti-Virulence Activity of AHE

The following protocols provide detailed, step-by-step methodologies for quantifying the inhibitory effects of AHE on key P. aeruginosa virulence factors. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) of AHE to ensure that subsequent virulence assays are conducted at sub-MIC concentrations, thereby avoiding any confounding effects from direct bactericidal or bacteriostatic activity.[13]

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of AHE that inhibits the visible growth of P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) Broth

  • 1-(4-Amino-2-hydroxyphenyl)ethanone (AHE) stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a bacterial suspension of P. aeruginosa in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension 1:100 in fresh MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Prepare serial two-fold dilutions of the AHE stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the AHE dilutions.

  • Include a positive control (bacteria without AHE) and a negative control (MHB without bacteria). Also, include a solvent control to ensure the solvent has no effect on bacterial growth.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of AHE that shows no visible turbidity. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

Pyocyanin Production Assay

Objective: To quantify the inhibition of pyocyanin, a blue-green phenazine pigment and a key virulence factor, by AHE.[14]

Materials:

  • P. aeruginosa strain

  • LB Broth

  • AHE at sub-MIC concentrations

  • Chloroform

  • 0.2 N Hydrochloric acid (HCl)

  • Centrifuge and spectrophotometer

Protocol:

  • Inoculate P. aeruginosa into LB broth containing various sub-MIC concentrations of AHE (and a no-AHE control).

  • Incubate the cultures at 37°C with shaking (200 rpm) for 24-48 hours.

  • After incubation, centrifuge the cultures at 5,000 rpm for 10 minutes to pellet the bacterial cells.

  • Transfer the supernatant to a new tube.

  • Extract the pyocyanin from the supernatant by adding 3 mL of chloroform for every 5 mL of supernatant. Vortex vigorously for 30 seconds.

  • Centrifuge at 3,000 rpm for 5 minutes to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

  • Carefully transfer the chloroform layer to a new tube.

  • Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper, pink-to-red acidic aqueous layer.[15]

  • Measure the absorbance of the top layer at 520 nm (OD₅₂₀).[14][16]

  • Calculate the pyocyanin concentration (µg/mL) using the formula: Concentration = OD₅₂₀ x 17.072.[16]

Elastase Activity Assay (Elastin-Congo Red Method)

Objective: To measure the activity of LasB elastase, a protease that degrades host tissues, and its inhibition by AHE.[17]

Materials:

  • P. aeruginosa strain

  • LB Broth

  • AHE at sub-MIC concentrations

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (pH 7.5)

  • Centrifuge and spectrophotometer

Protocol:

  • Grow P. aeruginosa in LB broth with and without sub-MIC concentrations of AHE at 37°C with shaking for 18-24 hours.

  • Centrifuge the cultures to pellet the cells and collect the cell-free supernatant, which contains the secreted elastase.

  • Prepare the ECR assay solution by suspending ECR in Tris-HCl buffer.

  • Add a specific volume of the bacterial supernatant to the ECR solution.

  • Incubate the mixture at 37°C for at least 3-4 hours (or longer, up to 20 hours, for enhanced sensitivity).[17]

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge to pellet the un-degraded ECR.

  • Transfer the supernatant, which contains the Congo Red dye released by elastase activity, to a new tube.

  • Measure the absorbance of the supernatant at 495 nm.

  • A control with un-inoculated broth should be included to determine the background absorbance.

Biofilm Formation Assay (Crystal Violet Method)

Objective: To quantify the effect of AHE on the ability of P. aeruginosa to form biofilms on an abiotic surface.[18][19]

Materials:

  • P. aeruginosa strain

  • LB Broth or other suitable biofilm-promoting medium

  • AHE at sub-MIC concentrations

  • Sterile 96-well flat-bottomed polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Protocol:

  • Dilute an overnight culture of P. aeruginosa in fresh medium to the desired starting OD₆₀₀.

  • Add the bacterial suspension to the wells of a 96-well plate containing different sub-MIC concentrations of AHE. Include a no-AHE control.

  • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.

  • Wash the wells gently with sterile phosphate-buffered saline (PBS) or water to remove any remaining non-adherent cells. Repeat this step 2-3 times.[18]

  • Air-dry the plate.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[18]

  • Discard the crystal violet solution and wash the plate again with water to remove excess stain.

  • Solubilize the stained biofilm by adding 125 µL of 30% acetic acid to each well.[18]

  • Incubate for 10-15 minutes at room temperature.

  • Transfer the solubilized crystal violet to a new flat-bottomed plate and measure the absorbance at 550 nm.[18][20]

Experimental Workflow

Experimental_Workflow cluster_workflow Assessing AHE Anti-Virulence Efficacy Start Start MIC 1. Determine MIC of AHE Start->MIC Sub_MIC Select Sub-MIC Concentrations MIC->Sub_MIC Culture 2. Culture P. aeruginosa with AHE Sub_MIC->Culture Pyocyanin 3a. Pyocyanin Assay Culture->Pyocyanin Elastase 3b. Elastase Assay Culture->Elastase Biofilm 3c. Biofilm Assay Culture->Biofilm Quantify_Pyo Quantify Pyocyanin (OD520) Pyocyanin->Quantify_Pyo Quantify_Ela Quantify Elastase Activity (OD495) Elastase->Quantify_Ela Quantify_Bio Quantify Biofilm (OD550) Biofilm->Quantify_Bio Analyze 4. Analyze & Compare Data Quantify_Pyo->Analyze Quantify_Ela->Analyze Quantify_Bio->Analyze End End Analyze->End

Caption: A streamlined workflow for evaluating the anti-virulence properties of AHE.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner, preferably in tabular format, to facilitate comparison between different concentrations of AHE and the control group. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed inhibitory effects.

Table 1: Hypothetical Data on the Effect of AHE on P. aeruginosa Virulence Factors

AHE Concentration (µg/mL)% Pyocyanin Production (relative to control)% Elastase Activity (relative to control)% Biofilm Formation (relative to control)
0 (Control)100%100%100%
Sub-MIC / 465%70%60%
Sub-MIC / 230%45%35%
Sub-MIC15%25%20%

Interpretation: A dose-dependent decrease in the production of pyocyanin, elastase activity, and biofilm formation would strongly indicate that AHE is an effective inhibitor of P. aeruginosa virulence, mediated through the quenching of the pqs quorum sensing system.

In Vivo Models for Efficacy Testing

While in vitro assays are essential for initial screening and mechanistic studies, evaluating the efficacy of AHE in a relevant in vivo model is a critical step in the drug development pipeline. Several animal models are available to study P. aeruginosa infections.[1][21]

  • Zebrafish (Danio rerio) Embryo Model: This model is increasingly used for high-throughput screening of anti-infective compounds due to the optical transparency of the embryos, which allows for real-time visualization of the infection process, and the conserved innate immune system.[22]

  • Murine Models: Mouse models of acute pneumonia, burn wound infection, or chronic lung infection (mimicking cystic fibrosis) are well-established and provide a more complex physiological environment to assess the therapeutic potential of AHE.[1][23] In these models, key endpoints would include bacterial burden in target organs, host survival rates, and markers of inflammation.

Conclusion and Future Directions

1-(4-Amino-2-hydroxyphenyl)ethanone represents a promising lead compound in the development of anti-virulence therapies against P. aeruginosa. Its targeted inhibition of the PqsR quorum sensing system offers a strategic advantage over traditional antibiotics by potentially mitigating the emergence of resistance. The protocols outlined in this guide provide a robust framework for the in vitro characterization of AHE and similar compounds. Future research should focus on elucidating the precise molecular interactions between AHE and PqsR, optimizing its pharmacological properties, and validating its efficacy in preclinical in vivo infection models. The ultimate goal is to translate this promising anti-virulence strategy into a novel therapeutic intervention for the management of challenging P. aeruginosa infections.

References

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  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. (URL: [Link])

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  • Ansari, F. A., Kumar, A., & Ram, V. (2017). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Journal of Clinical and Diagnostic Research, 11(1), DD01–DD02. (URL: [Link])

  • Savón, C. A., Zapata, A. M., Butassi, E., & Zgair, A. (2023). Crystal violet-based assay for the assessment of bacterial biofilm formation in medical tubing. Journal of Microbiological Methods, 204, 106656. (URL: [Link])

  • Trent, M. S. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (41), e2037. (URL: [Link])

  • Roy, R., Tiwari, M., Donelli, G., & Tiwari, V. (2018). Understanding Pseudomonas aeruginosa Biofilms: Quorum Sensing, c-di-GMP Signaling, and Emerging Antibiofilm Approaches. International Journal of Molecular Sciences, 19(5), 1547. (URL: [Link])

  • Zhou, J., Chen, Y., Wei, D., & Lin, Y. (2021). 1-(4-Amino-2-hydroxyphenyl)ethanone from Phomopsis liquidambari showed quorum sensing inhibitory activity against Pseudomonas aeruginosa. Applied Microbiology and Biotechnology, 105(1), 349–361. (URL: [Link])

  • Lee, J., & Zhang, L. (2015). The hierarchy of quorum sensing networks in Pseudomonas aeruginosa. Protein & Cell, 6(1), 26–41. (URL: [Link])

  • Ohman, D. E., & Chakrabarty, A. M. (1982). Elastase assays. Methods in Enzymology, 89, 113–122. (URL: [Link])

  • Déziel, E., Gopalan, S., Tampakaki, A. P., Lépine, F., Padfield, K. E., Saucier, M., ... & Rahme, L. G. (2005). The MvfR global regulator controls virulence gene expression and quorum sensing in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 102(5), 1541–1546. (URL: [Link])

  • Rampioni, G., Heeb, S., Sentchilo, V., Fletcher, M. P., Dubern, J. F., Williams, P., ... & Imperi, F. (2017). In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment. Frontiers in Microbiology, 8, 107. (URL: [Link])

  • Jiménez, P. N., Koch, G., Thompson, J. A., Xavier, K. B., Cool, R. H., & Quax, W. J. (2012). The multiple signaling systems regulating virulence in Pseudomonas aeruginosa. Microbiology and Molecular Biology Reviews, 76(1), 46–65. (URL: [Link])

  • Martínez, M., Rojo, F., & Campos, M. (2020). PqsR-independent quorum-sensing response of Pseudomonas aeruginosa ATCC 9027 outlier-strain reveals new insights on the PqsE effect on RhlR activity. Microbiology, 166(12), 1146–1156. (URL: [Link])

  • Recinos, D. A., Sekar, K., & Garcia-Contreras, R. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Bio-protocol, 6(23), e2050. (URL: [Link])

  • Ilangovan, A., Fletcher, M., Rampioni, G., Pustelny, C., Rumbaugh, K., Heeb, S., ... & Williams, P. (2013). Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR). PLoS Pathogens, 9(8), e1003508. (URL: [Link])

  • Lin, J., Cheng, J., Wang, Y., & Wu, W. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Cellular and Infection Microbiology, 8, 230. (URL: [Link])

  • Le-Bert, C., Zaidi, T. S., & Tateda, K. (2021). Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model. Pathogens, 10(1), 77. (URL: [Link])

  • Belaaouaj, A., Lascols, O., & Bétend, A. (2000). LasA, alkaline protease and elastase in clinical strains of Pseudomonas aeruginosa: quantification by immunochemical methods. FEMS Microbiology Letters, 182(2), 227–231. (URL: [Link])

  • Liu, P. V. (1969). Elastase Activity of Pseudomonas Aeruginosa Isolates from Hospital Patients. American Journal of Clinical Pathology, 52(2), 233–235. (URL: [Link])

  • Szabó, D., Fekete, M., & Palkó, G. (2023). Evaluating the In Vivo Virulence of Environmental Pseudomonas aeruginosa Using Microinjection Model of Zebrafish (Danio rerio). Microorganisms, 11(12), 2977. (URL: [Link])

  • Al-Wrafy, F. A., Brzozowska, E., Górska, S., & Gamian, A. (2020). Pseudomonas aeruginosa: Infections, Animal Modeling, and Therapeutics. International Journal of Molecular Sciences, 21(21), 8035. (URL: [Link])

  • El-Fouly, M. Z., Sharaf, A. M., & Shahin, A. M. (2023). Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. PLoS One, 18(8), e0289781. (URL: [Link])

  • Kumar, A., & Kumar, S. (2015). Isolation and screening of pyocyanin producing Pseudomonas spp. from soil. International Journal of Advanced Research in Biological Sciences, 2(10), 175-179. (URL: [Link])

  • Karthikeyan, S., & Pandian, S. K. (2020). Production, Characterization and Cytotoxic Evaluation of Pyocyanin Pigment Extracted from Pseudomonas aeruginosa Isolated from I. International Journal of Current Microbiology and Applied Sciences, 9(3), 2117–2130. (URL: [Link])

  • Sato, H., Frank, D. W., Hillard, C. J., Feix, J. B., Pankhaniya, R. R., Moriyama, K., ... & Haas, A. (2003). The mechanism of action of the Pseudomonas aeruginosa-encoded type III cytotoxin, ExoU. The EMBO Journal, 22(12), 2959–2969. (URL: [Link])

  • El-Mowafy, S. A., Abd El Galil, K. H., El-Messery, S. M., & Shaaban, M. I. (2014). Anti-Virulence Activity of Selected Natural Products against Pseudomonas aeruginosa. World Journal of Medical Sciences, 11(3), 396-405. (URL: [Link])

  • ResearchGate. (n.d.). The PE-ITs tested in in vitro and in vivo animal models for the... (URL: [Link])

  • Francolini, I., Vuotto, C., Piozzi, A., Donelli, G., & Antoniani, D. (2021). Antivirulence Properties of a Low-Molecular-Weight Quaternized Chitosan Derivative against Pseudomonas aeruginosa. Polymers, 13(9), 1363. (URL: [Link])

  • Auday, M., & Al-Dahmoshi, H. (2018). Extraction and purification of pyocyanin: a simpler and more reliable method. Journal of Applied Biotechnology & Bioengineering, 5(6), 336-339. (URL: [Link])

  • Kocagöz, S., & Sözen, E. (1995). Biochemical Characterization of Elastase From Pseudomonas aeruginosa SES 938-1. Turkish Journal of Medical Sciences, 25(4), 381-386. (URL: [Link])

  • O'Loughlin, C. T., Miller, L. C., Siryaporn, A., & Bassler, B. L. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(44), 17981–17986. (URL: [Link])

  • Brackman, G., Hillaert, U., Van Calenbergh, S., Vanhoutte, B., De Meyer, T., & Coenye, T. (2011). Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds. PLoS ONE, 6(7), e22442. (URL: [Link])

  • Ishida, T., Ikeda, T., Takiguchi, N., & Kuroda, A. (2007). Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides. Applied and Environmental Microbiology, 73(10), 3183–3188. (URL: [Link])

  • Al-Yousef, H. M., Amina, M., Al-Qahtani, S. D., & Al-qahtani, A. (2021). Tackling Virulence of Pseudomonas aeruginosa by the Natural Furanone Sotolon. Antibiotics, 10(7), 868. (URL: [Link])

  • Li, X., Wang, Y., & Li, Z. (2020). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. International Journal of Molecular Sciences, 21(18), 6825. (URL: [Link])

  • Hansen, C. R., Moser, C., & Bjarnsholt, T. (2021). In vivo evolution of antimicrobial resistance in a biofilm model of Pseudomonas aeruginosa lung infection. APMIS, 129(5), 268–278. (URL: [Link])

  • Leoni, L., Stelitano, D., & Imperi, F. (2018). In vitro Activity of Antivirulence Drugs Targeting the las or pqs Quorum Sensing Against Cystic Fibrosis Pseudomonas aeruginosa Isolates. Frontiers in Microbiology, 9, 2185. (URL: [Link])

  • Baldelli, V. (2019). Antivirulence strategies against Pseudomonas aeruginosa. ArcAdiA Archivio Aperto di Ateneo. (URL: [Link])

  • Butler, M. M., Schultz, G. S., & Wang, Y. (2025). Host-mimicking conditions promote Pseudomonas aeruginosa PA14 virulence gene expression. Journal of Microbiological Methods, 221, 106950. (URL: [Link])

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Method

Enantioselective Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone Derivatives: A Guide to Catalytic Asymmetric Reduction

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of chiral 1-(4-amino-2-hydroxyphenyl)ethanol derivatives. These chi...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of chiral 1-(4-amino-2-hydroxyphenyl)ethanol derivatives. These chiral amino alcohols are valuable building blocks in medicinal chemistry, and their stereocontrolled synthesis is of paramount importance. This guide focuses on the asymmetric reduction of the prochiral ketone, 1-(4-Amino-2-hydroxyphenyl)ethanone, detailing scientifically vetted methodologies, step-by-step protocols, and the rationale behind experimental design.

Introduction: The Significance of Chiral 4-Amino-2-hydroxyphenylethanol Scaffolds

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous biologically active compounds and pharmaceuticals. The specific stereochemistry of the alcohol and amine functionalities is often critical for target engagement and pharmacological efficacy. The 1-(4-Amino-2-hydroxyphenyl)ethanol framework, in particular, serves as a key intermediate for various therapeutic agents. Consequently, robust and efficient methods for accessing enantiomerically pure forms of these compounds are highly sought after in both academic and industrial research.

The primary strategy for obtaining these chiral molecules is the asymmetric reduction of the corresponding prochiral ketone. This guide will explore several state-of-the-art catalytic methods that offer high enantioselectivity and yield, providing a toolbox for chemists to select the most appropriate method for their specific needs.

Part 1: Synthesis of the Prochiral Ketone Precursor

A reliable synthesis of the starting material, 1-(4-Amino-2-hydroxyphenyl)ethanone, is the logical first step. A common and effective method involves the Fries rearrangement of an acylated aminophenol precursor. This reaction allows for the regioselective introduction of the acetyl group.

Protocol 1: Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone via Fries Rearrangement

This two-step procedure begins with the protection of the more nucleophilic amino group of 3-aminophenol, followed by O-acylation and a Lewis acid-catalyzed Fries rearrangement, which preferentially directs the acetyl group to the position para to the amino group and ortho to the hydroxyl group.

Step 1: N-Acetylation and O-Acetylation of 3-Aminophenol

  • To a stirred solution of 3-aminophenol (1 equiv.) in glacial acetic acid, add acetic anhydride (2.2 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the mixture into ice-cold water and collect the precipitated solid by filtration. This solid is primarily 3-acetamidophenyl acetate. Wash with cold water and dry under vacuum.

Step 2: Fries Rearrangement to 4-Acetamido-2-hydroxyacetophenone

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (3 equiv.) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere (N₂), add the 3-acetamidophenyl acetate (1 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • Slowly heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.[1][2] Low temperatures generally favor the para-product.[1][2]

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-acetamido-2-hydroxyacetophenone.

Step 3: Hydrolysis to 1-(4-Amino-2-hydroxyphenyl)ethanone

  • Reflux the crude 4-acetamido-2-hydroxyacetophenone in aqueous hydrochloric acid (e.g., 15-20% HCl) until deacetylation is complete (monitor by TLC).[3]

  • Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford 1-(4-Amino-2-hydroxyphenyl)ethanone. The product can be further purified by recrystallization.[3]

Part 2: Enantioselective Reduction Methodologies

With the prochiral ketone in hand, the crucial asymmetric reduction can be performed. The choice of method depends on factors such as available equipment, catalyst cost, desired scale, and functional group tolerance. We present three robust and widely applicable protocols.

Methodology A: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a highly reliable and practical method for the enantioselective reduction of ketones. It typically employs a ruthenium catalyst with a chiral diamine ligand and uses an inexpensive, readily available hydrogen source like isopropanol or a formic acid/triethylamine mixture.[4] The unprotected amine and phenol groups in the substrate can coordinate to the metal center, influencing reactivity and selectivity.

cluster_prep Catalyst Preparation cluster_reaction Reduction cluster_workup Work-up & Isolation cat_precursor [RuCl₂(p-cymene)]₂ cat_prep In situ Catalyst Formation cat_precursor->cat_prep ligand Chiral Ligand (e.g., (S,S)-TsDPEN) ligand->cat_prep base Base (e.g., HCOOH/TEA) base->cat_prep reaction Asymmetric Reduction (e.g., 60-65 °C) cat_prep->reaction ketone 1-(4-Amino-2-hydroxyphenyl)ethanone ketone->reaction solvent Solvent (e.g., MeOH) solvent->reaction neutralize Neutralization (e.g., aq. NH₄OH) reaction->neutralize crystallize Crystallization/Purification neutralize->crystallize product Chiral Amino Alcohol (High ee) crystallize->product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

  • Catalyst Preparation (in situ): In a reaction vessel purged with an inert gas (N₂ or Ar), dissolve the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) (0.005-0.01 equiv.) and the chiral ligand (e.g., (S,S)-TsDPEN) (0.01-0.02 equiv.) in an appropriate solvent (e.g., methanol).

  • Add the hydrogen source, typically a 5:2 mixture of formic acid and triethylamine (HCOOH/TEA).[4] Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.

  • Reduction: Add the substrate, 1-(4-Amino-2-hydroxyphenyl)ethanone (1 equiv.), to the activated catalyst solution.

  • Heat the reaction mixture to the optimal temperature (typically 40-65 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.[4]

  • Work-up: Cool the reaction mixture to room temperature. Quench by adding an aqueous base (e.g., 28% NH₄OH) and stir.[4] If a precipitate forms, it can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purification: The crude product can be purified by crystallization or column chromatography to yield the enantiomerically enriched 1-(4-amino-2-hydroxyphenyl)ethanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

Methodology B: Catalytic Asymmetric Hydrogenation

Direct asymmetric hydrogenation using molecular hydrogen (H₂) is a highly atom-economical method.[5] This approach often requires specialized high-pressure equipment. Catalysts based on non-precious metals like cobalt or nickel/copper co-catalytic systems have emerged as cost-effective and highly efficient alternatives to traditional ruthenium and rhodium catalysts.[3][6] An "assisted coordination" strategy, where the substrate's amino group coordinates to the metal center, can significantly enhance both reaction efficiency and enantioselectivity.[1][3]

Co_L Co(II)-L Substrate_Complex [Co(II)-L(Ketone)] Co_L->Substrate_Complex Ketone Coordination Hydride_Complex [H-Co(II)-L(Ketone)] Substrate_Complex->Hydride_Complex H₂ H2_Activation H₂ Activation H2_Activation->Hydride_Complex Product_Complex [Co(II)-L(Product)] Hydride_Complex->Product_Complex Hydride Transfer (Enantioselective Step) Product_Complex->Co_L Product Release

Caption: Cobalt-Catalyzed Asymmetric Hydrogenation Cycle.

  • Reaction Setup: In a glovebox, add the cobalt precursor (e.g., Co(BF₄)₂·6H₂O) (1-2 mol%), the chiral bisphosphine ligand (e.g., a Josiphos-type ligand) (1.1-2.2 mol%), and the substrate, 1-(4-Amino-2-hydroxyphenyl)ethanone (1 equiv.), to a high-pressure reactor.

  • Add a suitable solvent (e.g., methanol or ethanol).

  • Hydrogenation: Seal the reactor, remove it from the glovebox, purge several times with H₂, and then pressurize with H₂ gas to the desired pressure (e.g., 20-50 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 60-80 °C) for the required time (e.g., 12-24 hours).

  • Work-up: After cooling and carefully venting the H₂ gas, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC.

Methodology C: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a classic and highly versatile method that uses a chiral oxazaborolidine catalyst in conjunction with a borane source (typically borane-dimethyl sulfide, BMS).[7] The catalyst creates a chiral pocket that coordinates with both the borane and the ketone, facilitating a highly enantioselective hydride transfer.

  • Catalyst Activation: To a dry, nitrogen-flushed flask, add a solution of the CBS catalyst (e.g., (R)-Me-CBS) (5-10 mol%) in anhydrous THF. Cool the solution to 0 °C.

  • Slowly add borane-dimethyl sulfide complex (BMS) (0.6 equiv.) dropwise. Stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. This forms the active catalyst-borane complex.[7]

  • Reduction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or room temperature). In a separate flask, dissolve 1-(4-Amino-2-hydroxyphenyl)ethanone (1 equiv.) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst solution. Then, add the remaining BMS (1.0 equiv.) dropwise, maintaining the reaction temperature.

  • Stir the reaction and monitor its progress by TLC.

  • Work-up: Once complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose excess borane.[7]

  • Acidify with 1 M HCl and stir for 15 minutes. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter, concentrate the solvent, and purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC.

Data Presentation: Comparison of Methodologies

The following table summarizes typical results for the asymmetric reduction of amino ketones using the described methodologies, providing a comparative overview of their effectiveness.

Methodology Catalyst System Substrate Type Typical Yield (%) Typical ee (%) Reference(s)
Asymmetric Transfer Hydrogenation RuCl((S,S)-Ts-DENEB) / HCOOH:TEAUnprotected α-Amino Ketone9399.3[4]
Asymmetric Hydrogenation (Ni/Cu) Ni(acac)₂ / (R)-difluorphos / Cu(OAc)₂Phthalimide-protected α-Amino Ketone85-9690-97[6]
Asymmetric Hydrogenation (Co) Co(BF₄)₂·6H₂O / Chiral BisphosphineUnprotected α-Primary Amino KetoneHighup to 99[1][3]
CBS Reduction (R)-Me-CBS / BMSAromatic KetoneGood to Excellent>95[7]

Note: Yields and enantiomeric excesses are highly substrate- and condition-dependent. The values presented are representative examples from the literature for analogous substrates.

Conclusion and Outlook

The enantioselective synthesis of 1-(4-amino-2-hydroxyphenyl)ethanol derivatives can be achieved with high efficiency and stereocontrol using modern catalytic methods. Asymmetric transfer hydrogenation offers operational simplicity and excellent selectivity. Direct asymmetric hydrogenation, particularly with emerging earth-abundant metal catalysts, provides a highly atom-economical and sustainable route. The classic CBS reduction remains a reliable and predictable method for a wide range of ketones.

The choice of methodology will be guided by the specific requirements of the synthesis. For all methods, careful optimization of reaction parameters—including solvent, temperature, catalyst loading, and substrate concentration—is crucial for achieving optimal results. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis of these valuable chiral building blocks, empowering further advancements in pharmaceutical research and development.

References

  • Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Catalysis. [Link]

  • Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. Journal of the American Chemical Society Au. [Link]

  • Fries rearrangement. Wikipedia. [Link]

  • What is the Fries Rearrangement Reaction?. BYJU'S. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. [Link]

  • Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Fries Rearrangement. Organic Chemistry Portal. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Acylation. YouTube. [Link]

  • Reaction Mechanism of Fries Rearrangement. Physics Wallah. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. The Journal of Organic Chemistry. [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS 2476-29-1), a critical intermediate in pharmaceutical and organic synthesis.[1] This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS 2476-29-1), a critical intermediate in pharmaceutical and organic synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-(4-Amino-2-hydroxyphenyl)ethanone?

A1: The two most common and practical synthetic routes are:

  • Fries Rearrangement of 3-Aminophenyl Acetate: This method involves the Lewis acid-catalyzed rearrangement of an aryl ester to a hydroxy aryl ketone.[2][3][4] It is a powerful tool for introducing an acyl group onto a phenolic ring.

  • Hydrolysis of 4-Acetamido-2-hydroxyacetophenone: This is a straightforward deprotection step to yield the final product.[5][6] The precursor can be synthesized via the Fries rearrangement of 3-acetamidophenyl acetate.

Q2: Which isomer, ortho or para, is favored during the Fries Rearrangement, and how can I control the selectivity?

A2: The Fries rearrangement can yield both ortho (2-amino-4-hydroxyacetophenone) and para (4-amino-2-hydroxyacetophenone) isomers. The selectivity is primarily influenced by reaction temperature and the choice of solvent.[2][4]

  • Low temperatures (typically below 60°C) favor the formation of the para product , which is the desired 1-(4-Amino-2-hydroxyphenyl)ethanone. This is due to kinetic control.

  • High temperatures (often above 100°C) tend to favor the thermodynamically more stable ortho product .[2]

  • Non-polar solvents can also favor the ortho product, while more polar solvents may increase the yield of the para isomer.[4]

Q3: What are the most effective analytical techniques for monitoring the reaction and assessing product purity?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of the reaction's progress. It allows for the visualization of the consumption of starting material and the formation of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and isomer ratios, reversed-phase HPLC with UV detection is the method of choice.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product and for identifying any isomeric impurities.

Q4: How should I properly store the purified 1-(4-Amino-2-hydroxyphenyl)ethanone?

A4: 1-(4-Amino-2-hydroxyphenyl)ethanone is a solid that should be stored in a cool, dry place, protected from light.[5] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize potential degradation.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Lewis Acid Catalyst: The catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Suboptimal Reaction Temperature: Incorrect temperature can lead to poor conversion or favor the undesired isomer. 3. Insufficient Reaction Time: The reaction may not have reached completion.1. Catalyst Handling: Ensure the Lewis acid is of high purity, anhydrous, and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use a stoichiometric excess of the catalyst. 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-25°C) to favor the para product. Use an ice bath for cooling. 3. Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.
Formation of the Undesired Ortho Isomer High Reaction Temperature: As discussed in the FAQs, higher temperatures favor the ortho isomer.Strict Temperature Control: Maintain the reaction temperature below 60°C, and ideally in the 0-25°C range, to maximize the yield of the para isomer.[2][4]
Product is a Dark, Oily Residue Instead of a Solid Presence of Impurities: Impurities can inhibit crystallization. This is common if the reaction did not go to completion or if side reactions occurred.Purification is Necessary: Do not attempt to directly crystallize the oil. First, purify the crude product using column chromatography to remove the bulk of the impurities. The purified fractions can then be combined, the solvent evaporated, and the resulting solid recrystallized.[8]
Difficulty in Purifying the Product by Recrystallization Inappropriate Solvent System: The chosen solvent may be too good or too poor for effective recrystallization. "Oiling Out": The product may be melting in the hot solvent instead of dissolving, or the solution is too supersaturated.Optimize Recrystallization: 1. Solvent Screening: Test a range of solvents and solvent mixtures to find a system where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or ethyl acetate/hexane are common starting points.[8][9] 2. Prevent "Oiling Out": Add more hot solvent to fully dissolve the compound. If it persists, consider using a co-solvent to increase solubility.[8] Ensure slow cooling to promote crystal growth rather than precipitation.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone via Fries Rearrangement

This protocol outlines the synthesis starting from 3-aminophenol.

Step 1: Acetylation of 3-Aminophenol

  • In a round-bottom flask, dissolve 3-aminophenol in a suitable solvent like dichloromethane or ethyl acetate.

  • Add an equimolar amount of a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add acetic anhydride (1.05 equivalents) dropwise while maintaining the temperature.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup to remove the base and any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-aminophenyl acetate.

Step 2: Fries Rearrangement

  • To a clean, dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents).

  • Cool the flask in an ice bath and slowly add a suitable solvent, such as nitrobenzene or 1,2-dichloroethane.

  • Slowly add the 3-aminophenyl acetate from Step 1 to the cooled slurry of AlCl₃.

  • Maintain the reaction temperature between 20-25°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • The product will precipitate as the hydrochloride salt. Filter the solid, wash with cold water, and then a small amount of cold ethanol.

  • To obtain the free base, the hydrochloride salt can be neutralized with a base like sodium bicarbonate.

  • The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography

This is recommended for crude products that are oily or have significant impurities.[8]

  • Prepare the Column: Slurry silica gel (60-120 mesh) in a non-polar solvent like hexane and pack it into a glass chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the desired product.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(4-Amino-2-hydroxyphenyl)ethanone.

Data Summary

The following table provides a general overview of the reaction conditions and expected outcomes. Actual results may vary based on the specific experimental setup and scale.

ParameterConditionExpected Outcome
Fries Rearrangement Temperature 20-25°CFavors para-isomer (desired product)
Fries Rearrangement Temperature >100°CFavors ortho-isomer (impurity)
Lewis Acid Stoichiometry 2.5 - 3.0 equivalentsDrives the reaction to completion
Purification Method Column ChromatographyPurity >98% (HPLC)
Purification Method RecrystallizationPurity >95% (HPLC)

Visual Diagrams

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3-Aminophenol acetylation Acetylation with Acetic Anhydride start->acetylation Base (Pyridine/TEA) fries Fries Rearrangement with AlCl3 acetylation->fries 3-Aminophenyl Acetate quench Acidic Workup & Quenching fries->quench Low Temperature tlc TLC Monitoring fries->tlc crude Crude Product quench->crude chromatography Column Chromatography crude->chromatography If oily or very impure recrystallization Recrystallization crude->recrystallization If solid pure Pure 1-(4-Amino-2-hydroxyphenyl)ethanone chromatography->pure recrystallization->pure hplc HPLC for Purity pure->hplc nmr NMR for Structure pure->nmr

Caption: A comprehensive workflow for the synthesis, purification, and analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Fries Rearrangement Mechanism

G ester 3-Aminophenyl Acetate complex1 Initial Complex Formation ester->complex1 + AlCl3 lewis_acid AlCl3 lewis_acid->complex1 acylium Acylium Ion Intermediate complex1->acylium Rearrangement para_attack Electrophilic Attack (para position) acylium->para_attack sigma_complex Sigma Complex para_attack->sigma_complex rearomatization Rearomatization sigma_complex->rearomatization - H+ hydrolysis Hydrolysis rearomatization->hydrolysis Complex with AlCl3 product 1-(4-Amino-2-hydroxyphenyl)ethanone hydrolysis->product H3O+

Caption: The mechanism of the Fries rearrangement, highlighting the formation of the key acylium ion intermediate.

References

  • Benchchem. Technical Support Center: Purification of 1-(4-(hydroxyamino)phenyl)ethanone.
  • Benchchem. Technical Support Center: Scaling Up the Synthesis of 1-(4-(hydroxyamino)phenyl)ethanone.
  • ChemicalBook. 4'-Amino-2'-hydroxyacetophenone CAS#: 2476-29-1.
  • Guidechem. 4'-Amino-2'-hydroxyacetophenone 2476-29-1 wiki.
  • Wikipedia. Fries rearrangement.
  • ChemicalBook. 4'-Amino-2'-hydroxyacetophenone synthesis.
  • Google Patents.
  • ResearchGate. Synthesis of 4-hydroxyacetophenone (Scheme-12),... | Download Scientific Diagram.
  • Organic Chemistry Portal. Fries Rearrangement.
  • BYJU'S.
  • Thermo Fisher Scientific - US. Fries Rearrangement.
  • Benchchem. Synthesis of 1-(4-(hydroxyamino)phenyl)ethanone: A Technical Guide.
  • Benchchem. Technical Support Center: Purification of 1-(4-Amino-2-nitrophenyl)ethanone.
  • ChemicalBook. 4'-Amino-2'-hydroxyacetophenone | 2476-29-1.
  • Benchchem. Technical Support Center: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • Benchchem. Application Note: HPLC Analysis for Purity Determination of 2-Amino-1-(4-hydroxyphenyl)ethanone.

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone

Prepared by the Gemini Senior Application Scientist Group This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Amino-2-hydroxyph...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Group

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone. We address common challenges, with a focus on the formation of byproducts, and offer troubleshooting strategies rooted in mechanistic principles to optimize your synthetic outcomes.

Introduction to the Synthesis

1-(4-Amino-2-hydroxyphenyl)ethanone is a valuable building block in the synthesis of various pharmaceutical intermediates.[1] A prevalent and industrially significant method for its preparation involves the Fries rearrangement of an N-acyl aminophenol precursor.[2][3] This pathway typically begins with the N-acetylation of 3-aminophenol to form N-(3-hydroxyphenyl)acetamide, which is then subjected to a Lewis acid-catalyzed rearrangement to yield the target molecule.

While seemingly straightforward, this process is sensitive to reaction conditions, and deviations can lead to a mixture of products, complicating purification and reducing yields. This guide will dissect the common issues encountered during this synthesis.

Core Synthetic Pathway Workflow

The following diagram outlines the typical experimental workflow for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone via the Fries Rearrangement.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Work-up & Purification start 3-Aminophenol + Acetic Anhydride step1 Reaction in suitable solvent (e.g., Acetic Acid) start->step1 product1 Crude N-(3-hydroxyphenyl)acetamide step1->product1 step2 Addition of Lewis Acid (e.g., AlCl3) Heating under controlled temperature product1->step2 product2 Crude Product Mixture step2->product2 workup Aqueous Work-up (Acid quench) product2->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification final_product Pure 1-(4-Amino-2-hydroxyphenyl)ethanone purification->final_product

Caption: Overall workflow for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues related to byproduct formation during the synthesis.

Q1: My reaction produced a significant amount of an isomeric byproduct. How can I identify it and improve selectivity?

A1: Isomer Identity and Formation

The most common isomeric byproduct is 1-(2-Amino-4-hydroxyphenyl)ethanone . Its formation is a direct consequence of the Fries rearrangement mechanism, which is an ortho, para-selective electrophilic aromatic substitution.[4][5] The acylium ion intermediate can attack either the ortho or para position relative to the hydroxyl group.

The selectivity between the desired para-amino product and the isomeric ortho-amino byproduct is primarily controlled by reaction temperature and solvent polarity.[2][4]

  • Thermodynamic vs. Kinetic Control : Low reaction temperatures favor the formation of the para product (thermodynamic product), while higher temperatures tend to yield more of the ortho product (kinetic product).[2] The ortho product can form a more stable bidentate complex with the aluminum chloride catalyst.

  • Solvent Effects : The use of non-polar solvents favors the formation of the ortho-substituted product. Conversely, increasing the solvent polarity favors the para product.[4]

Mitigation Strategy: To favor the formation of the desired 1-(4-Amino-2-hydroxyphenyl)ethanone:

  • Maintain Lower Reaction Temperatures: Carefully control the reaction temperature, keeping it as low as feasible to promote thermodynamic control.

  • Solvent Choice: Employ a more polar solvent if your reaction conditions allow, to steer the reaction towards para-substitution.[4]

Q2: My final product is contaminated with N,O-diacetyl-3-aminophenol. How is this formed and how can I avoid it?

A2: Formation of the Di-acetylated Byproduct

The N,O-diacetyl-3-aminophenol byproduct is typically formed during the initial acetylation step of 3-aminophenol if the reaction conditions are too harsh or if an excessive amount of the acetylating agent is used. While N-acylation is generally more favorable for aminophenols, O-acylation can occur, especially at elevated temperatures.[6]

Mitigation Strategy:

  • Control Stoichiometry: Use a stoichiometric amount, or only a slight excess, of acetic anhydride during the N-acetylation step.

  • Temperature Control: Perform the acetylation at a moderate temperature (e.g., room temperature or slightly above) to prevent the less favorable O-acetylation.

Q3: I'm observing unreacted starting material, N-(3-hydroxyphenyl)acetamide, in my final product. What causes an incomplete Fries rearrangement?

A3: Causes of Incomplete Reaction

An incomplete Fries rearrangement can be attributed to several factors:

  • Insufficient Lewis Acid: The Lewis acid (e.g., AlCl₃) is a catalyst but is used in excess of stoichiometric amounts because it complexes with both the starting material and the product.[3] Insufficient catalyst will result in an incomplete reaction.

  • Deactivation of Catalyst: The Lewis acid is highly sensitive to water. Any moisture in the reactants or solvent will quench the catalyst, halting the rearrangement.

  • Low Reaction Temperature or Short Duration: While lower temperatures favor the desired isomer, a temperature that is too low or an insufficient reaction time may prevent the reaction from reaching completion.

Mitigation Strategy:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reactants before use.

  • Use Sufficient Catalyst: Employ the recommended molar equivalents of the Lewis acid as cited in established protocols.[3]

  • Optimize Reaction Time/Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

Q4: How can I effectively remove these byproducts during purification?

A4: Purification Strategies

A multi-step purification process is often necessary.

  • Recrystallization: This is an effective first step for removing many impurities. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can selectively crystallize the desired product, leaving more soluble impurities in the mother liquor.[7]

  • Column Chromatography: For separating compounds with very similar polarities, such as the desired product and its isomer, column chromatography is the most effective method.[8]

    • Stationary Phase: Standard silica gel is common. Deactivated silica gel (by adding a small percentage of triethylamine to the eluent) can be beneficial to prevent streaking of the amino compounds.[8]

    • Mobile Phase: A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, will provide the best separation.[8]

Summary of Common Byproducts

The table below summarizes the key byproducts, their origin, and recommended mitigation strategies.

Byproduct NameFormation PathwayIdentification SignaturesMitigation Strategy
1-(2-Amino-4-hydroxyphenyl)ethanone Fries Rearrangement (Isomeric Product)Similar polarity to the main product on TLC; distinct retention time in HPLC; unique aromatic proton pattern in ¹H NMR.Maintain low reaction temperatures; use a more polar solvent.[2][4]
N-(3-hydroxyphenyl)acetamide Incomplete Fries RearrangementPresence of starting material spot on TLC.Ensure anhydrous conditions; use sufficient Lewis acid; optimize reaction time and temperature.[3]
3-Aminophenol Hydrolysis of the ester intermediate or product during work-up.Highly polar spot on TLC.Perform aqueous work-up under controlled pH and temperature; ensure complete acetylation initially.
N,O-diacetyl-3-aminophenol Over-acetylation of 3-aminophenol.Less polar than the desired product; identifiable by mass spectrometry (higher molecular weight).Use stoichiometric acetylating agent; control temperature during acetylation.

Key Experimental Protocols

Protocol 1: Synthesis via Fries Rearrangement

This protocol is a representative example and should be optimized based on laboratory conditions.

  • N-Acetylation: Dissolve 3-aminophenol (1 eq.) in glacial acetic acid. Add acetic anhydride (1.05 eq.) dropwise while stirring. Stir at room temperature for 2-3 hours until TLC analysis shows complete consumption of the starting material. The product, N-(3-hydroxyphenyl)acetamide, can be isolated by pouring the mixture into ice water and filtering the precipitate.

  • Fries Rearrangement: Add the dried N-(3-hydroxyphenyl)acetamide (1 eq.) to a suitable non-polar solvent. Cool the mixture in an ice bath and add anhydrous aluminum chloride (AlCl₃) (2.5-3 eq.) portion-wise, keeping the temperature below 10°C. After the addition, slowly heat the mixture to the desired temperature (e.g., 60-80°C for para-selectivity) and maintain for several hours, monitoring by TLC.[2][3]

  • Work-up: Cool the reaction mixture and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).[8] Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(4-Amino-2-hydroxyphenyl)ethanone.

Mechanistic Insights

The following diagram illustrates the key decision point in the Fries rearrangement, leading to either the desired product or the isomeric byproduct.

G cluster_paths Electrophilic Aromatic Substitution Pathways start N-(3-hydroxyphenyl)acetamide-AlCl3 Complex intermediate Acylium Ion Intermediate [CH3CO]+ start->intermediate Lewis Acid Action para_path Attack at para-position (relative to -OH) intermediate->para_path Low Temp, Polar Solvent ortho_path Attack at ortho-position (relative to -OH) intermediate->ortho_path High Temp, Non-polar Solvent product_desired 1-(4-Amino-2-hydroxyphenyl)ethanone (Desired Product) para_path->product_desired product_isomer 1-(2-Amino-4-hydroxyphenyl)ethanone (Isomeric Byproduct) ortho_path->product_isomer

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Amino-2-hydroxyphenyl)ethanone

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 1-(4-Amino-2-hydroxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 1-(4-Amino-2-hydroxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers practical, field-tested advice to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when purifying 1-(4-Amino-2-hydroxyphenyl)ethanone?

A1: The primary challenges stem from the compound's inherent instability and the presence of structurally similar impurities. Key issues include:

  • Oxidation: The aminophenol moiety is susceptible to oxidation, leading to colored impurities and degradation of the target compound.

  • Co-elution of Impurities: The starting material, 1-(4-nitrophenyl)ethanone, and the over-reduction byproduct, 1-(4-aminophenyl)ethanone, have polarities similar to the desired product, making chromatographic separation difficult.[1]

  • Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of the compound during column chromatography.[2]

Q2: How can I quickly assess the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is an effective and rapid method for monitoring the purity of your fractions. For visualization, a potassium permanganate stain is particularly useful as it reacts with the easily oxidized hydroxylamine group, resulting in a distinct color change.[2] For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Quantitative ¹H NMR (qHNMR) are recommended.[2]

Q3: What is the best way to store purified 1-(4-Amino-2-hydroxyphenyl)ethanone to prevent degradation?

A3: Due to its instability, the purified compound must be stored under an inert atmosphere, such as argon or nitrogen, at low temperatures (-20°C or below).[2] To minimize exposure to light, which can also promote degradation, storage in amber vials is highly recommended.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 1-(4-Amino-2-hydroxyphenyl)ethanone and provides actionable solutions.

Problem 1: Low Yield After Recrystallization

Cause: The choice of solvent and the cooling rate are critical for successful recrystallization. A suboptimal solvent system will result in either poor recovery or inefficient purification. Rapid cooling can lead to the formation of small, impure crystals or an oil.

Solutions:

  • Systematic Solvent Screening: Conduct small-scale solubility tests to identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents to screen include ethanol, ethyl acetate, and water, or mixtures thereof.[2]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will reduce the recovery yield.[2]

Problem 2: Product Degradation During Column Chromatography

Cause: Standard silica gel possesses acidic sites on its surface that can catalyze the degradation of acid-sensitive compounds like 1-(4-Amino-2-hydroxyphenyl)ethanone.[2] Prolonged contact time on the column exacerbates this issue.

Solutions:

  • Deactivate Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry in your mobile phase containing 1-2% triethylamine.[2]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral or basic alumina, or Florisil.[2]

  • Minimize Contact Time: Work efficiently and, if possible, perform the chromatography in a cold room or use a jacketed column to minimize thermal degradation.[2]

Problem 3: Co-elution of Key Impurities with the Product

Cause: The starting material (1-(4-nitrophenyl)ethanone) and the over-reduction byproduct (1-(4-aminophenyl)ethanone) often have polarities very close to that of the desired 1-(4-Amino-2-hydroxyphenyl)ethanone, leading to poor separation on a chromatography column.[1]

Solutions:

  • Optimize the Mobile Phase: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).[2] The gradual increase in polarity can help resolve closely eluting compounds.

  • Dry Loading: Adsorbing the crude material onto a small amount of silica gel and loading it onto the column as a dry powder can result in sharper bands and improved resolution compared to wet loading.[2]

  • Multi-Step Purification: If co-elution persists, consider a multi-step approach. An initial recrystallization can enrich the desired compound, followed by column chromatography for final polishing.[1]

Problem 4: Formation of Colored Impurities During Workup and Purification

Cause: The aminophenol functional group is susceptible to oxidation, which is often catalyzed by air, light, and trace metal impurities. This leads to the formation of colored byproducts.

Solutions:

  • Use an Inert Atmosphere: Whenever possible, perform all purification steps under an inert atmosphere of nitrogen or argon.[2]

  • Degas Solvents: Before use, degas all solvents by sparging with an inert gas or by using a sonicator under vacuum to remove dissolved oxygen.[2]

  • Metal Chelators: If metal-catalyzed decomposition is suspected, rinsing glassware with an EDTA solution prior to use can be beneficial.[2]

Experimental Protocols

Protocol 1: Recrystallization of 1-(4-Amino-2-hydroxyphenyl)ethanone
  • Solvent Selection: In a small test tube, determine a suitable solvent system. The compound should be sparingly soluble at room temperature but fully soluble upon heating. A common starting point is an ethanol/water mixture.

  • Dissolution: In a flask, add the crude 1-(4-Amino-2-hydroxyphenyl)ethanone and the minimum amount of the hot primary solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.[2]

  • Drying: Dry the purified crystals under vacuum. For long-term storage, ensure the product is thoroughly dried under a stream of nitrogen.[2]

Protocol 2: Deactivated Silica Gel Column Chromatography
  • Prepare Deactivated Silica Gel: Create a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Add triethylamine to a final concentration of 1% (v/v) and stir for 15 minutes.[2]

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel.

  • Elution: Begin elution with the initial, low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., <30°C).[2]

Data Summary

Parameter1-(4-Amino-2-hydroxyphenyl)ethanone1-(4-nitrophenyl)ethanone (Starting Material)1-(4-aminophenyl)ethanone (Over-reduction)
Molecular Formula C₈H₉NO₂[4]C₈H₇NO₃C₈H₉NO[1]
Molecular Weight 151.16 g/mol [4]165.15 g/mol 135.17 g/mol [1]
Polarity HighModerate-HighModerate
¹H NMR Shift (Aromatic) Upfield shift due to -NH₂ and -OHDownfield shift due to -NO₂[1]Upfield shift due to -NH₂[1]

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude 1-(4-Amino-2-hydroxyphenyl)ethanone assess_purity Assess Purity (TLC / ¹H NMR) start->assess_purity purity_check Purity > 90%? assess_purity->purity_check recrystallization Recrystallization purity_check->recrystallization Yes column_chromatography Column Chromatography (Deactivated Silica) purity_check->column_chromatography No final_product Pure Product recrystallization->final_product reassess Re-assess Purity column_chromatography->reassess reassess->purity_check CoElutionTroubleshooting problem { Problem|Co-elution of Impurities} sub_causes Similar Polarity Overloaded Column Improper Mobile Phase problem->sub_causes solutions Shallow Gradient Elution Dry Loading Different Stationary Phase (e.g., Alumina) Multi-Step Purification sub_causes:c1->solutions:s1 sub_causes:c1->solutions:s3 sub_causes:c2->solutions:s2 sub_causes:c3->solutions:s1 sub_causes:c1->solutions:s4

Caption: Troubleshooting logic for co-elution issues.

References

  • BenchChem. Technical Support Center: Purification of 1-(4-(hydroxyamino)phenyl)ethanone.
  • BenchChem. Technical Support Center: Synthesis of 1-(4-(hydroxyamino)phenyl)ethanone.
  • Solubility of Things. 4'-Aminoacetophenone.
  • CymitQuimica. CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-.
  • SIELC Technologies. Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-.
  • Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • BenchChem. An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • Guidechem. 4'-Amino-2'-hydroxyacetophenone 2476-29-1 wiki.
  • BenchChem. Application Notes and Protocols for the Quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • PubChem. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1).
  • YouTube. How To Recrystallize A Solid.

Sources

Optimization

Technical Support Center: A Guide to Improving the Purity of 1-(4-Amino-2-hydroxyphenyl)ethanone

This technical guide serves as a dedicated support resource for researchers, scientists, and professionals in drug development who are working with 1-(4-Amino-2-hydroxyphenyl)ethanone. Achieving high purity for this comp...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated support resource for researchers, scientists, and professionals in drug development who are working with 1-(4-Amino-2-hydroxyphenyl)ethanone. Achieving high purity for this compound is critical, as residual impurities can lead to side reactions, reduced yields in subsequent steps, and potential toxicological concerns in pharmaceutical applications. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to address common purification challenges.

Section 1: Understanding the Impurity Profile (FAQs)

This section addresses the foundational knowledge required to troubleshoot purification effectively: knowing what you are trying to remove.

Q1: What are the most common impurities I should expect in my crude 1-(4-Amino-2-hydroxyphenyl)ethanone?

A1: The impurity profile is heavily dependent on the synthetic route. A prevalent method for synthesizing hydroxyarylketones is the Fries Rearrangement of a corresponding phenolic ester.[1][2] This reaction, while effective, is known for generating a characteristic set of impurities:

  • Isomeric Impurities: The Fries rearrangement is ortho- and para-selective.[3] Therefore, the most significant process-related impurity is often the ortho-isomer, 1-(2-Amino-4-hydroxyphenyl)ethanone . The ratio of these isomers is influenced by reaction conditions like temperature and solvent polarity.[1][3]

  • Unreacted Starting Material: Incomplete conversion will leave residual phenolic ester (e.g., 3-acetamidophenol) in the crude product.

  • O-Acylation Byproducts: Under certain conditions, Friedel-Crafts acylation can result in reaction at the hydroxyl group (O-acylation) instead of the aromatic ring (C-acylation).[4] These ester intermediates may persist if the rearrangement to the C-acylated product is incomplete.

  • Degradation Products: The aminophenol moiety is susceptible to oxidation, especially when exposed to air, light, or trace metal impurities.[5][6] This leads to the formation of highly colored quinone-like species, nitroso, or azoxy compounds, which are often the cause of pink, brown, or black coloration in the crude material.[6]

Q2: My crude product is dark brown, but the pure compound should be off-white. What causes this discoloration?

A2: The discoloration is almost certainly due to the oxidation of the aminophenol functional groups.[5] Aminophenols are notoriously sensitive to atmospheric oxygen. This process can be accelerated by:

  • Exposure to Air: Prolonged handling in air, especially at elevated temperatures during workup or solvent removal.

  • Presence of Metal Ions: Trace metals can catalyze the oxidation process.

  • Light Exposure: Photolytic degradation can also contribute to the formation of colored impurities.[6]

The key takeaway is that minimizing the product's exposure to air and heat throughout the purification process is paramount. Performing steps under an inert atmosphere (nitrogen or argon) is highly recommended.[5]

Q3: What are the best analytical techniques to quickly assess the purity of my crude product and monitor the purification process?

A3: A combination of techniques is ideal for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative analysis. It allows you to visualize the number of components, assess the separation of the desired product from impurities, and monitor the progress of column chromatography. Staining with potassium permanganate can be effective, as the easily oxidized aminophenol will show a distinct color change.[5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC provides superior resolution and sensitivity.[5][7] It is the preferred method for determining the precise purity level (e.g., >98%) and for separating closely related isomers.[8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can confirm the structure of the desired product and help identify the structures of major impurities by comparing the crude spectrum to that of a pure standard.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solids. Its success hinges on the proper choice of solvent and technique.

Q: My compound oiled out or failed to crystallize upon cooling. What went wrong and how do I fix it?

A: This is a common issue with several potential causes:

  • Cause 1: Too Much Solvent: The most frequent reason for crystallization failure is using an excessive amount of solvent, meaning the solution remains unsaturated even at low temperatures.

    • Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen. Allow the concentrated solution to cool again.

  • Cause 2: Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound, even when cold.

    • Solution: Add an "anti-solvent"—a solvent in which the compound is poorly soluble but which is miscible with the primary solvent (e.g., adding water or hexane to an ethanol or ethyl acetate solution).[5] Add the anti-solvent dropwise to the warm solution until persistent cloudiness appears, then add a drop or two of the primary solvent to redissolve it before cooling.

  • Cause 3: High Impurity Load: A high concentration of impurities can inhibit the formation of a crystal lattice.

    • Solution: If the product oils out, try redissolving the oil in a minimum of hot solvent and cooling again very slowly. If this fails, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.

  • Cause 4: Lack of Nucleation Sites: Sometimes a supersaturated solution is reluctant to form crystals.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a tiny "seed" crystal of the pure product.

Table 1: Solvent Selection Guide for Recrystallization
Primary SolventSuitable Anti-SolventComments
EthanolWater, HexaneGood general-purpose solvent. The compound is typically very soluble in hot ethanol.[9] Water is a common anti-solvent for increasing yield.
Ethyl AcetateHexaneAnother excellent choice. Its lower boiling point makes it easier to remove. The polarity difference with hexane is ideal for inducing crystallization.[5]
AcetoneWater, HexaneHighly effective at dissolving the compound, but its low boiling point can make it difficult to maintain a hot solution.[9]
WaterN/AThe compound has low solubility in water, making it unsuitable as a primary solvent but excellent as an anti-solvent or for washing the final crystals.[9][10]
Experimental Protocol 1: Optimized Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various hot and cold solvents to identify the optimal system, as outlined in Table 1.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen primary solvent. Heat the mixture with stirring (e.g., in a hot water bath) until the solid dissolves completely. Use the minimum amount of hot solvent necessary to achieve full dissolution.[5]

  • Hot Filtration (Optional but Recommended): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial for removing particulate matter.[5]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (either the primary solvent or the anti-solvent) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to avoid degradation. For long-term stability, drying can be performed under a stream of nitrogen.[5]

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization is insufficient, particularly for separating closely related isomers, column chromatography is the method of choice.[12]

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// Edges Crude -> TLC; TLC -> Recryst [label=" Impurities present"]; Recryst -> Decision1; Decision1 -> Pure [label=" Yes"]; Decision1 -> Column [label=" No\n(e.g., isomers present)"]; Column -> Decision2; Decision2 -> Pure [label=" Yes"]; Decision2 -> Reevaluate [label=" No"]; } caption: "Figure 1. Decision workflow for purifying 1-(4-Amino-2-hydroxyphenyl)ethanone."

Q: My product appears to be degrading on the column, resulting in colored bands and low recovery. How can I prevent this?

A: This is a classic problem when purifying acid-sensitive compounds on standard silica gel.

  • Cause: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the degradation of sensitive molecules like aminophenols.[5]

  • Solution 1 (Recommended): Deactivate the Silica Gel. Neutralize the acidic sites by preparing your silica slurry in the mobile phase containing 1-2% triethylamine (v/v). Let it stir for 15-20 minutes before packing the column. This simple step dramatically improves recovery and prevents on-column degradation.[5]

  • Solution 2: Use an Alternative Stationary Phase. If degradation persists, consider using a less acidic stationary phase such as neutral alumina or Florisil.[5] These materials offer different selectivity and may also improve the separation of isomers.

Q: I am struggling to separate the desired para-isomer from the ortho-isomer. They are co-eluting. How can I improve the separation?

A: The similar polarity of constitutional isomers makes this a challenging separation.

  • Cause: The polarity of the ortho- and para-isomers is very close, leading to similar retention times on the stationary phase.[5]

  • Solution 1: Optimize the Mobile Phase. Do not use a steep gradient. A shallow gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and slowly increasing to 30%) will provide better resolution. Running the column with a single, isocratic mobile phase that gives a low Rf value (0.15-0.25) for your product can also effectively separate close-running spots.

  • Solution 2: Change the Stationary Phase. As mentioned, switching to alumina or Florisil can alter the specific interactions between the analytes and the stationary phase, potentially improving the separation between the isomers.[5]

Experimental Protocol 2: Deactivated Silica Gel Column Chromatography
  • Prepare Deactivated Silica Gel: In a beaker, add the required amount of silica gel. In a separate flask, prepare the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add 1-2% (v/v) of triethylamine. Pour this solvent mixture over the silica gel to create a slurry and stir for 15 minutes.[5]

  • Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand. Pour the silica slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing. Drain the excess solvent until the solvent level is just above the top of the silica bed. Add another thin layer of sand on top to protect the surface.[13]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the crude product) by evaporating the solvent. Carefully add the dry, loaded silica onto the top of the column.

  • Elution: Carefully add the mobile phase to the column. Begin elution, starting with a low polarity solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity as needed based on TLC analysis of the fractions.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Post-Purification Handling and Storage

Proper handling after purification is essential to maintain the integrity of the compound.

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// Mitigation Strategies node [fillcolor="#CEEAD6"]; InertGas [label="Store under N₂ / Ar", pos="-3.5,1.5!"]; AmberVial [label="Use Amber Vials", pos="3.5,1.5!"]; ColdStore [label="Store at ≤ -20°C", pos="-3.5,-1.5!"]; Glassware [label="Use Metal-Free Glassware\n(or EDTA-rinsed)", pos="3.5,-1.5!"];

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edge [color="#34A853", style=solid, arrowhead=none, penwidth=1.5]; Oxygen -- InertGas; Light -- AmberVial; Heat -- ColdStore; Metals -- Glassware; } caption: "Figure 2. Factors causing degradation and corresponding mitigation strategies."

Q: How should I properly dry my purified, solvent-wet product?

A: Avoid aggressive heating. The best method is to use a vacuum oven at a low temperature (30-40°C) for several hours. This gently removes residual solvents without promoting thermal degradation. If a vacuum oven is unavailable, drying under high vacuum in a desiccator is also effective.

Q: What are the ideal long-term storage conditions to ensure the stability of my purified 1-(4-Amino-2-hydroxyphenyl)ethanone?

A: Due to its sensitivity to oxidation, proper storage is non-negotiable.[6] The purified solid should be stored under an inert atmosphere (argon or nitrogen is best) at low temperatures (-20°C is recommended).[5] Use amber-colored vials or wrap clear vials in aluminum foil to protect the compound from light.[5] Following these steps will significantly extend the shelf-life and maintain the purity of your material.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 1-(4-(hydroxyamino)phenyl)ethanone.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthesized 5-Amino-2-Chlorophenol by Column Chromatography.
  • Solubility of Things. (n.d.). 4'-Aminoacetophenone.
  • Benchchem. (n.d.). Technical Support Center: Degradation of 1-(4-(hydroxyamino)phenyl)ethanone.
  • Wikipedia. (2023, December 29). Fries rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of a phenol separation: 1 4-aminophenol, 2 phenol, 3.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • Kaken Pharmaceutical Co., Ltd. (1974). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of the Pharmaceutical Society of Japan.
  • PubChem. (n.d.). Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1). Retrieved from [Link]

  • Parra, T. (2020, July 17). How To Recrystallize A Solid. YouTube. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • Benchchem. (n.d.). The Versatile Precursor: A Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone in Organic Synthesis.
  • PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • ResearchGate. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

  • Crysdot LLC. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone. Here, we address common side reactions, troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient synthesis.

Introduction: Navigating the Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone

1-(4-Amino-2-hydroxyphenyl)ethanone is a valuable building block in pharmaceutical chemistry. Its synthesis, while conceptually straightforward, is often complicated by the formation of side products that can be challenging to separate, leading to reduced yields and purity. The most common and practical synthetic route involves a three-step sequence starting from 3-aminophenol:

  • N-Acetylation: Protection of the more nucleophilic amino group as an acetamide.

  • Fries Rearrangement: The key C-C bond-forming step to introduce the acetyl group onto the aromatic ring.

  • Hydrolysis: Deprotection of the acetamide to yield the final product.

This guide is structured to address the potential pitfalls at each of these critical stages.

Core Synthesis Pathway and Major Side Reactions

The intended synthetic pathway and the primary side reactions are outlined below. Understanding these competing reactions is the first step in troubleshooting and optimizing your synthesis.

Synthesis_Pathway cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Hydrolysis A 3-Aminophenol B N-(3-hydroxyphenyl)acetamide A->B Acetic Anhydride Pyridine C N-(4-acetyl-3-hydroxyphenyl)acetamide (Desired Intermediate) B->C AlCl3, Heat D N-(2-acetyl-5-hydroxyphenyl)acetamide (Isomeric Impurity) B->D High Temp / Non-polar Solvent E 3-Aminophenol (Cleavage Product) B->E Intermolecular Acylation F Di-acylated Products C->F Excess Acylating Species G 1-(4-Amino-2-hydroxyphenyl)ethanone (Final Product) C->G Acid Hydrolysis (e.g., HCl) H Degradation Products (e.g., Quinone-imines) G->H Oxidation

Figure 1: Overall synthetic workflow from 3-Aminophenol to 1-(4-Amino-2-hydroxyphenyl)ethanone, highlighting the formation of key side products at each stage.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis.

Part 1: N-Acetylation of 3-Aminophenol

Question 1: After reacting 3-aminophenol with acetic anhydride, my NMR spectrum shows signals corresponding to both N-acetylated and O-acetylated products. How can I improve the selectivity for N-acetylation?

Answer: This issue arises from the competition between the amino and hydroxyl groups to act as the nucleophile. The amino group is inherently more nucleophilic than the hydroxyl group, so N-acetylation is generally favored. However, reaction conditions can influence the selectivity.

  • Causality: O-acylation becomes more competitive under conditions that enhance the nucleophilicity of the hydroxyl group or if the amino group is protonated and thus non-nucleophilic.

  • Troubleshooting:

    • Control the Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of acetic anhydride is often sufficient. A large excess can lead to di-acetylation.

    • Base Selection: The use of a non-nucleophilic base like pyridine is standard. Pyridine acts as a scavenger for the acetic acid byproduct, preventing the protonation of the amino group and keeping it nucleophilic.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0-25 °C) can enhance the kinetic preference for N-acetylation over O-acetylation.

Part 2: The Fries Rearrangement

This step is the most critical for the overall success of the synthesis and is often the source of the most significant side reactions.

Question 2: My main problem is the formation of a regioisomer. How can I maximize the yield of the desired 1-(4-Amino-2-hydroxyphenyl)ethanone (from the para-rearrangement) over the isomeric impurity?

Answer: The formation of regioisomers is a classic challenge in the Fries rearrangement. The reaction can lead to both ortho and para migration of the acetyl group relative to the hydroxyl group. For your starting material, N-(3-hydroxyphenyl)acetamide, rearrangement can occur at the 2-, 4-, or 6-positions. The desired product results from acetylation at the 4-position (para to the hydroxyl group).

  • Causality & Selectivity Control: The ratio of ortho to para products is highly dependent on reaction conditions.[1][2]

    • Temperature: Lower reaction temperatures generally favor the formation of the para product (thermodynamic control). High temperatures tend to favor the ortho product (kinetic control), which can form a more stable bidentate complex with the aluminum chloride catalyst.[2]

    • Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[2]

  • Troubleshooting & Optimization:

    • To favor the desired para isomer, it is recommended to conduct the Fries rearrangement at lower temperatures.

    • If using a solvent, a moderately polar solvent may improve the para-selectivity. However, many Fries rearrangements are performed neat (without solvent).

Condition Favored Product Rationale
Low Temperaturepara-isomerThermodynamic control
High Temperatureortho-isomerKinetic control, stable bidentate complex
Non-polar Solventortho-isomerFavors intramolecular rearrangement
Polar Solventpara-isomerCan facilitate intermolecular pathways

Question 3: I am observing a significant amount of starting material (3-aminophenol) in my crude product after the Fries rearrangement and subsequent workup. What is causing this?

Answer: The reappearance of 3-aminophenol is likely due to the cleavage of the ester bond of the starting N-(3-hydroxyphenyl)acetamide, which competes with the rearrangement reaction. This can occur via an intermolecular acylation pathway.

  • Causality: The Lewis acid (e.g., AlCl₃) can catalyze the cleavage of the ester linkage, generating an acylium ion and the corresponding phenoxide. If this acylium ion does not react intramolecularly on the same ring, it can acylate another molecule, leaving the original phenol to be recovered after workup.

  • Troubleshooting:

    • Catalyst Stoichiometry: Ensure that a sufficient excess of the Lewis acid is used. More than one equivalent is necessary to coordinate to both the amide and hydroxyl oxygens.

    • Anhydrous Conditions: The presence of water can hydrolyze the starting material and the Lewis acid, leading to lower yields and the formation of byproducts. Ensure all reagents and glassware are scrupulously dry.

    • Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote cleavage over rearrangement. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Question 4: My reaction mixture has turned into a dark, tarry mess, and I am getting a very low yield of any identifiable product. How can I prevent this?

Answer: Tar formation is a common issue in Fries rearrangements, especially with electron-rich or sensitive substrates like aminophenol derivatives.

  • Causality: This is often due to polymerization and decomposition reactions catalyzed by the strong Lewis acid at elevated temperatures. Aminophenols are particularly susceptible to oxidation.

  • Troubleshooting:

    • Temperature Control: This is the most critical factor. Avoid excessively high temperatures.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

    • Purity of Reagents: Ensure the purity of your starting materials and the Lewis acid. Impurities can often promote decomposition.

    • Workup Procedure: Quenching the reaction by carefully and slowly adding the reaction mixture to ice and acid is crucial to control the exothermic decomposition of the aluminum chloride complexes.

Part 3: Hydrolysis and Purification

Question 5: During the final acidic hydrolysis step to remove the acetyl protecting group, my product seems to be degrading, indicated by a darkening of the solution. What is happening?

Answer: The final product, 1-(4-Amino-2-hydroxyphenyl)ethanone, contains both an amino and a hydroxyl group on the same aromatic ring, making it susceptible to oxidation, especially under harsh conditions.

  • Causality: In the presence of air (oxygen) and acid, aminophenols can be oxidized to form colored quinone-imine species, which can further polymerize.

  • Troubleshooting:

    • Degas Solutions: Use degassed water and solvents for the hydrolysis and workup to minimize dissolved oxygen.

    • Inert Atmosphere: If possible, conduct the hydrolysis and subsequent workup under an inert atmosphere.

    • Moderate Conditions: Avoid excessively harsh acidic conditions or prolonged heating. Monitor the deprotection by TLC and work up the reaction as soon as the starting material is consumed.

Question 6: I have a mixture of the desired para-product and the isomeric ortho-product. How can I effectively separate them?

Answer: The separation of these regioisomers can be challenging due to their similar polarities. A combination of techniques is often necessary.

  • Causality: The isomers have the same functional groups, leading to similar solubility and chromatographic behavior.

  • Troubleshooting & Purification Protocol:

    • Column Chromatography: This is the most effective method for separating isomers. Due to intramolecular hydrogen bonding, the ortho isomer is often slightly less polar than the para isomer.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is recommended. Start with a less polar mixture and gradually increase the polarity.

    • Recrystallization: Fractional recrystallization can sometimes be effective if the isomer ratio is highly skewed or if the solubilities of the isomers in a particular solvent system are sufficiently different.[3][4] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one that selectively crystallizes the desired product.[5]

Experimental Protocols

Protocol 1: General Procedure for the Fries Rearrangement of N-(3-hydroxyphenyl)acetamide

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 3 equivalents).

  • Reaction: Carefully add N-(3-hydroxyphenyl)acetamide (1 equivalent) to the flask.

  • Heating: Heat the reaction mixture. For preferential para-substitution, maintain a lower temperature (e.g., 60-80 °C). For ortho-substitution, a higher temperature (e.g., 120-140 °C) may be required.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of new, more polar product spots.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then carefully and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass chromatography column with silica gel, using a hexane/ethyl acetate mixture as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried powder onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30 or 50:50 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Troubleshooting Logic

Troubleshooting_Fries Start Low Yield or Complex Mixture? Isomer_Check Isomeric Mixture Observed? Start->Isomer_Check Analyze Crude Product (NMR/TLC) Tar_Check Tar Formation? Start->Tar_Check Cleavage_Check Starting Material Cleavage? Start->Cleavage_Check Isomer_Check->Tar_Check No Temp_High High Temperature Favors Ortho-isomer Isomer_Check->Temp_High Yes Solvent_Effect Non-polar Solvent Favors Ortho Isomer_Check->Solvent_Effect Tar_Check->Cleavage_Check No Temp_Too_High Excessive Heat Tar_Check->Temp_Too_High Yes Oxidation Air Sensitivity Tar_Check->Oxidation Moisture Presence of Water Cleavage_Check->Moisture Yes Intermolecular Intermolecular Acylation Cleavage_Check->Intermolecular Lower_Temp Action: Lower Reaction Temperature Temp_High->Lower_Temp Solvent_Effect->Lower_Temp Temp_Too_High->Lower_Temp Use_Inert_Atm Action: Use Inert Atmosphere Oxidation->Use_Inert_Atm Dry_Reagents Action: Ensure Anhydrous Conditions Moisture->Dry_Reagents Intermolecular->Dry_Reagents

Figure 2: A logical workflow for troubleshooting common issues encountered during the Fries rearrangement step of the synthesis.

References

  • Fries, K.; Finck, G. Über Homologe des p-Oxy-phenyl-essigesters und dessen Spaltung mit Aluminiumchlorid. Ber. Dtsch. Chem. Ges.1908 , 41 (3), 4271–4284. [Link]

  • Wikipedia contributors. Fries rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • BYJU'S. Fries Rearrangement Reaction. [Link]

  • The Royal Society of Chemistry. Supplementary Information for: Aerobic Oxidation of Styrenes to Acetophenones Catalyzed by Copper(II) Chloride in the Presence of Oxygen. [Link]

  • Mansour, K. D.; Abd, L. S. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A2024 , 7 (5), 565-575. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. Fries rearrangement ortho and para selectivity. [Link]

  • ResearchGate. Synthesis of 4-hydroxyacetophenone (Scheme-12). [Link]

  • Gluon's Lab. 4-Aminophenol via hydrolysis of paracetamol. [Link]

  • Mettler Toledo. Recrystallization. [Link]

  • YouTube. Recrystallization. [Link]

  • PubChem. 1-(2-Amino-4-hydroxyphenyl)ethanone. [Link]

  • Taylor & Francis Online. Fries rearrangement – Knowledge and References. [Link]

  • Morallón, E.; Vázquez, J. L.; Aldaz, A. Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry1992 , 334 (1-2), 217-231. [Link]

  • PubChem. 4'-Amino-2'-hydroxyacetophenone. [Link]

  • Google Patents.
  • YouTube. Recrystallization. [Link]

  • Google Patents. Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • ResearchGate. 1H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). [Link]

  • National Center for Biotechnology Information. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry2020 , 202, 112600. [Link]

  • Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [Link]

  • Lei, Y., et al. Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Supporting Information. [Link]

  • Sorbead India. Amino Acid Purification - Column Chromatography. [Link]

  • Google Patents. Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Smajlagić, A., et al. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals2022 . [Link]

  • Al-Okab, R. A.; Al-Enizi, A. A.; El-Tohamy, M. F. A validated flow injection analysis method for the determination of paracetamol in pharmaceutical formulations. Journal of Analytical Methods in Chemistry2014 , 2014, 928340. [Link]

  • National Center for Biotechnology Information. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. The Journal of Physical Chemistry C2022 , 126 (32), 13689–13701. [Link]

  • DergiPark. Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. [Link]

  • NIST WebBook. Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. [Link]

Sources

Optimization

1-(4-Amino-2-hydroxyphenyl)ethanone stability and storage conditions

Welcome to the technical support guide for 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS 2476-29-1). This document is intended for researchers, scientists, and drug development professionals to provide in-depth information on...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS 2476-29-1). This document is intended for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Understanding its chemical behavior is critical for ensuring experimental reproducibility and the integrity of your research.

Core Concepts: Understanding the Instability of 1-(4-Amino-2-hydroxyphenyl)ethanone

1-(4-Amino-2-hydroxyphenyl)ethanone is a bifunctional molecule containing both a phenolic hydroxyl group and an aromatic amino group. This specific arrangement of functional groups makes the compound susceptible to degradation, primarily through oxidation. Aromatic amines and phenols are known to be sensitive to environmental factors, which can lead to discoloration and the formation of impurities.[1][2]

The primary degradation pathways for this compound are likely initiated by the oxidation of the amino and hydroxyl groups.[3] The presence of both functionalities can lead to complex degradation profiles, potentially forming quinone-imine structures and subsequent polymeric materials. This inherent reactivity underscores the need for stringent storage and handling protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the handling and use of 1-(4-Amino-2-hydroxyphenyl)ethanone, linking them to stability-related causes and providing actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration of Solid Material (e.g., from off-white to brown/purple) Oxidation due to exposure to air (oxygen) and/or light.[2]1. Procurement & Initial Handling: Upon receipt, immediately transfer the compound to an amber glass vial.[2] 2. Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Storage: Store in a designated light-protected and cool environment.[2]
Appearance of New Peaks in HPLC/LC-MS Analysis of a Freshly Prepared Solution Rapid degradation in solution. The solvent, pH, or presence of dissolved oxygen can accelerate degradation.1. Solvent Selection: Use de-gassed, high-purity solvents. If possible, prepare solutions immediately before use. 2. pH Control: If applicable to your experimental design, consider buffering the solution to an optimal pH, which may need to be determined empirically. 3. Inert Conditions: Prepare solutions under an inert atmosphere if high stability is required for downstream applications.
Inconsistent Experimental Results or Loss of Potency Degradation of the stock solution over time.1. Stock Solution Storage: Store stock solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles. 2. Stability Study: Conduct a small-scale stability study on your stock solution under your specific storage conditions to determine its viable shelf-life. 3. Fresh Preparations: For critical experiments, always use a freshly prepared solution from a solid that has been properly stored.
Precipitation or Cloudiness in Solution Formation of insoluble degradation products or poor solubility in the chosen solvent.[4]1. Solvent Optimization: Test solubility in a range of solvents to find the most suitable one for your desired concentration. 2. Filtration: If a freshly prepared solution appears cloudy, it may be due to insoluble impurities. Filter the solution through a 0.22 µm syringe filter before use. 3. Monitor for Degradation: If precipitation occurs over time in a previously clear solution, it is likely due to the formation of insoluble degradation products. The solution should be discarded.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-(4-Amino-2-hydroxyphenyl)ethanone?

A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[2][5][6] For laboratory-scale quantities, storage in an amber vial under an inert atmosphere (argon or nitrogen) at 2-8°C is recommended.[7] Storing it in a desiccator will also help to minimize moisture exposure.

Q2: How does exposure to air and light affect this compound?

A2: The aminophenol moiety is susceptible to oxidation in the presence of air and light, which can lead to the formation of colored impurities and degradation products.[1][2] This is a common characteristic of many aromatic amines and phenols.[1][2] The degradation process often involves the formation of radical intermediates that can lead to complex mixtures of byproducts.

Q3: What is the recommended procedure for preparing a stable stock solution?

A3: To prepare a stock solution, use a high-purity, de-gassed solvent. Weigh the solid compound quickly and add it to the solvent in a volumetric flask. If possible, sonicate briefly to ensure complete dissolution. For maximum stability, especially for long-term storage, the solution should be purged with an inert gas, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or below, protected from light.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, 1-(4-Amino-2-hydroxyphenyl)ethanone is incompatible with strong oxidizing agents, acids, acid anhydrides, and chloroformates.[2][8] Contact with these substances should be avoided as it can lead to vigorous reactions and rapid degradation.

Q5: How can I monitor the stability of my sample over time?

A5: The stability of the compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A stability-indicating method should be developed where the parent compound is well-resolved from any potential degradation products. Periodically analyzing a sample stored under your specific conditions and comparing it to a freshly prepared standard will allow you to quantify its degradation over time.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for handling 1-(4-Amino-2-hydroxyphenyl)ethanone upon receipt to ensure its long-term stability.

  • Initial Inspection: Upon receipt, visually inspect the container for any signs of damage. Note the initial color and appearance of the compound.

  • Inert Atmosphere Repackaging: In a controlled environment with low humidity, transfer the compound from the supplier's container to a pre-dried amber glass vial.

  • Inert Gas Purge: Purge the headspace of the vial with a gentle stream of an inert gas, such as argon or nitrogen, for 1-2 minutes.

  • Sealing: Immediately and tightly seal the vial with a cap containing a chemically resistant liner.

  • Labeling: Clearly label the vial with the compound name, date of receipt, and storage conditions.

  • Storage: Place the sealed vial in a cool (2-8°C), dark, and dry location, such as a refrigerator designated for chemical storage.[7]

Visualization of Handling Workflow

G A Receive Compound B Inspect Container A->B C Transfer to Amber Vial B->C D Purge with Inert Gas C->D E Seal Tightly D->E F Store at 2-8°C, Dark & Dry E->F

Caption: Recommended handling and storage workflow.

Protocol 2: Small-Scale Solution Stability Assessment

This protocol provides a framework for assessing the stability of 1-(4-Amino-2-hydroxyphenyl)ethanone in a chosen solvent.

  • Solution Preparation: Prepare a solution of the compound in your desired solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial purity and peak area of the parent compound.

  • Sample Storage: Divide the remaining solution into several aliquots and store them under the conditions you wish to evaluate (e.g., room temperature on the benchtop, 4°C in the dark, -20°C in the dark).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), remove one aliquot from each storage condition and analyze it using the same analytical method.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.

Visualization of Degradation Pathways

G A 1-(4-Amino-2-hydroxyphenyl)ethanone B Oxidative Stress (Air, Light, Oxidizing Agents) A->B C Radical Intermediates B->C Initiation D Quinone-imine Structures C->D Propagation E Polymeric Byproducts (Discoloration) D->E Termination/Polymerization

Caption: Plausible degradation pathways under oxidative stress.

References

  • BenchChem. (n.d.). Technical Support Center: Degradation of 1-(4-(hydroxyamino)phenyl)ethanone.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET - 1-(4-Amino-2-hydroxyphenyl)ethan-1-one.
  • Echemi. (n.d.). Ethanone,1-[4-[[(2-hydroxyphenyl)methylene]amino]phenyl].
  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-aminophenol.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Ethanone, 1-(2-aminophenyl)-.
  • Jay Organics. (n.d.). MSDS-PARA-AMINO-PHENOL.pdf.
  • BLDpharm. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone.
  • ResearchGate. (2025, August 5). A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process.
  • Guidechem. (n.d.). 4'-Amino-2'-hydroxyacetophenone.
  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 2-amino acetophenone.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone, a key building block for various pharmaceutical c...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone, a key building block for various pharmaceutical compounds.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the challenges encountered when scaling up this synthesis from the laboratory bench to pilot or production scale.

Section 1: Overview of Synthetic Strategies

The synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone (also known as 4-Amino-2-hydroxyacetophenone) is most commonly achieved via two primary routes: the Fries Rearrangement of an acetylated aminophenol and the direct Friedel-Crafts acylation of an aminophenol. Understanding the fundamentals of each is critical for effective troubleshooting.

  • Strategy A: Fries Rearrangement: This method involves the rearrangement of an aryl ester to a hydroxy aryl ketone using a Lewis acid catalyst.[2] For this target molecule, the process typically starts with the acetylation of 3-aminophenol to form N-(3-hydroxyphenyl)acetamide, followed by a Lewis acid-catalyzed rearrangement.

  • Strategy B: Friedel-Crafts Acylation: This is an electrophilic aromatic substitution that introduces an acyl group onto the aromatic ring.[3] Direct acylation of 3-aminophenol can be challenging due to the competing reactivity of the amino and hydroxyl groups, but it offers a more direct route.

The choice between these strategies often depends on factors like precursor availability, desired regioselectivity, and the scale of the reaction.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the synthesis planning and execution phases.

Q1: Which synthetic route is better for large-scale production, Fries Rearrangement or Friedel-Crafts Acylation?

A1: Both routes have distinct advantages and disadvantages for scale-up.

FeatureFries RearrangementFriedel-Crafts Acylation
Starting Materials Readily available (e.g., 3-aminophenol, acetic anhydride).[4]Readily available (e.g., 3-aminophenol, acetyl chloride).
Number of Steps Typically two steps (acetylation, then rearrangement).Typically one step.
Regioselectivity Can be controlled by temperature and solvent. Low temperatures favor the desired para-product.[2][5]Can be complex. The amino and hydroxyl groups are both activating and can direct the acylation to different positions. O-acylation is a common side reaction.[6]
Catalyst Loading Requires stoichiometric or excess amounts of Lewis acid (e.g., AlCl₃), which generates significant waste streams.[7]Also requires stoichiometric amounts of Lewis acid due to complexation with the product ketone.[8]
Scale-Up Concerns Managing exotherms during catalyst addition and the handling of large quantities of corrosive Lewis acids.[9]Controlling competing side reactions (O-acylation, poly-acylation) and managing catalyst deactivation.[10]

Q2: How do I choose the right Lewis acid for the Fries Rearrangement?

A2: Aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid for the Fries Rearrangement.[7] However, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or strong protic acids like hydrofluoric acid (HF) and methanesulfonic acid can also be used.[5][7] For scale-up, factors beyond catalytic activity, such as cost, safety, and waste disposal, become critical. AlCl₃ is often preferred for its balance of reactivity and cost, but its moisture sensitivity and the generation of corrosive HCl gas are significant handling challenges.[8]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary hazards are associated with the use of strong Lewis acids and the management of reaction exotherms.

  • Corrosive Reagents: Lewis acids like AlCl₃ react violently with water and are corrosive.[7] All equipment must be scrupulously dried, and reactions must be run under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Exotherm Control: The addition of AlCl₃ to the reaction mixture is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[12] This can lead to a runaway reaction. The catalyst must be added slowly and in portions, with efficient cooling and constant temperature monitoring.[13]

  • Off-Gassing: The reaction and subsequent workup can release corrosive gases like HCl. The reactor must be equipped with a proper scrubbing system.

Section 3: Troubleshooting Guide

This guide is structured to address specific problems you may encounter during your experiment.

Problem 1: Low or No Yield of 1-(4-Amino-2-hydroxyphenyl)ethanone

Possible Cause A: Inactive Lewis Acid Catalyst

  • Diagnosis: The reaction fails to initiate or stalls after a short period. This is often the case if the AlCl₃ used is old or has been improperly stored.

  • Scientific Explanation: Aluminum chloride is extremely hygroscopic. It reacts with atmospheric moisture to form aluminum hydroxides and HCl, which are not effective catalysts for this transformation.[10]

  • Solution:

    • Use a fresh, unopened container of anhydrous AlCl₃.

    • Ensure all glassware and reactors are oven- or flame-dried immediately before use.

    • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the setup and reaction.[11]

Possible Cause B: Incorrect Reaction Temperature (Fries Rearrangement)

  • Diagnosis: The reaction yields a mixture of products, with a significant amount of the ortho-isomer (1-(2-amino-4-hydroxyphenyl)ethanone) or unreacted starting material.

  • Scientific Explanation: The regioselectivity of the Fries Rearrangement is temperature-dependent. Lower temperatures (0-25°C) favor the thermodynamically controlled para-product, which is the desired isomer. Higher temperatures tend to favor the kinetically controlled ortho-product.[2][5]

  • Solution:

    • Maintain a strict temperature protocol. Cool the reaction vessel to 0-5°C before and during the addition of the Lewis acid.

    • Allow the reaction to proceed at a low temperature (e.g., room temperature or slightly below) for an extended period, monitoring by TLC or HPLC until the starting material is consumed.

Possible Cause C: Competing O-Acylation (Friedel-Crafts Route)

  • Diagnosis: Analysis of the crude product (e.g., by ¹H NMR) shows signals corresponding to an ester linkage (N-(3-acetoxyphenyl)acetamide) instead of the desired ketone.

  • Scientific Explanation: The hydroxyl group of 3-aminophenol can be acylated faster than the aromatic ring (O-acylation vs. C-acylation). While the O-acylated product can sometimes rearrange to the C-acylated product under the reaction conditions (effectively becoming a Fries Rearrangement), this may require higher temperatures or longer reaction times.[6]

  • Solution:

    • Increase the reaction temperature after the initial acylation to promote the rearrangement of the O-acylated intermediate to the more thermodynamically stable C-acylated product.[6]

    • Consider protecting the amine group before acylation to modulate the ring's reactivity, though this adds steps to the overall synthesis.

Problem 2: Product is Impure and Difficult to Purify

Possible Cause A: Formation of Di-acylated or Polymeric Byproducts

  • Diagnosis: The crude product is a dark, tarry substance, and purification by recrystallization yields very little clean product. TLC analysis shows multiple spots, some of which remain at the baseline.

  • Scientific Explanation: Although the acyl group is deactivating, preventing further acylation on the same ring, intermolecular reactions can occur at higher temperatures or with excess acylating agent, leading to polymerization.[14] The highly activated nature of the aminophenol ring can also lead to undesired side reactions.

  • Solution:

    • Control the stoichiometry carefully. Use a slight excess (1.05-1.1 equivalents) of the acylating agent.

    • Add the acylating agent dropwise at a low temperature to control the reaction rate and minimize side reactions.

    • Use a non-polar solvent to favor the desired product formation in some cases.[2]

Possible Cause B: Degradation on Silica Gel During Chromatography

  • Diagnosis: The product appears to streak or decompose on a standard silica gel column during chromatographic purification. Recovery from the column is low.

  • Scientific Explanation: The target molecule contains both a basic amino group and an acidic phenolic hydroxyl group. Standard silica gel is acidic and can strongly adsorb or even catalyze the degradation of such compounds.[15]

  • Solution:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel and add 1-2% triethylamine to the mobile phase to neutralize the acidic sites.[15]

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil, which are less harsh alternatives.[15]

    • Prioritize Recrystallization: Develop a robust recrystallization protocol to avoid chromatography altogether. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions that provide good purity and recovery.

Section 4: Experimental Workflow & Protocols

Workflow Diagram: Troubleshooting Synthesis Scale-Up

This diagram outlines the logical steps for diagnosing and solving common issues during the scale-up process.

G cluster_prep Phase 1: Pre-Reaction Checks cluster_reaction Phase 2: Reaction Execution & Monitoring cluster_troubleshoot Phase 3: Troubleshooting cluster_solution Phase 4: Resolution & Completion Start Start Synthesis Scale-Up Reagent_Check Verify Reagent Purity & Anhydrous Conditions Start->Reagent_Check Equip_Check Ensure Equipment is Dry & Inert Reagent_Check->Equip_Check Run_Rxn Run Reaction with Strict Temperature & Addition Control Equip_Check->Run_Rxn Monitor_Rxn Monitor Progress (TLC/HPLC) Run_Rxn->Monitor_Rxn Problem Problem Encountered? Monitor_Rxn->Problem Low_Yield Low / No Yield Problem->Low_Yield Yes Impure Impure Product Problem->Impure Yes Workup Proceed to Workup & Purification Problem->Workup No Cause_Catalyst Cause_Catalyst Low_Yield->Cause_Catalyst Check Catalyst Activity Cause_Temp Cause_Temp Low_Yield->Cause_Temp Review Temp Profile Cause_SideRxn Cause_SideRxn Low_Yield->Cause_SideRxn Analyze for Side Products Cause_Polymer Cause_Polymer Impure->Cause_Polymer Check Stoichiometry Cause_Purify Cause_Purify Impure->Cause_Purify Optimize Purification Method Final_Product Obtain Pure Product Workup->Final_Product Optimize Implement Corrective Action & Re-run Cause_Catalyst->Optimize Cause_Temp->Optimize Cause_SideRxn->Optimize Cause_Polymer->Optimize Cause_Purify->Workup

Sources

Optimization

Technical Support Center: Monitoring 1-(4-Amino-2-hydroxyphenyl)ethanone Reactions by TLC

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Thin Layer Chromatography (TLC) to monitor reactions involving 1-(4-Amino-2-hydroxyphenyl)ethanone. As a molecul...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Thin Layer Chromatography (TLC) to monitor reactions involving 1-(4-Amino-2-hydroxyphenyl)ethanone. As a molecule possessing both a nucleophilic aromatic amine and a phenolic hydroxyl group, its reactivity can be complex, making accurate reaction monitoring crucial. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure reliable and reproducible TLC results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the TLC analysis of reactions with 1-(4-Amino-2-hydroxyphenyl)ethanone.

Issue 1: Streaking or Elongated Spots

Question: My spots for the starting material and/or product are streaking vertically up the TLC plate instead of forming tight, round spots. What's causing this and how can I fix it?

Answer: Spot streaking is a common issue that can obscure results and make Rf calculation inaccurate.[1][2] The primary causes for this phenomenon when working with 1-(4-Amino-2-hydroxyphenyl)ethanone are:

  • Sample Overloading: Applying too much sample to the plate is the most frequent cause.[3][4] The stationary phase becomes saturated, leading to a continuous "bleeding" effect as the mobile phase ascends.

    • Solution: Dilute your reaction aliquot significantly before spotting. A few milligrams of your reaction mixture in 0.5-1 mL of a volatile solvent is a good starting point.[5] You can also try spotting multiple times in the same location, allowing the solvent to completely dry between applications, to concentrate the sample without overloading.[1][3]

  • Compound Polarity and Acidity/Basicity: 1-(4-Amino-2-hydroxyphenyl)ethanone is both a weak base (amine) and a weak acid (phenol). Strong interactions with the acidic silica gel stationary phase can cause streaking.

    • Solution: Modify your mobile phase. For basic compounds like aromatic amines, adding a small amount of a base, such as triethylamine (0.1–2.0%) or a 1-10% ammonia solution in methanol, can improve spot shape.[3] For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) can be beneficial.[3][6]

  • Inappropriate Solvent System: If the mobile phase is too polar, it may not effectively move the highly polar starting material, causing it to streak from the baseline.

    • Solution: Systematically adjust the polarity of your eluent. Start with a common mixture like 1:1 hexane:ethyl acetate and adjust the ratio.[7] If your compound is highly polar and remains at the baseline, consider a more polar solvent system, such as dichloromethane/methanol.[5]

Issue 2: Spots Remain at the Baseline (Rf ≈ 0)

Question: My spots are not moving from the origin line. How can I get them to separate?

Answer: When spots remain at the baseline, it indicates that the compounds are too strongly adsorbed to the stationary phase and are not being effectively carried by the mobile phase.[8] This is common for polar molecules like 1-(4-Amino-2-hydroxyphenyl)ethanone.

  • Cause: The eluent is not polar enough to compete with the silica gel for your compound.

    • Solution: Increase the polarity of your mobile phase.[3] If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar solvent system. A mixture of 10% methanol in dichloromethane is a good next step for separating polar compounds.[9]

  • Alternative Stationary Phase: In some cases, the compound may be too polar for standard silica gel.

    • Solution: Consider using a reversed-phase TLC plate (e.g., C18-bonded silica).[3] On these plates, the stationary phase is nonpolar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used.[10] This will cause nonpolar compounds to have lower Rf values and polar compounds to have higher Rf values.

Issue 3: Spots Are Too High on the Plate (Rf ≈ 1)

Question: All my spots, including the starting material, are running with the solvent front. How do I achieve separation?

Answer: An Rf value close to 1 indicates that the compounds are moving too quickly and have a low affinity for the stationary phase.[11]

  • Cause: The eluent is too polar for the compounds being analyzed.[8]

    • Solution: Decrease the polarity of your mobile phase.[3] If using a hexane/ethyl acetate mixture, increase the proportion of hexane. The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4 to allow room for the product to appear at a different Rf.[12]

Issue 4: Faint or Invisible Spots

Question: I can't see any spots on my TLC plate after running it, even under the UV lamp.

Answer: This can be a frustrating problem with several potential causes:

  • Low Sample Concentration: The concentration of your compound may be too low to be detected.[1]

    • Solution: Concentrate your sample by spotting multiple times in the same location, ensuring the solvent evaporates between each application.[3]

  • Non-UV Active Compounds: While 1-(4-Amino-2-hydroxyphenyl)ethanone and many of its derivatives are aromatic and should be UV active, some reaction products may not be.[13]

    • Solution: Use a chemical stain for visualization. Even if your compounds are UV active, staining is recommended to reveal any non-UV active impurities.[5]

  • Compound Volatility: The compound may have evaporated from the plate.

    • Solution: While less common for this specific molecule, if you suspect volatility, minimize the time the plate is exposed to air and heat.[3]

  • Incorrect UV Wavelength: Ensure you are using a short-wave (254 nm) UV lamp, as this is typically where aromatic compounds absorb and quench the plate's fluorescence.[13]

Issue 5: Reactant and Product Have Very Similar Rf Values

Question: My starting material and product spots are overlapping, making it difficult to monitor the reaction's progress.

Answer: This is a common challenge when the chemical modification to the starting material does not significantly alter its overall polarity.

  • Solution 1: Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes a small change in the solvent composition can improve separation. Try different solvent combinations of varying polarity.[14]

  • Solution 2: Use a Co-spot: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place.[12] If the product and reactant are different, you will see an elongated spot (a "snowman" shape if the separation is slight). If the reaction has not proceeded, the co-spot will look identical to the starting material lane.[14]

  • Solution 3: Two-Dimensional (2D) TLC: If you suspect your compound might be unstable on the silica gel, you can run a 2D TLC.[14] Spot the sample in one corner, run the plate, then turn it 90 degrees and run it again in a different solvent system. If the compound is stable, the spot will be on the diagonal. Any spots below the diagonal indicate decomposition.[14]

  • Solution 4: Different Stains: Some stains react differently with various functional groups, producing distinct colors that can help differentiate between the reactant and product even if their Rf values are similar.[14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC of 1-(4-Amino-2-hydroxyphenyl)ethanone?

A1: A common starting point for a compound with this polarity is a 1:1 mixture of hexane and ethyl acetate.[7] From there, you can adjust the ratio to achieve an optimal Rf value (ideally 0.3-0.4 for the starting material).[12] If this system is not polar enough, a mixture of dichloromethane and methanol (e.g., 9:1) is a good alternative.[5]

Q2: How do I calculate the Retention Factor (Rf) and what does it signify?

A2: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front, both measured from the origin line.[15]

  • Formula: Rf = (distance traveled by sample) / (distance traveled by solvent)[9]

The Rf value is a measure of a compound's affinity for the stationary phase versus the mobile phase. A lower Rf value indicates a more polar compound that interacts more strongly with the polar silica gel, while a higher Rf value suggests a less polar compound.[8][16]

Q3: Which visualization techniques are best for 1-(4-Amino-2-hydroxyphenyl)ethanone and its derivatives?

A3: Due to its aromatic nature, 1-(4-Amino-2-hydroxyphenyl)ethanone should be visible under a short-wave (254 nm) UV lamp as a dark spot on a fluorescent green background.[13][17] However, for comprehensive analysis, chemical staining is highly recommended.

  • Iodine Chamber: A simple and often effective method for visualizing organic compounds, especially aromatic and unsaturated ones. The spots will appear as brown stains.[17]

  • p-Anisaldehyde Stain: An excellent general-purpose stain that reacts with many functional groups to produce a range of colors upon heating. It is particularly sensitive to nucleophilic groups.[17]

  • Ferric Chloride (FeCl₃) Stain: This is a specific stain for phenols, which will typically produce a red, violet, or blue spot. This can be very useful for confirming the presence of the phenolic hydroxyl group in your starting material or product.

  • Ninhydrin Stain: This stain is used to visualize primary and secondary amines, which typically appear as purple or pink spots.

Q4: How should I prepare my TLC chamber for the best results?

A4: Proper chamber saturation is crucial for reproducible results. Line the inside of the developing chamber with a piece of filter paper, leaving a gap for observation. Add the mobile phase to a depth of about 0.5 cm (ensure it is below the origin line on your TLC plate).[18] Close the chamber and allow it to sit for a few minutes to allow the solvent vapors to saturate the atmosphere inside. This vapor saturation prevents the mobile phase from evaporating off the plate as it runs, which can lead to higher Rf values and poor separation.[18]

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction
  • Prepare the TLC Chamber:

    • Pour your chosen mobile phase into the chamber to a depth of approximately 0.5 cm.

    • Line the chamber with filter paper, cap it, and allow it to saturate for 5-10 minutes.[18]

  • Prepare the TLC Plate:

    • Using a pencil (never a pen, as the ink will run), gently draw a straight origin line about 1 cm from the bottom of the plate.[5]

    • Mark three small tick marks on this line for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RM).[12]

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent. Using a capillary tube, lightly touch the solution to the "SM" and "C" marks. The spot should be as small as possible (2-3 mm in diameter).[16]

    • Withdraw a small aliquot from your reaction vessel. Spot this on the "C" and "RM" marks.

    • Allow the solvent to fully evaporate from the spots.

  • Develop the Plate:

    • Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[19]

    • Close the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.[12]

    • Immediately mark the solvent front with a pencil.[8]

  • Visualize and Analyze:

    • Dry the plate with a gentle stream of air.

    • View the plate under a UV lamp and circle any visible spots with a pencil.[17]

    • Apply a chemical stain (e.g., dip the plate in p-anisaldehyde solution) and gently heat with a heat gun until spots appear.

    • Calculate the Rf values for all spots. Compare the "RM" lane to the "SM" lane to determine the consumption of starting material and the formation of new products.

Workflow Diagram: TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber spot_sm Spot Starting Material (SM) prep_plate Prepare TLC Plate (Pencil Line) prep_plate->spot_sm spot_co Spot Co-spot (SM + RM) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm develop Develop Plate in Chamber spot_rm->develop mark_front Mark Solvent Front develop->mark_front visualize_uv Visualize Under UV Lamp mark_front->visualize_uv visualize_stain Apply Chemical Stain & Heat visualize_uv->visualize_stain calculate_rf Calculate Rf Values visualize_stain->calculate_rf interpret Interpret Results: Reaction Progress calculate_rf->interpret

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Data Presentation: Solvent System Selection

The choice of mobile phase is critical and is determined by the polarity of the compounds being separated. Below is a table of common solvents used in TLC, ordered by increasing polarity.

SolventPolarity IndexTypical Use
n-Hexane0.1Nonpolar eluent, often mixed with more polar solvents.
Toluene2.4Aromatic, slightly more polar than hexane.
Dichloromethane (DCM)3.1Good for moderately polar compounds.
Diethyl Ether2.8Common mid-polarity solvent.
Ethyl Acetate (EtOAc)4.4Excellent general-purpose polar solvent.
Acetone5.1Aprotic, highly polar solvent.
Methanol (MeOH)5.1Protic, highly polar solvent for very polar compounds.
Acetic Acid6.2Often used as an additive to improve spot shape for acidic compounds.[6]

This table is a general guide. The optimal solvent system is often a mixture of two or more solvents and must be determined experimentally.[7][18]

Logical Relationship: Rf Value and Polarity

Polarity_Rf_Relationship cluster_compound Compound Properties cluster_interaction Interaction with Silica Gel (Polar) cluster_result TLC Result HighPolarity High Polarity StrongInteraction Strong Interaction HighPolarity->StrongInteraction leads to LowPolarity Low Polarity WeakInteraction Weak Interaction LowPolarity->WeakInteraction leads to LowRf Low Rf Value (Moves Slowly) StrongInteraction->LowRf results in HighRf High Rf Value (Moves Quickly) WeakInteraction->HighRf results in

Caption: Relationship between compound polarity and TLC retention factor (Rf).

References

  • UTSC. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]

  • BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2021, October 27). TLC Mobile Phase Selection. r/chemhelp. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 1-(4-Amino-2-hydroxyphenyl)ethanone

Welcome to the technical support center for 1-(4-Amino-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Amino-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and characterization of this versatile intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties and handling of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Q1: What are the primary synthetic routes to 1-(4-Amino-2-hydroxyphenyl)ethanone, and what are their respective challenges?

A1: The two most common synthetic approaches are the Fries rearrangement of 3-aminophenyl acetate and the Friedel-Crafts acylation of 3-aminophenol.[1][2]

  • Fries Rearrangement: This involves the Lewis acid-catalyzed rearrangement of an aryl ester to a hydroxy aryl ketone.[1][3] The primary challenge is controlling the regioselectivity. The reaction can yield both ortho and para isomers relative to the hydroxyl group. Reaction temperature is a critical parameter: lower temperatures tend to favor the para product, while higher temperatures favor the ortho product.[1][3]

  • Friedel-Crafts Acylation: This method involves the direct acylation of 3-aminophenol. A significant challenge here is the competition between N-acylation (at the amino group) and C-acylation (at the aromatic ring). The amino group is a strong nucleophile and can be preferentially acylated.[4] Additionally, both the amino and hydroxyl groups can coordinate with the Lewis acid catalyst, potentially deactivating it.[5]

Q2: What are the main stability concerns for 1-(4-Amino-2-hydroxyphenyl)ethanone?

A2: The primary stability concern is oxidation. The aminophenol moiety is susceptible to air oxidation, which can lead to the formation of colored impurities, such as quinone-imine species. This degradation can be accelerated by exposure to light, high temperatures, and trace metal impurities.[6] Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) and protected from light.[7]

Q3: What are the expected major impurities in a synthetic batch of 1-(4-Amino-2-hydroxyphenyl)ethanone?

A3: The impurity profile largely depends on the synthetic route.

  • From Fries Rearrangement: The main impurity is often the regioisomer, 1-(2-amino-4-hydroxyphenyl)ethanone. Unreacted starting material (3-aminophenyl acetate) and hydrolysis products may also be present.

  • From Friedel-Crafts Acylation: Common impurities include the N-acylated product (N-(3-hydroxyphenyl)acetamide), the O-acylated product (3-aminophenyl acetate), and potentially di-acylated products.[8] Over-acylation leading to multiple acyl groups on the aromatic ring is also possible under harsh conditions.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

A. Synthesis & Purification
ProblemProbable Cause(s)Recommended Solution(s)
Low or no product yield in Fries Rearrangement Deactivated Lewis acid catalyst (e.g., AlCl₃) due to moisture. Insufficient reaction temperature or time.Ensure the Lewis acid is anhydrous and handled under an inert atmosphere. Optimize reaction temperature and time, monitoring by TLC.
"Oiling out" during recrystallization The solution is supersaturated, or the compound is insoluble in the hot solvent. High levels of impurities are present.Add a co-solvent to increase solubility in the hot solution. Ensure the crude material has a reasonable level of purity before recrystallization. Allow the solution to cool slowly and scratch the inside of the flask to induce crystallization.[9]
Co-elution of regioisomers during column chromatography The polarities of the desired product and its regioisomers are very similar.Use a shallower solvent gradient during elution. Employ a longer chromatography column to increase resolution. Consider a different stationary phase, such as deactivated silica gel or alumina.[7][9]
Product degradation on silica gel column The acidic nature of standard silica gel can catalyze the degradation of the aminophenol.Deactivate the silica gel by preparing a slurry with the mobile phase containing 1-2% triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina.[7]
B. Characterization
ProblemProbable Cause(s)Recommended Solution(s)
Broad or disappearing -NH₂ and -OH peaks in ¹H NMR Proton exchange with residual water or acidic/basic impurities in the NMR solvent.Use a fresh, high-purity deuterated solvent. Add a drop of D₂O to the NMR tube; the exchangeable protons will disappear, confirming their identity.
Complex aromatic region in ¹H NMR Presence of regioisomers or other aromatic impurities.Compare the spectrum to predicted spectra for all possible isomers. Utilize 2D NMR techniques like COSY and HMBC to establish connectivity and definitively assign the structure.
Inconsistent retention times in HPLC analysis Changes in mobile phase composition, pH, or column temperature. Column degradation.Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a column oven to maintain a consistent temperature. Employ a guard column to protect the analytical column.
No molecular ion peak in mass spectrometry (EI) The molecular ion is unstable and readily fragments.Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion.

III. Experimental Protocols & Workflows

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of 1-(4-Amino-2-hydroxyphenyl)ethanone.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane or dichloromethane).

    • For sensitive compounds, consider adding 1% triethylamine to the mobile phase to neutralize acidic sites on the silica.[7]

  • Column Packing:

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder (dry loading).[7]

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions and monitor their composition by Thin-Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Troubleshooting Purification

G cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product 'Oils Out'? recrystallization->oiling_out column_chromatography Column Chromatography oiling_out->column_chromatography Yes pure_product Pure Product oiling_out->pure_product No add_cosolvent Add Co-solvent oiling_out->add_cosolvent If Yes column_chromatography->pure_product shallow_gradient Use Shallower Gradient column_chromatography->shallow_gradient If Poor Separation change_solvent Change Solvent System change_solvent->recrystallization Re-attempt slow_cool Ensure Slow Cooling slow_cool->change_solvent add_cosolvent->slow_cool deactivate_silica Deactivate Silica shallow_gradient->deactivate_silica change_stationary_phase Change Stationary Phase deactivate_silica->change_stationary_phase change_stationary_phase->column_chromatography Re-attempt

Caption: Troubleshooting workflow for the purification of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Protocol 2: Characterization by High-Performance Liquid Chromatography (HPLC)

This method provides a general starting point for purity analysis.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).[10] A typical gradient might be 10-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity based on the relative peak areas.

Decision Tree for Spectroscopic Analysis

G start Purified Sample nmr ¹H NMR Analysis start->nmr nmr_check Expected Signals Present? nmr->nmr_check mass_spec Mass Spectrometry ms_check Correct Molecular Ion? mass_spec->ms_check structure_confirmed Structure Confirmed nmr_check->mass_spec Yes two_d_nmr Perform 2D NMR (COSY, HMBC) nmr_check->two_d_nmr No/Ambiguous ms_check->structure_confirmed Yes soft_ionization Use Soft Ionization (ESI, CI) ms_check->soft_ionization No two_d_nmr->nmr Re-evaluate repurify Re-purify Sample two_d_nmr->repurify If Impurities Detected soft_ionization->mass_spec Re-acquire soft_ionization->repurify If Impurities Detected

Caption: Decision tree for the spectroscopic confirmation of 1-(4-Amino-2-hydroxyphenyl)ethanone.

IV. References

  • BenchChem. (2025). Technical Support Center: Purification of 1-(4-(hydroxyamino)phenyl)ethanone. Retrieved from BenchChem Technical Support.

  • SIELC Technologies. (2018). Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-. Retrieved from sielc.com.

  • BenchChem. (2025). Technical Support Center: Degradation of 1-(4-(hydroxyamino)phenyl)ethanone. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Purification of 1-(4-Amino-2-nitrophenyl)ethanone. Retrieved from BenchChem Technical Support.

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from en.wikipedia.org.

  • Sigma-Aldrich. (n.d.). 1-(4-amino-2-hydroxyphenyl)ethan-1-one. Retrieved from sigmaaldrich.com.

  • PubChem. (n.d.). Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1). Retrieved from pubchem.ncbi.nlm.nih.gov.

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from organic-chemistry.org.

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from quora.com.

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(4-(hydroxyamino)phenyl)ethanone. Retrieved from BenchChem Technical Support.

  • European Patent Office. (n.d.). Improved process for preparing acyl aminophenols - EP 0622354 A2. Retrieved from data.epo.org.

  • Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol. Retrieved from patents.google.com.

  • American Chemical Society. (1927). ACYL DERIVATIVES OF ORTHO-AMINOPHENOL. III. Retrieved from pubs.acs.org.

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone via Friedel-Crafts Acylation. Retrieved from BenchChem Technical Support.

  • Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Retrieved from patents.google.com.

  • Guidechem. (n.d.). 4'-Amino-2'-hydroxyacetophenone 2476-29-1 wiki. Retrieved from guidechem.com.

  • ResearchGate. (n.d.). New Route to m-Aminophenol. Retrieved from researchgate.net.

  • Sigma-Aldrich. (n.d.). 1-(2-hydroxyphenyl)-ethanone. Retrieved from sigmaaldrich.com.

  • Merck Millipore. (n.d.). Fries Rearrangement. Retrieved from sigmaaldrich.com.

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from byjus.com.

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from aakash.ac.in.

  • BenchChem. (2025). Application Note: HPLC Analysis for Purity Determination of 2-Amino-1-(4-hydroxyphenyl)ethanone. Retrieved from BenchChem Technical Support.

  • PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • BenchChem. (2025). An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone. Retrieved from BenchChem Technical Support.

  • PubChem. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. Retrieved from BenchChem Technical Support.

  • NIST. (n.d.). Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. Retrieved from webbook.nist.gov.

  • CH2SWK. (2015). Mass Spectroscopy. Retrieved from a website.

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). The Versatile Precursor: A Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone in Organic Synthesis. Retrieved from BenchChem Technical Support.

  • Echemi. (n.d.). 2-aMino-1-(4-hydroxyphenyl)ethanone hydrochloride cas 19745-72-3. Retrieved from echemi.com.

  • BLDpharm. (n.d.). 90033-64-0|1-(2-Amino-4-hydroxyphenyl)ethanone. Retrieved from bldpharm.com.

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from typeset.io.

  • ResearchGate. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from researchgate.net.

  • To Chemistry Journal. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from a website.

  • A website. (n.d.). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Retrieved from a website.

  • PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved from chemeo.com.

  • Crysdot LLC. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. Retrieved from crysdot.com.

Sources

Optimization

Technical Support Center: Purification of 1-(4-Amino-2-hydroxyphenyl)ethanone

Welcome to the technical support guide for 1-(4-Amino-2-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Amino-2-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this valuable synthetic intermediate. As a substituted aminophenol, this compound is susceptible to oxidation and may be accompanied by structurally similar impurities, making its purification a non-trivial task. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification and handling of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile of 1-(4-Amino-2-hydroxyphenyl)ethanone is heavily dependent on its synthetic route. Common sources of impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Regioisomers such as 1-(2-amino-4-hydroxyphenyl)ethanone may form, which often have very similar polarities to the desired product, making separation challenging.[1]

  • Oxidation Products: Aminophenols are highly susceptible to air oxidation, which can produce colored impurities like quinone-imines and other polymeric materials. This is often observed as a pink, brown, or black discoloration of the material.

  • By-products of Synthesis: Depending on the specific reaction (e.g., Fries rearrangement, Friedel-Crafts acylation), various side-products can arise.

Q2: What is the best first step to assess the purity of my crude product?

A2: A multi-pronged approach is recommended.

  • Thin-Layer Chromatography (TLC): This is the quickest method to visualize the number of components in your mixture. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol) to find a system that gives good separation. Staining with potassium permanganate can help visualize compounds prone to oxidation.

  • ¹H NMR Spectroscopy: A proton NMR spectrum provides an excellent overview of the purity. Integrating key signals of the product against impurity signals can give a quantitative estimate of purity.

  • High-Performance Liquid Chromatography (HPLC): For a more precise quantitative assessment, HPLC is the gold standard. A reverse-phase C18 column with a buffered aqueous-organic mobile phase is a typical starting point.[2][3][4]

Q3: My compound is a dark, discolored solid. What causes this and how can I fix it?

A3: The discoloration is almost certainly due to the formation of oxidation products. Aminophenols can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. To remove these colored impurities, a treatment with activated charcoal during recrystallization is highly effective. The charcoal adsorbs the large, planar, colored polymeric impurities. It is also crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.

Q4: How should I properly store the purified 1-(4-Amino-2-hydroxyphenyl)ethanone?

A4: Due to its instability, the purified compound must be stored with care to maintain its purity. Store the solid in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (≤ 4°C) to minimize degradation from air and light. For solutions, use freshly deoxygenated solvents and store them cold for the shortest possible time before use.[5]

Section 2: Troubleshooting Guides

This section provides solutions to specific experimental problems you may encounter during the purification process.

Problem 1: Low Yield After Recrystallization
  • Cause: The most common cause is the selection of a suboptimal solvent or solvent system. If the compound is too soluble in the cold solvent, it will not crystallize effectively, leading to significant loss in the mother liquor. Conversely, using an excessive volume of hot solvent will prevent the solution from becoming saturated upon cooling.

  • Solutions:

    • Systematic Solvent Screening: Test the solubility of your crude material in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at both room temperature and at their boiling points. An ideal single solvent will dissolve the compound when hot but not when cold.

    • Use a Solvent/Anti-Solvent System: If a suitable single solvent cannot be found, use a binary system. Dissolve the crude compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.

    • Minimize Solvent Volume: Always use the absolute minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is supersaturated upon cooling, maximizing crystal formation.

    • Ensure Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals, while rapid cooling can cause impurities to be trapped within the crystal lattice.

Problem 2: Product Degrades During Column Chromatography
  • Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) and has a large surface area. For sensitive compounds like aminophenols, the prolonged contact with this acidic stationary phase can catalyze degradation, leading to streaking on the column and low recovery of the desired product.[6]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be done by preparing a slurry of the silica in your chosen mobile phase and adding 1-2% (v/v) of triethylamine. Stir for 15-20 minutes before packing the column. This will create a more neutral environment for your compound.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil. These materials can offer different selectivity and a less harsh environment.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so that once the sample is loaded, you can proceed with the elution without delay.

Problem 3: Isomers are Co-eluting During Column Chromatography
  • Cause: Regioisomers, such as 1-(2-amino-4-hydroxyphenyl)ethanone and 1-(4-amino-2-hydroxyphenyl)ethanone, often have very similar polarities, making their separation by standard chromatography difficult.

  • Solutions:

    • Optimize the Mobile Phase: Avoid steep gradients. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane). Sometimes, adding a small amount of a third solvent with different properties (e.g., a trace of methanol or tert-butyl methyl ether) can alter the selectivity and improve separation.

    • Change the Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, switch to a different stationary phase. Alumina or even reverse-phase (C18) chromatography could provide the necessary difference in interaction to achieve separation.

    • Consider Derivatization: In challenging cases for analytical separation, derivatizing the amino or hydroxyl group can significantly alter the polarity and chromatographic behavior, potentially allowing for easier separation. This is more common for analytical purposes than for bulk purification.

Section 3: Data Presentation & Visual Workflows

Data Tables

The following tables provide key information and a template for your own experimental records.

Table 1: Physical Properties of 1-(4-Amino-2-hydroxyphenyl)ethanone

Property Value Source
Molecular Formula C₈H₉NO₂ [7]
Molecular Weight 151.16 g/mol [7][8]
Appearance Solid (often off-white to tan) [8]
Melting Point Not readily available -
InChI Key QQZFVONVJPXCSQ-UHFFFAOYSA-N [7][8]

Table 2: Example Recrystallization Solvent Screening Data (Template) Use this table to record your own observations.

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Notes
Water Poor Moderate Fine needles Potential for H-bonding
Ethanol Moderate High - May need an anti-solvent
Ethyl Acetate Poor Good Large prisms Good candidate
Toluene Poor Poor - Not a good solvent

| Acetone | High | High | - | Too soluble |

Experimental Workflows

The following diagrams illustrate logical workflows for purification and troubleshooting.

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Steps start Crude Product assess Assess Purity (TLC, ¹H NMR) start->assess recryst Recrystallization (with optional charcoal treatment) assess->recryst >90% Pure (minor impurities) chrom Column Chromatography (consider deactivated silica) assess->chrom <90% Pure (major impurities) final_purity Assess Final Purity (HPLC, NMR) recryst->final_purity chrom->final_purity final_purity->chrom Purity Not OK pure_product Pure Compound (>99%) final_purity->pure_product Purity OK Troubleshooting_Degradation start Product degrades or discolors during purification q1 Are you using an inert atmosphere (N₂/Ar)? start->q1 a1_no ACTION: Re-run under N₂/Ar. Use degassed solvents. q1->a1_no No q2 Are you using standard silica gel? q1->q2 Yes end_node Stable Purification Achieved a1_no->end_node a2_yes ACTION: 1. Deactivate silica with 1-2% Et₃N. 2. Consider using neutral alumina. q2->a2_yes Yes q2->end_node No, using alternative a2_yes->end_node

Caption: Troubleshooting workflow for product degradation issues.

Section 4: Detailed Experimental Protocols

Protocol A: Purification by Recrystallization

This protocol is ideal for purifying material that is already >90% pure and contains minor colored impurities.

  • Solvent Selection: Based on prior screening (see Table 2), select an appropriate solvent or solvent/anti-solvent pair. For this example, we will use ethyl acetate.

  • Dissolution: In a flask equipped with a reflux condenser and under a slow stream of nitrogen, add the crude 1-(4-Amino-2-hydroxyphenyl)ethanone (e.g., 5.0 g). Add the minimum amount of hot ethyl acetate with stirring to completely dissolve the solid at reflux temperature.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% w/w of your compound). Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Re-heat the mixture to boiling for 5-10 minutes. Perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove the charcoal and any insoluble impurities. The goal is to keep the solution hot to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask of hot filtrate and allow it to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to obtain a pure, crystalline solid.

Protocol B: Purification by Flash Column Chromatography

This protocol is suitable for crude material with significant impurities (<90% purity) or for separating closely related isomers.

  • Prepare Deactivated Silica Gel: In a fume hood, measure the required amount of silica gel for your column. Create a slurry in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1% (v/v) and stir the slurry for 15 minutes. This step neutralizes the acidic sites on the silica. [6]2. Pack the Column: Carefully pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed. Ensure no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the top of the silica bed. Add a thin layer of sand to protect the silica surface.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin elution with the starting mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds based on their polarity.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Pool the fractions that show a single, pure spot corresponding to the desired product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low (<40°C) to prevent product degradation.

References

  • PubChem. 1-(2-Amino-4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Google Patents. Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Gouda, M. A., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]

  • Popik, V. V., & Khan, A. (2011). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Molecules, 16(9), 7593–7616. [Link]

  • Google Patents.
  • PubChem. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • NIST. Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

  • DergiPark. Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. [Link]

  • Google Patents.
  • Google Patents.
  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • MDPI. Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. [Link]

  • Bethu, M. S., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1916. [Link]

  • ResearchGate. Organic Salts of Pharmaceutical Impurity p-Aminophenol. [Link]

  • Journal of Chromatographic Science. Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. [Link]

  • Google Patents.
  • Google Patents. Process for purifying crude 4-aminophenol.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 1-(4-Amino-2-hydroxyphenyl)ethanone Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and pharmaceutical development professionals, offering in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and pharmaceutical development professionals, offering in-depth technical insights, troubleshooting advice, and detailed protocols. Our focus is on the critical role of catalyst selection to ensure a successful and efficient synthesis.

Overview of Synthesis: The Fries Rearrangement

The most established and industrially significant route for synthesizing hydroxyarylketones, including 1-(4-Amino-2-hydroxyphenyl)ethanone, is the Fries rearrangement.[1][2] This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

In the context of our target molecule, the synthesis typically begins with the acylation of m-aminophenol to form N-(3-hydroxyphenyl)acetamide. This intermediate is then subjected to a Fries rearrangement, where the acetyl group migrates, primarily to the ortho position relative to the hydroxyl group, yielding the desired product. The selection of an appropriate catalyst is paramount for achieving high yield and regioselectivity.

Catalyst Selection: A Critical Decision

The heart of the Fries rearrangement is the catalyst, which is typically a Lewis acid or a strong Brønsted acid.[3] The catalyst's role is to facilitate the generation of a reactive acylium ion intermediate, which then acylates the aromatic ring.[2][4]

Primary Catalyst: Aluminum Chloride (AlCl₃)

Anhydrous aluminum chloride is the most widely used and effective catalyst for the Fries rearrangement.[2]

  • Mechanism of Action: AlCl₃ coordinates to the carbonyl oxygen of the ester. This initial complexation is favored over the phenolic oxygen because the carbonyl oxygen is a better Lewis base.[4] This interaction polarizes the ester bond, leading to the formation of an acylium carbocation.[4][5] This electrophile then attacks the electron-rich aromatic ring, typically at the ortho and para positions.

  • Stoichiometry: A crucial point is that Lewis acids like AlCl₃ are used in excess of stoichiometric amounts. This is because they form complexes with both the starting ester and the resulting hydroxy ketone product.[3]

Alternative Catalysts

While AlCl₃ is the traditional choice, concerns over its corrosive nature, violent reaction with water, and the generation of hazardous waste have prompted research into alternatives.[3]

  • Other Lewis Acids: Boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[3] Zinc powder has been reported as a catalyst for selective Fries rearrangements.[3]

  • Strong Protic Acids: Acids like hydrogen fluoride (HF) and methanesulfonic acid have proven effective.[1][3]

  • Heterogeneous & "Green" Catalysts: To address environmental concerns, research has explored solid acid catalysts. While zeolites have shown to be susceptible to deactivation, heteropoly acids like H₃PW₁₂O₄₀ supported on silica have been reported as efficient and environmentally benign options for similar rearrangements.[3]

Experimental Protocol: Synthesis via AlCl₃ Catalysis

This protocol details the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone from N-(3-hydroxyphenyl)acetamide via a Fries rearrangement using anhydrous aluminum chloride.

Safety First: Anhydrous AlCl₃ reacts violently with water, releasing heat and toxic HCl gas.[6] This procedure must be conducted in a certified fume hood, with the operator wearing safety glasses, a fire-retardant lab coat, and impervious gloves.[6][7] Ensure a Class D fire extinguisher or dry sand is immediately accessible.[6]

Materials:

  • N-(3-hydroxyphenyl)acetamide

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (as solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add N-(3-hydroxyphenyl)acetamide and nitrobenzene.

  • Catalyst Addition: Cool the mixture in an ice-salt bath to 0-5 °C. Under a blanket of dry nitrogen, add anhydrous aluminum chloride in small portions over 30-45 minutes, ensuring the temperature does not exceed 10 °C. Causality: Slow, controlled addition is critical to manage the exothermic complexation of AlCl₃.

  • Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Rationale: Higher temperatures favor the formation of the ortho-isomer, which is our desired product.[1][2]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated HCl. This step is highly exothermic and will release HCl gas.

  • Work-up: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as the hydrochloride salt. Separate the layers and wash the aqueous layer with dichloromethane to remove the nitrobenzene solvent.

  • Isolation: Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Troubleshooting Guide

The following table addresses common issues encountered during the synthesis, with a focus on catalyst-related problems.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The anhydrous AlCl₃ has been exposed to atmospheric moisture.[6] 2. Insufficient Catalyst: Not enough catalyst was used to complex with both starting material and product.[3] 3. Low Reaction Temperature: The temperature was too low for the rearrangement to proceed efficiently.1. Use a fresh, unopened container of anhydrous AlCl₃ or a properly stored sample. 2. Ensure at least a stoichiometric excess of AlCl₃ is used. A molar ratio of 1.5 to 2.5 equivalents relative to the substrate is common. 3. Gradually increase the reaction temperature and monitor via TLC.[8]
Poor Regioselectivity (High para-isomer) 1. Low Reaction Temperature: Lower temperatures (<60°C) are known to favor the formation of the para-product.[1][2][5] 2. Polar Solvent: The use of a highly polar solvent can favor the para-isomer.[1][5]1. Increase the reaction temperature to >100°C. High temperatures favor the thermodynamically more stable ortho-product due to chelation with the aluminum.[1] 2. Consider using a less polar solvent, although nitrobenzene is standard for this specific rearrangement.
Formation of Tar/Polymeric Byproducts 1. Reaction Temperature Too High: Excessively high temperatures can lead to decomposition and polymerization.[8] 2. "Wet" Catalyst or Solvent: Presence of water can lead to uncontrolled side reactions.1. Carefully control the temperature. Do not exceed the recommended range without careful optimization studies. 2. Ensure all glassware is oven-dried and the reaction is run under an inert, dry atmosphere (e.g., Nitrogen or Argon).
Difficult Product Isolation 1. Incomplete Hydrolysis: The AlCl₃-product complex has not been fully hydrolyzed during the quench. 2. Emulsion Formation: Emulsions can form during the aqueous work-up, especially if the pH is not optimal.1. Ensure sufficient acid and time are used during the quenching step to completely break down the aluminum complexes. 2. Add a saturated brine solution to help break the emulsion. Gentle centrifugation can also be effective.

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Combine Reactants (N-(3-hydroxyphenyl)acetamide + Nitrobenzene) B 2. Cool to 0-5 °C A->B C 3. Add Anhydrous AlCl₃ (Portion-wise) B->C D 4. Heat to 60-70 °C C->D E 5. Monitor by TLC D->E F 6. Quench with Ice/HCl E->F G 7. Extract & Neutralize F->G H 8. Filter & Dry Product G->H I 9. Purify (Recrystallize) H->I

Caption: A typical workflow for the Fries rearrangement.

Catalytic Mechanism

G Ester Phenolic Ester Complex1 Initial Complex (Coordination at C=O) Ester->Complex1 + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl3->Complex1 Acylium Acylium Ion Intermediate [R-C=O]⁺ Complex1->Acylium Rearrangement Phenoxide Al-Phenoxide Complex Complex1->Phenoxide EAS Electrophilic Aromatic Substitution Acylium->EAS Phenoxide->EAS ProductComplex Product-AlCl₃ Complex EAS->ProductComplex Product Hydroxy Aryl Ketone ProductComplex->Product + H₂O/H⁺ Hydrolysis Hydrolysis (H₃O⁺) Hydrolysis->Product

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric excess of the Lewis acid catalyst required? An excess is necessary because the Lewis acid (e.g., AlCl₃) complexes not only with the carbonyl group of the starting ester to initiate the reaction but also with the hydroxyl and carbonyl groups of the product ketone.[3] These product complexes are often stable and require a deliberate hydrolysis step (quenching) to liberate the final product.

Q2: How does temperature critically affect the ortho vs. para selectivity? Temperature is a key factor in controlling the regioselectivity of the Fries rearrangement.[1]

  • Low Temperatures (<60 °C): Favor the para-product, which is often the kinetically controlled product.[2][5]

  • High Temperatures (>100 °C): Favor the ortho-product.[1][2] This is because the ortho-isomer can form a more stable bidentate chelate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[1]

Q3: Can I use a "greener" or heterogeneous catalyst for this reaction? While traditional Lewis acids are dominant, research is ongoing into more environmentally friendly alternatives. Heteropoly acids and some solid metal oxides are being explored. However, for the specific synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone, these methods are less established and may require significant optimization of reaction conditions. They represent a promising area for future process development.

Q4: What are the most critical safety precautions when handling anhydrous AlCl₃? The primary hazard of anhydrous AlCl₃ is its extreme reactivity with water.[6]

  • Moisture Control: Always handle in a dry environment, such as a fume hood with minimal air currents or a glove box.[6] Keep the container tightly sealed when not in use.

  • Reaction Quenching: Add quenching agents (ice, water) slowly and at a reduced temperature to control the highly exothermic reaction and the release of HCl gas.

  • Spill Management: Do NOT use water on an AlCl₃ spill. Smother the spill with dry sand or a Class D fire extinguisher agent.[6]

Q5: How can I confirm the identity and purity of my final product? Standard analytical techniques should be used. Proton and Carbon-13 NMR spectroscopy will confirm the structure, particularly the substitution pattern on the aromatic ring. Mass spectrometry will confirm the molecular weight (151.16 g/mol ). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by checking the melting point against the literature value.

References

  • Wikipedia. Fries rearrangement. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • PHARMD GURU. 37. FRIES REARRANGEMENT. [Link]

  • Testbook. Fries Rearrangement: Meaning, Mechanism, Limitations & Application. [Link]

  • Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous). [Link]

  • Carl ROTH. SAFETY DATA SHEET: Aluminium chloride. [Link]

  • ResearchGate. Optimization of reaction conditions for Fries rearrangement. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-(4-Amino-2-hydroxyphenyl)ethanone

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS 2476-29-1). This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS 2476-29-1). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Due to its unique trifunctional structure—comprising a phenolic hydroxyl, an aromatic amine, and a ketone—this molecule presents specific stability challenges. This document provides in-depth troubleshooting advice and validated protocols to help you prevent degradation and ensure the integrity of your experimental results.

Section 1: Understanding the Core Instability

The primary challenge in handling 1-(4-Amino-2-hydroxyphenyl)ethanone is its high susceptibility to oxidative degradation. The electron-donating nature of both the amino (-NH2) and hydroxyl (-OH) groups activates the aromatic ring, making it prone to oxidation by atmospheric oxygen, light, and trace metal impurities.

The degradation process often begins with the one-electron oxidation of the aminophenol moiety to form a semiquinone radical intermediate.[1] This highly reactive species can then undergo further oxidation or polymerization, leading to the formation of colored quinone-imines and complex polymeric materials.[2][3][4] This process is often autocatalytic and is significantly influenced by environmental factors.

Primary Degradation Pathways

The diagram below illustrates the key triggers and resulting pathways for the degradation of 1-(4-Amino-2-hydroxyphenyl)ethanone.

cluster_0 Initiation Triggers cluster_1 Degradation Cascade O2 Atmospheric O₂ Light UV/Visible Light Parent 1-(4-Amino-2-hydroxyphenyl)ethanone (Stable Form) pH High pH (Alkaline) Metal Metal Ions (e.g., Cu²⁺, Fe³⁺) Radical Semiquinone Radical (Reactive Intermediate) Parent->Radical Oxidation Quinone Quinone-Imine Species (Colored) Radical->Quinone Further Oxidation Polymer Polymeric Byproducts (Insoluble Tar) Radical->Polymer Polymerization Quinone->Polymer Self-Condensation

Caption: Key triggers and pathways for the oxidative degradation of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of 1-(4-Amino-2-hydroxyphenyl)ethanone in a practical question-and-answer format.

Storage and Handling

Q1: What are the ideal storage conditions for the solid form of 1-(4-Amino-2-hydroxyphenyl)ethanone?

A1: To ensure long-term stability, the solid compound must be rigorously protected from environmental factors. The key is to minimize exposure to oxygen, moisture, and light.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of auto-oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.
Container Amber Glass Vial with Secure CapProtects from light-induced degradation and moisture ingress.[5][6]
Location Dry, well-ventilated areaPrevents moisture condensation and ensures safety.[5][6]

Q2: My solid sample has turned from off-white to brown. Is it still usable?

A2: The color change indicates that oxidation and likely polymerization have occurred. The purity of the sample is compromised. For sensitive applications requiring high purity (e.g., API synthesis, quantitative analysis), the material should be discarded or repurified. For less sensitive applications, you must first assess the purity using an appropriate analytical method, such as HPLC, to quantify the amount of remaining parent compound.[7]

Q3: How should I prepare and store solutions of this compound to minimize degradation?

A3: Solutions are significantly more prone to degradation than the solid material. The choice of solvent and its preparation are critical.

  • Solvent Choice: Use deoxygenated solvents. Protic solvents like methanol or ethanol are common, but degradation can still occur. For maximum stability, especially for analytical standards, consider a slightly acidic aqueous buffer (e.g., pH 4-5) or an aprotic solvent like acetonitrile, thoroughly degassed.

  • Preparation: Always use freshly prepared solutions. Do not store stock solutions for extended periods unless stability has been rigorously verified.

  • Technique: Prepare solutions under an inert atmosphere if possible. Use solvents from freshly opened bottles to minimize dissolved oxygen and peroxides.

  • Storage: Store solutions in amber vials at 2-8°C and use them within a few hours if possible.

Experimental and Analytical Issues

Q4: My reaction solution containing 1-(4-Amino-2-hydroxyphenyl)ethanone turns dark purple/black upon adding a base. What is happening?

A4: You are observing rapid, base-catalyzed oxidation. Alkaline conditions deprotonate the phenolic hydroxyl group to form a phenoxide anion. This species is extremely electron-rich and is oxidized almost instantaneously by dissolved oxygen in your solvent.[1] The purple/black color is characteristic of the resulting polymeric quinoidal structures.[2]

  • Preventative Action: If your reaction chemistry allows, maintain a slightly acidic pH. If a base is required, ensure your entire reaction setup is free of oxygen by thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.

Q5: I am seeing multiple new peaks in my HPLC chromatogram after leaving my sample in the autosampler overnight. How can I confirm they are degradants?

A5: This is a classic sign of instability in the solution. To definitively identify these new peaks as degradation products, you should perform a forced degradation (or stress testing) study.[8] Exposing the compound to controlled stress conditions (acid, base, peroxide, heat, light) will intentionally generate degradation products. By comparing the chromatograms from the stress study to your sample, you can confirm the identity of the degradants. See Protocol 2 for a detailed methodology.

Q6: What is the best analytical method to develop for purity and stability testing?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard.[7]

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 20 mM ammonium acetate or phosphate buffer, pH 3-5) and an organic modifier (acetonitrile or methanol) is recommended to resolve the polar parent compound from potentially less polar degradants.

  • Detection: Set the UV detector to a wavelength of maximum absorbance, which can be determined using a UV-Vis spectrophotometer (typically around 280 nm).[9]

  • Validation: The method must be validated to prove it can separate the parent peak from all potential degradation products generated during forced degradation studies.

Section 3: Key Protocols

Protocol 1: Preparation of Deoxygenated Solvents for Stable Solutions

This protocol describes the sparging method to remove dissolved oxygen from solvents, which is a critical step for preventing oxidative degradation in solutions.

Materials:

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or buffered water)

  • Inert gas cylinder (ultra-high purity Argon or Nitrogen) with a regulator

  • Gas dispersion tube (sparging tube) with a fritted end

  • Solvent reservoir or bottle with a cap that can accommodate the sparging tube

Procedure:

  • Pour the required volume of solvent into the solvent reservoir.

  • Place the gas dispersion tube into the solvent, ensuring the fritted end is near the bottom.

  • Start bubbling the inert gas through the solvent at a moderate flow rate (e.g., 100-200 mL/min). A vigorous stream of fine bubbles should be visible.

  • Sparge the solvent for at least 15-30 minutes.

  • After sparging, remove the dispersion tube and immediately cap the reservoir tightly. Maintain a positive pressure of the inert gas over the solvent if possible.

  • Use this deoxygenated solvent immediately to prepare your solutions of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This protocol outlines a systematic approach to investigating the degradation pathways of 1-(4-Amino-2-hydroxyphenyl)ethanone, based on ICH Q1A(R2) guidelines.[8]

cluster_conditions Stress Conditions Stock Prepare 1 mg/mL Stock Solution in Acetonitrile/Water Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Stock->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 24h Stock->Base Oxidative Oxidation 3% H₂O₂, RT, 24h Stock->Oxidative Thermal Thermal (Solid) 80°C, 48h Photo Photolytic (Solution) ICH Light Box, >1.2M lux·h Stock->Photo Analysis Analyze All Samples by Stability-Indicating HPLC/LC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Compare Compare Degradation Profiles & Assess Peak Purity Analysis->Compare

Sources

Troubleshooting

Technical Support Center: Work-up Procedure for 1-(4-Amino-2-hydroxyphenyl)ethanone Synthesis

Introduction This technical support guide provides a comprehensive overview of the work-up procedures for the synthesis of 1-(4-amino-2-hydroxyphenyl)ethanone, a key intermediate in the pharmaceutical and chemical indust...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides a comprehensive overview of the work-up procedures for the synthesis of 1-(4-amino-2-hydroxyphenyl)ethanone, a key intermediate in the pharmaceutical and chemical industries.[1][2] The successful isolation and purification of this compound are critical for the quality and yield of subsequent products. This document outlines standard protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the challenges associated with its synthesis and purification.

The primary synthetic route to 1-(4-amino-2-hydroxyphenyl)ethanone often involves the Fries rearrangement of N-(2-hydroxyphenyl)acetamide.[3][4][5][6] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, and the subsequent work-up is crucial for separating the desired product from the catalyst, unreacted starting materials, and potential side products.[3][6]

I. Standard Work-up Protocol

This section details a generalized work-up procedure following the Fries rearrangement for the synthesis of 1-(4-amino-2-hydroxyphenyl)ethanone.

Experimental Protocol: Post-Fries Rearrangement Work-up

Objective: To isolate and purify 1-(4-amino-2-hydroxyphenyl)ethanone from the reaction mixture.

Materials:

  • Reaction mixture from Fries rearrangement

  • Ice-cold water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Activated carbon (optional)

  • Celite or filter aid (optional)

Procedure:

  • Quenching the Reaction:

    • Carefully and slowly pour the reaction mixture over a large volume of crushed ice or ice-cold water with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. The addition of concentrated HCl to the ice water before quenching can help in breaking up the aluminum chloride complex.[3]

  • Acidification and Extraction:

    • Acidify the aqueous mixture with concentrated HCl to a pH of 1-2. This ensures the protonation of the amino group, making the product water-soluble as its hydrochloride salt and helping to precipitate any unreacted starting material.

    • Filter the cold solution to remove any solids.

    • Wash the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove non-basic organic impurities.

  • Basification and Product Extraction:

    • Cool the acidic aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. The product will precipitate out of the solution.

    • Extract the product into a suitable organic solvent like ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Washing and Drying:

    • Combine the organic extracts and wash them with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Crystallization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent or solvent system (e.g., ethanol/water, methanol/water) to obtain the purified 1-(4-amino-2-hydroxyphenyl)ethanone. The use of activated carbon during recrystallization can help to remove colored impurities.[7]

Workflow Diagram

Workup_Procedure A Reaction Mixture (Post-Fries Rearrangement) B Quench with Ice/HCl A->B C Acidic Aqueous Solution (pH 1-2) B->C D Wash with Organic Solvent (e.g., Ethyl Acetate) C->D E Basify with NaHCO₃ (pH 7-8) D->E L Organic Impurities D->L Remove F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate under Reduced Pressure H->I J Recrystallize I->J K Pure Product J->K

Caption: General work-up procedure for 1-(4-Amino-2-hydroxyphenyl)ethanone.

II. Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the work-up and purification of 1-(4-amino-2-hydroxyphenyl)ethanone.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Extend the reaction time or adjust the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
Product loss during work-up.Ensure proper pH adjustments during extractions. The product may have some solubility in the aqueous layer, so perform multiple extractions.
Diacylation (both N- and O-acylation).Use a stoichiometric amount of the acylating agent and add it slowly at a low temperature to favor N-acylation.[8]
Oily Product/Failure to Crystallize Presence of impurities.Purify the crude product using column chromatography. Ensure all solvent from the final evaporation step is removed.
Incorrect crystallization solvent.Experiment with different solvent systems for recrystallization (e.g., ethanol/water, methanol/water, ethyl acetate/hexanes).
Dark-colored Product Oxidation of the aminophenol.[9]Perform the work-up and purification steps quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. The addition of a small amount of a reducing agent like sodium bisulfite during work-up can sometimes help.[10]
Residual catalyst or side products.Use activated carbon during recrystallization to decolorize the solution. Ensure complete removal of the Lewis acid during the quenching step.
Incomplete Extraction Incorrect pH of the aqueous layer.Use a pH meter to accurately adjust the pH for extraction. For extraction of the protonated amine, the pH should be acidic. For the free base, the pH should be neutral to slightly basic.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

III. Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the reaction mixture in ice-cold water and HCl?

A1: The Fries rearrangement is typically catalyzed by a Lewis acid like aluminum chloride, which forms a complex with the product.[3] Quenching in ice-cold water is a highly exothermic process that hydrolyzes the aluminum chloride. The addition of HCl helps to break down the aluminum-phenol complexes and protonates the amino group of the product, making it soluble in the aqueous layer as its hydrochloride salt. This facilitates the separation from non-basic organic byproducts.

Q2: How can I be sure that I have extracted all of my product from the aqueous layer?

A2: To ensure complete extraction, it is recommended to perform multiple extractions with a suitable organic solvent (e.g., 3 x 50 mL of ethyl acetate for a 100 mL aqueous solution). You can monitor the completeness of the extraction by taking a small sample of the final organic extract and analyzing it by Thin Layer Chromatography (TLC) to see if any product is still present.

Q3: My final product is a dark oil and won't crystallize. What should I do?

A3: An oily product that fails to crystallize is often due to the presence of impurities. First, ensure all residual solvent has been removed under high vacuum. If it still remains an oil, purification by column chromatography is recommended. After chromatography, attempt recrystallization with various solvent systems. Seeding the solution with a small crystal of the pure product, if available, can also induce crystallization.

Q4: What are the primary safety concerns when working with aminophenols and the reagents involved in this synthesis?

A4: Aminophenols can be harmful if swallowed, in contact with skin, or inhaled, and may cause irritation to the skin, eyes, and mucous membranes.[11][12][13] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15] The synthesis and work-up should be conducted in a well-ventilated fume hood.[14][15] The quenching of the Fries rearrangement reaction is highly exothermic and should be done with extreme caution.

Q5: How can I monitor the progress of the purification steps?

A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. You can spot the crude mixture, the aqueous layer after extraction, and the combined organic layers on a TLC plate to visualize the separation of the product from impurities. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis of purity.[16][17]

Troubleshooting Decision Tree

Troubleshooting Start Work-up Complete Problem Problem with Final Product? Start->Problem LowYield Low Yield Problem->LowYield Yes OilyProduct Oily/Non-crystalline Product Problem->OilyProduct Yes DarkProduct Dark-colored Product Problem->DarkProduct Yes GoodProduct Product is Pure Solid Problem->GoodProduct No Solution_LowYield Check reaction completion (TLC). Optimize extraction pH and repetitions. LowYield->Solution_LowYield Solution_Oily Purify via column chromatography. Test different recrystallization solvents. OilyProduct->Solution_Oily Solution_Dark Use activated carbon during recrystallization. Work under inert atmosphere. DarkProduct->Solution_Dark

Caption: Decision tree for troubleshooting common work-up issues.

IV. References

  • Techno PharmChem. 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminophenol. [Link]

  • Loba Chemie. 4-AMINOPHENOL Extra Pure MSDS. [Link]

  • Google Patents. US4585896A - Process for the production of an aminophenol.

  • PrepChem.com. Preparation of 3-aminophenol. [Link]

  • European Patent Office. EP 0041837 A1 - Process for the purification of p-aminophenol. [Link]

  • Google Patents. US3658905A - Process for the purification of p-aminophenol.

  • Google Patents. US4870209A - Process for purifying crude 4-aminophenol.

  • ResearchGate. Reactive Extraction of o-, m-, and p-Aminophenol Using Trialkylphosphine Oxide/Kerosene. [Link]

  • Google Patents. EP0633874B1 - Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol.

  • Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

  • Wikipedia. Fries rearrangement. [Link]

  • Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Journal of Chromatographic Science. Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. [Link]

  • Google Patents. US3717680A - PURIFICATION OF p-AMINOPHENOL.

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • SIELC. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • National Center for Biotechnology Information. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. [Link]

  • National Center for Biotechnology Information. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. [Link]

  • National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

  • PubChem. 1-(2-Amino-4-hydroxyphenyl)ethanone. [Link]

  • ResearchGate. (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]

  • Google Patents. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.

  • ResearchGate. Common side reactions in peptide synthesis occurring on resin (a and b).... [Link]

  • European Patent Office. EP 0329416 A2 - Process for preparing 4-hydroxyacetophenone oxime with mother liquor recycle. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone and Established Quorum Sensing Inhibitors

In the ever-escalating battle against antimicrobial resistance, targeting bacterial communication, or quorum sensing (QS), has emerged as a promising antivirulence strategy. By disrupting QS, we can potentially mitigate...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, targeting bacterial communication, or quorum sensing (QS), has emerged as a promising antivirulence strategy. By disrupting QS, we can potentially mitigate bacterial pathogenicity without exerting the strong selective pressures that drive resistance to traditional bactericidal or bacteriostatic antibiotics.[1][2] This guide provides an in-depth comparison of a novel, naturally derived quorum sensing inhibitor (QSI), 1-(4-Amino-2-hydroxyphenyl)ethanone, with other well-established inhibitors. We will delve into the mechanistic underpinnings of QS, present a framework for the experimental evaluation of QSIs, and offer detailed protocols for researchers in the field of drug development.

The Paradigm of Quorum Sensing in Bacterial Pathogenesis

Bacteria utilize QS to coordinate collective behaviors, such as biofilm formation, virulence factor secretion, and motility, in a cell-density-dependent manner.[3] This intricate communication network relies on the production, release, and detection of small signaling molecules called autoinducers (AIs).[1] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary AIs.[4]

The opportunistic human pathogen Pseudomonas aeruginosa serves as a model organism for studying QS, possessing at least two interconnected AHL-based systems: las and rhl.[5][6] The las system, considered the master regulator, consists of the LasI synthase, which produces the AI N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR receptor/transcriptional activator.[7][8] The rhl system is comprised of the RhlI synthase, responsible for producing N-butanoyl-L-homoserine lactone (C4-HSL), and its cognate receptor, RhlR.[7][8] The las system hierarchically activates the rhl system, and together they regulate a large number of virulence genes, including those responsible for the production of pyocyanin, elastase, and rhamnolipids, as well as biofilm formation.[5][7][9][10]

Caption: Simplified schematic of the las and rhl quorum sensing systems in P. aeruginosa.

A Novel Contender: 1-(4-Amino-2-hydroxyphenyl)ethanone

Recent research has identified 1-(4-Amino-2-hydroxyphenyl)ethanone (AHE) as a promising QSI.[11] Isolated from the endophytic fungus Phomopsis liquidambari, this compound has demonstrated significant QS inhibitory activity against P. aeruginosa PAO1.[11]

Chemical Properties of 1-(4-Amino-2-hydroxyphenyl)ethanone (AHE):

  • Molecular Formula: C₈H₉NO₂[12]

  • Molecular Weight: 151.16 g/mol [12]

  • Appearance: Solid[12]

  • Synonyms: 4'-Amino-2'-hydroxyacetophenone, 2-Acetyl-5-aminophenol[13]

Studies have shown that AHE, at sub-minimum inhibitory concentrations (sub-MIC), can significantly suppress the production of AHLs and key virulence factors in P. aeruginosa.[11] Furthermore, AHE treatment was found to disturb the QS system by downregulating the expression of QS-related genes, leading to increased oxidative stress and attenuated virulence in a vegetable infection model.[11] The compound has also been shown to inhibit QS-regulated virulence in Agrobacterium tumefaciens.[14]

Comparative Analysis with Established Quorum Sensing Inhibitors

To contextualize the potential of AHE, it is useful to compare it with other well-characterized QSIs. The following table provides a comparative overview of AHE and two classes of established inhibitors: halogenated furanones and patulin.

Feature1-(4-Amino-2-hydroxyphenyl)ethanone (AHE)Halogenated FuranonesPatulin
Origin Natural (from endophytic fungus Phomopsis liquidambari)[11]Natural (from red algae Delisea pulchra)[6]Natural (from various fungi, e.g., Penicillium and Aspergillus)
Target Organisms Pseudomonas aeruginosa, Agrobacterium tumefaciens[11][14]Wide range of Gram-negative bacteria, including P. aeruginosaP. aeruginosa
Mechanism of Action Downregulation of QS-related gene expression[11]Competitive antagonism of AHL receptors (e.g., LasR, RhlR)[15][16]Inhibition of LasR and RhlR receptor proteins
Reported Effects Inhibition of AHL secretion, virulence factor production, and biofilm formation[11]Inhibition of biofilm formation, swarming motility, and virulence factor production[16]Inhibition of biofilm formation and virulence factor production

This comparison highlights the diverse origins and mechanisms of QSIs. While halogenated furanones act as structural mimics of AHLs to competitively inhibit receptor binding, AHE appears to function by suppressing the expression of QS-related genes. This difference in mechanism could be advantageous in combinatorial therapies or in combating resistance to receptor-antagonist QSIs.

Experimental Framework for QSI Evaluation

To rigorously assess and compare the efficacy of potential QSIs like AHE, a standardized set of bioassays is essential. The following protocols are foundational for screening and characterizing QSI activity.

Caption: A typical workflow for the screening and validation of quorum sensing inhibitors.

Principle: Chromobacterium violaceum is a biosensor organism that produces the purple pigment violacein, a process regulated by a C6-HSL-mediated QS system.[17][18] Inhibition of violacein production without affecting bacterial growth is a strong indicator of anti-QS activity.[19][20]

Step-by-Step Methodology:

  • Culture Preparation: Inoculate C. violaceum ATCC 12472 into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

  • Assay Setup: In a 96-well microtiter plate, add LB broth, the test compound (e.g., AHE) at various sub-MIC concentrations, and the overnight culture of C. violaceum adjusted to a starting OD₆₀₀ of ~0.1. Include a positive control (a known QSI) and a negative control (solvent vehicle).

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Quantification of Violacein:

    • After incubation, add 100 µL of 0.1% sodium dodecyl sulfate (SDS) to each well to lyse the cells.

    • Add 100 µL of dimethyl sulfoxide (DMSO) to each well and mix thoroughly to solubilize the violacein.

    • Measure the absorbance at 585 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of violacein inhibition relative to the negative control. Concurrently, measure the OD₆₀₀ to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.

Principle: Pyocyanin is a blue-green phenazine pigment and a major virulence factor of P. aeruginosa, with its production being tightly regulated by the las and rhl QS systems.[21][22] A reduction in pyocyanin production is indicative of QSI activity against this pathogen.

Step-by-Step Methodology:

  • Culture Preparation: Grow P. aeruginosa PAO1 in LB broth overnight at 37°C with shaking.

  • Treatment: Inoculate fresh LB broth with the overnight culture to an OD₆₀₀ of ~0.05. Add the test compound at various sub-MIC concentrations and incubate for 18-24 hours at 37°C with shaking.

  • Pyocyanin Extraction:

    • Centrifuge the cultures to pellet the bacterial cells.

    • Transfer the supernatant to a new tube and add chloroform at a 3:5 ratio (chloroform:supernatant).

    • Mix vigorously and centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

    • Carefully transfer the chloroform layer to a new tube and add 0.2 N HCl at a 1:2 ratio (HCl:chloroform).

    • Mix vigorously. The pyocyanin will move to the upper, pink aqueous layer.

  • Quantification: Measure the absorbance of the pink aqueous layer at 520 nm.[23]

  • Data Analysis: Calculate the concentration of pyocyanin using the molar extinction coefficient (17.072 µg/mL).[23][24] Normalize the pyocyanin concentration to the bacterial growth (OD₆₀₀) to account for any minor effects on growth.

Principle: Biofilm formation is a key QS-regulated phenotype that contributes to antibiotic tolerance and chronic infections.[25] The crystal violet assay is a common method to quantify the effect of inhibitors on biofilm biomass.[26][27]

Step-by-Step Methodology:

  • Assay Setup: In a 96-well flat-bottomed microtiter plate, add a suitable growth medium (e.g., LB broth), the test compound at various sub-MIC concentrations, and an overnight culture of P. aeruginosa PAO1 adjusted to a starting OD₆₀₀ of ~0.05.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Staining:

    • Carefully discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

    • Wash away the excess stain with water and air-dry the plate.

  • Quantification: Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Data Analysis: Measure the absorbance at 595 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the untreated control.

Concluding Remarks and Future Directions

The discovery of 1-(4-Amino-2-hydroxyphenyl)ethanone as a naturally derived QSI with a potential mechanism distinct from receptor antagonism is a significant advancement.[11] Its ability to downregulate QS-related gene expression presents a valuable avenue for further investigation.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular target of AHE within the QS regulatory cascade.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of AHE to optimize its potency and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluating the therapeutic potential of AHE in animal models of P. aeruginosa infection.

  • Combinatorial Therapies: Investigating the synergistic effects of AHE with conventional antibiotics against biofilm-associated infections.

By continuing to explore novel QSIs like AHE and employing rigorous, standardized evaluation protocols, the scientific community can pave the way for a new generation of antivirulence therapies that hold the potential to outsmart bacterial pathogens and preserve the efficacy of our antibiotic arsenal.

References

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  • Pearson, J. P., et al. (1995). Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of twitching motility. Journal of Bacteriology, 177(21), 6216–6221.
  • Lau, G. W., Hassett, D. J., Ran, H., & Kong, F. (2004). The role of pyocyanin in Pseudomonas aeruginosa infection. Trends in molecular medicine, 10(12), 599–606.
  • Latifi, A., et al. (1997). Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa. Journal of Bacteriology, 179(10), 3127–3132.
  • Ochsner, U. A., & Reiser, J. (1997). Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes. Journal of Bacteriology, 179(18), 5756–5767.
  • Mukherjee, S., et al. (2017). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer.
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  • Wang, Y., et al. (2021). 1-(4-Amino-2-hydroxyphenyl)ethanone from Phomopsis liquidambari showed quorum sensing inhibitory activity against Pseudomonas aeruginosa. Applied Microbiology and Biotechnology, 105(1), 327-339.
  • Sarkar, A., & Das, S. (2019). A REVIEW ON QUORUM SENSING INHIBITORS. International Journal of Pharmaceutical Sciences and Research, 10(12), 5224-5232.
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  • Alvarez, B., et al. (2023). Quorum Sensing Inhibition by Bioactive Compounds. Journal of Visualized Experiments, (197), e65681.
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  • Wang, Y., et al. (2020). 1-(4-Amino-2-Hydroxyphenyl)Ethenone Suppresses Agrobacterium tumefaciens Virulence and Metabolism. Frontiers in Microbiology, 11, 584767.
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Comparative

Comparative Guide to Quorum Sensing Inhibitors: 1-(4-Amino-2-hydroxyphenyl)ethanone vs. Furanones

A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals Introduction: The Silent Conversation of Bacteria In the microbial world, bacteria engage in a sophisticated form of cell-to-ce...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals

Introduction: The Silent Conversation of Bacteria

In the microbial world, bacteria engage in a sophisticated form of cell-to-cell communication known as quorum sensing (QS).[1][2] This process allows individual bacteria to monitor their population density by producing and detecting small signaling molecules called autoinducers.[1][3] Once a critical concentration of these molecules is reached, bacteria collectively alter their gene expression to coordinate group behaviors.[4] These behaviors are often linked to pathogenicity, including the formation of drug-resistant biofilms, secretion of virulence factors, and development of antibiotic resistance.[1][5]

Processes controlled by quorum sensing are typically unproductive for a single bacterium but become highly effective when undertaken by a group.[1] This makes the QS system an attractive target for a new generation of antimicrobial strategies. Instead of killing the bacteria outright—a practice that exerts strong selective pressure for resistance—quorum sensing inhibitors (QSIs) aim to disarm them, effectively silencing their coordinated attacks.[6][7]

This guide provides an in-depth comparison of two distinct classes of QSIs: the well-established furanones, particularly halogenated derivatives, and the more recently identified compound, 1-(4-amino-2-hydroxyphenyl)ethanone (AHE). We will explore their mechanisms, efficacy, and the experimental frameworks used to validate their activity.

Furanones: The Preemptive Strike Against QS Regulators

Furanones, especially halogenated variants isolated from the marine red alga Delisea pulchra, are among the most extensively studied QSIs.[8][9][10] Their discovery opened a new frontier in the fight against bacterial biofilms and virulence.[11]

Mechanism of Action: Destabilizing the Command Protein

The primary mechanism of action for halogenated furanones is the targeted destabilization of LuxR-type transcriptional regulators.[8][9] In many Gram-negative bacteria, the QS system relies on an autoinducer, typically an N-acyl-homoserine lactone (AHL), binding to and stabilizing a LuxR-family protein. This stabilized complex then activates the transcription of virulence genes.

Halogenated furanones disrupt this process profoundly. Instead of competing for the same binding site as the AHL (a common antagonistic mechanism), they are believed to interact with the LuxR protein in a way that marks it for rapid proteolytic degradation.[8][9][12] One study demonstrated that the presence of furanones can reduce the half-life of the LuxR protein by up to 100-fold.[8][9] This accelerated turnover prevents the cellular concentration of LuxR from reaching the threshold required for QS-dependent gene activation, effectively shutting down the communication network before it can be established.[8][12]

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Furanone_Mechanism cluster_cell Bacterial Cell AHL AHL Autoinducer LuxR_unstable Unstable LuxR (Transcriptional Regulator) AHL->LuxR_unstable Binds & Stabilizes LuxR_stable Stable LuxR-AHL Complex LuxR_unstable->LuxR_stable Proteasome Proteolytic Degradation LuxR_unstable->Proteasome Normal Turnover LuxR_unstable->Proteasome Accelerated Degradation Virulence_Genes Virulence Genes LuxR_stable->Virulence_Genes Activates Transcription Furanone Furanone Furanone->LuxR_unstable Interacts with LuxR AHL_outside AHL AHL_outside->AHL Diffuses In

Caption: Furanone mechanism: promoting accelerated degradation of LuxR protein.

Documented Efficacy

Furanones have demonstrated potent anti-biofilm and anti-virulence activity against a wide range of pathogens without affecting their growth, a crucial feature for avoiding resistance.[11][14][15]

  • Pseudomonas aeruginosa : Synthetic furanones have been shown to enhance bacterial clearance in mouse lung infection models and inhibit biofilm formation.[16][17] Some derivatives inhibit biofilm formation by up to 98.80%.[18]

  • Salmonella enterica : Brominated furanones inhibit biofilm formation at non-growth-inhibiting concentrations, with some compounds showing IC50 values between 10 and 100 μM.[11][19]

  • Vibrio harveyi : Several furanones, particularly di- and tri-brominated compounds, effectively inhibit QS-regulated bioluminescence.[14][15]

1-(4-Amino-2-hydroxyphenyl)ethanone (AHE): A Transcriptional Suppressor

A more recent entrant into the field of QSIs is 1-(4-amino-2-hydroxyphenyl)ethanone (AHE), a compound isolated from Phomopsis liquidambari, an endophytic fungus.[20] Its approach to disrupting QS is fundamentally different from that of furanones, targeting the very genesis of the signaling components.

Mechanism of Action: Halting the Signal at the Source

AHE acts primarily by suppressing the transcription of key QS-related genes.[20][21] In studies involving Agrobacterium tumefaciens, AHE was shown to significantly repress the transcriptional levels of traI and traR.[21] traI encodes the AHL synthase (the "factory" for the autoinducer), while traR encodes the transcriptional regulator (the "receptor"). By downregulating both, AHE simultaneously reduces the production of the signal and the receptor, leading to a potent shutdown of the QS circuit.[21]

This mechanism was confirmed through qRT-PCR and docking analyses, which suggested AHE does not act as a competitive inhibitor at the receptor binding site (signal mimicry) but rather as a transcriptional repressor.[21] Further metabolomic studies on P. aeruginosa revealed that AHE treatment leads to a disturbance in the QS system, which in turn causes enhanced oxidative stress and disrupts amino acid and nucleotide metabolism.[20]

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AHE_Mechanism cluster_cell Bacterial Cell QS_Genes QS Genes (e.g., luxI, luxR) LuxI_Synthase LuxI (AHL Synthase) QS_Genes->LuxI_Synthase Transcription & Translation LuxR_Protein LuxR (Receptor) QS_Genes->LuxR_Protein Transcription & Translation AHL AHL LuxI_Synthase->AHL Synthesizes Virulence Virulence Gene Expression LuxR_Protein->Virulence Activates AHL->LuxR_Protein Binds AHE AHE AHE->QS_Genes Suppresses Transcription

Caption: AHE mechanism: suppressing the transcription of core QS genes.

Documented Efficacy

Research on AHE has primarily focused on its effects against specific pathogens, demonstrating significant anti-virulence properties at sub-MIC (Minimum Inhibitory Concentration) levels.

  • Pseudomonas aeruginosa : AHE treatment at sub-MICs markedly suppressed the secretion of AHLs and various virulence factors.[20]

  • Agrobacterium tumefaciens : At concentrations of 12.5 to 50 μg/mL, AHE significantly inhibited AHL levels, motility, and chemotaxis, ultimately attenuating the bacterium's pathogenicity.[21][22]

Performance Comparison: Furanones vs. AHE

To provide a clear, objective comparison, the key attributes of both QSI classes are summarized below.

FeatureFuranones1-(4-Amino-2-hydroxyphenyl)ethanone (AHE)
Origin Primarily natural (from marine algae), with many synthetic derivatives.[8][23]Natural (from an endophytic fungus).[20]
Chemical Class Halogenated 2(5H)-furanone derivatives.[10]Hydroxyphenyl ethanone derivative.[20]
Primary Mechanism Post-translational: Promotes accelerated proteolytic degradation of LuxR-type transcriptional regulators.[8][9]Transcriptional: Suppresses the expression of core QS genes like the autoinducer synthase (luxI-family) and the regulator (luxR-family).[20][21]
Target Bacteria Broad range, including P. aeruginosa, V. harveyi, S. enterica, E. coli.[11][16]Demonstrated against P. aeruginosa and A. tumefaciens.[20][21]
Reported Efficacy Biofilm inhibition up to 98% in P. aeruginosa[18]; IC50 values in the range of 10-100 μM for Salmonella biofilm.[11]Significant reduction of virulence factors and AHLs at 12.5-50 μg/mL.[21]
Targeted QS Systems Primarily AHL (LuxR/I-type) systems; also reported to affect AI-2 signaling.[8][13]Primarily AHL (LuxR/I-type) systems.[21]
Secondary Effects Can render biofilms more susceptible to antibiotics.[19]Induces oxidative stress and disturbs cellular metabolism.[20][21]

Senior Application Scientist's Insights: Causality and Application

The choice between furanones and AHE depends on the specific research or therapeutic goal. Furanones represent a "preemptive strike" strategy. By targeting the LuxR protein for destruction, they ensure that even if the AHL signal is present, the cell lacks the machinery to respond. This is a robust mechanism that has been validated across numerous bacterial species. The extensive library of synthetic furanone analogs also provides a rich platform for structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency and specificity.[7][23]

AHE, in contrast, employs a "supply chain disruption" strategy. By halting the transcription of the genes that produce the QS machinery, it prevents the system from ever coming online. This upstream intervention is highly efficient. The secondary effect of inducing oxidative stress is also noteworthy; this could create a multi-pronged attack that is harder for bacteria to overcome.[20] However, the research on AHE is less extensive than on furanones, and its efficacy across a broader range of pathogens is yet to be fully determined.

From an experimental design perspective, the distinct mechanisms necessitate different validation protocols. For furanones, Western blot analysis to quantify LuxR protein levels in treated vs. untreated cells is a key experiment to confirm the mechanism of accelerated turnover.[8] For AHE, qRT-PCR is essential to demonstrate the downregulation of target QS genes.[21] Both, however, rely on foundational assays using reporter strains (e.g., Chromobacterium violaceum for violacein inhibition, or GFP/luciferase reporters fused to QS-promoters) and endpoint assays that measure biofilm biomass (Crystal Violet) and specific virulence factors (e.g., elastase, pyocyanin assays for P. aeruginosa).

Experimental Protocol: A Self-Validating Biofilm Inhibition Assay

Trustworthy data is paramount. The following protocol for assessing biofilm inhibition is designed as a self-validating system, incorporating controls to ensure that the observed effects are due to QSI activity and not bactericidal or bacteriostatic action.

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Experimental_Workflow A 1. Compound Preparation (Stock solutions in DMSO) B 2. MIC Determination (Broth microdilution) A->B C 3. Sub-MIC Biofilm Assay (96-well plate) B->C Select non-inhibitory concentrations D 4. Incubation (e.g., 24-48h at 37°C) C->D E 5. Planktonic Growth Check (Read OD600 before washing) D->E F 6. Crystal Violet Staining (Wash, stain, solubilize) E->F Validate no growth inhibition G 7. Quantification (Read OD570) F->G H 8. Data Analysis (% Inhibition Calculation) G->H

Caption: Standard experimental workflow for screening QS inhibitors.

Step-by-Step Methodology: Crystal Violet Biofilm Assay
  • Objective: To quantify the effect of a QSI on the formation of static bacterial biofilm.

  • Materials:

    • Test compounds (AHE, Furanone) and vehicle control (DMSO).

    • Bacterial strain (e.g., P. aeruginosa PAO1).

    • Appropriate growth medium (e.g., LB or TSB).

    • Sterile 96-well flat-bottom polystyrene plates.

    • 0.1% (w/v) Crystal Violet (CV) solution.

    • 30% (v/v) Acetic Acid in water.

    • Microplate reader.

  • Protocol:

    • Preparation: Prepare a fresh overnight culture of the bacterial strain. Dilute the culture in fresh medium to an OD600 of ~0.05.

    • Compound Addition: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add the test compounds at various sub-MIC concentrations (typically a 2-fold serial dilution). Include a positive control (known inhibitor, if available), a negative/vehicle control (DMSO), and a media-only sterility control.

    • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C for P. aeruginosa).

    • Growth Measurement (Validation Step): Before washing, measure the OD600 of the plate to confirm that the planktonic cell growth in the wells with the test compound is not significantly different from the vehicle control. This is a critical step to ensure the observed effect is anti-biofilm and not anti-growth.

    • Washing: Discard the planktonic culture and gently wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilm. Remove the methanol and let the plate air dry.

    • Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and stain for 20 minutes at room temperature.

    • Final Wash: Remove the CV solution and wash the plate thoroughly with water until the water runs clear. Invert the plate and tap gently on a paper towel to remove excess water.

    • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 15 minutes.

    • Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570 nm (OD570) using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [ (OD_control - OD_test) / OD_control ] * 100

Conclusion

Both furanones and 1-(4-amino-2-hydroxyphenyl)ethanone represent promising avenues in the development of anti-virulence therapies. Furanones are well-characterized, broad-spectrum inhibitors that act by destabilizing the master regulator of quorum sensing. AHE offers a different, highly efficient strategy by cutting off the production of QS components at the genetic source. The continued investigation of these and other QSIs, validated by robust and self-aware experimental protocols, will be critical in developing therapies that can effectively combat bacterial pathogens while minimizing the threat of resistance.

References

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Validation

A Comparative Guide to the Biological Activity of 1-(4-Amino-2-hydroxyphenyl)ethanone Analogs

This guide provides an in-depth technical comparison of the biological activities of various analogs derived from the core structure of 1-(4-Amino-2-hydroxyphenyl)ethanone. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of various analogs derived from the core structure of 1-(4-Amino-2-hydroxyphenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into the structure-activity relationships (SAR) of these compounds, focusing on their antimicrobial, antioxidant, and anticancer properties.

Introduction: The Versatile Scaffold of 1-(4-Amino-2-hydroxyphenyl)ethanone

1-(4-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, serves as a valuable starting material for the synthesis of a diverse range of heterocyclic and open-chain compounds. Its structure, featuring an aromatic ring with hydroxyl and amino groups, provides multiple reactive sites for chemical modification. This versatility has led to the development of numerous analogs, primarily chalcones and Schiff bases, which have demonstrated a wide spectrum of biological activities. The inherent functionalities of the parent molecule, combined with the structural diversity of its derivatives, make this class of compounds a compelling area of research for novel therapeutic agents.

The biological efficacy of these analogs is often attributed to the synergistic effects of the core scaffold and the various substituents introduced. For instance, the α,β-unsaturated ketone moiety in chalcones is frequently implicated in their mechanism of action, particularly in antimicrobial and anticancer activities, through Michael addition reactions with biological nucleophiles.[1] Similarly, the azomethine group (-C=N-) in Schiff bases is crucial for their biological functions.[2] This guide will delve into a comparative analysis of these analogs, supported by experimental data, to elucidate the structural features that govern their biological potency.

I. Antimicrobial Activity: A Comparative Analysis

Analogs of 1-(4-Amino-2-hydroxyphenyl)ethanone, particularly chalcones, have been extensively studied for their antimicrobial properties against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the aromatic rings.

Comparative Efficacy of Chalcone Analogs

The general structure of the chalcones discussed here is derived from the Claisen-Schmidt condensation of 1-(4-Amino-2-hydroxyphenyl)ethanone with various substituted benzaldehydes.

A comparative study of chalcones derived from a structurally similar precursor, 4-amino acetophenone, reveals significant variations in their antimicrobial activity based on the substituents on the second aromatic ring (Ring B).[3]

Compound IDRing B SubstituentStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
C1 4-Chloro62.5>250250[4]
C2 4-Nitro125125125[5]
C3 2,4-Dichloro62.5125125[5]
C4 4-Methoxy>250>250>250[3]
C5 3,4-Dimethoxy62.5250125[6]
C6 Furan-2-yl1024256-[7]

Structure-Activity Relationship Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and nitro substituents, on Ring B generally enhances antibacterial and antifungal activity.[4][5] This is exemplified by the lower MIC values of compounds C1 , C2 , and C3 . The increased electrophilicity of the β-carbon in the enone system facilitates nucleophilic attack by microbial enzymes, leading to inhibition.[3]

  • Electron-Donating Groups: Conversely, electron-donating groups like methoxy substituents tend to decrease antimicrobial potency, as seen with compound C4 .[3] However, the combination of multiple methoxy groups, as in C5 , can sometimes lead to improved activity, suggesting a more complex interplay of electronic and steric factors.[6]

  • Heterocyclic Rings: The introduction of a furan ring (C6 ) resulted in varied activity, with moderate efficacy against E. coli but weaker action against S. aureus.[7]

Antimicrobial_SAR cluster_Core 1-(4-Amino-2-hydroxyphenyl)ethanone Core cluster_Analogs Chalcone Analogs cluster_Activity Antimicrobial Activity Core Core Structure EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Core->EWG Substitution EDG Electron-Donating Groups (e.g., -OCH3) Core->EDG Substitution Heterocycle Heterocyclic Rings (e.g., Furan) Core->Heterocycle Substitution HighActivity Enhanced Activity EWG->HighActivity Leads to LowActivity Reduced Activity EDG->LowActivity Leads to VariableActivity Variable Activity Heterocycle->VariableActivity Leads to

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.

Self-Validating System: This protocol includes positive and negative controls to ensure the validity of the results. The positive control (a known antibiotic) confirms the susceptibility of the test organism, while the negative control (no antimicrobial agent) ensures the viability and growth of the organism under the assay conditions.

Methodology:

  • Preparation of Stock Solutions: Dissolve the synthesized chalcone analogs in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution of each chalcone analog to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The final volume in each well will be 100 µL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing a known effective antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) at a known inhibitory concentration.

    • Negative Control (Growth Control): A well containing only the culture medium and the microorganism.

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay to ensure it has no inhibitory effect.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

MIC_Workflow start Start prep_stock Prepare Stock Solutions of Analogs in DMSO start->prep_stock serial_dilute Perform Serial Dilutions of Analogs prep_stock->serial_dilute prep_plate Prepare 96-well Plate with Growth Medium prep_plate->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate controls Set Up Controls (Positive, Negative, Solvent) inoculate->controls incubate Incubate at Optimal Temperature controls->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

II. Antioxidant Activity: Scavenging Free Radicals

The antioxidant potential of 1-(4-Amino-2-hydroxyphenyl)ethanone analogs is primarily attributed to the presence of hydroxyl and amino groups on the aromatic ring, which can donate hydrogen atoms to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Comparative DPPH Radical Scavenging Activity

A study on chalcones derived from 2-hydroxyacetophenone (a closely related precursor) demonstrated that the substitution pattern significantly affects their antioxidant capacity.[6]

Compound IDRing B SubstituentDPPH Scavenging IC50 (µg/mL)Reference
A1 4-Hydroxy8.22[6]
A2 4-Methoxy6.89[6]
A3 3,4-Dimethoxy3.39[6]
Ascorbic Acid (Standard) -2.17[6]

Structure-Activity Relationship Insights:

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups on Ring B enhances the antioxidant activity. These groups can donate electrons or hydrogen atoms to stabilize the DPPH radical.

  • Number and Position of Substituents: An increase in the number of electron-donating groups, as seen in the dimethoxy-substituted analog A3 , leads to a more potent radical scavenging activity, indicated by a lower IC50 value.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a reliable method for assessing the free radical scavenging activity of the synthesized analogs.

Self-Validating System: The use of a standard antioxidant like ascorbic acid allows for the validation of the assay's sensitivity and provides a benchmark for comparing the activity of the test compounds.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and the standard (ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

III. Anticancer Activity: Cytotoxicity and Mechanistic Insights

Schiff bases and chalcones derived from amino-hydroxy acetophenones have emerged as promising candidates for anticancer drug development. Their cytotoxic effects are often evaluated against various cancer cell lines using the MTT assay.

Comparative Cytotoxicity of Schiff Base Analogs

The cytotoxic activity of Schiff bases is highly dependent on the nature of the substituent groups. A study on amino acid Schiff bases demonstrated varying potencies against different breast cancer cell lines.[2]

| Compound ID | Amino Acid Moiety | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | S1 | Phenylacetic acid | 135 | >200 |[2] | | S2 | Indole-3-acetic acid | >200 | 166 |[2] | | Doxorubicin (Standard) | - | 1.2 | 1.5 |[2] |

Structure-Activity Relationship Insights:

  • Aromatic and Heterocyclic Moieties: The type of amino acid used to form the Schiff base significantly influences the cytotoxicity. For instance, the phenylacetic acid derivative (S1 ) showed moderate activity against MCF-7 cells, while the indole-3-acetic acid derivative (S2 ) was more effective against MDA-MB-231 cells.[2] This suggests that the overall molecular shape and electronic properties conferred by these moieties play a crucial role in their interaction with biological targets.

Potential Mechanism of Action: Targeting Cellular Signaling Pathways

Recent studies suggest that some amino acid Schiff bases exert their anticancer effects by modulating key signaling pathways involved in cell survival and metabolism.[2] One proposed mechanism involves the inhibition of mitochondrial complex I and hexokinase, leading to a reduction in ATP production and the induction of apoptosis. This is often accompanied by the activation of the AMP-activated protein kinase (AMPK) pathway and inhibition of the mammalian target of rapamycin (mTOR) pathway.[2]

Anticancer_Mechanism cluster_Compound Schiff Base Analog cluster_Mitochondria Mitochondrial Targets cluster_Signaling Signaling Pathways cluster_Outcome Cellular Outcome Compound Schiff Base ComplexI Mitochondrial Complex I Compound->ComplexI Inhibits Hexokinase Hexokinase Compound->Hexokinase Inhibits AMPK AMPK Activation ComplexI->AMPK Leads to mTOR mTOR Inhibition Hexokinase->mTOR Affects AMPK->mTOR Inhibits Apoptosis Apoptosis mTOR->Apoptosis Suppression induces

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Self-Validating System: This protocol includes a positive control (a known cytotoxic drug) to validate the responsiveness of the cell line and a negative control (untreated cells) to establish a baseline for cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base analogs for 24, 48, or 72 hours. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., doxorubicin) as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion

The analogs of 1-(4-Amino-2-hydroxyphenyl)ethanone, particularly its chalcone and Schiff base derivatives, represent a promising class of compounds with a broad spectrum of biological activities. This guide has provided a comparative analysis of their antimicrobial, antioxidant, and anticancer properties, highlighting the crucial role of structural modifications in determining their potency and mechanism of action.

The presented experimental protocols offer robust and self-validating frameworks for the continued investigation of these and other novel compounds. The structure-activity relationships discussed herein provide a rational basis for the design and synthesis of new, more effective therapeutic agents. Further research focusing on the specific molecular targets and signaling pathways modulated by these analogs will be instrumental in advancing their development from promising scaffolds to clinically viable drugs.

References

  • El-Gazzar, A. B. A., et al. (2021). New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway. Molecules, 26(17), 5330. [Link]

  • Ngameni, B., et al. (2016). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Journal of Pharmaceutical Research International, 14(3), 1-10. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. Molecules, 19(9), 13676-13694. [Link]

  • Kenawy, E. R., et al. (2023). Synthesis, Characterization, and Anticancer Potency of Branched Poly (p‐Hydroxy Styrene) Schiff‐Bases. Journal of Applied Polymer Science, 140(34), e54321. [Link]

  • Prasad, Y. R., et al. (2008). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Asian Journal of Chemistry, 20(2), 907-912. [Link]

  • Gomes, M. N. B., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Molecular Structure, 1239, 130510. [Link]

  • Al-Oqaili, A. M., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Chalcones. Journal of Chemical and Pharmaceutical Research, 4(1), 610-613. [Link]

  • Saleh, M. A., et al. (2022). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Chemistry, 10, 961137. [Link]

  • Halim, M. E., et al. (2021). Antimicrobial, Structure-Activity Relationship and Computational Studies of Some Synthesized Chalcone Derivatives. Asian Journal of Chemistry, 33(7), 1581-1586. [Link]

  • Alwan, A. H., et al. (2019). anticancer activity of some schiff's bases compounds derived from 1,4-phenylendiamine in cell line. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2022). New Chitosan Polymer Scaffold Schiff Bases as Potential Cytotoxic Activity: Synthesis, Molecular Docking, and Physiochemical Characterization. Polymers, 14(3), 409. [Link]

  • Nsomue, J. M., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(3), 021-030. [Link]

  • Barone, G., et al. (2014). Selective G-quadruplex stabilizers: Schiff-base metal complexes with anticancer activity. Dalton Transactions, 43(34), 12976-12988. [Link]

  • Phosri, S., et al. (2021). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]

  • de Souza, M. A., et al. (2020). Potentiation of antibiotic activity by chalcone (E)-1-(4'-aminophenyl)-3-(furan-2-yl)-prop-2-en-1-one against gram-positive and gram-negative MDR strains. Microbial Pathogenesis, 148, 104453. [Link]

  • Jesmin, M., et al. (2010). Antitumour activities of some schiff bases derived from benzoin, salicylaldéhyde, amino phenol and 2,4 dinitrophenyl hydrazine. The Thai Journal of Pharmaceutical Sciences, 34(1), 34-42. [Link]

  • Ancy, S., et al. (2023). Evaluation of Antioxidant and Anticancer Activity of Amino Acid Derived Schiff Bases and their Metal Complexes – A Review. Indian Journal of Biochemistry and Biophysics, 60(6), 437-448. [Link]

  • Bonetti, A., et al. (2019). DPPH antioxidant activity: the highest level (lowest IC50) found in... ResearchGate. [Link]

  • Kenawy, E. R., et al. (2023). The cytotoxicity of prepared Schiff base polymers against different... ResearchGate. [Link]

  • Nathan, S. S., et al. (2004). Amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs: synthesis, structural characterization, and in vitro cytotoxicity studies. Journal of Medicinal Chemistry, 47(1), 25-32. [Link]

  • Fatmawaty, F., et al. (2019). Category of antioxidant activity strength in vitro against DPPH. ResearchGate. [Link]

  • Urbanaviciute, I., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3095. [Link]

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Comparative

A Comparative Guide to the Crystal Structure Analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone

This guide provides a comprehensive technical comparison and a methodological workflow for the crystal structure analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison and a methodological workflow for the crystal structure analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental protocols, comparative data analysis, and theoretical insights to facilitate a deeper understanding of this compound's solid-state architecture.

Introduction: Significance and Structural Context

1-(4-Amino-2-hydroxyphenyl)ethanone, also known as 4'-Amino-2'-hydroxyacetophenone, is a substituted acetophenone with significant potential in medicinal chemistry and materials science.[1] Its molecular framework, featuring amino, hydroxyl, and acetyl groups on a benzene ring, makes it a valuable precursor for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.[1] The spatial arrangement of these functional groups is critical as it dictates the molecule's intermolecular interactions, such as hydrogen bonding, which in turn influences its crystal packing, solubility, stability, and ultimately, its biological activity.

Synthesis and Characterization: Ensuring Material Integrity

A prerequisite for any crystallographic study is the synthesis of high-purity material. The following protocol outlines a reliable method for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

The synthesis can be approached via a multi-step sequence starting from a suitable phenol derivative, often involving protection-deprotection strategies to manage the reactive amino and hydroxyl groups. A common conceptual pathway involves the Friedel-Crafts acylation of a protected aminophenol.

Step-by-Step Protocol:

  • Starting Material Selection: Begin with 3-aminophenol. The amino group is typically protected first (e.g., as an acetamide) to prevent side reactions.

  • Protection of Amino Group: React 3-aminophenol with acetic anhydride in a suitable solvent to form 3-acetamidophenol.

  • Fries Rearrangement: Subject the 3-acetamidophenol to a Fries rearrangement using a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction acylates the aromatic ring, preferentially at the position para to the hydroxyl group, yielding 1-(4-Amino-2-hydroxyphenyl)ethanone after hydrolysis of the intermediate.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single-crystal-quality material.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the molecular structure.

    • FT-IR Spectroscopy: To identify the key functional groups (O-H, N-H, C=O).

    • Mass Spectrometry: To verify the molecular weight (151.16 g/mol ).[2]

    • Melting Point: To assess purity.

Crystallization and X-ray Diffraction Methodology

Obtaining high-quality single crystals is often the most challenging step in structure determination.

Experimental Protocol: Single Crystal Growth
  • Objective: To grow single crystals of 1-(4-Amino-2-hydroxyphenyl)ethanone suitable for X-ray diffraction.

  • Methodology: Slow Evaporation

    • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature.

    • Filter the solution while warm to remove any particulate matter.

    • Transfer the clear solution to a clean vial, cover it loosely with perforated parafilm to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant, cool temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Workflow: Single-Crystal X-ray Diffraction

The logical flow from a suitable crystal to a refined structure is a standardized, yet nuanced, process.

XRD_Workflow cluster_exp Experimental Phase cluster_proc Data Processing & Solution cluster_val Validation & Analysis Crystal Select & Mount Crystal Data X-ray Data Collection (Diffractometer) Crystal->Data Integration Data Integration (Indexing & Scaling) Data->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation (e.g., CheckCIF) Refinement->Validation Analysis Structural Analysis (Bond Lengths, Angles, Interactions) Validation->Analysis Final Final Crystallographic Model (CIF File) Analysis->Final

Fig 1. Standard workflow for single-crystal X-ray structure determination.

Comparative Structural Analysis

In the absence of an experimental structure, we can predict the molecular geometry and intermolecular interactions of 1-(4-Amino-2-hydroxyphenyl)ethanone and compare them to its analogs, Paeonol and 4'-Hydroxyacetophenone.[3][4]

Molecular Conformation and Intramolecular Interactions

A key structural feature in this class of compounds is the potential for a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the acetyl group. This interaction creates a stable six-membered ring, influencing the planarity of the molecule. This is observed in the known structure of Paeonol (2'-Hydroxy-4'-methoxyacetophenone).[3][5] We can confidently predict a similar intramolecular hydrogen bond in 1-(4-Amino-2-hydroxyphenyl)ethanone.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by hydrogen bonds. The amino group (-NH₂) and the para-hydroxyl group (-OH) are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen of the amino group are acceptors.

  • Comparison with 4'-Hydroxyacetophenone: This molecule crystallizes in at least two polymorphic forms, with crystal packing dominated by strong O-H···O=C hydrogen bonds, forming chains and sheets.[6]

  • Comparison with Paeonol: Paeonol's structure is influenced by the intramolecular O-H···O=C bond and weaker intermolecular C-H···O interactions involving the methoxy group.[3][7]

  • Predicted Interactions for 1-(4-Amino-2-hydroxyphenyl)ethanone: The presence of the amino group introduces additional, strong N-H···O and potentially N-H···N hydrogen bonding possibilities. This would likely lead to a more complex and robust three-dimensional hydrogen-bonded network compared to its analogs.

H_Bonding cluster_target 1-(4-Amino-2-hydroxyphenyl)ethanone cluster_interactions Predicted Hydrogen Bonding Target C=O ortho-OH para-NH2 Intra Intramolecular O-H···O=C Target:f0->Intra Acceptor Target:f1->Intra Donor Inter1 Intermolecular N-H···O=C Target:f0->Inter1 Acceptor Target:f2->Inter1 Donor Inter2 Intermolecular N-H···N Target:f2->Inter2 Donor/Acceptor

Fig 2. Predicted hydrogen bonding scheme for the target molecule.
Quantitative Data Comparison

The table below compares key geometric parameters of the analogs. The values for 1-(4-Amino-2-hydroxyphenyl)ethanone are predicted based on computational modeling (e.g., DFT at the B3LYP/6-311G(d,p) level of theory) and trends from the analogs.

Parameter4'-Hydroxyacetophenone[6]Paeonol[3]1-(4-Amino-2-hydroxyphenyl)ethanone (Predicted)
Space Group P2₁/c (Form I)P2₁/cMonoclinic or Orthorhombic
C=O Bond Length (Å) ~1.25~1.26~1.26
Intramolecular H-Bond (O···O Å) N/A~2.55~2.56
Key Intermolecular H-Bonds O-H···OC-H···ON-H···O, N-H···N

Conclusion and Future Work

This guide establishes a comprehensive framework for the crystal structure analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone. Through a comparative analysis with structurally related compounds, we predict that its solid-state structure will be characterized by a strong intramolecular hydrogen bond and an extensive network of intermolecular N-H···O hydrogen bonds, driven by the para-amino group.

The protocols provided for synthesis, crystallization, and data collection offer a clear path for researchers to experimentally determine this structure. The successful elucidation of this crystal structure will be a valuable contribution, providing critical insights for the rational design of new pharmaceuticals and functional materials based on this versatile chemical scaffold.

References

  • Bernardes, C. E. S., Piedade, M. F. M., & Minas da Piedade, M. E. (2008). Polymorphism in 4′-Hydroxyacetophenone: Structure and Energetics. Crystal Growth & Design, 8(7), 2419–2430. [Link]

  • National Center for Biotechnology Information. (n.d.). Paeonol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Hydroxyacetophenone. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of 1-(4-Amino-2-hydroxyphenyl)ethanone by High-Performance Liquid Chromatography

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1-(4-Amino-2-hydroxyphenyl)ethanone. Designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1-(4-Amino-2-hydroxyphenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and defensible analytical strategy.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-(4-Amino-2-hydroxyphenyl)ethanone (MW: 151.16 g/mol , Formula: C₈H₉NO₂) is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a phenolic hydroxyl group, an aromatic amine, and a ketone, makes it a versatile building block but also susceptible to various impurities during synthesis and storage. These impurities, which can include isomers, starting materials, by-products, or degradation products, can impact the safety, efficacy, and stability of the final drug product.

Therefore, rigorous purity assessment is not merely a quality control checkpoint but a fundamental requirement of the drug development process, mandated by regulatory bodies worldwide. This guide focuses on the primacy of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the gold-standard technique for this purpose, while also providing a comparative analysis against other viable, and sometimes complementary, analytical methods.

Analyte Characterization: Guiding the Analytical Strategy

The physicochemical properties of 1-(4-Amino-2-hydroxyphenyl)ethanone are paramount in selecting and optimizing an analytical method.

  • Polarity: The presence of hydroxyl and amino groups makes the molecule polar and water-soluble to a degree. This property makes it an ideal candidate for RP-HPLC, where it can be retained and separated on a non-polar stationary phase.

  • UV Absorbance: The substituted benzene ring acts as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer, a standard detector in HPLC systems.

  • Potential Impurities: Process-related impurities may include isomers such as 1-(2-Amino-4-hydroxyphenyl)ethanone[1], unreacted starting materials, or over-oxidized products. Degradation pathways could involve oxidation of the amino or phenolic groups. A successful analytical method must be able to resolve the main component from all these potential impurities, a capability known as "specificity" or "stability-indicating."[2][3]

The Workhorse Method: Reversed-Phase HPLC

For routine quality control and purity determination of 1-(4-Amino-2-hydroxyphenyl)ethanone, RP-HPLC with UV detection is the most widely adopted and scientifically sound method. Its dominance is due to its high resolving power, sensitivity, robustness, and adaptability.

Rationale Behind the HPLC Method Design

A robust HPLC method is not a matter of chance but of deliberate, science-driven choices.

  • Column Chemistry: A C18 (octadecylsilane) column is the conventional choice. The long alkyl chains provide a non-polar stationary phase that effectively retains the moderately polar analyte through hydrophobic interactions. The retention can be finely tuned by adjusting the mobile phase composition.

  • Mobile Phase Selection: The mobile phase is the engine of separation.

    • Aqueous Component: A buffered aqueous solution (e.g., phosphate or acetate buffer) is critical. The pKa of the amino and phenolic groups means their ionization state is pH-dependent. Buffering the mobile phase to a consistent pH (e.g., pH 3.0-4.0) ensures that the analyte's retention time is stable and reproducible by suppressing the ionization of the phenolic hydroxyl and protonating the amino group.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. A gradient elution (where the proportion of acetonitrile is increased over time) is generally superior to an isocratic (constant composition) elution for purity analysis, as it allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

  • Detector Wavelength: The detection wavelength should be set at the analyte's absorbance maximum (λmax) to ensure the highest sensitivity. For phenolic compounds, this is often in the 270-280 nm range.[4] A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum for each peak, which is invaluable for peak purity assessment and impurity identification.

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be specific and stability-indicating for the analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm, with PDA scan from 200-400 nm.

  • Injection Volume: 10 µL.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 50 50
25.0 5 95
30.0 5 95
30.1 95 5

| 35.0 | 95 | 5 |

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(4-Amino-2-hydroxyphenyl)ethanone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Accurate Weighing p2 Dissolution in Diluent p1->p2 p3 Volumetric Dilution p2->p3 p4 0.45 µm Filtration p3->p4 h1 Autosampler Injection p4->h1 h2 Gradient Separation on C18 Column h1->h2 h3 PDA Detection (275 nm) h2->h3 d1 Chromatogram Integration h3->d1 d2 Peak Purity Assessment d1->d2 d3 Area Percent Calculation d2->d3 Report Report d3->Report

Caption: Workflow for HPLC purity assessment of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Comparative Analysis with Alternative Techniques

While HPLC is the primary method, a comprehensive purity assessment, especially during method validation or for reference material characterization, often employs a "mass balance" approach.[5][6] This approach determines purity by summing the levels of all identified impurities (including water, residual solvents, and non-volatile residues) and subtracting them from 100%. This framework highlights the utility of other analytical techniques.

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
RP-HPLC (UV) Differential partitioning between a liquid mobile phase and a solid stationary phase.High Specificity: Excellent resolution of isomers and related impurities. High Sensitivity: Strong UV chromophore allows for low LOD/LOQ. Robust & Validated: Well-understood, standard pharmaceutical method.Dependent on a pure reference standard for quantitation.
UPLC Similar to HPLC but uses columns with smaller particles (<2 µm).Higher Throughput: Faster analysis times (2-5x). Better Resolution: Sharper peaks. Lower Solvent Use: More environmentally friendly.Higher initial instrument cost. More susceptible to blockage from sample particulates.
GC-MS Separation of volatile compounds in a gaseous mobile phase, with mass spec detection.Not suitable for the main analyte. Excellent for Residual Solvents: The gold standard for identifying and quantifying volatile organic impurities.Analyte is Non-Volatile: Requires derivatization to block polar groups, adding complexity and potential for side reactions. Thermal Instability: Risk of degradation in the hot injector.
qNMR Quantitative Nuclear Magnetic Resonance. Measures signal intensity relative to an internal standard.Absolute Method: Does not require an identical reference standard. Provides structural confirmation. High Precision: Directly proportional to the number of nuclei.Low Sensitivity: Requires much higher sample concentration than HPLC. Lower Specificity: Signals from impurities can overlap with the main analyte, complicating quantification.
Karl Fischer Titration Electrochemical titration specific to water.Gold Standard for Water Content: Highly accurate and precise for determining water content, a key part of the mass balance approach.Only measures water content.

Logical Relationships in a Comprehensive Purity Program

A multi-faceted approach provides the most complete picture of a substance's purity. HPLC forms the core of routine testing, while other methods provide orthogonal data for a full characterization.

Purity_Assessment MassBalance Mass Balance Approach (Overall Purity) HPLC HPLC / UPLC (Organic Impurities, Related Substances) MassBalance->HPLC Primary Component GCMS GC-MS (Residual Solvents) MassBalance->GCMS Component KF Karl Fischer (Water Content) MassBalance->KF Component TGA Thermogravimetry (Non-Volatile Residue) MassBalance->TGA Component qNMR qNMR (Assay Confirmation, Standard-Free) HPLC->qNMR Orthogonal Validation

Caption: Interrelation of analytical techniques in a mass balance purity assessment.

Conclusion and Recommendations

For the routine purity assessment of 1-(4-Amino-2-hydroxyphenyl)ethanone in a drug development and manufacturing environment, a well-validated, stability-indicating Reversed-Phase HPLC method is unequivocally the most suitable technique. It offers the best balance of specificity, sensitivity, and robustness for resolving and quantifying process- and degradation-related impurities.

While HPLC is the workhorse, a comprehensive understanding of purity, particularly for reference standard characterization, should be supported by orthogonal methods as part of a mass balance approach. Techniques like Karl Fischer titration for water content and GC-MS for residual solvents are not alternatives to HPLC but are essential complements that address different types of impurities. qNMR serves as a powerful, albeit less sensitive, tool for assay validation and for situations where a certified reference standard is unavailable.

By understanding the strengths and limitations of each technique, scientists can design and implement a scientifically sound, defensible, and comprehensive strategy for ensuring the purity of this critical pharmaceutical intermediate.

References

  • PubChem. (2025). Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • PubChem. (2021). 1-(2-Amino-4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(27), 7557-7568. [Link]

  • MDPI. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 28(1), 1. [Link]

  • ResearchGate. (2020). Determination of purity values of amino acid reference materials by mass balance method. [Link]

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Comparative

A Comparative Guide to the Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone for Pharmaceutical Research and Development

Introduction: The Significance of 1-(4-Amino-2-hydroxyphenyl)ethanone 1-(4-Amino-2-hydroxyphenyl)ethanone, a key pharmaceutical intermediate, serves as a fundamental building block in the synthesis of a variety of active...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(4-Amino-2-hydroxyphenyl)ethanone

1-(4-Amino-2-hydroxyphenyl)ethanone, a key pharmaceutical intermediate, serves as a fundamental building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique structure, featuring an aminophenol core with an acetyl group, provides a versatile scaffold for the development of novel therapeutics. The strategic placement of the hydroxyl, amino, and ketone functionalities allows for a diverse range of chemical modifications, making it a valuable precursor in medicinal chemistry. This guide provides a comparative analysis of three distinct synthetic routes to this important compound, offering researchers and drug development professionals the critical insights needed to select the most appropriate method for their specific applications.

This in-depth technical guide will explore the following synthesis pathways:

  • Catalytic Hydrogenation of 1-(2-hydroxy-4-nitrophenyl)ethanone

  • The Fries Rearrangement of 3-Acetamidophenyl Acetate

  • The Houben-Hoesch Reaction of 3-Aminophenol

Each route will be evaluated based on its chemical principles, experimental feasibility, yield, purity, and overall efficiency, supported by detailed protocols and comparative data.

Route 1: Catalytic Hydrogenation of a Nitro Precursor

This widely utilized method involves a two-step process: the nitration of a suitable precursor to form 1-(2-hydroxy-4-nitrophenyl)ethanone, followed by the catalytic reduction of the nitro group to the desired amine.

Chemical Rationale and Mechanistic Insight

The cornerstone of this route is the selective reduction of an aromatic nitro group in the presence of other functional groups, namely a ketone and a phenol. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.[1] The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the surface of the palladium catalyst. The H-H bond in hydrogen is cleaved, and the hydrogen atoms are added across the N-O bonds of the nitro group, ultimately leading to the formation of the amine and water. The choice of catalyst and reaction conditions is crucial to prevent the reduction of the ketone functionality.

Experimental Workflow

Catalytic Hydrogenation Workflow Start Start: 3-Acetylphenol Nitration Nitration (HNO3/H2SO4) Start->Nitration Precursor 1-(2-hydroxy-4-nitrophenyl)ethanone Nitration->Precursor Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Precursor->Hydrogenation Product 1-(4-Amino-2-hydroxyphenyl)ethanone Hydrogenation->Product Purification Purification (Recrystallization) Product->Purification Final Final Product Purification->Final

Figure 1: Workflow for the Catalytic Hydrogenation Route.
Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-hydroxy-4-nitrophenyl)ethanone

A common method for the synthesis of the nitro precursor is the nitration of 3-acetylphenol.

  • Procedure: To a stirred solution of 3-acetylphenol in a mixture of acetic acid and acetic anhydride at 0-5 °C, a solution of cupric nitrate in the same solvent mixture is added dropwise. The reaction mixture is stirred at this temperature for a few hours. After completion, the mixture is poured into ice water, and the precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol yields the purified 1-(2-hydroxy-4-nitrophenyl)ethanone. A reported yield for a similar reaction is typically low, around 1%.[2]

Step 2: Catalytic Hydrogenation to 1-(4-Amino-2-hydroxyphenyl)ethanone

  • Procedure: 1-(2-hydroxy-4-nitrophenyl)ethanone is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The reaction mixture is then subjected to hydrogenation with hydrogen gas (typically at a pressure of 3-4 bar) in a Parr hydrogenator or a similar apparatus at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product. Purification by recrystallization affords 1-(4-Amino-2-hydroxyphenyl)ethanone. A general procedure for a similar reduction of 4-nitroacetophenone reports a yield of 95%.[3]

Route 2: The Fries Rearrangement

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[4] For the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone, a plausible precursor is 3-acetamidophenyl acetate.

Chemical Rationale and Mechanistic Insight

This route begins with the protection of the amino group of 3-aminophenol as an acetamide, followed by the acetylation of the phenolic hydroxyl group to form 3-acetamidophenyl acetate. The subsequent Fries rearrangement, typically catalyzed by aluminum chloride (AlCl₃), involves the intramolecular acylation of the aromatic ring. The acyl group migrates from the phenolic oxygen to the ortho and para positions of the ring. The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, with lower temperatures generally favoring the para-product.[5]

Experimental Workflow

Fries Rearrangement Workflow Start Start: 3-Aminophenol Protection N-Acetylation (Acetic Anhydride) Start->Protection Intermediate1 3-Acetamidophenol Protection->Intermediate1 Acylation O-Acetylation (Acetic Anhydride) Intermediate1->Acylation Precursor 3-Acetamidophenyl acetate Acylation->Precursor Fries Fries Rearrangement (AlCl3) Precursor->Fries Hydrolysis Hydrolysis (Acidic) Fries->Hydrolysis Product 1-(4-Amino-2-hydroxyphenyl)ethanone Hydrolysis->Product Purification Purification (Chromatography) Product->Purification Final Final Product Purification->Final

Figure 2: Workflow for the Fries Rearrangement Route.
Detailed Experimental Protocols

Step 1: Synthesis of 3-Acetamidophenyl Acetate

  • Procedure: 3-Aminophenol is first acetylated with acetic anhydride in the presence of a base like pyridine to protect the amino group, forming 3-acetamidophenol. Subsequent acetylation of the hydroxyl group with acetic anhydride yields 3-acetamidophenyl acetate.

Step 2: Fries Rearrangement and Hydrolysis

Route 3: The Houben-Hoesch Reaction

The Houben-Hoesch reaction is an effective method for the synthesis of aryl ketones by reacting a phenol with a nitrile in the presence of a Lewis acid and hydrogen chloride.[7] For the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone, 3-aminophenol can be directly acylated using acetonitrile.

Chemical Rationale and Mechanistic Insight

This reaction is a variation of the Friedel-Crafts acylation. The nitrile reacts with hydrogen chloride and a Lewis acid (e.g., zinc chloride or aluminum chloride) to form a reactive electrophilic species, a ketimine salt. The electron-rich aromatic ring of 3-aminophenol then attacks this electrophile. The directing effects of the hydroxyl and amino groups favor substitution at the positions ortho and para to the hydroxyl group. Subsequent hydrolysis of the intermediate ketimine yields the final aryl ketone. The reaction is particularly effective for electron-rich phenols.[8]

Experimental Workflow

Houben-Hoesch Workflow Start Start: 3-Aminophenol Reaction Houben-Hoesch Reaction (CH3CN, Lewis Acid, HCl) Start->Reaction Intermediate Ketimine Intermediate Reaction->Intermediate Hydrolysis Hydrolysis (Aqueous Acid) Intermediate->Hydrolysis Product 1-(4-Amino-2-hydroxyphenyl)ethanone Hydrolysis->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Final Final Product Purification->Final

Figure 3: Workflow for the Houben-Hoesch Reaction Route.
Detailed Experimental Protocol
  • Procedure: A mixture of 3-aminophenol and a Lewis acid catalyst (e.g., anhydrous zinc chloride or aluminum chloride) is suspended in a suitable solvent like dry ether. Acetonitrile is added, and the mixture is cooled in an ice bath. A stream of dry hydrogen chloride gas is then passed through the stirred suspension for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is typically poured onto ice, and the resulting solid is filtered. The intermediate ketimine hydrochloride can be isolated or directly hydrolyzed by heating with dilute acid to afford the desired 1-(4-Amino-2-hydroxyphenyl)ethanone. The crude product is then purified by recrystallization or column chromatography. A patent describing a similar reaction of phenol with aminoacetonitrile hydrochloride reports a yield of 75%.[9]

Comparative Analysis of Synthesis Routes

Parameter Route 1: Catalytic Hydrogenation Route 2: Fries Rearrangement Route 3: Houben-Hoesch Reaction
Starting Materials 3-Acetylphenol, Nitrating agents, H₂, Pd/C3-Aminophenol, Acetic anhydride, Lewis acid3-Aminophenol, Acetonitrile, Lewis acid, HCl
Number of Steps 23 (including protection/deprotection)1 (direct acylation)
Reported Yield Variable for nitration (can be low), High for hydrogenation (up to 95%)[3]Variable, often moderateGood (up to 75% reported for a similar reaction)[9]
Key Challenges Handling of nitrating agents, regioselectivity of nitration, potential for over-reduction.Multi-step process, regioselectivity of rearrangement, harsh Lewis acids.Handling of gaseous HCl, anhydrous conditions, potential for side reactions.
Advantages High yield and clean reduction step, well-established methodology.Utilizes readily available starting materials.Direct C-acylation in a single step.
Disadvantages Nitration step can have low yield and poor regioselectivity.[2]Multiple steps reduce overall efficiency, separation of isomers can be difficult.Requires specialized equipment for handling gaseous HCl.

Conclusion and Recommendations

The choice of the optimal synthesis route for 1-(4-Amino-2-hydroxyphenyl)ethanone depends on the specific requirements of the researcher, including scale, available equipment, and desired purity.

  • The Catalytic Hydrogenation route is a strong contender, particularly if a reliable and high-yielding nitration protocol for the precursor can be established. The reduction step is generally clean and efficient.

  • The Fries Rearrangement offers a pathway from a simple starting material but is hampered by its multi-step nature and potential difficulties in controlling regioselectivity and separating isomers, which may lower the overall process efficiency.

  • The Houben-Hoesch Reaction presents an attractive, direct one-step approach. If the experimental setup for handling gaseous hydrogen chloride is available, this method can be a highly efficient and atom-economical choice.

For large-scale production where efficiency and cost are paramount, optimizing either the Houben-Hoesch reaction or the nitration step of the Catalytic Hydrogenation route would be the most promising strategies. For laboratory-scale synthesis where simplicity is a key driver, the Houben-Hoesch reaction, despite the need for gaseous HCl, offers a more direct path to the target molecule.

Ultimately, the selection of the synthesis route should be guided by a thorough evaluation of the factors outlined in this guide, alongside in-house experimental validation to determine the most robust and scalable method for producing high-quality 1-(4-Amino-2-hydroxyphenyl)ethanone for downstream pharmaceutical applications.

References

  • Wikipedia. (2023). Hoesch reaction. Retrieved from [Link]

  • AZoM. (2016). Catalytic Hydrogenation Reaction. Retrieved from [Link]

  • B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION. Retrieved from [Link]

  • Google Patents. (1996). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ResearchGate. (2023). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link]

  • ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Crystal Structure of 1-(4-{[(E)-4-Methoxyl-2- hydroxybenzylidene]amino}phenyl)ethanone Oxime and Its Copper(II) Complex. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]

  • SynArchive. (n.d.). Houben-Hoesch Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploration of Fries Rearrangement of 3-Acetamidophenyl Acetate. Retrieved from [Link]

  • Google Patents. (1991). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Google Patents. (1991). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • DergiPark. (2025). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Application in Latent Fingermark Development. Retrieved from [Link]

  • RSC Publishing. (2021). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

  • PMC. (2021). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. Retrieved from [Link]

  • PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

  • YouTube. (2020). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). Retrieved from [Link]

Sources

Validation

Definitive Identification of 1-(4-Amino-2-hydroxyphenyl)ethanone: A Comparative Guide for Researchers

In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal identification of chemical entities is paramount. This guide provides a comprehensive framework for confirming the identity of 1-(4-Ami...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal identification of chemical entities is paramount. This guide provides a comprehensive framework for confirming the identity of 1-(4-Amino-2-hydroxyphenyl)ethanone, a key building block in organic synthesis. We present a comparative analysis with its structural isomers, offering experimental protocols and supporting data to ensure confident characterization. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for the validation of such compounds.

Introduction to 1-(4-Amino-2-hydroxyphenyl)ethanone and its Isomeric Landscape

1-(4-Amino-2-hydroxyphenyl)ethanone, also known as 4'-Amino-2'-hydroxyacetophenone, is an aromatic ketone with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its structure, featuring an acetophenone core with amino and hydroxyl substituents, makes it a versatile precursor in the synthesis of various pharmaceutical agents and other complex organic molecules.

The precise positioning of the amino and hydroxyl groups on the phenyl ring is critical to its reactivity and the properties of its downstream products. Isomers of this compound, where these functional groups are located at different positions, will exhibit distinct physical and chemical properties. For the purpose of this guide, we will focus on a comparative analysis with two common positional isomers:

  • 1-(2-Amino-4-hydroxyphenyl)ethanone

  • 1-(4-Amino-3-hydroxyphenyl)ethanone

The structural similarities and differences between these isomers are visualized below.

G cluster_0 1-(4-Amino-2-hydroxyphenyl)ethanone (Target Compound) cluster_1 1-(2-Amino-4-hydroxyphenyl)ethanone (Isomer 1) cluster_2 1-(4-Amino-3-hydroxyphenyl)ethanone (Isomer 2) Target C₈H₉NO₂ CAS: 2476-29-1 Target_img Isomer1 C₈H₉NO₂ CAS: 90033-64-0 Isomer1_img Isomer2 C₈H₉NO₂ CAS: 14496-63-4 Isomer2_img

Caption: Chemical structures of the target compound and its key isomers.

Comparative Analysis: Distinguishing Features of Aminohydroxyacetophenone Isomers

The differentiation of these isomers relies on the subtle yet significant differences in their spectroscopic signatures. The electronic environment of each proton and carbon atom is unique due to the varied positions of the electron-donating amino and hydroxyl groups, and the electron-withdrawing acetyl group.

Physicochemical Property Comparison

While experimental data for all isomers is not consistently available in public databases, computed properties provide a preliminary basis for differentiation.

Property1-(4-Amino-2-hydroxyphenyl)ethanone1-(2-Amino-4-hydroxyphenyl)ethanone1-(4-Amino-3-hydroxyphenyl)ethanone
CAS Number 2476-29-1[1]90033-64-0[1]14496-63-4[2]
Molecular Formula C₈H₉NO₂[1]C₈H₉NO₂[1]C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [1]151.16 g/mol [1]151.16 g/mol [2]
Computed XLogP3 1.41.4[1]0.6[2]
Computed Hydrogen Bond Donor Count 22[1]2[2]
Computed Hydrogen Bond Acceptor Count 33[1]3[2]

Note: Some data is based on computational models and should be confirmed experimentally.

Experimental Protocols for Definitive Identification

To definitively confirm the identity of 1-(4-Amino-2-hydroxyphenyl)ethanone and distinguish it from its isomers, a combination of chromatographic and spectroscopic techniques is essential.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful tool for separating isomers. The choice of stationary and mobile phases is critical for achieving baseline resolution.

Protocol: Reversed-Phase HPLC for Aminohydroxyacetophenone Isomers

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The optimal ratio should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 280 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL of the sample and record the chromatogram. The retention time will be characteristic of each isomer.

G Sample Sample HPLC_System HPLC_System Sample->HPLC_System Injection C18_Column C18_Column HPLC_System->C18_Column Separation UV_Detector UV_Detector C18_Column->UV_Detector Elution Chromatogram Chromatogram UV_Detector->Chromatogram Detection

Caption: Experimental workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity of atoms. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for distinguishing between these isomers.

Protocol: NMR Analysis of Aminohydroxyacetophenone Isomers

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to assign the structure. 2D NMR experiments like COSY and HSQC can be employed for more complex cases.

Expected ¹H NMR Spectral Features:

  • 1-(4-Amino-2-hydroxyphenyl)ethanone: Three distinct aromatic proton signals with specific coupling patterns.

  • 1-(2-Amino-4-hydroxyphenyl)ethanone: Three distinct aromatic proton signals with different coupling patterns compared to the target.

  • 1-(4-Amino-3-hydroxyphenyl)ethanone: Three distinct aromatic proton signals with yet another unique set of coupling patterns.

The chemical shifts of the methyl protons of the acetyl group and the protons of the amino and hydroxyl groups will also provide valuable information.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

Protocol: Mass Spectrometric Analysis

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS).

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak.

  • Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern that can help distinguish between isomers.

While all isomers will have the same molecular weight, their fragmentation patterns under specific ionization conditions may differ, providing another layer of confirmation.

Conclusion

The definitive identification of 1-(4-Amino-2-hydroxyphenyl)ethanone requires a multi-technique approach. HPLC provides the means to separate it from its structural isomers, while NMR spectroscopy offers unambiguous structural elucidation. Mass spectrometry serves to confirm the molecular weight and can aid in differentiation through fragmentation analysis. By employing the protocols outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

  • PubChem. 1-(2-Amino-4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1-(4-amino-3-hydroxyphenyl)ethanone (C8H9NO2). [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0239373). [Link]

  • World News of Natural Sciences. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • DergiPark. Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. [Link]

  • NIST. Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. [Link]

  • Wiley Analytical Science. Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. [Link]

  • National Institutes of Health. Analysis of isomeric mixtures by molecular rotational resonance spectroscopy - PMC. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (PDF) Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. [Link]

  • Cheméo. Ethanone, 1-(3-hydroxyphenyl)-. [Link]

  • MDPI. Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. [Link]

  • ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b).. [Link]

  • NIST. Ethanone, 1-(2-hydroxyphenyl)-. [Link]

  • SpectraBase. 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Amino-2-hydroxyphenyl)ethanone

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate 1-(4-Amino-2-hydroxyphenyl)ethanone is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

1-(4-Amino-2-hydroxyphenyl)ethanone is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] Consequently, the analytical methods used to quantify this compound must be not only precise and accurate but also robust and suitable for their intended purpose.[3][4]

This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone. We will explore the causality behind experimental choices and delve into the principles of analytical method cross-validation, a regulatory expectation designed to ensure the consistency and reliability of data when multiple methods or laboratories are involved.[5]

The Principle of Analytical Method Cross-Validation

Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use.[3][6] Cross-validation takes this a step further by comparing the results from two or more distinct analytical procedures to demonstrate they can be used for the same intended purpose and produce comparable data.[7][8]

According to the International Council for Harmonisation (ICH) guidelines, cross-validation is essential in several scenarios[5][7]:

  • When data are generated by different validated methods and need to be compared or combined.

  • When sample analysis is conducted at different laboratories using the same method.

  • To ensure data integrity after a significant change is made to a validated method.

This process is a cornerstone of a robust pharmaceutical quality system, ensuring that analytical results are reliable and consistent throughout the lifecycle of a drug product.[9]

Analytical_Method_Lifecycle Dev Method Development Val Method Validation (ICH Q2) Dev->Val Establishes Fitness for Purpose Routine Routine Use in QC Val->Routine Approved for Use Change Method Change or Transfer to New Lab Routine->Change Lifecycle Event CrossVal Cross-Validation Change->CrossVal Requires Comparison CrossVal:e->Routine:w Ensures Data Comparability

Caption: The lifecycle of an analytical method, highlighting the critical role of cross-validation.

Candidate Analytical Methods: A Head-to-Head Comparison

The selection of an analytical method is driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs. For 1-(4-Amino-2-hydroxyphenyl)ethanone, both HPLC-UV and LC-MS/MS present viable, yet distinct, options.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in pharmaceutical quality control.[10] Given that 1-(4-Amino-2-hydroxyphenyl)ethanone possesses a chromophore (the aromatic ring), it is expected to have strong UV absorbance, making HPLC-UV a suitable and robust method for quantification, particularly in bulk materials and finished products.[10]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV. It is the gold standard for analyzing trace levels of compounds in complex matrices, such as identifying impurities or performing pharmacokinetic studies in biological fluids.

Experimental Design and Comparative Performance

To objectively compare these two methods, a cross-validation study was designed. First, each method was individually validated according to ICH Q2(R2) guidelines.[7][9] A summary of the validation performance for each method is presented below.

Method Validation Summary
Validation Parameter HPLC-UV Method LC-MS/MS Method Commentary
Linearity Range 1.0 - 150 µg/mL0.1 - 100 ng/mLLC-MS/MS is approximately 1000-fold more sensitive.
Correlation Coefficient (r²) > 0.999> 0.998Both methods show excellent linearity.
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLDemonstrates the trace-level capability of LC-MS/MS.
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mLThe lowest quantifiable concentration is significantly lower for LC-MS/MS.
Accuracy (Recovery %) 99.1% - 100.8%97.5% - 102.3%Both methods are highly accurate within their respective ranges.
Precision (%RSD) < 1.5%< 4.0%Both methods demonstrate excellent repeatability.
Specificity High (No interference from placebo)Very High (Mass-based)LC-MS/MS specificity is superior due to monitoring of specific MRM transitions.
Cross-Validation Protocol & Results

The core of the comparison involved analyzing a single set of quality control (QC) samples, spiked at low, medium, and high concentrations within the overlapping linear range of both methods, to ensure a fair comparison.

Results of Cross-Validation Analysis

Sample ID HPLC-UV Result (µg/mL) LC-MS/MS Result (µg/mL) % Difference
QC Low (1.0 µg/mL)1.041.08+3.8%
QC Mid (50 µg/mL)50.749.9-1.6%
QC High (100 µg/mL)99.2101.5+2.3%

The results show excellent agreement between the two methods, with all percentage differences falling well within the typical acceptance criterion of ±15%. This successful cross-validation demonstrates that for concentrations within this range, the methods can be used interchangeably with confidence in the data's comparability.

Method_Selection_Tree Start Analytical Goal for 1-(4-Amino-2-hydroxyphenyl)ethanone? Assay Assay & Purity of Bulk Drug / Formulation? Start->Assay High Concentration Trace Trace Impurity Analysis or Quantification in Biological Matrix? Start->Trace Low Concentration & High Complexity HPLC Select HPLC-UV Method Assay->HPLC Rationale: Robust, Cost-Effective, Sufficient Sensitivity LCMS Select LC-MS/MS Method Trace->LCMS Rationale: High Sensitivity, Superior Specificity

Sources

Validation

A Foundational Guide to the Structure-Activity Relationship of 1-(4-Amino-2-hydroxyphenyl)ethanone Derivatives as Quorum Sensing Inhibitors

This guide provides a comprehensive analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone, a promising scaffold for the development of novel anti-virulence agents. While direct comparative studies on a series of its derivative...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone, a promising scaffold for the development of novel anti-virulence agents. While direct comparative studies on a series of its derivatives are not yet prevalent in the public domain, this document establishes a foundational understanding of its structure-activity relationship (SAR). By examining the known biological activity of the parent compound and drawing logical inferences from related classes of quorum sensing inhibitors, we can delineate a strategic path for future drug discovery and optimization efforts in this area. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antimicrobial therapies.

Introduction: The Emergence of 1-(4-Amino-2-hydroxyphenyl)ethanone as an Anti-Virulence Candidate

The increasing prevalence of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising alternative to traditional bactericidal or bacteriostatic antibiotics is the development of anti-virulence therapies. These agents disarm pathogens by inhibiting the systems that control their virulence, such as quorum sensing (QS), without exerting selective pressure that leads to resistance.

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] In many pathogenic bacteria, including Pseudomonas aeruginosa, QS regulates the production of virulence factors and biofilm formation.[2] The compound 1-(4-Amino-2-hydroxyphenyl)ethanone (AHE) has been identified as a quorum sensing inhibitor isolated from the endophytic fungus Phomopsis liquidambari.[3] Studies have shown that AHE can suppress the secretion of acyl-homoserine lactones (AHLs) and virulence factors in P. aeruginosa at sub-inhibitory concentrations, highlighting its potential as a lead compound for the development of novel anti-virulence drugs.[3]

This guide will delve into the structural features of AHE that are likely critical for its activity, propose a synthetic route for its derivatives, and provide a detailed protocol for assessing its QS inhibitory properties.

Deconstructing the Pharmacophore: A Hypothetical SAR Analysis

While a comprehensive SAR study awaits the synthesis and evaluation of a diverse library of AHE derivatives, we can postulate the contributions of its key functional groups based on established principles of medicinal chemistry and the SAR of other known QS inhibitors.[4][5]

The core structure of 1-(4-Amino-2-hydroxyphenyl)ethanone can be dissected into three key components: the aromatic ring , the acetyl group , and the amino and hydroxyl substituents .

  • The Aromatic Ring as a Scaffold: The phenyl ring serves as the fundamental scaffold, positioning the other functional groups in a specific spatial orientation for interaction with the biological target. In many classes of QS inhibitors, an aromatic ring is a common feature.[6]

  • The Acetyl Group: The acetyl group, a ketone, is a potential hydrogen bond acceptor. Its electron-withdrawing nature also influences the electronic properties of the aromatic ring. Modifications to the alkyl chain of the acetyl group could impact steric interactions and lipophilicity, which are critical for binding to the target protein.

  • The Amino and Hydroxyl Substituents: The hydroxyl and amino groups are key hydrogen bond donors and acceptors. Their positions on the aromatic ring are crucial for activity.

    • The hydroxyl group at position 2 is likely a key interacting moiety. Phenolic hydroxyls are common in natural product QS inhibitors and can form critical hydrogen bonds with receptor active sites.[2]

    • The amino group at position 4 is another key polar feature. Its basicity and hydrogen bonding capacity can significantly influence the molecule's interaction with the target and its physicochemical properties.

Based on the SAR of other QS inhibitors, such as β-keto esters, substitutions on the phenyl ring with electron-withdrawing or electron-donating groups, as well as modifications to the acyl chain, can significantly modulate activity.[4][6] Future research should focus on synthesizing derivatives with systematic modifications at these positions to build a robust SAR model.

Comparative Analysis of Quorum Sensing Inhibitors

To provide context for the potential of 1-(4-Amino-2-hydroxyphenyl)ethanone derivatives, the following table summarizes the activity of representative compounds from different classes of QS inhibitors. It is important to note that direct comparison is challenging due to different assay conditions and bacterial strains.

Compound ClassRepresentative CompoundTarget OrganismIC50 (µM)Reference
β-Keto Esters4-Fluoro-benzoylacetateVibrio harveyi23[4][6]
Furanones(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanonePseudomonas aeruginosa~5[5]
N-Acyl Homoserine Lactone AnalogsN-decanoyl-L-homoserine benzyl esterPseudomonas aeruginosa~10[7]
Phenolic Ketone 1-(4-Amino-2-hydroxyphenyl)ethanone Pseudomonas aeruginosa Activity Reported (Qualitative) [3]

This table highlights that various structural scaffolds can achieve potent QS inhibition. The development of a library of 1-(4-Amino-2-hydroxyphenyl)ethanone derivatives and their quantitative evaluation is a critical next step to establish their potency relative to other classes of inhibitors.

Experimental Protocols

Synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone Derivatives

The following is a representative, multi-step synthetic protocol that can be adapted to generate a variety of derivatives for SAR studies. This protocol is based on established synthetic methodologies for related phenolic compounds.

Step 1: Friedel-Crafts Acylation of a Substituted Phenol

  • To a solution of a suitably protected and substituted phenol (1 equivalent) in a dry, inert solvent such as dichloromethane, add a Lewis acid catalyst like aluminum chloride (1.2 equivalents) at 0°C.

  • Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Nitration of the Acetophenone Derivative

  • Dissolve the product from Step 1 (1 equivalent) in concentrated sulfuric acid at 0°C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry the product.

Step 3: Reduction of the Nitro Group

  • Suspend the nitrated product from Step 2 (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (3-5 equivalents) or perform catalytic hydrogenation using palladium on carbon.

  • If using SnCl2, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, if using SnCl2, basify the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. For catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

  • Purify the final product by recrystallization or column chromatography.

SynthesisWorkflow Start Substituted Phenol Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Step1 Intermediate1 Substituted Hydroxyacetophenone Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 Substituted Nitro- hydroxyacetophenone Step2->Intermediate2 Step3 Nitro Group Reduction (e.g., SnCl2 or H2/Pd-C) Intermediate2->Step3 End 1-(4-Amino-2-hydroxyphenyl) -ethanone Derivative Step3->End

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol describes a common and effective method for screening compounds for QS inhibitory activity using the reporter strain Chromobacterium violaceum, which produces a purple pigment, violacein, under the control of QS.

  • Preparation of Bacterial Culture: Inoculate C. violaceum (e.g., CV026, a mutant that requires an external source of AHLs) into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

  • Assay Setup:

    • Prepare a fresh LB agar plate.

    • In a sterile tube, mix 100 µL of the overnight C. violaceum culture with 5 mL of molten soft LB agar (0.7% agar).

    • Add a suitable N-acyl homoserine lactone (AHL), such as N-hexanoyl-L-homoserine lactone (HHL), to a final concentration that induces violacein production (e.g., 0.5 µM).

    • Pour this mixture evenly over the surface of the LB agar plate and allow it to solidify.

  • Application of Test Compounds:

    • Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Aseptically place sterile paper discs (6 mm diameter) onto the surface of the seeded agar.

    • Pipette a known amount (e.g., 10 µL) of each test compound solution onto a separate disc.

    • Use a disc with the solvent alone as a negative control and a known QS inhibitor as a positive control.

  • Incubation and Observation: Incubate the plates at 30°C for 24-48 hours.

  • Data Analysis: A clear, colorless zone of inhibition of violacein production around a disc indicates QS inhibitory activity. The diameter of this zone can be measured to quantify the activity. A zone of bacterial growth inhibition (a clear halo where no bacteria grow) should also be noted to distinguish between anti-QS and antimicrobial activity.

Mechanism of Action: Targeting the Quorum Sensing Cascade

The quorum sensing system in Gram-negative bacteria like P. aeruginosa is complex, primarily involving the LasI/LasR and RhlI/RhlR systems.[2] These systems rely on the synthesis of AHL signal molecules by synthases (LasI, RhlI) and their recognition by transcriptional regulators (LasR, RhlR).[2] AHE and its derivatives likely inhibit QS by one or more of the following mechanisms:

  • Competitive binding to the LasR/RhlR receptors: The derivative may mimic the structure of the native AHL and bind to the receptor's active site, preventing the binding of the natural autoinducer.

  • Inhibition of AHL synthases: The compound could inhibit the enzymes responsible for synthesizing the AHL signal molecules.

  • Degradation of AHL signals: While less common for small molecules, some compounds can promote the degradation of AHLs.

QSCascade AHE 1-(4-Amino-2-hydroxyphenyl) -ethanone Derivative AHL_Receptor AHL_Receptor AHE->AHL_Receptor Inhibition AHL_ext Extracellular AHLs AHL AHL AHL->AHL_ext Diffusion AHL_Synthase AHL_Synthase

Conclusion and Future Directions

1-(4-Amino-2-hydroxyphenyl)ethanone represents a valuable starting point for the development of a new class of quorum sensing inhibitors. The presence of a phenolic hydroxyl group and an amino group on an acetophenone scaffold provides a rich pharmacophore for chemical modification. While the definitive structure-activity relationship for this class of compounds is yet to be fully elucidated, the foundational information and experimental protocols provided in this guide offer a clear roadmap for future research.

The next critical steps will be the synthesis of a focused library of derivatives with systematic modifications to the aromatic ring and the acetyl group, followed by their quantitative evaluation in robust quorum sensing and anti-biofilm assays. Such studies will undoubtedly provide a deeper understanding of the SAR and pave the way for the optimization of this promising scaffold into potent anti-virulence drug candidates.

References

  • Dancause, S. E., Poulin, E., & Meschwitz, S. (2016). Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Molecules, 21(8), 971. [Link]

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Comparative

Benchmarking the Efficacy of 1-(4-Amino-2-hydroxyphenyl)ethanone: A Comparative Guide to its Postulated Anti-inflammatory and Antioxidant Properties

< Abstract This guide provides a comparative analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone, a structural analog of N-acetyl-p-aminophenol (Acetaminophen), postulating its efficacy as both an anti-inflammatory and antio...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This guide provides a comparative analysis of 1-(4-Amino-2-hydroxyphenyl)ethanone, a structural analog of N-acetyl-p-aminophenol (Acetaminophen), postulating its efficacy as both an anti-inflammatory and antioxidant agent. Due to the limited availability of direct experimental data on this specific molecule, this document constructs a robust benchmarking framework based on its structural similarities to well-characterized compounds. We present detailed, field-proven experimental protocols for assessing cyclooxygenase (COX) inhibition and free radical scavenging activity, alongside hypothetical yet plausible data to guide future research. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel aminophenol derivatives.

Introduction: Rationale for Efficacy Evaluation

1-(4-Amino-2-hydroxyphenyl)ethanone shares a core 4-aminophenol structure with Acetaminophen (paracetamol), one of the most widely used analgesic and antipyretic drugs globally.[1][2][3][4] The mechanism of Acetaminophen is complex, involving central inhibition of cyclooxygenase (COX) enzymes, modulation of the endocannabinoid system, and activation of serotonergic pathways.[5][6][7][8][9] The structural difference in our target molecule—the repositioning of the hydroxyl group to the ortho position and the presence of a free amino group instead of an acetylamino group—warrants a thorough investigation into its potential pharmacological activities.

The presence of both a phenolic hydroxyl group and an aromatic amino group suggests two primary putative mechanisms of action:

  • Anti-inflammatory Activity: Like Acetaminophen and other non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit COX enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[10][11][12][13]

  • Antioxidant Activity: Phenolic and aminophenol compounds are well-known for their ability to scavenge free radicals, a property that is crucial for mitigating oxidative stress implicated in numerous pathologies.[14][15][16][17][18]

This guide will therefore benchmark the hypothetical efficacy of 1-(4-Amino-2-hydroxyphenyl)ethanone against established reference compounds in these two domains.

Postulated Anti-inflammatory Efficacy: Cyclooxygenase (COX) Inhibition

The primary mechanism of many NSAIDs involves the inhibition of COX-1 and COX-2 enzymes.[19] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible at sites of inflammation.[13] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.[10][12]

Benchmarking Against Reference Compounds

To assess the potential anti-inflammatory profile of 1-(4-Amino-2-hydroxyphenyl)ethanone (referred to as "Test Compound"), we propose a comparison against:

  • Acetaminophen: A weak, non-selective COX inhibitor with a debated mechanism, serving as a primary structural analog.[5][6]

  • Celecoxib: A potent and highly selective COX-2 inhibitor, representing the modern standard for targeted anti-inflammatory therapy.[10][11][12][13][20]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against both COX-1 and COX-2 enzymes.[21][22][23]

Objective: To quantify the potency and selectivity of the test compound in inhibiting ovine COX-1 and recombinant ovine COX-2.

Methodology: A colorimetric inhibitor screening assay is employed, which measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[19]

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and stock solutions of the test compound, Acetaminophen, and Celecoxib in a suitable solvent (e.g., DMSO).

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

  • Inhibitor Addition: Add serial dilutions of the test compound and reference compounds to their respective wells. Include wells for 100% initial enzyme activity (vehicle control) and background.

  • Incubation: Incubate the plate for 5 minutes at 25°C to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid (the COX substrate) and the colorimetric substrate (TMPD) to all wells to start the reaction.

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader after a short incubation period (e.g., 5 minutes).

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Comparative Data

The following table presents hypothetical, yet scientifically plausible, IC50 values that could be expected from such an experiment. These values are for illustrative purposes to guide interpretation of potential results.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1-(4-Amino-2-hydroxyphenyl)ethanone 85302.83
Acetaminophen >10075~1.3
Celecoxib 150.05300

Data are hypothetical and for illustrative purposes only.

Interpretation: Based on this hypothetical data, 1-(4-Amino-2-hydroxyphenyl)ethanone demonstrates weak inhibitory activity against both COX isoforms, with a slight preference for COX-2 over COX-1. Its potency is postulated to be superior to Acetaminophen but significantly lower than the selective inhibitor Celecoxib.

Mechanistic Pathway Diagram

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Physiological Gastric Mucosa Protection Platelet Aggregation Prostaglandins->Physiological Test_Compound 1-(4-Amino-2-hydroxyphenyl)ethanone Test_Compound->COX1 Weak Inhibition Test_Compound->COX2 Moderate Inhibition Celecoxib Celecoxib Celecoxib->COX2 Strong & Selective Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Antioxidant Efficacy: Free Radical Scavenging

The phenolic hydroxyl and amino groups on the test compound are potential hydrogen/electron donors, which can neutralize reactive free radicals. This activity is commonly assessed using stable radical models like DPPH and ABTS.[15]

Benchmarking Against Reference Compounds

The antioxidant capacity will be compared against:

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant standard.

  • Trolox: A water-soluble analog of Vitamin E, commonly used as a reference standard in antioxidant assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of an antioxidant to reduce the stable DPPH radical.[24][25][26][27]

Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH radicals (IC50).

Methodology: The DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When reduced by an antioxidant, the solution turns pale yellow, leading to a decrease in absorbance.[24]

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Prepare stock solutions of the test compound and standards (Ascorbic Acid, Trolox) in methanol.

  • Plate Setup: In a 96-well plate, add serial dilutions of the test compound and standards to triplicate wells.

  • Reaction Initiation: Add the DPPH working solution to all wells. Include a control (DPPH solution with methanol) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[25]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Experimental Protocol: ABTS Radical Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[28][29][30][31][32]

Objective: To determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test compound.

Methodology: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured at 734 nm.[28]

Step-by-Step Procedure:

  • ABTS•+ Generation: Prepare the ABTS•+ stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours.[32]

  • Working Solution: Dilute the stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add the test sample or Trolox standards to the ABTS•+ working solution.

  • Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis: A standard curve is generated using Trolox. The antioxidant capacity of the test sample is expressed as TEAC (in µM Trolox equivalents).

Hypothetical Comparative Data
CompoundDPPH IC50 (µM)ABTS (TEAC, µM Trolox Eq.)
1-(4-Amino-2-hydroxyphenyl)ethanone 45.50.85
Ascorbic Acid 25.21.05
Trolox 38.71.00 (by definition)

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data suggest that 1-(4-Amino-2-hydroxyphenyl)ethanone possesses significant antioxidant activity, comparable to, though slightly less potent than, the standard antioxidants Ascorbic Acid and Trolox. The presence of two electron-donating groups (-OH and -NH2) on the aromatic ring likely contributes to this robust radical scavenging capability.[15]

Workflow and Mechanism Diagram

Antioxidant_Workflow cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + H• from Antioxidant Antioxidant_H Test Compound-H Antioxidant_Radical Test Compound• Antioxidant_H->Antioxidant_Radical - H• ABTS_Ox ABTS + K₂S₂O₈ ABTS_Radical ABTS•+ (Blue-Green) ABTS_Ox->ABTS_Radical Oxidation ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced + e⁻ from Antioxidant

Caption: Experimental workflows for DPPH and ABTS antioxidant assays.

Synthesis and Conclusion

While direct experimental evidence for the efficacy of 1-(4-Amino-2-hydroxyphenyl)ethanone is currently lacking, its structural analogy to Acetaminophen and the presence of key functional groups provide a strong rationale for investigating its potential as a dual anti-inflammatory and antioxidant agent. The benchmarking framework and detailed protocols presented in this guide offer a clear and scientifically rigorous path for future research.

The hypothetical data suggest that 1-(4-Amino-2-hydroxyphenyl)ethanone may represent a promising lead compound. It is postulated to possess moderate COX-2 inhibitory effects, potentially offering a better safety profile than non-selective NSAIDs, combined with potent antioxidant activity that could provide additional therapeutic benefits by combating oxidative stress. Empirical validation of these hypotheses through the execution of the described experiments is a critical next step for the scientific community.

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Validation

A Comparative Guide to the In Vitro and In Vivo Activity of 1-(4-Amino-2-hydroxyphenyl)ethanone

Introduction: Unveiling the Potential of a Substituted Hydroxyacetophenone In the landscape of contemporary drug discovery, phenolic compounds represent a cornerstone of medicinal chemistry, offering a versatile scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Hydroxyacetophenone

In the landscape of contemporary drug discovery, phenolic compounds represent a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS 2476-29-1) emerges as a molecule of significant interest. Characterized by an acetophenone core functionalized with both a hydroxyl and an amino group, its structure suggests a predisposition for a range of biological activities. The strategic placement of an electron-donating amino group para to the acetyl moiety and a hydroxyl group in the ortho position creates a unique electronic and steric environment, hinting at potent antioxidant and anti-inflammatory properties.

While direct and extensive experimental data for this specific compound is limited in publicly available literature, its structural similarity to other well-studied aminophenols and hydroxyacetophenones allows for a scientifically grounded exploration of its potential bioactivities. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis of the anticipated in vitro and in vivo performance of 1-(4-Amino-2-hydroxyphenyl)ethanone. By juxtaposing its predicted activities against a structurally related compound, 4'-Hydroxyacetophenone, and established standards, we will delineate its therapeutic potential and provide robust, field-proven protocols for its empirical validation.

In Vitro Antioxidant Activity: A Mechanistic Perspective

The primary mechanism underlying the antioxidant potential of phenolic compounds is their ability to act as radical scavengers. The hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating the destructive chain reactions that lead to oxidative stress. The presence of an amino group on the aromatic ring is expected to further enhance this activity through resonance stabilization of the resulting phenoxyl radical.

To quantify this potential, two standard spectrophotometric assays are employed: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Comparative In Vitro Antioxidant Data

The following table presents representative IC50 values, illustrating the concentration of each compound required to scavenge 50% of the free radicals in the respective assays. The data for 1-(4-Amino-2-hydroxyphenyl)ethanone is projected based on the activities of structurally similar aminophenols, which often exhibit potent antioxidant effects.

CompoundChemical ClassDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
1-(4-Amino-2-hydroxyphenyl)ethanone Aminophenol Derivative15 - 30 (Projected)10 - 25 (Projected)
4'-Hydroxyacetophenone (Piceol)Hydroxyacetophenone>100[1]Not widely reported
Ascorbic Acid (Vitamin C)Standard Antioxidant25 - 50[2][3]~50[4]

Note: The projected values for 1-(4-Amino-2-hydroxyphenyl)ethanone are based on the enhanced radical scavenging capacity observed in aminophenols compared to simple phenols. Experimental verification is required.

Experimental Protocols: In Vitro Antioxidant Assays

This assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from deep violet to pale yellow.

Protocol Steps:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of the test compound, 4'-Hydroxyacetophenone, and Ascorbic Acid in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure: a. To a 96-well microplate, add 100 µL of each sample dilution. b. Add 100 µL of the DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution (1:1) DPPH->Mix Samples Prepare Serial Dilutions of Test Compounds Samples->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition and IC50 Value Read->Calculate

DPPH Assay Workflow

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol Steps:

  • Reagent Preparation: a. Prepare a 7 mM aqueous solution of ABTS. b. Prepare a 2.45 mM aqueous solution of potassium persulfate. c. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and Ascorbic Acid in methanol.

  • Assay Procedure: a. Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate. b. Add 10 µL of each sample dilution to the wells. c. Incubate at room temperature for 6 minutes.

  • Data Acquisition: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

In Vivo Anti-Inflammatory Activity: A Preclinical Assessment

Chronic inflammation is a key driver of numerous diseases. Compounds with antioxidant properties frequently exhibit anti-inflammatory effects by modulating signaling pathways involved in the inflammatory response. The carrageenan-induced paw edema model in rodents is a well-established and highly reproducible acute inflammatory model used for the preliminary screening of anti-inflammatory drugs.[1][5] Carrageenan, a phlogistic agent, induces an inflammatory response characterized by edema, erythema, and the infiltration of leukocytes.[5]

Comparative In Vivo Anti-Inflammatory Data

The table below summarizes the expected anti-inflammatory efficacy, measured as the percentage of edema inhibition at a specific time point after carrageenan administration. The projected activity for 1-(4-Amino-2-hydroxyphenyl)ethanone is based on the known anti-inflammatory effects of other hydroxyacetophenone derivatives.[6]

CompoundDose (mg/kg)Route of Administration% Inhibition of Paw Edema (at 3 hours)
1-(4-Amino-2-hydroxyphenyl)ethanone 50Oral40 - 55% (Projected)
4'-Hydroxyacetophenone (Piceol)80Intraperitoneal~40% (in a similar model)[6]
Indomethacin10Oral54 - 65%[7]

Note: The projected values for 1-(4-Amino-2-hydroxyphenyl)ethanone are hypothetical and require experimental validation. The route of administration and vehicle can significantly impact bioavailability and efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema

Animal Model: Male Wistar rats (180-200 g) are typically used. Animals should be acclimatized for at least one week prior to the experiment.

Protocol Steps:

  • Animal Grouping: Randomly divide the animals into four groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: 1-(4-Amino-2-hydroxyphenyl)ethanone (50 mg/kg, p.o.)

    • Group 3: 4'-Hydroxyacetophenone (50 mg/kg, p.o.)

    • Group 4: Indomethacin (10 mg/kg, p.o.)

  • Drug Administration: Administer the respective compounds or vehicle orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage of edema inhibition is calculated at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Paw_Edema_Workflow cluster_setup Pre-Experiment cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimatize Acclimatize Rats (1 week) Grouping Randomly Assign to Treatment Groups Acclimatize->Grouping Admin Oral Administration of Test Compounds/Vehicle Grouping->Admin Induce Inject Carrageenan into Hind Paw (1 hr post-treatment) Admin->Induce Measure Measure Paw Volume (0, 1, 2, 3, 4 hrs) Induce->Measure Calculate Calculate % Edema and % Inhibition Measure->Calculate Compare Statistically Compare Groups Calculate->Compare Inflammatory_Pathway cluster_nucleus Nuclear Translocation & Transcription Stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) ROS Reactive Oxygen Species (ROS) Stimuli->ROS MAPKKK MAPKKK (ASK1, TAK1) Stimuli->MAPKKK Activates IKK IKK Complex Stimuli->IKK Activates ROS->MAPKKK Activates ROS->IKK Activates Compound 1-(4-Amino-2-hydroxyphenyl)ethanone Compound->ROS Scavenges MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (p38, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1->Genes IkB IκBα IKK->IkB P, Ub, Degrades NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release NFkB_active->Genes Nucleus Nucleus Inflammation Inflammation Genes->Inflammation

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(4-Amino-2-hydroxyphenyl)ethanone Isomers

Authored for Researchers, Scientists, and Drug Development Professionals In the fields of medicinal chemistry and materials science, the precise structural elucidation of aromatic isomers is a foundational requirement fo...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the fields of medicinal chemistry and materials science, the precise structural elucidation of aromatic isomers is a foundational requirement for progress. Positional isomers, while sharing the same molecular formula, can exhibit profoundly different biological activities, chemical reactivities, and physical properties. This guide provides an in-depth spectroscopic comparison of three key isomers of aminohydroxyacetophenone, focusing on how subtle changes in substituent placement create distinct and identifiable fingerprints using common analytical techniques. Our focus will be on 1-(4-Amino-2-hydroxyphenyl)ethanone and two of its structural isomers, demonstrating how a multi-technique approach ensures unambiguous characterization.

The isomers under investigation are:

  • Isomer A: 1-(4-Amino-2-hydroxyphenyl)ethanone

  • Isomer B: 1-(2-Amino-4-hydroxyphenyl)ethanone

  • Isomer C: 1-(4-Amino-3-hydroxyphenyl)ethanone

This guide is structured to provide not only the reference data but also the causal reasoning behind the observed spectroscopic behaviors, empowering researchers to apply these principles to their own analytical challenges.

The Decisive Role of Intramolecular Hydrogen Bonding

A primary differentiating feature among these isomers is the potential for intramolecular hydrogen bonding between the ortho-positioned acetyl and hydroxyl groups. This interaction, present in Isomer A but absent in Isomers B and C, significantly influences the electronic and vibrational properties of the molecule.

Caption: Chemical structures of the three aminohydroxyacetophenone isomers.

Infrared (IR) Spectroscopy: A Tale of Two Hydroxyls

IR spectroscopy is exceptionally sensitive to hydrogen bonding.[1][2] The vibrational frequency of a bond is directly proportional to its strength; stronger bonds vibrate at higher frequencies.[2] Hydrogen bonding weakens the O-H bond, causing its characteristic stretching frequency to decrease and the corresponding peak to broaden.[2][3]

  • Isomer A (ortho-OH): The hydroxyl group is ortho to the acetyl group, leading to strong intramolecular hydrogen bonding. This results in a broad O-H stretching band appearing at a significantly lower wavenumber, typically around 3200 cm⁻¹.[2] This intramolecular bond is independent of concentration.[2][3]

  • Isomers B and C (meta/para-OH): Lacking the ortho relationship between the hydroxyl and acetyl groups, these isomers primarily exhibit intermolecular hydrogen bonding in the solid state or concentrated solutions. This leads to a broad O-H stretch, but typically at a higher wavenumber (around 3300-3400 cm⁻¹) compared to the intramolecularly bonded isomer.[2] In a very dilute solution in a non-polar solvent, this intermolecular interaction can be minimized, revealing a sharper, "free" O-H stretch around 3600 cm⁻¹.[2]

The carbonyl (C=O) stretch is also affected. The hydrogen bond in Isomer A donates electron density into the carbonyl group, weakening the C=O double bond and lowering its stretching frequency compared to Isomers B and C.

Isomer Key IR Frequencies (cm⁻¹) Interpretation
A: 1-(4-Amino-2-hydroxyphenyl)ethanone ~3200 (broad), ~1640 (C=O)Strong intramolecular H-bonding (O-H···O=C). Lowered C=O frequency.
B: 1-(2-Amino-4-hydroxyphenyl)ethanone ~3350 (broad), ~1655 (C=O)Intermolecular H-bonding. Typical ketone C=O frequency.
C: 1-(4-Amino-3-hydroxyphenyl)ethanone ~3350 (broad), ~1660 (C=O)Intermolecular H-bonding. Typical ketone C=O frequency.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons. The chemical shift (δ) is highly sensitive to the electron density around a nucleus. Electron-donating groups (EDGs) like -OH and -NH₂ increase electron density (shielding), shifting proton signals upfield (lower δ), particularly at the ortho and para positions.[4] Electron-withdrawing groups (EWGs) like -COCH₃ decrease electron density (deshielding), shifting signals downfield (higher δ).

  • The Hydroxyl Proton: The most telling signal is that of the hydroxyl proton. In Isomer A , the intramolecular hydrogen bond deshields the -OH proton significantly, shifting its resonance far downfield, often to δ > 12 ppm. In Isomers B and C , the -OH proton signal is typically found further upfield and is often broader, as it undergoes intermolecular exchange.

  • Aromatic Protons: The substitution pattern of each isomer creates a unique set of chemical shifts and coupling patterns for the aromatic protons.

    • Isomer A: The proton between the -OH and -NH₂ groups will be highly shielded and appear far upfield.

    • Isomer B: The proton between the -NH₂ and -COCH₃ groups will be significantly deshielded.

    • Isomer C: This isomer will exhibit a more complex splitting pattern due to the meta and ortho couplings between the three aromatic protons.

Isomer Aromatic Proton Shifts (δ, ppm) -OH Shift (δ, ppm) -COCH₃ Shift (δ, ppm)
A: 1-(4-Amino-2-hydroxyphenyl)ethanone 3 distinct signals, one highly upfield> 12 (sharp)~2.5-2.6
B: 1-(2-Amino-4-hydroxyphenyl)ethanone 3 distinct signals~9-10 (broad)~2.5-2.6
C: 1-(4-Amino-3-hydroxyphenyl)ethanone 3 distinct signals, characteristic ortho/meta coupling~9-10 (broad)~2.5-2.6

Note: Predicted values are based on established substituent effects. Actual values may vary with solvent and concentration.

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the substituents. Both -OH and -NH₂ are powerful auxochromes, groups that increase the λmax and intensity of absorption of a chromophore (the acetophenone system).

  • Isomer A: The intramolecular hydrogen bond and the para-relationship of the strong electron-donating amino group to the acetyl group create a highly conjugated system, resulting in a λmax at a longer wavelength compared to the other isomers.

  • Isomer B: The amino group is ortho to the acetyl group, which can cause some steric hindrance, potentially reducing the planarity and conjugation, leading to a slightly lower λmax compared to Isomer A.

  • Isomer C: With the hydroxyl group meta to the carbonyl, its ability to extend conjugation through resonance is limited. Therefore, this isomer is expected to have the lowest λmax of the three.

Isomer Predicted λmax (nm) Rationale
A: 1-(4-Amino-2-hydroxyphenyl)ethanone HighestExtended conjugation from para -NH₂ and intramolecular H-bonding.
B: 1-(2-Amino-4-hydroxyphenyl)ethanone IntermediateConjugation from para -OH, potential steric hindrance from ortho -NH₂.
C: 1-(4-Amino-3-hydroxyphenyl)ethanone LowestMeta -OH has a weaker effect on the primary electronic transition.

Mass Spectrometry (MS): Fragmentation as a Structural Clue

While all three isomers have the same molecular weight (151.16 g/mol )[5] and will show an identical molecular ion peak (M⁺) at m/z 151 in an Electron Ionization (EI) mass spectrum, their fragmentation patterns can offer clues to their structure. The primary fragmentation pathway for acetophenones is the cleavage of the acyl-aryl bond, leading to characteristic fragment ions.

A key fragmentation is the loss of the methyl group (•CH₃) to form an [M-15]⁺ ion at m/z 136, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 108.

While EI-MS may not be the primary tool for distinguishing these specific isomers due to potentially similar fragmentation pathways,[6] it is essential for confirming the molecular weight and overall composition. Techniques like GC-MS would be necessary to first separate the isomers before analysis.

Isomer Molecular Ion (M⁺) (m/z) Key Fragment [M-CH₃]⁺ (m/z)
A: 1-(4-Amino-2-hydroxyphenyl)ethanone 151136
B: 1-(2-Amino-4-hydroxyphenyl)ethanone 151136
C: 1-(4-Amino-3-hydroxyphenyl)ethanone 151136

Experimental Protocols: A Self-Validating Workflow

Adherence to standardized protocols is critical for reproducible and trustworthy data. The following outlines the methodologies for acquiring the spectroscopic data discussed.

Sources

Validation

Verifying the Molecular Formula of 1-(4-Amino-2-hydroxyphenyl)ethanone: A Comparative Guide to Isomer Characterization

In the landscape of pharmaceutical research and drug development, the unambiguous verification of a molecule's identity is the bedrock upon which all subsequent research is built. A compound's molecular formula serves as...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous verification of a molecule's identity is the bedrock upon which all subsequent research is built. A compound's molecular formula serves as its fundamental identifier, yet for molecules with identical formulas—isomers—this basic information is insufficient. Differentiating between structural isomers requires a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle.

This guide provides an in-depth technical comparison of the analytical methodologies used to verify the molecular formula of 1-(4-Amino-2-hydroxyphenyl)ethanone and distinguish it from its structural isomers. By examining the characteristic spectral signatures of each isomer, we will demonstrate how a combination of elemental analysis, mass spectrometry, and spectroscopic techniques provides a self-validating system for structural elucidation.

The Isomeric Landscape: Three Molecules, One Formula

The molecular formula C₈H₉NO₂ gives rise to several structural isomers of aminohydroxyphenyl ethanone. For the purpose of this guide, we will focus on three key isomers, each with distinct chemical and physical properties stemming from the varied placement of their functional groups on the phenyl ring.

Target Compound:

  • 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS: 2476-29-1)

Structural Isomers for Comparison:

  • 1-(2-Amino-4-hydroxyphenyl)ethanone (CAS: 90033-64-0)

  • 2-Amino-1-(4-hydroxyphenyl)ethanone (CAS: 19745-72-3 for its hydrochloride salt)

Foundational Verification: Elemental Analysis

Before delving into more complex spectroscopic methods, elemental analysis provides the initial confirmation of the empirical formula. For a compound with the molecular formula C₈H₉NO₂, the theoretical elemental composition serves as the primary benchmark for purity and identity.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01896.0863.56%
HydrogenH1.0199.096.00%
NitrogenN14.01114.019.27%
OxygenO16.00232.0021.17%
Total 151.18 100.00%

Table 1: Theoretical elemental composition of C₈H₉NO₂.[1][2]

Any experimentally determined elemental analysis of a pure sample of 1-(4-Amino-2-hydroxyphenyl)ethanone or its isomers should closely align with these theoretical values, typically within a ±0.4% margin of error.

Differentiating Isomers: A Spectroscopic Toolkit

While elemental analysis confirms the "what," it cannot reveal the "how" of atomic arrangement. To distinguish between our three isomers, we turn to a suite of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all three isomers will exhibit a molecular ion peak corresponding to their shared molecular weight (approximately 151.16 g/mol ), their fragmentation patterns will differ due to the varying stability of the fragments formed upon ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Expected Fragmentation Differences:

The fragmentation of these isomers is influenced by the positions of the amino and hydroxyl groups, which can direct bond cleavage. For instance, the relative positions of these groups will affect the stability of resulting radical cations and the likelihood of specific rearrangement reactions, leading to unique fragment ions in the mass spectrum of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, we can map out the connectivity of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

  • Data Processing: The raw data is subjected to a Fourier transform to generate the frequency-domain spectrum. Phase and baseline corrections are applied to produce the final spectrum.

¹H NMR Spectral Comparison:

The chemical shifts, splitting patterns (multiplicity), and integration values of the aromatic protons will be the most telling features in the ¹H NMR spectra of the three isomers. The substitution pattern on the benzene ring dictates the coupling between adjacent protons, resulting in distinct multiplets for each isomer.

¹³C NMR Spectral Comparison:

The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the aromatic carbons will be particularly sensitive to the positions of the electron-donating amino and hydroxyl groups and the electron-withdrawing acetyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Spectrum: A background spectrum is collected from the clean ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Analysis: A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected FTIR Spectral Differences:

All three isomers will show characteristic peaks for N-H stretching (amine), O-H stretching (hydroxyl), and C=O stretching (ketone). However, the exact positions and shapes of these bands, particularly in the fingerprint region (1600-600 cm⁻¹), will vary due to differences in hydrogen bonding and the overall electronic environment of the functional groups in each isomer.

Workflow for Molecular Formula Verification and Isomer Differentiation

The following workflow illustrates the logical progression of experiments to confidently verify the molecular formula and elucidate the structure of 1-(4-Amino-2-hydroxyphenyl)ethanone.

G cluster_start Initial Analysis cluster_elemental Formula Verification cluster_mass_spec Molecular Weight and Fragmentation cluster_nmr Structural Elucidation cluster_ftir Functional Group Confirmation cluster_conclusion Final Confirmation start Obtain Pure Sample elemental Elemental Analysis start->elemental compare_elemental Compare with Theoretical C₈H₉NO₂ Values elemental->compare_elemental ms Mass Spectrometry (EI-MS) compare_elemental->ms Formula Confirmed mw_confirm Confirm Molecular Ion Peak (m/z ≈ 151) ms->mw_confirm frag_pattern Analyze Fragmentation Pattern mw_confirm->frag_pattern MW Confirmed nmr ¹H and ¹³C NMR Spectroscopy frag_pattern->nmr nmr_analysis Analyze Chemical Shifts, Multiplicity, and Integration nmr->nmr_analysis ftir FTIR Spectroscopy nmr_analysis->ftir ftir_analysis Identify Characteristic Functional Group Vibrations ftir->ftir_analysis structure_confirm Confirm Structure of 1-(4-Amino-2-hydroxyphenyl)ethanone ftir_analysis->structure_confirm Data Consistent

Figure 1. Workflow for the verification and structural elucidation of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Conclusion

The verification of a molecular formula is a critical first step in chemical analysis, but for compounds with structural isomers, it is only the beginning. As we have demonstrated, a systematic and multi-technique approach is essential for unambiguous structural assignment. By combining the foundational data from elemental analysis with the detailed structural insights from mass spectrometry and NMR and FTIR spectroscopy, researchers can create a self-validating system that ensures the identity and purity of their compounds. This rigorous analytical workflow is indispensable for the integrity and success of research and development in the pharmaceutical sciences.

References

  • Brainly. What is the percent composition of acetaminophen (C₈H₉NO₂)?. [Link]

  • PubChem. 1-(2-Amino-4-hydroxyphenyl)ethanone. [Link]

  • Molar Mass Calculator. C8H9NO2 (Acetaminophen) molar mass. [Link]

Sources

Comparative

A Spectroscopic Roadmap: Correlating Data with the Structure of 1-(4-Amino-2-hydroxyphenyl)ethanone and its Isomers

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel and existing compounds is paramount. For researchers working with substituted acetophenones, a class...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel and existing compounds is paramount. For researchers working with substituted acetophenones, a class of compounds with significant biological activities, a deep understanding of their spectroscopic signatures is crucial for identity, purity, and quality control. This guide provides an in-depth analysis of the spectroscopic data for 1-(4-Amino-2-hydroxyphenyl)ethanone, a molecule of interest due to its potential applications.

Given the limited availability of direct experimental spectra for this specific compound, this guide will establish a robust framework for its structural elucidation through a comparative analysis with its well-characterized structural isomers: 2'-Aminoacetophenone and 4'-Hydroxyacetophenone. By dissecting the influence of the amino (-NH2), hydroxyl (-OH), and acetyl (-COCH3) groups on the acetophenone scaffold, we can confidently predict the spectroscopic characteristics of 1-(4-Amino-2-hydroxyphenyl)ethanone and differentiate it from its alternatives.

The Structural Blueprint: 1-(4-Amino-2-hydroxyphenyl)ethanone

The molecular structure of 1-(4-Amino-2-hydroxyphenyl)ethanone dictates its unique spectroscopic fingerprint. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing acetyl group, along with their specific positions on the aromatic ring, creates a distinct electronic environment that is reflected in its NMR, IR, and mass spectra.

Caption: Molecular structure of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Spectroscopic Characterization: A Multi-faceted Approach

The elucidation of a molecule's structure is rarely achieved with a single analytical technique. Instead, a combination of methods provides complementary information, leading to a confident assignment.

G cluster_0 Structural Elucidation Workflow Compound 1-(4-Amino-2-hydroxyphenyl)ethanone NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Provides information on the chemical environment of nuclei IR Infrared (IR) Spectroscopy Compound->IR Identifies functional groups present MS Mass Spectrometry (MS) Compound->MS Determines molecular weight and fragmentation Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1-(4-Amino-2-hydroxyphenyl)ethanone, we can predict the following key signals:

  • Aromatic Protons: The three protons on the benzene ring will appear as distinct signals, likely in the range of 6.0-7.5 ppm. Their splitting patterns (multiplicity) will be indicative of their coupling with neighboring protons.

  • Methyl Protons: The three protons of the acetyl group's methyl moiety will appear as a sharp singlet, typically around 2.5 ppm.

  • Hydroxyl and Amino Protons: The protons of the -OH and -NH2 groups will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key predicted signals include:

  • Carbonyl Carbon: The carbon of the C=O group will be the most downfield signal, expected in the region of 195-205 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the 110-160 ppm range. The carbons attached to the oxygen and nitrogen atoms will be shifted further downfield.

  • Methyl Carbon: The methyl carbon of the acetyl group will appear as an upfield signal, typically around 25-30 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum is invaluable for identifying the functional groups present in a molecule. For 1-(4-Amino-2-hydroxyphenyl)ethanone, the following characteristic absorption bands are expected:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ range, characteristic of the primary amine.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, indicative of the ketone carbonyl group conjugated with the aromatic ring.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-N and C-O Stretches: Absorptions in the fingerprint region (below 1400 cm⁻¹) corresponding to the stretching vibrations of the C-N and C-O bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.

  • Molecular Ion Peak (M+): For 1-(4-Amino-2-hydroxyphenyl)ethanone (C8H9NO2), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 151.16.

  • Fragmentation: Common fragmentation patterns for acetophenones involve the loss of the methyl group (M-15) and the acetyl group (M-43). The presence of the amino and hydroxyl groups will also influence the fragmentation pathways.

Comparative Analysis with Structural Isomers

To illustrate how spectroscopy can differentiate between isomers, we will compare the expected data for 1-(4-Amino-2-hydroxyphenyl)ethanone with the experimental data for 2'-Aminoacetophenone and 4'-Hydroxyacetophenone.

Spectroscopic Feature1-(4-Amino-2-hydroxyphenyl)ethanone (Predicted)2'-Aminoacetophenone (Experimental)4'-Hydroxyacetophenone (Experimental)
Molecular Formula C8H9NO2C8H9NOC8H8O2
Molecular Weight 151.16135.16136.15
¹H NMR (Aromatic) 3 distinct signals4 distinct signals2 distinct signals (doublets)
¹H NMR (Functional Groups) Broad -OH and -NH2 signalsBroad -NH2 signalBroad -OH signal
¹³C NMR (Carbonyl) ~195-205 ppm~200 ppm~197 ppm
IR (O-H Stretch) Broad band ~3200-3600 cm⁻¹AbsentBroad band ~3100-3500 cm⁻¹
IR (N-H Stretch) ~3300-3500 cm⁻¹~3300-3500 cm⁻¹Absent
IR (C=O Stretch) ~1650-1680 cm⁻¹~1660 cm⁻¹~1675 cm⁻¹
MS (Molecular Ion) m/z 151m/z 135m/z 136

Causality Behind the Differences:

  • Molecular Weight: The presence of both an amino and a hydroxyl group in the target compound results in a higher molecular weight compared to the other two isomers which each contain only one of these functional groups.

  • ¹H NMR: The number and splitting patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring. The symmetrical nature of 4'-Hydroxyacetophenone leads to a simpler aromatic region in its ¹H NMR spectrum compared to the less symmetrical 2'-Aminoacetophenone and the predicted spectrum for 1-(4-Amino-2-hydroxyphenyl)ethanone.

  • IR Spectroscopy: The presence or absence of the characteristic O-H and N-H stretching bands provides a clear and rapid method for distinguishing between these isomers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, as it is effective at dissolving polar compounds and exchanging with labile protons).

  • Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) at 0.03% v/v).

  • Securely cap the vial and vortex until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

FTIR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • FTIR Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The background spectrum will be automatically subtracted from the sample spectrum.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Mass Spectrometry Data Acquisition (Electron Ionization - EI):

    • Introduce the sample solution into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

    • The sample is vaporized and then ionized by a 70 eV electron beam.

    • The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).

    • The detector records the abundance of ions at each mass-to-charge ratio (m/z).

Conclusion

The structural elucidation of 1-(4-Amino-2-hydroxyphenyl)ethanone, while challenging due to the scarcity of published experimental data, can be confidently achieved through a combination of predictive spectroscopy and comparative analysis with its structural isomers. By understanding the fundamental principles of NMR, IR, and mass spectrometry, and by applying rigorous experimental protocols, researchers can effectively correlate spectroscopic data with molecular structure. This guide provides a comprehensive framework for scientists and drug development professionals to navigate the structural characterization of substituted acetophenones, ensuring the integrity and quality of their research.

References

  • Benchchem. (n.d.). 2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS).
  • PubChem. (n.d.). 2'-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Retrieved from [Link]

  • Scott, K. N. (1971). Carbon-13 N.M.R. spectra of substituted acetophenones. Journal of the American Chemical Society, 93(6), 1459-1464.
  • Wired Chemist. (n.d.). 2-aminoacetophenone Proton Full Spectrum. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 1-(4-(hydroxyamino)phenyl)ethanone Analogs. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnQJJXUWYkCT4fpmPgYC0edqcjqlsMD1tQOXoZNSL3K-67zcdbliimmY-rO1K_AGRR0wsNmKCN4hSRI0UQZZfsOMWIc1Mxt9p7wVEUMAk8ldIG_5RkJta6UR3VmfL9L857Pnxvgja52GN8QrWKEzFlKEm9hTrBAybvh2utjsvF4HHgAk14wV98OsMNG6G_u99FxIbpfqPc5PHr6y0awefUllAWk-L27CtNxrWglWss60f7Le57gVhxmDRoDw==](

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Amino-2-hydroxyphenyl)ethanone

As researchers and drug development professionals, our primary commitment is to scientific integrity and innovation. However, the bedrock of all successful research is an unwavering dedication to safety.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to scientific integrity and innovation. However, the bedrock of all successful research is an unwavering dedication to safety. Handling novel or specialized chemical compounds requires a deep understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) when working with 1-(4-Amino-2-hydroxyphenyl)ethanone (CAS No. 2476-29-1), ensuring both your personal safety and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the "What"

Before selecting any PPE, we must first understand the specific risks posed by 1-(4-Amino-2-hydroxyphenyl)ethanone. A thorough risk assessment is not a mere box-ticking exercise; it is the foundation of a safe experimental design. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1][2][3]

Hazard Classification GHS Code Description Primary Routes of Exposure
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][3]Ingestion
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]Dermal (Skin) Contact
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[1][3]Ocular (Eye) Contact
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][3]Inhalation

From a practical standpoint, these classifications tell us that 1-(4-Amino-2-hydroxyphenyl)ethanone, a solid at room temperature, poses a significant risk if its dust is inhaled, if it makes contact with the skin or eyes, or if it is accidentally ingested.[1][4] The primary goal of our PPE strategy is, therefore, to create an impermeable barrier against these exposure routes.

Core PPE Requirements: A Task-Based Approach

The level of PPE required is not static; it must be adapted to the specific procedure being performed. The following table outlines the minimum recommended PPE for common laboratory tasks involving 1-(4-Amino-2-hydroxyphenyl)ethanone.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring Solid Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Full-Sleeve Lab Coat (fully fastened)N95/FFP2 Particulate Respirator (minimum)
Preparing Solutions (Dissolving) Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Full-Sleeve Lab Coat (fully fastened)Required if not performed in a fume hood.
General Handling (in solution) Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Full-Sleeve Lab Coat (fully fastened)Not required if handled within a certified chemical fume hood.
Spill Cleanup / Waste Disposal Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Neoprene over Nitrile)Chemical-Resistant Apron over Lab CoatN95/FFP2 Particulate Respirator
Causality Behind PPE Choices:
  • Eye Protection: Standard safety glasses are insufficient. The "Serious Eye Irritation" classification necessitates the use of chemical splash goggles that form a seal around the eyes to protect against both solid particulates and liquid splashes.[1][5] A face shield should be worn over the goggles during tasks with a high risk of splashing, such as dissolving the solid or cleaning up a spill.[4][6]

  • Hand Protection: The "Skin Irritation" hazard makes glove use mandatory.[1][7] Nitrile gloves offer good resistance to a wide range of laboratory chemicals and are a suitable first choice.[4][8] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to remove them immediately if contamination is suspected.[9] Never wear leather or cloth gloves.[5]

  • Body Protection: A standard, full-sleeved lab coat provides a necessary barrier against incidental contact.[1] For procedures with a higher risk of contamination, such as handling larger quantities or cleaning spills, a chemical-resistant apron provides an additional layer of protection.[4][5]

  • Respiratory Protection: As a solid, the primary inhalation risk from this compound is airborne dust, which can cause respiratory irritation.[1][3] Therefore, any task that can generate dust—especially weighing and transferring the powder—must be performed with appropriate respiratory protection, such as an N95 or FFP2-rated respirator, or within a certified chemical fume hood to control the hazard at the source.[1][9][10]

Operational and Disposal Plans

A successful safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Protocol 1: Safe Handling of Solid 1-(4-Amino-2-hydroxyphenyl)ethanone
  • Preparation: Before handling, ensure a chemical fume hood is operational and an eyewash station and safety shower are accessible.[10] Lay down disposable bench paper to contain any minor spills.[4]

  • Don PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of your sleeves.

  • Weighing: Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[9]

  • Handling: Use spatulas and other tools dedicated to this chemical to prevent cross-contamination. Avoid any actions that could create dust clouds.

  • Post-Handling: After use, securely close the primary container. Wipe down the external surface of the container and any equipment used with a damp cloth before removing it from the fume hood.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination: first gloves, then face shield/goggles, lab coat, and finally respirator (if used).

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[1][9]

Protocol 2: Spill and Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][11]

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Small Spill (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[1] Clean the area with an appropriate solvent and decontaminate all equipment used.

Protocol 3: Waste Disposal
  • Chemical Waste: All waste containing 1-(4-Amino-2-hydroxyphenyl)ethanone, whether solid or in solution, must be collected in a clearly labeled, sealed hazardous waste container.[12][13]

  • Contaminated Materials: Dispose of all contaminated items, including used gloves, bench paper, and cleaning materials, in the same designated hazardous waste container.[12]

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Always consult your Environmental Health and Safety (EHS) department for precise instructions.[12]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Start: Assess Task cluster_form Step 1: Physical Form cluster_containment Step 2: Engineering Controls cluster_ppe Step 3: Required PPE Start What is the task? Solid Handling Solid Powder? Start->Solid Weighing, Transferring Solution Handling Solution? Start->Solution Pipetting, Mixing Hood_Solid Working in Fume Hood / Enclosure? Solid->Hood_Solid Hood_Solution Working in Fume Hood? Solution->Hood_Solution PPE_High Minimum PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95/FFP2 Respirator Hood_Solid->PPE_High No (Open Bench) PPE_Medium Minimum PPE: - Goggles - Nitrile Gloves - Lab Coat - N95/FFP2 Respirator Hood_Solid->PPE_Medium Yes Hood_Solution->PPE_Medium No (Open Bench) PPE_Low Minimum PPE: - Goggles - Nitrile Gloves - Lab Coat Hood_Solution->PPE_Low Yes

Caption: Decision workflow for selecting appropriate PPE when handling 1-(4-Amino-2-hydroxyphenyl)ethanone.

By integrating this expert guidance into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits. Always remember that personal protective equipment is the final barrier between you and a potential hazard; it must be chosen wisely and used consistently.

References

  • Angene Chemical. (2024, July 11). Safety Data Sheet: 1-(3-hydroxyphenyl)-2-(methylamino)ethanone sulfate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1). Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

Sources

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